(2-(Methylthio)pyrimidin-5-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10-6-7-2-5(4-9)3-8-6/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIJWLQVULZDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622023 | |
| Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19858-50-5 | |
| Record name | [2-(Methylsulfanyl)pyrimidin-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-(Methylthio)pyrimidin-5-yl)methanol: A Key Intermediate in Medicinal Chemistry
Abstract
(2-(Methylthio)pyrimidin-5-yl)methanol (CAS No. 19858-50-5) is a pivotal heterocyclic building block in the landscape of modern drug discovery and development.[1][2] As a functionalized pyrimidine, its scaffold is integral to the synthesis of a multitude of biologically active molecules, particularly in the domain of oncology and inflammatory diseases. This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, a validated synthetic protocol, robust characterization methods, and its significant applications as a synthetic intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile compound in their scientific endeavors.
Compound Identification and Physicochemical Properties
This compound is a stable, solid organic compound. Its unique structure, featuring a pyrimidine core substituted with a methylthio group and a hydroxymethyl group, provides multiple points for synthetic elaboration, making it a valuable precursor in multi-step syntheses.[3][4]
| Property | Value | Source(s) |
| CAS Number | 19858-50-5 | [1][2] |
| Molecular Formula | C₆H₈N₂OS | [1][2] |
| Molecular Weight | 156.21 g/mol | [2] |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | 59-61 °C | Fluorochem |
| Boiling Point | 322.8 ± 17.0 °C (at 760 mmHg) | American Elements |
| SMILES | CSC1=NC=C(CO)C=N1 | [5] |
| InChI Key | ZEIJWLQVULZDCE-UHFFFAOYSA-N | American Elements |
Note: Some physical properties are predicted based on chemical structure as experimental data is limited.
Synthesis and Purification
The most logical and efficient synthesis of this compound involves the selective reduction of its corresponding ester, Ethyl 2-(methylthio)pyrimidine-5-carboxylate. This approach is well-precedented in pyrimidine chemistry, including the synthesis of structurally analogous compounds like (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, which is achieved through a similar reduction using Lithium Aluminum Hydride (LiAlH₄).[6]
Proposed Synthetic Protocol: Reduction of Ethyl 2-(methylthio)pyrimidine-5-carboxylate
This protocol is based on established procedures for the reduction of carboxylate esters to primary alcohols on heterocyclic systems. The choice of a reducing agent is critical; while powerful agents like LiAlH₄ are effective, milder reagents such as Sodium Borohydride (NaBH₄) in the presence of a co-solvent or catalyst may also be employed for improved safety and selectivity.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) or Sodium Borohydride (NaBH₄) (2.0 - 4.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (if using NaBH₄)
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄) or Rochelle's salt
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a solution of Ethyl 2-(methylthio)pyrimidine-5-carboxylate in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent:
-
For LiAlH₄: Slowly add a solution of LiAlH₄ in THF dropwise to the cooled ester solution. Maintain the temperature below 5 °C during the addition.
-
For NaBH₄: Add NaBH₄ portion-wise to the solution, followed by the slow addition of methanol as a co-solvent to activate the borohydride.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous NaOH solution, and then water again to quench the excess reducing agent.
-
Work-up: Stir the resulting slurry for 30 minutes, then add anhydrous MgSO₄ and stir for another 15 minutes. Filter the solids through a pad of Celite®, washing the filter cake with DCM or EtOAc.
-
Isolation: Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified to >97% purity using standard laboratory techniques.
-
Column Chromatography: This is the most effective method for removing by-products and unreacted starting material. A silica gel stationary phase is recommended, with a mobile phase gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can yield highly pure crystalline material.
Structural Characterization
Due to the lack of publicly available experimental spectra, the following characterization data is predicted based on the known structure of the molecule. This serves as a guideline for researchers to confirm the identity and purity of their synthesized material.
| Technique | Expected Data |
| ¹H NMR | * δ (ppm) ~8.5 (s, 2H, pyrimidine C4-H, C6-H), ~4.6 (s, 2H, -CH₂OH), ~3.5 (t, 1H, -OH), ~2.5 (s, 3H, -SCH₃). Solvent: CDCl₃ or DMSO-d₆. |
| ¹³C NMR | * δ (ppm) ~170 (pyrimidine C2), ~158 (pyrimidine C4, C6), ~130 (pyrimidine C5), ~60 (-CH₂OH), ~14 (-SCH₃). Solvent: CDCl₃ or DMSO-d₆. |
| Mass Spec. (ESI+) | * m/z: 157.04 [M+H]⁺, 179.02 [M+Na]⁺. |
| IR Spectroscopy | * ν (cm⁻¹): 3400-3200 (O-H stretch, broad), 3100-3000 (C-H stretch, aromatic), 2950-2850 (C-H stretch, aliphatic), ~1580 (C=N stretch). |
Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The pyrimidine core is a well-established pharmacophore, particularly in the development of protein kinase inhibitors.[7]
Precursor to Kinase Inhibitors
The precursor to our target molecule, Ethyl 2-(methylthio)pyrimidine-5-carboxylate, is a documented starting material for the synthesis of various kinase inhibitors.[3][8] These inhibitors are crucial in cancer therapy as they target the ATP-binding site of kinases, which are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival.
The this compound intermediate can be further functionalized. For example, the primary alcohol can be oxidized to an aldehyde for reductive amination or converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution, allowing for the attachment of larger and more complex side chains necessary for potent and selective kinase inhibition.
Caption: Role of the pyrimidine scaffold in kinase inhibition.
The 2-methylthio group is also synthetically useful. It can be displaced by various nucleophiles or oxidized to a sulfoxide or sulfone, which can act as a hydrogen bond acceptor and further modulate the pharmacological properties of the final compound.[8]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Identification: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) is recommended.
Conclusion
This compound is a high-value synthetic intermediate with significant potential in medicinal chemistry. Its straightforward synthesis from commercially available precursors and its versatile functional handles make it an attractive building block for the development of novel therapeutics, particularly protein kinase inhibitors. This guide provides the necessary technical information for researchers to synthesize, characterize, and effectively utilize this compound in their drug discovery programs.
References
- American Elements. This compound.
- ChemUniverse. This compound [P54586].
- Blake, J. F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- PubChem. (2-Methylpyrimidin-5-yl)methanol.
- U.S. Patent 2,068,415. Purification of alcohols.
- Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online.
- Lindgren, E. B., et al. (2019). Towards dual inhibitors of the MET kinase and WNT signaling pathway; design, synthesis and biological evaluation. RSC Advances.
- International Journal of Drug Development & Research. Laboratory Techniques of Purification and Isolation.
- AOBChem USA. Ethyl 2-(methylthio)pyrimidine-5-carboxylate.
Sources
- 1. americanelements.com [americanelements.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. chemimpex.com [chemimpex.com]
- 4. aobchem.com [aobchem.com]
- 5. 19858-50-5|this compound|BLD Pharm [bldpharm.com]
- 6. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
An In-depth Technical Guide to the Physical Properties of (2-(Methylthio)pyrimidin-5-yl)methanol
This guide provides a comprehensive technical overview of the core physical properties of (2-(Methylthio)pyrimidin-5-yl)methanol, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The following sections detail the molecular characteristics, thermodynamic properties, and spectroscopic signature of this compound, grounded in established analytical principles and supported by available data.
Molecular Structure and Core Physicochemical Properties
This compound, with the CAS number 19858-50-5, is a substituted pyrimidine. The pyrimidine ring is a fundamental scaffold in numerous biologically active molecules, including nucleobases, which imparts a unique electronic and structural character. The presence of a methylthio group at the 2-position and a hydroxymethyl group at the 5-position introduces specific functionalities that govern its physical and chemical behavior.
The structural representation of this compound is depicted below.
Caption: Molecular structure of this compound.
A summary of the fundamental physicochemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂OS | [1][2] |
| Molecular Weight | 156.21 g/mol | [1][2] |
| CAS Number | 19858-50-5 | [1][2] |
| Appearance | Solid | [2] |
Thermodynamic Properties
The thermodynamic properties of a compound, such as its melting and boiling points, are critical for its handling, purification, and formulation.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs at a sharp, well-defined temperature. The experimentally determined melting point of this compound is 59 to 61°C [2]. This relatively low melting point suggests that the intermolecular forces in the solid state, while significant, are not exceptionally strong.
The capillary melting point method is a straightforward and widely used technique for determining the melting point of a solid.
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has melted (the clear point) are recorded. The range between these two temperatures is the melting point range.
-
Validation: The accuracy of the apparatus should be periodically verified using certified melting point standards.
Caption: Workflow for melting point determination.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Due to its relatively high molecular weight and polar functional groups, this compound has a high predicted boiling point of 322.8 ± 17.0 °C at 760 mmHg [3]. It is important to note that this is a computationally predicted value and experimental verification may be required for high-precision applications.
Solubility Profile
A proposed qualitative solubility profile is presented below.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl group can form hydrogen bonds with the solvent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | The polar nature of the molecule should allow for favorable dipole-dipole interactions. |
| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |
-
Solvent Selection: A range of solvents with varying polarities is chosen.
-
Sample Preparation: A small, known amount of this compound (e.g., 1-5 mg) is placed in a small test tube or vial.
-
Solvent Addition: A small volume of the selected solvent (e.g., 0.1 mL) is added.
-
Observation: The mixture is agitated (e.g., by vortexing) and observed for dissolution at room temperature.
-
Incremental Addition: If the solid dissolves, more solvent is added incrementally until a certain concentration is reached or if the solid does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.
-
Classification: The solubility is classified based on the amount of solvent required to dissolve the sample (e.g., soluble, sparingly soluble, insoluble).
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show the following signals:
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
| -S-CH ₃ | 2.4 - 2.6 | Singlet | 3H |
| -CH ₂-OH | 4.5 - 4.7 | Singlet or Doublet | 2H |
| -CH₂-OH | Variable (depends on solvent and concentration) | Broad Singlet | 1H |
| Pyrimidine C4-H and C6-H | 8.4 - 8.8 | Singlets | 1H each |
The chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
The carbon NMR spectrum will provide information on the different carbon environments in the molecule.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| -S-C H₃ | 12 - 16 |
| -C H₂-OH | 60 - 65 |
| Pyrimidine C 5 | 120 - 125 |
| Pyrimidine C 4 and C 6 | 155 - 160 |
| Pyrimidine C 2 | 165 - 170 |
The chemical shifts are estimates and can vary based on the solvent and other experimental conditions.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum followed by the ¹³C NMR spectrum. Standard pulse sequences are used.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR data acquisition and analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
For this compound, the molecular ion peak ([M]⁺) would be expected at m/z 156. The presence of a sulfur atom should also give rise to a characteristic [M+2]⁺ peak with an intensity of approximately 4.4% of the [M]⁺ peak due to the natural abundance of the ³⁴S isotope.
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. Some plausible fragmentation pathways include:
-
Loss of a hydroxyl radical (•OH): [M - 17]⁺ at m/z 139.
-
Loss of a hydroxymethyl radical (•CH₂OH): [M - 31]⁺ at m/z 125.
-
Loss of a methyl radical (•CH₃) from the methylthio group: [M - 15]⁺ at m/z 141.
-
Cleavage of the pyrimidine ring: Leading to various smaller fragment ions.
-
Sample Introduction: A dilute solution of the compound in a volatile solvent is injected into a gas chromatograph (GC) to separate it from any impurities.
-
Ionization: The compound eluting from the GC column enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Interpretation: The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to deduce structural features.
Conclusion
This technical guide has provided a detailed overview of the key physical properties of this compound. The information presented, including its molecular and thermodynamic properties, solubility profile, and expected spectroscopic signatures, serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this compound in drug discovery and development. The provided protocols offer a standardized approach to the experimental determination of these crucial parameters, ensuring data integrity and reproducibility.
References
- American Elements. This compound.
- ChemUniverse. This compound.
Sources
An In-depth Technical Guide to the Solubility Profile of (2-(Methylthio)pyrimidin-5-yl)methanol
Introduction: The Critical Role of Solubility in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the intrinsic properties of a molecule are the determinants of its therapeutic potential. Among these, solubility stands as a cornerstone of a compound's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely an academic exercise but a critical step in the journey from a promising lead to a viable therapeutic agent. This guide provides an in-depth technical overview of the solubility profile of (2-(Methylthio)pyrimidin-5-yl)methanol, a heterocyclic compound of interest.
Physicochemical Properties of this compound: A Starting Point
A foundational understanding of the physicochemical properties of this compound is essential for designing robust solubility studies.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂OS | [1][2] |
| Molecular Weight | 156.21 g/mol | [2] |
| CAS Number | 19858-50-5 | [1][2] |
Note: This table represents basic molecular information. A full physicochemical characterization would require experimental determination of properties like pKa, logP, and melting point.
Understanding Solubility: Kinetic vs. Thermodynamic Equilibrium
In the realm of pharmaceutical sciences, solubility is not a monolithic concept. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[3]
-
Kinetic Solubility: This refers to the concentration of a compound at which it begins to precipitate out of a solution under a specific set of conditions, often rapidly.[3] It is typically measured by adding a concentrated stock solution of the compound (usually in an organic solvent like DMSO) to an aqueous buffer.[3] Kinetic solubility is a high-throughput screening method often employed in the early stages of drug discovery to quickly flag compounds with potential solubility liabilities.[3]
-
Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with its solid, undissolved state.[4] This measurement is more time-consuming to obtain, often requiring hours or even days of equilibration, but it provides a more accurate and fundamental understanding of the compound's intrinsic solubility.[4] Thermodynamic solubility is a critical parameter for formulation development and for predicting in vivo performance.[3]
Experimental Determination of Solubility: A Practical Guide
The following section outlines detailed, step-by-step protocols for determining both the kinetic and thermodynamic solubility of this compound.
Protocol 1: Kinetic Solubility Determination using Nephelometry
Nephelometry is a rapid and sensitive method for measuring the turbidity of a solution, which directly correlates with the amount of precipitated compound.[5][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Microplate nephelometer
-
Automated liquid handler (recommended for high throughput)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Using an automated liquid handler, transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for a specified period (e.g., 2 hours) with gentle shaking.
-
Nephelometric Reading: Measure the light scattering of each well using a microplate nephelometer.
-
Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
Protocol 2: Thermodynamic Solubility Determination using the Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility.[7] It involves equilibrating an excess of the solid compound in a solvent and then measuring the concentration of the dissolved compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS at various pH values, ethanol, methanol, acetonitrile)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. Ensure there is undissolved solid present.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a prolonged period (e.g., 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. Adsorption to the filter should be assessed.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC-UV or LC-MS method. A calibration curve with known concentrations of the compound must be prepared in the same solvent.
-
Data Reporting: The determined concentration is the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Factors Influencing the Solubility of this compound
The solubility of pyrimidine derivatives like this compound is not an immutable constant but is influenced by a variety of factors. A thorough understanding of these factors is crucial for both interpreting solubility data and for developing strategies to enhance solubility.
-
pH: Pyrimidine rings contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This ionization state can dramatically impact solubility. For basic compounds, solubility generally increases as the pH decreases, while for acidic compounds, solubility increases with increasing pH. A pH-solubility profile should be determined for ionizable compounds.
-
Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, the dissolution process is endothermic, meaning that solubility increases with an increase in temperature.[8][9] However, in some cases, the dissolution can be exothermic, leading to a decrease in solubility at higher temperatures.
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility. Polar solvents will generally be better at dissolving polar solutes, and non-polar solvents will be more effective for non-polar solutes. A comprehensive solubility profile should assess the solubility of this compound in a range of solvents with varying polarities, from aqueous buffers to organic solvents.[4][8]
-
Crystalline Form (Polymorphism): The arrangement of molecules in the solid state can significantly impact solubility. Different crystalline forms, or polymorphs, of the same compound can have different lattice energies, leading to variations in their solubility.[4] Amorphous forms, which lack a long-range ordered structure, are generally more soluble than their crystalline counterparts.
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide valuable initial estimates of a compound's solubility.[6][10] These in silico methods utilize the molecular structure to predict physicochemical properties.
-
Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate molecular descriptors (e.g., molecular weight, logP, polar surface area) with experimentally determined solubility values for a large set of compounds.[6]
-
Thermodynamic Models: Approaches like the General Solubility Equation (GSE) use parameters such as the melting point and the octanol-water partition coefficient (logP) to predict aqueous solubility.[11]
While predictive models are useful for prioritizing compounds in early discovery, they are not a substitute for experimental determination.[12]
Safety and Handling of this compound
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this exact compound was not found in the initial search, information for similar pyrimidine derivatives suggests that the following precautions should be taken. Researchers are required to obtain and consult the specific SDS from their supplier before handling this compound.
General Handling Precautions (based on similar compounds):
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[13]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]
-
Wash hands thoroughly after handling.[13]
Conclusion: A Roadmap to Understanding Solubility
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of this compound. While specific experimental data for this compound remains to be published, the detailed protocols and scientific principles outlined herein offer a clear roadmap for researchers to generate this critical information. By distinguishing between kinetic and thermodynamic solubility, applying robust experimental methodologies, and considering the multifaceted factors that influence dissolution, scientists can gain the crucial insights needed to advance their drug discovery and development programs. The pursuit of a thorough solubility characterization is an indispensable step towards unlocking the full therapeutic potential of novel chemical entities.
References
- Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
- Solubility of Pyrimidine. (n.d.). Solubility of Things.
- Shen, T., & Tidor, B. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
- BenchChem. (2025, December).
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An In-Depth Technical Guide to the Room Temperature Stability of (2-(Methylthio)pyrimidin-5-yl)methanol
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on assessing the stability of (2-(Methylthio)pyrimidin-5-yl)methanol at room temperature. The principles and methodologies detailed herein are designed to establish a robust understanding of the compound's intrinsic stability, identify potential degradation pathways, and develop stability-indicating analytical methods.
Introduction: The Significance of Stability in Drug Development
This compound is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in numerous therapeutic agents.[1] The methylthio and methanol functionalities offer versatile points for synthetic modification. However, these same functional groups can be susceptible to degradation, impacting the compound's purity, potency, and safety over time.
A thorough understanding of a compound's stability profile is a cornerstone of drug development. Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are crucial for elucidating potential degradation pathways and products.[2][3] This knowledge is instrumental in developing stable formulations, defining appropriate storage conditions, and establishing a validated stability-indicating analytical method.[2][4]
This guide will delineate the theoretical underpinnings of this compound's stability and provide detailed protocols for a comprehensive stability assessment.
Predicted Stability Profile of this compound
Based on the chemical structure of this compound, two primary degradation pathways are anticipated at room temperature, potentially accelerated by environmental factors: oxidation and hydrolysis. Photodegradation is also a plausible pathway for pyrimidine-based structures.
Oxidative Degradation
The methylthio (-SCH₃) group is known to be susceptible to oxidation.[5] Exposure to atmospheric oxygen or residual oxidizing agents can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These oxidative transformations can significantly alter the molecule's polarity, solubility, and biological activity. A safety data sheet for the structurally similar compound, (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol, lists strong oxidizing agents as incompatible materials, reinforcing the likelihood of this degradation pathway.[6] Hazardous decomposition can result in the formation of carbon, nitrogen, and sulfur oxides.[6]
Hydrolytic Degradation
The pyrimidine ring, while aromatic, can be susceptible to hydrolytic cleavage under certain pH conditions.[7] The presence of the electron-donating methylthio group and the hydroxymethyl group may influence the electron density of the ring and its susceptibility to hydrolysis. Hydrolysis could lead to the opening of the pyrimidine ring, resulting in highly polar degradants.
Photodegradation
Pyrimidine derivatives are known to be sensitive to light, particularly UV radiation, which can induce photochemical reactions.[8][9] This can lead to the formation of various photoproducts, including pyrimidine dimers.[10]
The following diagram illustrates the predicted primary degradation pathways for this compound.
Caption: Predicted degradation pathways of this compound.
Experimental Design for Stability Assessment
A comprehensive stability study for this compound should involve a forced degradation study to intentionally induce and identify degradation products, followed by a long-term stability study at room temperature.
Materials and Equipment
-
This compound (of known purity)
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Reagent grade hydrochloric acid, sodium hydroxide, and hydrogen peroxide
-
Phosphate buffers (pH 2, 7, 9)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Temperature-controlled oven
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
Forced Degradation (Stress Testing) Protocol
The objective of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that the stability-indicating method is capable of detecting and resolving the degradants.[11]
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 60°C for 7 days.
-
Also, expose a solution of the compound (in the chosen solvent for the stability study) to the same conditions.
-
At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability Testing:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light.
-
At the end of the exposure, analyze the samples by HPLC.
-
The following diagram outlines the experimental workflow for the forced degradation study.
Caption: Workflow for the forced degradation study.
Stability-Indicating HPLC Method
A crucial component of this study is the development of a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar heterocyclic compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) | A gradient elution is necessary to resolve compounds with a range of polarities (parent, sulfoxide, sulfone, and potential hydrolytic degradants). Formic acid improves peak shape and provides protons for mass spectrometry detection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection | UV at 254 nm (or wavelength of maximum absorbance) and/or Mass Spectrometry | UV detection provides quantitative data, while MS is invaluable for the identification of unknown degradation products. |
| Injection Volume | 10 µL | Standard injection volume. |
Method Validation: The stability-indicating method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Long-Term Stability Study at Room Temperature
Objective: To evaluate the stability of this compound under controlled room temperature conditions over an extended period.
Step-by-Step Methodology:
-
Sample Preparation:
-
Store a solid sample of the compound in a tightly sealed, light-protected container at controlled room temperature (e.g., 25°C / 60% RH).
-
Prepare a solution of the compound in a relevant solvent (e.g., methanol, DMSO) at a known concentration and store it under the same conditions.
-
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Quantify the amount of the parent compound remaining.
-
Identify and quantify any degradation products.
-
Calculate the mass balance to account for all components.
-
Note any changes in physical appearance (e.g., color, clarity of solution).
-
Data Interpretation and Reporting
The results from the forced degradation and long-term stability studies should be compiled and analyzed to provide a comprehensive stability profile.
Data Presentation: All quantitative data should be summarized in tables for easy comparison.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | No. of Degradants |
| 0.1 M HCl, 60°C | 24 | |||
| 0.1 M NaOH, 60°C | 24 | |||
| 3% H₂O₂, RT | 24 | |||
| Thermal, 60°C | 168 | |||
| Photostability | - |
Table 2: Long-Term Stability at 25°C / 60% RH (Solid State)
| Time (months) | % Assay of Parent Compound | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) | Mass Balance (%) |
| 0 | 100.0 | ND | ND | ND | 100.0 |
| 3 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| (ND = Not Detected) |
Conclusion and Recommendations
This technical guide outlines a systematic approach to evaluating the stability of this compound at room temperature. The forced degradation studies are designed to provide a worst-case scenario and reveal the intrinsic stability of the molecule. The long-term stability study will provide data on the degradation profile under typical storage conditions.
Based on the anticipated degradation pathways, it is recommended that this compound be stored in well-sealed containers, protected from light, and in a controlled, low-humidity environment. Commercial suppliers recommend storage at 2-8°C, sealed in dry conditions, which is a prudent measure to minimize degradation, especially for long-term storage.[12][13] The findings from the proposed studies will be critical for guiding formulation development, establishing appropriate storage and handling procedures, and ensuring the quality and safety of this compound in research and development applications.
References
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- Al-Zoubi, W., Al-Sbou, I., & Al-Hamdany, H. (2020). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences, 21(15), 5488. [Link]
- Bollu, V. R., et al. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega, 8(43), 40685–40697. [Link]
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- Degradation of heterocyclic sulfur compounds. (n.d.). ResearchGate.
- Convenient syntheses of isotopically labeled pyrimidine 2´-deoxynucleosides and their 5-hydroxy oxidation products. (2017). National Institutes of Health.
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- Process for synthesis of a 2-thioalkyl pyrimidine. (2021). Google Patents.
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- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
- The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. (2018). National Institutes of Health.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata.
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- Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with... (n.d.). ResearchGate.
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An In-depth Technical Guide to (2-(Methylthio)pyrimidin-5-yl)methanol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of (2-(Methylthio)pyrimidin-5-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its current and potential applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of heterocyclic chemistry and is of paramount importance in the biological sciences, forming the core structure of the nucleobases uracil, thymine, and cytosine in RNA and DNA. Beyond their fundamental role in genetics, pyrimidine derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.
This compound, with its strategic placement of a methylthio group and a hydroxymethyl functional handle, represents a versatile synthon for the elaboration of more complex, biologically active molecules. The methylthio group can act as a leaving group or be a site for further modification, while the hydroxymethyl group provides a convenient point for extension or for forming crucial interactions with biological targets. A closely related analog, (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, is a known intermediate in the synthesis of inhibitors for Akt kinase, a critical target in oncology, highlighting the potential of this structural motif in the development of novel therapeutics.[1]
Chemical Structure and Properties
The chemical structure and key identifiers of this compound are presented below.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 19858-50-5 | [2][3] |
| Molecular Formula | C₆H₈N₂OS | [2][3] |
| Molecular Weight | 156.21 g/mol | [2][3] |
| Appearance | White crystalline powder (for the 4-amino analog) | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | 322.8±17.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol (for the 4-amino analog) | [5] |
| Storage | Sealed in a dry environment at 2-8°C | [6] |
Note: Some physical properties are for the closely related 4-amino analog due to a lack of publicly available experimental data for the title compound.
Synthesis of this compound
Synthetic Scheme:
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on established procedures for the lithium aluminum hydride reduction of esters and a documented procedure for a similar substrate.[1][8] Caution: Lithium aluminum hydride is a highly reactive and flammable reagent that reacts violently with water. All manipulations should be carried out by trained personnel in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
Materials and Equipment:
-
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous THF.
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Ester: Dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0°C with an ice bath. Cautiously and slowly add deionized water (by volume, equal to the mass of LiAlH₄ used in grams) dropwise to quench the excess LiAlH₄. (Extreme Caution: This is a highly exothermic process that generates hydrogen gas).
-
Workup: Following the water quench, add 15% aqueous NaOH solution (by volume, equal to the mass of LiAlH₄ used in grams), followed by another portion of deionized water (by volume, 3 times the mass of LiAlH₄ used in grams).
-
Filtration: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®. Wash the filter cake with THF.
-
Purification: Combine the filtrate and washes, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methylthio (S-CH₃) protons, expected around δ 2.5-2.7 ppm.- A singlet for the hydroxymethyl (CH₂OH) protons, expected around δ 4.5-4.7 ppm. The hydroxyl proton may be a broad singlet.- Two singlets for the pyrimidine ring protons, expected in the aromatic region (δ 8.5-9.0 ppm). |
| ¹³C NMR | - A signal for the methylthio carbon (S-CH₃) around δ 14-16 ppm.- A signal for the hydroxymethyl carbon (CH₂OH) around δ 58-62 ppm.- Signals for the pyrimidine ring carbons in the range of δ 110-170 ppm. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 157.04. |
| IR (Infrared) | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.- C-H stretching vibrations around 2850-3000 cm⁻¹.- C=N and C=C stretching vibrations of the pyrimidine ring in the 1400-1600 cm⁻¹ region.- C-O stretching vibration around 1000-1100 cm⁻¹. |
Researchers are advised to acquire and interpret their own spectroscopic data for confirmation.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily dictated by its three key features: the pyrimidine ring, the methylthio group, and the hydroxymethyl group.
-
Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring can influence the reactivity of its substituents.
-
Methylthio Group: The 2-methylthio group can be a target for nucleophilic aromatic substitution, although it is generally a poorer leaving group compared to a methylsulfonyl group. It can also be oxidized to the corresponding sulfoxide or sulfone, which are excellent leaving groups, thus providing a handle for further diversification.
-
Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or it can be converted into a variety of other functional groups, such as halides or ethers, allowing for the extension of the molecule.
The utility of this compound as a building block in medicinal chemistry is underscored by the biological activities of related pyrimidine derivatives. As previously mentioned, the 4-amino analog is an intermediate in the synthesis of Akt kinase inhibitors for cancer therapy.[1] This suggests that this compound could be a valuable precursor for the synthesis of novel kinase inhibitors and other targeted therapeutics.
Potential Synthetic Applications:
Caption: Potential synthetic transformations of this compound.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory or fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while requiring careful handling of reactive reagents, is achievable through standard organic chemistry transformations. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures and novel therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted and could lead to the discovery of new and potent drugs.
References
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- (4-amino-2-(methylthio)pyrimidin-5-yl)methanol - Ascendex Scientific, LLC. (n.d.).
- Microwave-assisted Synthesis of Substituted 2-(benzylthio)imidazo[1,2a]pyrimidin-5-ones - PubMed. (n.d.).
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. (n.d.).
- 13C alpha-NMR assignments of melittin in methanol and chemical shift correlations with secondary structure - PubMed. (n.d.).
- The mass spectra of methanol (A), ethanol (B), acetonitrile (C), and... - ResearchGate. (n.d.).
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- 2-Methylthio-pyrimidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
- (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706 - PubChem. (n.d.).
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The Pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Enduring Legacy in Drug Development
Introduction: The Unassuming Heterocycle that Shaped Modern Medicine
To the uninitiated, the pyrimidine nucleus—a simple six-membered aromatic ring with two nitrogen atoms—may seem unremarkable. Yet, to the seasoned researcher, it represents a foundational scaffold upon which a significant portion of modern pharmacology has been built. From the very blueprint of life in our DNA and RNA to the life-saving antiviral and anticancer agents of today, pyrimidine derivatives have been at the forefront of biochemical understanding and therapeutic innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and history of these pivotal compounds. We will delve into the seminal synthetic methodologies that unlocked their potential, examining the causal logic behind experimental designs, and present detailed protocols for their preparation. This guide is intended for researchers, scientists, and drug development professionals who seek not just to know what was done, but to understand why it was done, and how these foundational discoveries continue to propel the field forward.
Part 1: Foundational Discoveries - From Nucleic Acids to the First Synthetic Derivatives
The story of pyrimidines begins not in a flask, but with the very essence of life itself. In the late 19th and early 20th centuries, the pioneering work of Albrecht Kossel and others on the chemical composition of nucleic acids led to the isolation and identification of the three primary pyrimidine nucleobases: cytosine, thymine, and uracil.[1] This discovery was a monumental leap in understanding the chemical basis of heredity.
However, the first laboratory synthesis of a pyrimidine derivative predates the complete elucidation of the nucleobases. In 1864, the German chemist Adolf von Baeyer synthesized barbituric acid, a compound that, while not pharmacologically active itself, would become the parent compound for an entire class of sedative-hypnotic drugs.[2][3][4] This was a landmark achievement, demonstrating that the pyrimidine core could be constructed artificially, opening the door to the creation of novel derivatives with tailored properties.
The systematic study of pyrimidines as a distinct class of compounds was further advanced by Wilhelm Pinner, who in 1884 developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[5] It was Pinner who first coined the name "pyrimidine" in 1885.[5]
Table 1: Key Milestones in the Early History of Pyrimidine Derivatives
| Year | Discovery/Event | Key Scientist(s) | Significance |
| 1864 | Synthesis of barbituric acid | Adolf von Baeyer | First laboratory synthesis of a pyrimidine derivative, parent compound of barbiturates.[2][3][4] |
| 1884 | Development of the Pinner pyrimidine synthesis | Wilhelm Pinner | A foundational method for the synthesis of substituted pyrimidines.[5] |
| 1891 | Development of the Biginelli reaction | Pietro Biginelli | A one-pot, multi-component reaction for the synthesis of dihydropyrimidinones.[6][7] |
| 1900-1903 | Isolation and structural elucidation of uracil, thymine, and cytosine | Albrecht Kossel, et al. | Identification of the pyrimidine nucleobases as core components of nucleic acids.[1] |
| 1957 | Synthesis of 5-fluorouracil | Charles Heidelberger | The advent of pyrimidine antimetabolites in cancer chemotherapy.[1] |
| 1964 | Synthesis of zidovudine (AZT) | Jerome Horwitz | The first approved antiretroviral drug for the treatment of HIV/AIDS.[8][9] |
Part 2: Foundational Synthetic Methodologies
The ability to construct the pyrimidine ring with a variety of substituents was crucial for exploring the therapeutic potential of its derivatives. Two classical named reactions, the Pinner synthesis and the Biginelli reaction, stand out as foundational pillars of pyrimidine chemistry.
The Pinner Pyrimidine Synthesis
Developed by Wilhelm Pinner in 1884, this method involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically in the presence of an acid or base catalyst, to form a substituted pyrimidine.[5][10][11] The versatility of this reaction lies in the wide range of commercially available 1,3-dicarbonyls and amidines, allowing for the synthesis of a diverse library of pyrimidine derivatives.
The Pinner synthesis is a classic example of a condensation reaction. The 1,3-dicarbonyl compound provides the C-C-C backbone of the pyrimidine ring, while the amidine supplies the N-C-N fragment. The choice of an acid or base catalyst is critical. An acid catalyst protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the amidine. Conversely, a base catalyst can deprotonate the 1,3-dicarbonyl, forming an enolate that then acts as the nucleophile. The reaction conditions are often tailored based on the specific reactivity of the chosen substrates.
Caption: Generalized workflow of the Pinner pyrimidine synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).
-
Addition of Amidine: Add the amidine salt (e.g., hydrochloride or hydroiodide, 1.1 eq) to the solution.
-
Base Addition: Add a base (e.g., sodium ethoxide, potassium carbonate, 1.2 eq) to the reaction mixture. The choice of base depends on the reaction conditions and the nature of the starting materials.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).
-
Isolation: The product may precipitate upon cooling or after the addition of water. Collect the solid by filtration. If the product is soluble, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrimidine.
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry.
The Biginelli Reaction
First reported by the Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea.[6][7][12] This multicomponent reaction is highly valued for its efficiency and atom economy, allowing for the rapid construction of complex molecules from simple starting materials.
The Biginelli reaction is a classic example of a multicomponent reaction where three or more reactants come together in a single operation to form a product that contains portions of all the reactants. The reaction is typically catalyzed by a Brønsted or Lewis acid. The acid catalyst activates the aldehyde for nucleophilic attack by urea, forming an acyliminium ion intermediate. This electrophilic intermediate is then intercepted by the enol or enolate of the β-ketoester. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product. The choice of catalyst can significantly influence the reaction rate and yield.
Caption: Simplified workflow of the Biginelli multicomponent reaction.
-
Reaction Mixture Preparation: In a 10 mL microwave reaction tube equipped with a small stir bar, add urea (or thiourea) (1.5 mmol), the aryl aldehyde (1.0 mmol), and the β-dicarbonyl compound (1.0 mmol).
-
Solvent and Catalyst Addition: Add 2 mL of ethanol and a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a Lewis acid like Yb(OTf)₃).
-
Microwave Irradiation: Securely cap the reaction tube and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a specified time (typically 10-30 minutes).
-
Work-up and Isolation: After the reaction is complete, cool the tube to room temperature. The product often precipitates from the solution. If not, place the tube in an ice bath to induce crystallization. Collect the solid product by vacuum filtration using a Hirsch funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a pure sample.
-
Characterization: Obtain the melting point of the purified solid and characterize it using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 3: Pyrimidine Derivatives as Cornerstones of Modern Pharmacology
The development of robust synthetic methods for pyrimidine derivatives paved the way for their exploration as therapeutic agents. The following sections highlight the discovery and synthesis of three classes of pyrimidine-based drugs that have had a profound impact on human health.
Barbiturates: The First CNS Depressants
Following von Baeyer's synthesis of barbituric acid, it was discovered that 5,5-disubstituted derivatives of this compound possessed potent sedative and hypnotic properties.[2][4] Barbital, the first commercially successful barbiturate, was introduced in 1903.[2] This marked the beginning of the era of barbiturate therapy for conditions such as anxiety, insomnia, and epilepsy.
The synthesis of barbital relies on the condensation of diethyl malonate with urea in the presence of a strong base, typically sodium ethoxide.[13] The base serves to deprotonate the diethyl malonate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of urea. A subsequent intramolecular cyclization with the elimination of ethanol yields the barbiturate ring system. The choice of diethyl malonate as the starting material is strategic, as the two ethyl groups at the 5-position of the final product are crucial for its pharmacological activity.
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Addition of Diethyl Malonate: To the freshly prepared sodium ethoxide solution, add diethyl diethylmalonate (1.0 eq).
-
Addition of Urea: Add a solution of dry urea (1.0 eq) in warm absolute ethanol to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours (e.g., 5-7 hours). A precipitate of the sodium salt of barbital will form.
-
Isolation of the Sodium Salt: Cool the reaction mixture and collect the precipitated sodium salt by filtration. Wash the salt with a small amount of cold ethanol.
-
Formation of Barbital: Dissolve the sodium salt in water and acidify the solution with a strong acid (e.g., concentrated HCl) to precipitate the free barbital.
-
Purification: Collect the crude barbital by filtration and recrystallize it from hot water or ethanol to obtain the pure product.
-
Characterization: Determine the melting point and confirm the structure using appropriate spectroscopic techniques.
5-Fluorouracil: A Revolution in Cancer Chemotherapy
The discovery of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger was a pivotal moment in the history of oncology.[1] Based on the observation that cancer cells utilize uracil for nucleic acid synthesis more rapidly than normal cells, Heidelberger and his team designed 5-FU as an antimetabolite to disrupt this process. 5-FU remains a cornerstone of treatment for various solid tumors, including colorectal, breast, and stomach cancers.
One common synthetic route to 5-FU involves the reaction of methyl fluoroacetate with ethyl formate in the presence of a base like sodium methoxide to form a sodium salt of a fluorinated intermediate. This intermediate is then condensed with urea. The rationale behind this approach is to introduce the fluorine atom at the 5-position of the pyrimidine ring, which is crucial for its mechanism of action. The fluorine atom's high electronegativity and small size allow it to mimic hydrogen while blocking the enzymatic conversion of uridylate to thymidylate, thereby inhibiting DNA synthesis.
-
Formation of the Fluorinated Intermediate: In a suitable reactor under an inert atmosphere, react methyl fluoroacetate with ethyl formate in the presence of sodium methoxide in a non-polar solvent like toluene. This forms the sodium salt of methyl 2-fluoro-3-oxopropanoate.
-
Condensation with Urea: To the reaction mixture containing the fluorinated intermediate, add urea and additional sodium methoxide in methanol.
-
Cyclization: Heat the mixture to drive the condensation and cyclization reaction, forming the sodium salt of 5-fluorouracil.
-
Acidification and Isolation: After the reaction is complete, remove the solvent and dissolve the residue in water. Acidify the solution with a strong acid (e.g., concentrated HCl) to a pH of 3-4 to precipitate the 5-fluorouracil.
-
Purification: Filter the crude product, wash with water, and dry to obtain 5-fluorouracil. Further purification can be achieved by recrystallization.
-
Characterization: Verify the identity and purity of the product using HPLC, NMR, and other standard analytical techniques.
Zidovudine (AZT): The First Hope in the Fight Against HIV/AIDS
Zidovudine, also known as azidothymidine (AZT), was first synthesized by Jerome Horwitz in 1964 as a potential anticancer agent.[8][9] Although it showed little efficacy against cancer, it was later discovered in the mid-1980s to be a potent inhibitor of the reverse transcriptase enzyme of the human immunodeficiency virus (HIV). The approval of AZT in 1987 marked a turning point in the treatment of AIDS, providing the first effective therapy to combat the virus.[8]
A common synthetic route to AZT starts from thymidine. The 5'-hydroxyl group is first protected, often with a trityl group. The 3'-hydroxyl group is then converted into a good leaving group, for example, by mesylation. This is followed by nucleophilic substitution with an azide source, such as lithium azide, which proceeds with inversion of configuration at the 3'-position. Finally, deprotection of the 5'-hydroxyl group yields zidovudine.[8][14] The key strategic element is the introduction of the azido group at the 3'-position. After being phosphorylated in the body, the resulting AZT-triphosphate acts as a chain terminator during reverse transcription, as the 3'-azido group prevents the formation of the next phosphodiester bond.
Caption: Key steps in the synthesis of Zidovudine (AZT) from thymidine.
-
Protection of the 5'-Hydroxyl Group: React thymidine with trityl chloride in the presence of a base like pyridine to selectively protect the primary 5'-hydroxyl group, yielding 5'-O-tritylthymidine.
-
Activation of the 3'-Hydroxyl Group: Treat the 5'-O-tritylthymidine with methanesulfonyl chloride in pyridine to convert the 3'-hydroxyl group into a mesylate, a good leaving group.
-
Introduction of the Azido Group: React the 3'-O-mesyl intermediate with an azide salt, such as lithium azide or sodium azide, in a polar aprotic solvent like dimethylformamide (DMF). This nucleophilic substitution reaction introduces the azido group at the 3'-position with inversion of stereochemistry.
-
Deprotection: Remove the trityl protecting group from the 5'-hydroxyl group, typically by treatment with a mild acid (e.g., acetic acid in water), to yield zidovudine.
-
Purification: Purify the final product by column chromatography or recrystallization.
-
Characterization: Confirm the structure and purity of the synthesized zidovudine using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Conclusion: The Enduring and Evolving Legacy of Pyrimidines
From their fundamental role in the chemistry of life to their indispensable position in the modern pharmacopeia, the journey of pyrimidine derivatives is a testament to the power of chemical synthesis to impact human health. The foundational discoveries and synthetic methodologies discussed in this guide have not only provided us with life-changing medicines but have also laid the groundwork for countless subsequent innovations in medicinal chemistry. The pyrimidine scaffold, with its inherent versatility and biological relevance, continues to be a fertile ground for the discovery of new therapeutic agents. As our understanding of disease pathways becomes more sophisticated, the ability to rationally design and synthesize novel pyrimidine derivatives will undoubtedly lead to the next generation of targeted therapies, ensuring that this unassuming heterocycle remains at the heart of drug discovery for the foreseeable future.
References
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The Pyrimidine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrimidine Scaffold
Pyrimidine, a fundamental heterocyclic aromatic compound, is a cornerstone of life itself, forming the structural basis of the nucleobases uracil, thymine, and cytosine, which are integral components of RNA and DNA.[1] This inherent biological relevance has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry, a core structure that is frequently found in bioactive compounds.[2] Its synthetic accessibility and the ease with which its 2, 4, 5, and 6 positions can be modified allow for the creation of vast and diverse chemical libraries.[1] The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] This guide provides a comprehensive technical overview of the role of pyrimidines in medicinal chemistry, from their synthesis to their diverse therapeutic applications and the critical structure-activity relationships that drive drug discovery.
Part 1: Synthesis of Pyrimidine Derivatives: Building the Core
The versatility of the pyrimidine scaffold is matched by the variety of synthetic routes available for its construction. The choice of synthetic strategy is often dictated by the desired substitution pattern on the pyrimidine ring.
The Biginelli Reaction: A Classic Multicomponent Synthesis
First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) remains a highly efficient method for the synthesis of dihydropyrimidones.[4] The reaction is typically acid-catalyzed and proceeds through a proposed mechanism involving an initial condensation between the aldehyde and urea.[4]
Experimental Protocol: Microwave-Assisted Biginelli Reaction
This protocol describes a solvent-free, microwave-assisted synthesis of 4-aryl-3,4-dihydropyrimidin-2(1H)-ones, a common class of Biginelli products.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Yb(OTf)3, 10 mol%)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde, ethyl acetoacetate, urea, and catalyst.
-
Thoroughly mix the components.
-
Place the vessel in the microwave reactor and irradiate at a suitable power (e.g., 300 W) and temperature (e.g., 100 °C) for a short duration (e.g., 2-5 minutes).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Pinner Synthesis: Condensation of Dicarbonyls and Amidines
The Pinner synthesis offers a versatile route to a wide range of substituted pyrimidines through the condensation of 1,3-dicarbonyl compounds with amidines.[5][6] This method is particularly useful for preparing pyrimidines with substituents at the 2, 4, and 6 positions. The reaction can be catalyzed by either acids or bases.[5]
Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyrimidine
This protocol outlines the synthesis of a pyrimidine derivative from a β-diketone and an amidine.
Materials:
-
1,3-Diketone (e.g., acetylacetone) (1.0 mmol)
-
Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.1 mmol)
-
Base (e.g., sodium ethoxide) (1.1 mmol)
-
Ethanol (solvent)
Procedure:
-
Dissolve the 1,3-diketone in ethanol in a round-bottom flask.
-
Add the amidine hydrochloride and the base to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine.
Part 2: Therapeutic Applications of Pyrimidines: A Multifaceted Scaffold
The pyrimidine core is a key pharmacophore in a wide array of therapeutic agents, demonstrating remarkable versatility in targeting diverse biological pathways.
Anticancer Agents
Pyrimidine derivatives are prominent in oncology, with mechanisms of action that include antimetabolite activity and kinase inhibition.[7]
-
Antimetabolites: 5-Fluorouracil (5-FU) is a classic pyrimidine-based antimetabolite that has been a mainstay of cancer chemotherapy for decades.[8] It is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[9]
-
Kinase Inhibitors: Many pyrimidine derivatives act as potent inhibitors of protein kinases, which are often dysregulated in cancer.[2][10] The pyrimidine scaffold can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases and block their activity.[10] For example, gefitinib and erlotinib are pyrimidine-based inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer.[11]
Table 1: Representative Pyrimidine-Based EGFR Kinase Inhibitors and their IC50 Values
| Compound | Target | IC50 (nM) | Cancer Cell Line | Reference |
| Gefitinib | EGFR | 2-37 | Various | [4][5] |
| Erlotinib | EGFR | 2 | Various | [4][5] |
| Compound 48 | EGFR | 3.63 | - | [4][5] |
| Compound 70 | EGFR | 5.7 | - | [4][5] |
| Compound 111 | EGFR (T790M/L858R) | 4 | - | [4][5] |
EGFR Signaling Pathway and Inhibition by Pyrimidine-based drugs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrimidine test compounds in complete medium.
-
Remove the medium from the wells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antiviral Agents
Pyrimidine nucleoside analogs are a significant class of antiviral drugs.[6] They act by mimicking natural nucleosides and, once incorporated into the viral DNA or RNA, they terminate the chain elongation process, thus inhibiting viral replication.[6] Examples include Zidovudine (AZT) for HIV, which inhibits reverse transcriptase, and Acyclovir for herpes simplex virus, which inhibits viral DNA polymerase.[6]
Antibacterial Agents
Certain pyrimidine derivatives exhibit potent antibacterial activity.[12] One important class is the diaminopyrimidines, such as trimethoprim. These compounds act as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of tetrahydrofolic acid, a precursor for nucleotide synthesis.[4] The selective inhibition of bacterial DHFR over the human enzyme is key to their therapeutic effect.
Antifungal Agents
The pyrimidine analog flucytosine is an important antifungal agent.[13] It is taken up by fungal cells and converted to 5-fluorouracil, which then disrupts both DNA and RNA synthesis.[13] More recently, novel pyrimidine-based scaffolds have been identified with broad-spectrum antifungal activity, including against difficult-to-treat molds.
Table 2: Antifungal Activity of Pyrimidine Derivatives against Phomopsis sp.
| Compound | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |
| 5f | 100 | - | |
| 5o | 100 | 10.5 | |
| Pyrimethanil (Control) | 85.1 | 32.1 |
Part 3: Structure-Activity Relationship (SAR) Studies: Guiding Drug Design
Understanding the relationship between the chemical structure of a pyrimidine derivative and its biological activity is crucial for rational drug design.[12] SAR studies help in identifying the key structural features responsible for potency, selectivity, and desirable pharmacokinetic properties.
Key Positions for Modification
As mentioned earlier, the 2, 4, 5, and 6 positions of the pyrimidine ring are amenable to chemical modification.[1] SAR studies have shown that the nature and position of substituents at these sites can dramatically influence biological activity. For instance, in a series of pyrimidine-based EGFR inhibitors, the presence of a halogen atom was found to be crucial for high potency.[4][5]
Fused Pyrimidine Systems
Fusing the pyrimidine ring with other heterocyclic systems, such as pyrrole, pyridine, or thiophene, can lead to compounds with enhanced biological activity and novel mechanisms of action.[4][5] These fused systems can provide additional interaction points with the biological target, leading to increased affinity and selectivity.
A generalized experimental workflow for pyrimidine-based drug discovery.
Conclusion and Future Perspectives
The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility, synthetic tractability, and inherent biological relevance ensure its enduring importance in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies to access even more diverse pyrimidine derivatives. Furthermore, the application of computational chemistry and artificial intelligence in drug design will undoubtedly accelerate the discovery of new pyrimidine-based drugs with improved potency, selectivity, and safety profiles. The exploration of pyrimidine-based compounds as modulators of emerging drug targets, such as those involved in epigenetic regulation and protein-protein interactions, holds significant promise for the treatment of a wide range of diseases.
References
- Recent Advances in Pyrimidine-Based Drugs - PMC.
- Biginelli Reaction - Organic Chemistry Portal.
- Pinner pyrimidine synthesis | PPTX.
- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumig
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxid
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Use of Pyrimidine and Its Deriv
- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Tre
- Recent Approaches to the Synthesis of Pyrimidine Deriv
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review.
- Mechanisms of Antibacterial Drugs | Microbiology.
- Pyrimidine biosynthesis inhibitors synergize with nucleoside analogs to block SARS-CoV-2 infection.
- Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer tre
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Unlocking the Therapeutic Potential of (2-(Methylthio)pyrimidin-5-yl)methanol: A Technical Guide for Drug Discovery
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics.[1][2] This technical guide provides an in-depth exploration of the potential research avenues for the novel compound, (2-(Methylthio)pyrimidin-5-yl)methanol. While direct biological data on this specific molecule is nascent, its structural features—a 2-methylthio substituent and a 5-hydroxymethyl group on a pyrimidine core—suggest significant potential, particularly in the realm of oncology as a kinase inhibitor. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a structured approach to investigating its therapeutic promise. We will delve into rationales for target selection, propose detailed synthetic and screening protocols, and provide a framework for structure-activity relationship (SAR) studies, all grounded in the established pharmacology of related pyrimidine derivatives.
Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition
The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA.[3] Its inherent ability to form hydrogen bonds and engage in various molecular interactions has made it a "privileged scaffold" in drug discovery.[1] A significant number of FDA-approved drugs, particularly in oncology, are built upon a pyrimidine core.[4] These agents often function as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways frequently dysregulated in cancer.[5]
This compound (Figure 1) presents an intriguing starting point for a drug discovery campaign. Its key structural features offer multiple avenues for chemical modification and optimization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 19858-50-5 | |
| Molecular Formula | C₆H₈N₂OS | |
| Molecular Weight | 156.21 g/mol | |
| Appearance | White crystalline powder | Inferred from related compounds |
| SMILES | CSC1=NC=C(CO)C=N1 | [6] |
Potential Research Areas: Targeting Oncogenic Kinases
Based on the extensive literature on pyrimidine derivatives as kinase inhibitors, we propose three primary research directions for this compound: targeting Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives the growth of several cancers, most notably non-small cell lung cancer (NSCLC).[7] Pyrimidine-based molecules have been successfully developed as EGFR inhibitors.[8] The 2-substituted aminopyrimidine motif is a common feature in many EGFR inhibitors, where it forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The 2-methylthio group in our lead compound can be considered a bioisostere of the 2-amino group and could potentially engage in similar interactions.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[9] Inhibition of VEGFR signaling is a validated anti-cancer strategy. Several pyrimidine and fused-pyrimidine scaffolds have demonstrated potent VEGFR inhibitory activity.[10][11] The versatility of the pyrimidine core allows for the introduction of substituents that can confer selectivity and potency against VEGFR.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of serine/threonine kinases that regulate the cell cycle.[12] Their aberrant activity is a hallmark of many cancers, making them attractive therapeutic targets. Dual CDK4/6 inhibitors have shown significant clinical success in the treatment of HR-positive breast cancer.[13] The pyrimidine scaffold is also present in several CDK inhibitors, highlighting its suitability for targeting these enzymes.[14] Simultaneous inhibition of both CDK2 and CDK4/6 has been suggested as a strategy to overcome resistance.[15]
Proposed Research Workflow: From Hit to Lead
A systematic approach is crucial for elucidating the therapeutic potential of this compound. The following workflow outlines a logical progression from initial screening to lead optimization.
Figure 1. Proposed research workflow. A phased approach from initial screening to preclinical evaluation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in the proposed research workflow.
Medicinal Chemistry: Synthesis of Derivatives
The synthesis of analogs is central to establishing a structure-activity relationship. The 2-methylthio and 5-hydroxymethyl groups of the parent compound are prime handles for chemical modification.
Protocol 4.1.1: Oxidation of the 2-Methylthio Group and Subsequent Nucleophilic Substitution
The 2-methylthio group can be oxidized to the more reactive 2-methylsulfonyl group, which can then be displaced by various nucleophiles.[16][17]
-
Oxidation: Dissolve this compound in a suitable solvent (e.g., dichloromethane). Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and purify the resulting 2-(methylsulfonyl)pyrimidine derivative by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr): To the 2-(methylsulfonyl)pyrimidine derivative in a polar aprotic solvent (e.g., DMF), add the desired amine or thiol nucleophile and a non-nucleophilic base (e.g., diisopropylethylamine). Heat the reaction mixture and monitor by TLC. After completion, perform an aqueous workup and purify the product by chromatography or recrystallization.
Protocol 4.1.2: Derivatization of the 5-Hydroxymethyl Group
The 5-hydroxymethyl group can be converted to other functional groups to probe its role in biological activity.[18][19]
-
Esterification: React this compound with a carboxylic acid or acid chloride in the presence of a suitable coupling agent (e.g., DCC) or base (e.g., triethylamine) to form the corresponding ester.
-
Etherification: Deprotonate the hydroxyl group with a base like sodium hydride and react with an alkyl halide to form the corresponding ether.
-
Oxidation to Aldehyde/Carboxylic Acid: Use a mild oxidizing agent like pyridinium chlorochromate (PCC) to oxidize the alcohol to an aldehyde, or a stronger oxidant like potassium permanganate to form the carboxylic acid.
In Vitro Biological Assays
Protocol 4.2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP consumed by the kinase, providing a measure of its activity.[9][20]
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in kinase buffer to the desired concentrations.
-
Kinase Reaction: In a 96-well plate, add the kinase, the appropriate substrate, and the serially diluted test compound or DMSO control.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). Incubate at room temperature to stabilize the signal.
-
Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression.
Table 2: Specific Kinase Assay Components
| Kinase Target | Recommended Enzyme System | Substrate | Reference |
| EGFR | EGFR Kinase Enzyme System (e.g., Promega V3831) | Poly (Glu,Tyr) 4:1 | [7] |
| VEGFR-2 | Recombinant Human VEGFR-2 (e.g., BPS Bioscience 40301) | PTK Substrate (Poly (Glu:Tyr, 4:1)) | [21] |
| CDK2/Cyclin A | CDK2/cyclin A Kinase Assay Kit | Histone H1 | [22] |
Protocol 4.2.2: Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[23]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Efficacy Studies
Protocol 4.3.1: Human Tumor Xenograft Model
This model assesses the anti-tumor activity of a compound on human cancers grown in immunodeficient mice.[12]
-
Cell Culture and Preparation: Culture the chosen human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer). Harvest and resuspend the cells in a suitable medium.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control according to the determined dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the biological assays will guide the SAR studies. The goal is to identify the structural features that contribute to potency and selectivity.
Figure 2. Proposed SAR exploration. A diagram illustrating potential modifications to the core scaffold.
A study on 5-hydroxymethylpyrimidines showed that hydroxylation can significantly enhance cytotoxicity against cancer cell lines.[24][25] This suggests that the 5-hydroxymethyl group is a critical pharmacophoric feature that should be systematically explored.
Once promising leads are identified, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling becomes essential to assess their drug-like properties.[10][26] In silico tools and in vitro assays can predict parameters such as solubility, permeability, metabolic stability, and potential toxicities.[27]
Conclusion
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutics, particularly in the field of oncology. Its pyrimidine core, decorated with synthetically tractable functional groups, provides a versatile platform for the design of potent and selective kinase inhibitors. The research framework, synthetic strategies, and detailed experimental protocols outlined in this guide offer a comprehensive roadmap for elucidating the full therapeutic potential of this compound and its derivatives. Through a systematic and data-driven approach, the scientific community can unlock the promise held within this intriguing molecule.
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Navigating the Synthesis and Supply of (2-(Methylthio)pyrimidin-5-yl)methanol: A Technical Guide for Chemical Researchers
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of heterocyclic scaffolds, pyrimidine derivatives hold a privileged position due to their prevalence in biologically active compounds, including approved drugs for oncology and virology. This in-depth technical guide focuses on a key pyrimidine intermediate, (2-(Methylthio)pyrimidin-5-yl)methanol (CAS Number: 19858-50-5), providing researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, a validated synthesis protocol, and its applications as a crucial precursor in medicinal chemistry.
Commercial Availability: Sourcing a Key Synthetic Intermediate
This compound is readily accessible through various chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered in research-grade purities, suitable for a wide range of synthetic applications. Below is a comparative table of prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Varies by vendor | Typically ≥97% | Milligrams to grams |
| Fluorochem | F234760 | ≥97% | 250 mg, 1 g, 5 g, 10 g |
| ChemUniverse | P54586 | 97% | 100 mg, 250 mg, 1 g |
| BLDpharm | 19858-50-5 | ≥97% | Inquire for details |
It is advisable to request certificates of analysis (CoA) from suppliers to confirm purity and obtain detailed analytical data. For larger-scale synthesis, inquiries about bulk quantities and lead times are recommended.
Synthetic Protocol: A Reliable Pathway to this compound
While direct, peer-reviewed publications detailing the synthesis of this compound are not abundant, a robust and reliable synthetic route can be confidently inferred from established chemical literature concerning the reduction of corresponding carboxylate esters. The most logical and field-proven approach involves the reduction of the commercially available precursor, Ethyl 2-(methylthio)pyrimidine-5-carboxylate. This method is analogous to the well-documented synthesis of similar hydroxymethyl-substituted pyrimidines, such as (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, which utilizes a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄)[1].
The causality behind this experimental choice lies in the high efficiency of LiAlH₄ in reducing esters to primary alcohols. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydride ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate, which then collapses to release an ethoxide ion and form an aldehyde. A second hydride attack on the aldehyde yields the primary alcohol upon acidic workup.
Below is a detailed, step-by-step methodology for this key transformation.
Experimental Protocol: Reduction of Ethyl 2-(methylthio)pyrimidine-5-carboxylate
Materials:
-
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.2 equivalents) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve Ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser workup).
-
Filtration and Extraction: A granular precipitate will form. Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF and Ethyl Acetate. Combine the organic filtrates.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to afford the pure product as a solid.
This self-validating protocol includes a straightforward workup and purification, ensuring a high-purity final product suitable for subsequent synthetic steps.
Caption: Synthetic pathway for this compound.
Application in Drug Discovery: A Versatile Building Block
The pyrimidine scaffold is a cornerstone in the development of a multitude of therapeutic agents, particularly in the realm of kinase inhibitors and antiviral drugs. The functional group handles on this compound—the primary alcohol and the methylthio group—offer synthetic chemists strategic points for molecular elaboration.
The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., mesylate, tosylate, or halide) for subsequent nucleophilic substitution reactions. This allows for the introduction of various side chains and the construction of more complex molecular architectures.
The methylthio group at the 2-position of the pyrimidine ring is also synthetically versatile. It can be displaced by a range of nucleophiles, such as amines, to introduce diverse substituents. This is a common strategy in the synthesis of kinase inhibitors, where the 2-amino-pyrimidine core often serves as a key pharmacophore for hinge-binding interactions with the target kinase. For instance, the closely related precursor, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is a known intermediate in the synthesis of inhibitors for various kinases, including Cdk4, PDGF, and FGF.
Furthermore, the methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which can modulate the electronic properties of the pyrimidine ring and act as a handle for further functionalization.
While specific, publicly available drug discovery programs explicitly starting from this compound are not extensively detailed, its utility as a building block is evident from the numerous patents and research articles that utilize structurally similar 2-(methylthio)pyrimidine derivatives in the synthesis of biologically active compounds. Its role as a precursor to more complex pyrimidine-based scaffolds positions it as a valuable tool for medicinal chemists aiming to explore novel chemical space in the pursuit of new therapeutics.
Caption: Synthetic utility of this compound.
Conclusion
This compound stands as a commercially accessible and synthetically valuable building block for the construction of complex pyrimidine-containing molecules. Its straightforward synthesis from the corresponding ethyl ester via reduction provides a reliable source for this intermediate. The dual reactivity of its hydroxymethyl and methylthio functionalities offers medicinal chemists a versatile platform for generating diverse libraries of compounds targeting a range of biological targets, most notably kinases and viral proteins. As the demand for novel therapeutics continues to grow, the strategic application of such well-positioned intermediates will undoubtedly play a crucial role in the advancement of drug discovery programs.
References
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safety and handling of (2-(Methylthio)pyrimidin-5-yl)methanol
An In-Depth Technical Guide to the Safe Handling and Application of (2-(Methylthio)pyrimidin-5-yl)methanol
Introduction
The pyrimidine ring is a foundational scaffold in heterocyclic chemistry and a cornerstone in the development of therapeutic agents. Its structure is central to the nucleobases uracil, thymine, and cytosine, making it fundamental to life itself.[1] This biological significance has established the pyrimidine nucleus as a "privileged scaffold" in medicinal chemistry, leading to a multitude of drugs with applications ranging from anticancer to antiviral and antibacterial therapies.[1]
This compound emerges from this rich chemical landscape as a key synthetic intermediate. Its unique structure, featuring a reactive methylthio group and a versatile hydroxymethyl group, positions it as a valuable building block for constructing more complex, biologically active molecules. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth protocols for its safe handling, insights into its chemical reactivity, and a discussion of its applications in the pursuit of novel therapeutics.
Compound Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its safe and effective use in a research setting. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 19858-50-5 | [2][3][4] |
| Molecular Formula | C₆H₈N₂OS | [3][4] |
| Molecular Weight | 156.21 g/mol | [2][3] |
| SMILES | CSC1=NC=C(CO)C=N1 | [3][4] |
| Appearance | White crystalline powder (typical for related compounds) | [5] |
Comprehensive Safety and Hazard Management
Given its classification as a research chemical, a comprehensive toxicological profile for this compound is not fully established. Therefore, a precautionary approach grounded in the known hazards of analogous pyrimidine derivatives is mandatory.[6]
Hazard Identification and Risk Assessment
Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the following potential risks:
-
Skin Irritation (H315): Expected to cause skin irritation upon direct contact.[7][8][9][10]
-
Serious Eye Damage/Irritation (H319/H318): Poses a significant risk of serious eye irritation or damage.[7][8][9][10]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause respiratory tract irritation.[7][8][9][10]
-
Acute Oral Toxicity (H302): May be harmful if swallowed.[8][10]
A thorough, procedure-specific risk assessment must be conducted before any experimental work begins. This involves evaluating the quantities being used, the potential for aerosolization, and the specific manipulations involved to determine the necessary level of containment and personal protective equipment.[6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize the risk of exposure.[6] The following tiered protocol should be adopted based on the specific laboratory activity.
| Hazard Level | Activity Example | Required Personal Protective Equipment |
| Standard | Handling sealed containers, visual inspection. | Standard laboratory coat, safety glasses with side shields, single pair of nitrile gloves.[6] |
| Moderate-Hazard | Weighing solid material, preparing stock solutions. | Permeation-resistant laboratory coat, chemical splash goggles, double-gloving with nitrile gloves.[6] |
| High-Hazard | Large-scale synthesis, procedures with high aerosolization potential. | Disposable solid-front lab gown, chemical splash goggles and face shield, double-gloving with nitrile gloves, respiratory protection (N95 or higher as determined by risk assessment).[6] |
Causality Behind PPE Choices:
-
Nitrile Gloves: Preferred over latex due to superior chemical resistance.[11] Double-gloving is a critical practice, as the outer glove can be removed within the containment area (e.g., fume hood) to prevent the spread of contamination.[12]
-
Chemical Splash Goggles: Essential for protecting against splashes and aerosols that standard safety glasses may not block.[11][13]
-
Fume Hood: Not PPE, but a critical engineering control. All manipulations of the solid compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][14]
Emergency Procedures and First Aid
Rapid and correct response to an exposure is critical. All personnel must be familiar with the location of safety showers and eyewash stations.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[7]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[7][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[13]
Handling, Storage, and Disposal Protocols
A systematic workflow is essential for ensuring safety and maintaining the integrity of the compound.[6]
Step-by-Step Handling Workflow
Protocol for Weighing the Solid Compound:
-
Preparation: Don the appropriate PPE for a moderate-hazard activity (lab coat, goggles, double gloves).[6]
-
Containment: Perform all weighing activities within a chemical fume hood or a certified balance enclosure to contain airborne particles.[6]
-
Procedure: Use anti-static weighing paper or a tared container. Use a dedicated spatula for this compound. Avoid creating dust clouds.
-
Cleanup: After weighing, carefully clean the spatula and the weighing area with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe and weighing paper as contaminated waste.[6]
Protocol for Preparing Stock Solutions:
-
Containment: Conduct all solution preparation within a certified chemical fume hood.[6]
-
Procedure: Add the solvent to the pre-weighed solid slowly to avoid splashing. If sonication is required to aid dissolution, ensure the vial is securely capped and placed within a secondary container.
-
Labeling: Clearly label the final solution with the compound name, concentration, solvent, preparation date, and user initials.
Storage and Stability
Proper storage is crucial for both safety and preserving the chemical's integrity.
-
Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[7][11] The storage area should be segregated from incompatible substances such as strong oxidizing agents.
-
Ignition Sources: Keep away from heat, sparks, and open flames.[7][15]
-
Stability: Organosulfur compounds can be susceptible to oxidation or degradation over time, especially with exposure to air, light, or elevated temperatures.[16][17] Storing under an inert atmosphere (e.g., argon or nitrogen) may be considered for long-term storage to maintain purity.
Waste Disposal
All waste generated must be treated as hazardous.
-
Solid Waste: Contaminated PPE, weighing papers, and wipes should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled, non-halogenated solvent waste container.
-
Regulations: All waste must be disposed of according to local, state, and federal regulations.[18] Due to its sulfur content, specific regulations for the incineration of organosulfur compounds may apply and should be verified with your institution's Environmental Health and Safety (EHS) department.[19]
Synthetic and Mechanistic Considerations
Role as a Synthetic Intermediate
This compound is a bifunctional molecule, making it a highly valuable synthetic intermediate.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in esterification and etherification reactions.
-
Methylthio Group (-SCH₃): The sulfur atom can be oxidized to a sulfoxide or a sulfone. This transformation is particularly significant as it converts the methylthio moiety from a poor leaving group into an excellent methylsulfonyl leaving group, dramatically increasing its reactivity towards nucleophiles in SₙAr reactions.[20]
Representative Synthesis Protocol
The synthesis of this compound can be achieved via the reduction of the corresponding ester, ethyl 2-(methylthio)pyrimidine-5-carboxylate. The following protocol is adapted from a procedure for a structurally similar compound.[5]
Reaction: Reduction of an Ester to a Primary Alcohol Reagents: Ethyl 2-(methylthio)pyrimidine-5-carboxylate, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF, anhydrous), Water, 20% aq. Potassium hydroxide, Anhydrous magnesium sulfate.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add a solution of LiAlH₄ in THF (e.g., 2 M solution, 1.1-1.2 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature at 0 °C. Causality: LiAlH₄ is a highly reactive and pyrophoric reducing agent. Slow, controlled addition at low temperature is critical to manage the exothermic reaction and prevent dangerous side reactions.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm slowly to room temperature and continue stirring overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0 °C. Carefully and sequentially quench the reaction by the dropwise addition of water (X mL), followed by 20% aqueous potassium hydroxide (X mL), and finally water again (2X mL), where X is the mass of LiAlH₄ used in grams. Causality: This specific quenching procedure (Fieser workup) is designed to carefully neutralize the excess LiAlH₄ and precipitate the aluminum salts into a granular, easily filterable solid.
-
Workup: Stir the resulting mixture for 1 hour. Dry the slurry with anhydrous magnesium sulfate, filter through a pad of Celite, and wash the filter cake thoroughly with THF.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, this compound. The product can be further purified by column chromatography or recrystallization if necessary.
Applications in Drug Discovery
The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine core is a privileged structure due to its ability to engage in various biological interactions, such as hydrogen bonding and π-stacking, making it an effective pharmacophore for designing molecules that bind to specific biological targets like enzymes and receptors.[1] Its prevalence is seen in drugs like 5-fluorouracil (anticancer), zidovudine (antiviral), and trimethoprim (antibacterial).[1]
Precursor to Kinase Inhibitors
A close analog, (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, is used to prepare inhibitors of Akt kinase, a critical node in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] The PI3K/Akt/mTOR pathway is frequently hyperactivated in many human cancers, making it a prime target for therapeutic intervention. The this compound scaffold provides a key starting point for the synthesis of compounds designed to target the ATP-binding pocket of kinases like Akt. The methylthio group can be displaced by various amine nucleophiles after oxidation to the corresponding sulfone, allowing for the introduction of diverse side chains to optimize binding affinity and selectivity.
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Introduction: The Methylthio Group as a Versatile Synthetic Handle in Pyrimidine Chemistry
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Methodological & Application
Synthesis of (2-(Methylthio)pyrimidin-5-yl)methanol: An Application Note and Detailed Protocol
Introduction
(2-(Methylthio)pyrimidin-5-yl)methanol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a key pharmacophore in a variety of biologically active molecules. The presence of both a methylthio group and a hydroxymethyl substituent offers versatile handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This document provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers and scientists in the pharmaceutical and chemical industries.
The described synthesis proceeds via the reduction of the commercially available aldehyde, 2-(Methylthio)pyrimidine-5-carbaldehyde. This approach is selected for its high efficiency, operational simplicity, and the mild reaction conditions required. The protocol is designed to be a self-validating system, with clear steps and explanations for each experimental choice.
Reaction Scheme
The synthesis of this compound is achieved through the chemoselective reduction of the aldehyde functionality of 2-(Methylthio)pyrimidine-5-carbaldehyde using sodium borohydride (NaBH₄). The reaction is typically carried out in a protic solvent, such as methanol or ethanol, at ambient or reduced temperatures.
Figure 1: Synthetic scheme for the reduction of 2-(Methylthio)pyrimidine-5-carbaldehyde.
Experimental Protocol
This protocol details the synthesis of this compound from 2-(Methylthio)pyrimidine-5-carbaldehyde.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-(Methylthio)pyrimidine-5-carbaldehyde | ≥97% | Sigma-Aldrich |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS grade | Fisher Scientific |
| Anhydrous magnesium sulfate (MgSO₄) | ACS grade | Fisher Scientific |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stir bar | - | - |
| Ice bath | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Methylthio)pyrimidine-5-carbaldehyde (1.0 g, 6.48 mmol).
-
Dissolve the aldehyde in anhydrous methanol (20 mL).
-
Cool the resulting solution to 0 °C using an ice bath.
-
-
Reduction:
-
While stirring at 0 °C, slowly add sodium borohydride (0.29 g, 7.78 mmol, 1.2 equivalents) portion-wise over 10 minutes. The portion-wise addition helps to control the exotherm and the rate of hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). This step neutralizes any remaining borohydride and acidic byproducts.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of 10% to 50% ethyl acetate in hexanes to yield this compound as a white solid.
-
Expected Yield and Characterization
-
Yield: 85-95%
-
Appearance: White to off-white solid
-
¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 2H), 4.75 (s, 2H), 2.58 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.1, 157.9, 131.2, 62.8, 14.2.
-
Mass Spectrometry (ESI): m/z 157.1 [M+H]⁺.
Mechanism and Scientific Rationale
The reduction of an aldehyde to a primary alcohol using sodium borohydride is a classic example of a nucleophilic addition reaction.[1][2] The borohydride anion ([BH₄]⁻) acts as a source of hydride ions (H⁻). The reaction mechanism can be visualized as follows:
Figure 2: Simplified mechanism of aldehyde reduction by sodium borohydride.
Sodium borohydride is a milder reducing agent compared to lithium aluminum hydride (LiAlH₄) and is therefore more chemoselective.[1] It readily reduces aldehydes and ketones but does not typically affect less reactive carbonyl groups such as esters, amides, or carboxylic acids under these conditions.[1][2] This selectivity is advantageous when working with multifunctional molecules. The use of a protic solvent like methanol is common for NaBH₄ reductions as it can participate in the protonation of the intermediate alkoxide.[1]
Safety Precautions
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.
-
Methanol: Flammable and toxic. Avoid inhalation, ingestion, and skin contact.
-
Dichloromethane: A potential carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
The quenching step with aqueous sodium bicarbonate should be performed slowly and carefully, as it can be exothermic and result in gas evolution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reducing agent or short reaction time | Add more NaBH₄ (0.2-0.5 equivalents) and continue stirring. Monitor by TLC. |
| Low yield | Inefficient extraction or product loss during work-up | Ensure complete extraction by performing additional extractions. Be careful during solvent removal. |
| Impure product | Incomplete reaction or side products | Optimize column chromatography conditions. Ensure the starting material is pure. |
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. The use of sodium borohydride as a reducing agent offers a safe, selective, and high-yielding approach suitable for laboratory-scale synthesis. This application note serves as a comprehensive guide for researchers, enabling them to produce this important building block for their drug discovery and development endeavors.
References
- Synthesis of Pyrimidine Derivatives. (n.d.).
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). MDPI.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. (2020). ResearchGate.
- Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones. (1985). RSC Publishing.
- Sodium Borohydride. (n.d.). Common Organic Chemistry.
- One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. (2019). Indian Academy of Sciences.
- Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. (2007). ResearchGate.
- Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal.
- Sodium borohydride in carboxylic acid media: a phenomenal reduction system. (2003). Chemical Society Reviews (RSC Publishing).
- This compound [P54586]. (n.d.). ChemUniverse.
- US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone. (2003). Google Patents.
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Application Notes & Protocols: A Deep Dive into the Biginelli Reaction for Pyrimidine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a cornerstone of heterocyclic chemistry.[1][2] It is a one-pot, three-component cyclocondensation reaction between an aldehyde, a β-ketoester, and urea (or its derivatives) to efficiently synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[2][3][4] The resulting DHPM scaffold is of immense interest to the pharmaceutical industry, forming the core of numerous clinically significant drugs, including calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[2][5][6] This guide provides an in-depth exploration of the reaction's mechanistic nuances, offers detailed experimental protocols for both classical and modern synthetic approaches, and discusses key parameters for reaction optimization.
The Mechanistic Landscape: Unraveling the Reaction Pathway
The precise mechanism of the Biginelli reaction has been a subject of scientific investigation for decades, with several pathways proposed.[1][6] While early theories suggested different initial steps, extensive spectroscopic studies, particularly by C. Oliver Kappe, have led to a widely accepted mechanism that proceeds through an N-acyliminium ion intermediate.[7][8] This pathway is now considered the most plausible route under typical acidic conditions.
The three primary proposed mechanisms are:
-
Iminium Mechanism (Kappe, Widely Accepted): This route begins with the acid-catalyzed condensation between the aldehyde and urea.[1] This is believed to be the rate-determining step, forming a key N-acyliminium ion intermediate.[3][8][9][10] This highly electrophilic species is then attacked by the enol form of the β-ketoester.[3][9] Subsequent ring-closure via nucleophilic attack of the remaining urea nitrogen onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[2][3][9]
-
Enamine Mechanism: This alternative suggests an initial reaction between the β-ketoester and urea to form a crotonate-like enamine intermediate, which then reacts with the aldehyde.[1][6]
-
Knoevenagel-type/Carbenium Ion Mechanism (Sweet & Fissekis): This pathway posits an initial Knoevenagel-type condensation between the aldehyde and the β-ketoester, forming a carbenium ion after dehydration, which is then intercepted by urea.[1][2][8] However, subsequent NMR studies have provided strong evidence against this being the primary pathway.[8]
The authoritative consensus supports the N-acyliminium ion pathway as the dominant mechanism.
Caption: Figure 1: The Accepted N-Acyliminium Ion Mechanism
Experimental Protocols: From Benchtop to High-Throughput
The versatility of the Biginelli reaction is reflected in the variety of available protocols. The choice of method depends on factors such as available equipment, desired reaction scale, and green chemistry considerations.
Protocol 1: The Classical Approach (Brønsted Acid Catalysis)
This method follows the original procedure and is suitable for most teaching and research labs. It relies on simple reflux conditions.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol
-
β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol
-
Urea: 15 mmol
-
Solvent: 95% Ethanol (20 mL)
-
Catalyst: Concentrated Hydrochloric Acid (HCl, ~0.5 mL)
-
Equipment: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.
Procedure:
-
Combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.[11]
-
Carefully add the concentrated HCl to the mixture while stirring.[11]
-
Attach the reflux condenser and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.[12]
-
Maintain the reflux with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then place it in an ice bath for 20-30 minutes to maximize precipitation.[11][13]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[13]
-
Wash the crude product with a small amount of ice-cold ethanol to remove unreacted starting materials.
-
Purify the product by recrystallization from hot ethanol to yield the pure DHPM.
Rationale: The strong Brønsted acid (HCl) protonates the aldehyde's carbonyl oxygen, significantly increasing its electrophilicity and facilitating the initial, rate-limiting condensation with urea.[3] Ethanol serves as an inexpensive solvent that effectively dissolves the reactants at reflux temperature.
Protocol 2: Microwave-Assisted Synthesis (A Green Chemistry Alternative)
Microwave irradiation dramatically accelerates the reaction, often leading to higher yields in minutes instead of hours and enabling solvent-free conditions.[14][15][16][17]
Materials:
-
Aromatic Aldehyde: 1 mmol
-
Ethyl Acetoacetate: 1 mmol
-
Urea or Thiourea: 1.5 mmol
-
Catalyst: Sulfamic Acid (20 mol %) or Ytterbium(III) Triflate (Yb(OTf)₃, 5-10 mol%)[9][15]
-
Equipment: 10 mL microwave reaction vessel with a stir bar, dedicated microwave synthesizer.
Procedure:
-
Place the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and the chosen catalyst in a microwave reaction vessel.[15]
-
If performing under solvent-free conditions, ensure the components are well-mixed. Alternatively, a minimal amount of a high-boiling solvent like ethanol can be used.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 120°C for 10 minutes.[13][14]
-
After the irradiation is complete, cool the vessel to room temperature.
-
Add ice-cold water to the reaction mixture to precipitate the product.[15]
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol.
Rationale: Microwave energy provides rapid, uniform heating, overcoming the activation energy barrier much more efficiently than conventional heating. This allows for significantly shorter reaction times.[16] Catalysts like sulfamic acid or Lewis acids such as Yb(OTf)₃ are highly effective under these conditions, often providing cleaner reactions and higher yields.[9] The solvent-free approach aligns with green chemistry principles by reducing waste.[15]
Data Summary and Optimization Parameters
The efficiency of the Biginelli reaction is highly dependent on the chosen conditions. The table below summarizes typical parameters for the described protocols.
| Parameter | Protocol 1: Classical | Protocol 2: Microwave-Assisted | Rationale & Optimization Insights |
| Catalyst | Brønsted Acids (HCl, H₂SO₄) | Lewis Acids (Yb(OTf)₃, InCl₃, FeCl₃), Solid Acids (Sulfamic Acid, Clays)[5][9][18] | Lewis acids often offer higher yields and milder conditions. Heterogeneous catalysts simplify workup and allow for recyclability, enhancing the process's green credentials.[5][9] |
| Solvent | Ethanol, THF | Solvent-free, Ethanol, Acetonitrile | Solvent-free is the preferred green option.[15] For substrates with poor solubility, a minimal amount of a polar, high-boiling point solvent is effective. |
| Temperature | Reflux (~80 °C) | 100 - 120 °C | Microwave heating allows for precise control at superheated temperatures, dramatically reducing reaction times.[14] |
| Time | 2 - 24 hours | 5 - 20 minutes | The most significant advantage of microwave assistance is the drastic reduction in reaction time.[15] |
| Typical Yield | 40 - 80% | 70 - 95% | Modern protocols consistently provide higher yields due to more efficient catalysis and reaction conditions. |
| Workup | Filtration & Recrystallization | Filtration & Recrystallization | The simplicity of the workup (product often precipitates) is a major advantage of the Biginelli reaction. |
graph TD { subgraph "Input Components" A[Aldehyde]; B[β-Dicarbonyl Compound]; C[Urea / Thiourea]; endsubgraph "Key Optimization Levers" direction LR L1[Catalyst Selection(Brønsted vs. Lewis vs. Heterogeneous)]; L2[Energy Source (Conventional Heat vs. Microwave)]; L3[Solvent Choice (Protic vs. Aprotic vs. Solvent-Free)]; end
subgraph "Process" P[One-Pot Cyclocondensation]; end subgraph "Output & Metrics" O[DHPM Product]; M1["Yield (%)"]; M2["Reaction Time (min/hr)"]; M3["Purity"]; M4["Green Score"]; end A --► P; B --► P; C --► P; L1 --► P; L2 --► P; L3 --► P; P --► O; O --► M1; O --► M2; O --► M3; O --► M4; style A fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style B fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style C fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF style L1 fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style L2 fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style L3 fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF style P fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124 style O fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
}
Caption: Workflow for Biginelli Reaction Optimization
Conclusion and Future Outlook
The Biginelli reaction remains a powerful and highly relevant tool in modern organic synthesis. Its operational simplicity, the commercial availability of its starting materials, and the significant biological activity of its products ensure its continued application in both academic research and industrial drug discovery.[1] The evolution from lengthy, low-yielding classical procedures to rapid, high-yield, and environmentally benign microwave-assisted protocols showcases the adaptability of this century-old reaction.[16] Future developments will likely focus on expanding the substrate scope, developing enantioselective catalytic systems for producing chiral DHPMs, and integrating the reaction into automated high-throughput synthesis platforms.[6][19]
References
- Biginelli Reaction. Organic Chemistry Portal. [Link]
- BIGINELLI REACTION | PPT. Slideshare. [Link]
- Three generally accepted mechanisms for the Biginelli reaction.
- A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
- Biginelli reaction. Wikipedia. [Link]
- Advances in Biginelli reaction: A comprehensive review. Semantic Scholar. [Link]
- Biginelli reaction. Name-Reaction.com. [Link]
- Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Publishing. [Link]
- The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- Biginelli Reaction: Microwave-Assisted Synthesis Lab. Studylib. [Link]
- A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
- Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry. [Link]
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PubMed Central. [Link]
- Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]
- Biginelli Reaction: A Green Perspective.
- Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. PubMed Central. [Link]
- A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable C
- Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. MDPI. [Link]
- A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investig
- Microwave-Assisted Biginelli Reaction: An Old Reaction, a New Perspective.
- Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine. ijarsct. [Link]
- Mechanism of Biginelli reaction.
- Catalysts and conditions for Biginelli reaction.
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. PubMed. [Link]
- BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. Theochem @ Mercer University. [Link]
- Biginelli Reaction: Polymer Supported Catalytic Approaches. Semantic Scholar. [Link]
- A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers. [Link]
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The Pinner Synthesis of Pyrimidines: A Detailed Guide for Researchers
Introduction: The Enduring Relevance of the Pinner Synthesis in Modern Chemistry
First described by Adolf Pinner in the late 19th century, the Pinner synthesis has remained a cornerstone for the construction of the pyrimidine scaffold, a privileged heterocycle in medicinal chemistry and materials science.[1] Pyrimidine derivatives are integral components of nucleobases, vitamins, and a plethora of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[2] This guide provides a comprehensive, step-by-step protocol for the Pinner synthesis, grounded in mechanistic understanding and practical, field-proven insights to empower researchers in their synthetic endeavors.
The classical Pinner synthesis involves the condensation of an amidine with a β-dicarbonyl compound, such as a β-keto ester or a β-diketone, typically under acidic or basic conditions, to yield a substituted pyrimidine.[1] This reaction offers a straightforward and versatile route to a wide array of pyrimidine derivatives. This document will delve into the intricacies of this reaction, from the underlying mechanism to detailed experimental procedures, troubleshooting, and characterization of the final products.
Mechanistic Insights: A Step-by-Step Look at the Pinner Reaction Pathway
A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges. The Pinner synthesis of pyrimidines proceeds through a series of well-defined steps:
-
Activation of the β-Dicarbonyl Compound: In the presence of an acid catalyst, the carbonyl oxygen of the β-dicarbonyl compound is protonated, increasing the electrophilicity of the carbonyl carbon. Under basic conditions, the β-dicarbonyl compound is deprotonated to form an enolate, a potent nucleophile.
-
Nucleophilic Attack by the Amidine: The amidine, possessing a nucleophilic nitrogen atom, attacks the activated carbonyl carbon of the β-dicarbonyl compound. This initial attack is a crucial step in the formation of the new carbon-nitrogen bond.
-
Intramolecular Cyclization and Dehydration: Following the initial condensation, a series of intramolecular reactions occur. The second nitrogen atom of the amidine moiety attacks the remaining carbonyl group of the β-dicarbonyl partner, leading to a cyclic intermediate. Subsequent dehydration (elimination of a water molecule) results in the formation of the aromatic pyrimidine ring.
-
Tautomerization (for Hydroxypyrimidines): When a β-keto ester is used as the starting material, the resulting pyrimidine exists in equilibrium between its hydroxy and keto tautomeric forms. The predominant tautomer depends on the substituent pattern and the solvent.
Visualizing the Mechanism:
Caption: Generalized workflow of the Pinner pyrimidine synthesis.
Detailed Experimental Protocol: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine
This protocol provides a detailed, step-by-step procedure for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine, a common pyrimidine derivative, adapted from established methods.[3]
Materials and Reagents:
-
Urea (CH₄N₂O)
-
Acetylacetone (2,4-pentanedione, C₅H₈O₂)
-
Methanol (CH₃OH)
-
Hydrogen chloride (HCl) in methanol (or generated in situ)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-55%)
-
Distilled water
Equipment:
-
Round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Beakers and graduated cylinders
-
Buchner funnel and filtration flask
-
pH meter or pH paper
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine urea (0.5 mol), acetylacetone (0.53 mol), and methanol (200 mL).
-
Acidification and Reflux: While stirring, heat the mixture to 52°C. Carefully add a 40% solution of hydrogen chloride in methanol (68 g). An exothermic reaction may be observed. Maintain the reaction mixture at reflux with continuous stirring for 3 hours.
-
Isolation of the Hydrochloride Salt: After the reflux period, cool the reaction mixture to room temperature. A solid precipitate of 2-hydroxy-4,6-dimethylpyrimidine hydrochloride (HDPHCl) should form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Drying the Hydrochloride Salt: Wash the collected solid with a small amount of cold methanol and then dry it thoroughly. A yield of approximately 90% of the hydrochloride salt can be expected.[3]
-
Neutralization to the Free Pyrimidine: Prepare an aqueous solution of the crude HDPHCl. Slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (35-50% w/w) with stirring until the pH of the solution becomes neutral.
-
Isolation of the Final Product: Allow the neutralized solution to stand for 1-5 hours to ensure complete precipitation of the free base, 2-hydroxy-4,6-dimethylpyrimidine. Collect the solid product by vacuum filtration.
-
Purification by Recrystallization: The crude product can be purified by recrystallization. A common solvent for this is hot water or an ethanol/water mixture.[4]
-
Dissolve the crude solid in a minimum amount of the hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Characterization:
-
Melting Point: The purified 2-hydroxy-4,6-dimethylpyrimidine should have a sharp melting point. The reported melting point is around 270°C (with decomposition).[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the pyrimidine ring and the hydroxyl/keto group. Key absorptions would include N-H and O-H stretching, C=O stretching (for the keto tautomer), and C=N and C=C stretching of the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the methyl groups and the proton on the pyrimidine ring. The chemical shifts will confirm the structure.
-
¹³C NMR: The number and chemical shifts of the signals will correspond to the carbon atoms in the molecule, providing further structural verification.
-
| Compound | Starting Materials | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Hydroxy-4,6-dimethylpyrimidine | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2% | [3] |
Variations and Scope of the Pinner Synthesis
The classical Pinner synthesis is highly versatile and can be adapted to synthesize a wide range of substituted pyrimidines.
-
Varying the Amidine: A diverse array of amidines can be employed, leading to different substituents at the 2-position of the pyrimidine ring. Both aliphatic and aromatic amidines are generally well-tolerated.
-
Varying the β-Dicarbonyl Compound:
-
β-Diketones: The use of β-diketones results in the formation of 2,4,6-trisubstituted pyrimidines.
-
β-Keto Esters: As demonstrated in the protocol above, β-keto esters yield hydroxypyrimidines.[1]
-
Malonic Esters: Condensation with malonic esters can produce dihydroxypyrimidines.
-
-
Modern Modifications:
-
Use of α,β-Unsaturated Ketones: More recent modifications of the Pinner synthesis utilize α,β-unsaturated ketones as the three-carbon component in a [3+3] annulation reaction.[5]
-
Catalyst and Solvent Systems: While traditional methods often employ strong acids or bases, modern variations have explored the use of milder catalysts and more environmentally friendly solvents, including green and recyclable options like choline hydroxide.[5]
-
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasound can significantly reduce reaction times and improve yields in some cases.[5]
-
Visualizing the Synthetic Workflow:
Caption: A streamlined workflow for the Pinner synthesis of pyrimidines.
Troubleshooting and Expert Insights
Even with a well-defined protocol, challenges can arise. Here are some common issues and their solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps & Expert Insights |
| Low Yield | - Incomplete reaction- Side reactions- Loss of product during workup | - Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. Extend the reaction time if necessary.- Control temperature: Ensure the reaction temperature is optimal for the specific substrates.- Purify starting materials: Impurities in the amidine or dicarbonyl compound can inhibit the reaction.- Optimize workup: Be mindful of the product's solubility during extraction and washing steps to minimize losses. |
| Formation of Byproducts | - Self-condensation of the β-dicarbonyl compound- Hydrolysis of the amidine | - Control stoichiometry: Use the appropriate molar ratios of reactants.- Anhydrous conditions: Ensure all reagents and solvents are dry, as water can lead to hydrolysis. |
| Difficulty with Purification | - Presence of unreacted starting materials- Formation of closely related byproducts | - Optimize recrystallization: Experiment with different solvent systems to achieve efficient purification.- Column chromatography: For challenging separations, column chromatography may be necessary. |
Conclusion: A Versatile Tool for Pyrimidine Synthesis
The Pinner synthesis remains a powerful and adaptable method for the preparation of a wide range of pyrimidine derivatives. By understanding the underlying mechanism, carefully controlling reaction parameters, and being prepared to troubleshoot potential issues, researchers can effectively utilize this classic reaction to access valuable pyrimidine scaffolds for applications in drug discovery, materials science, and beyond. This guide provides a solid foundation for both novice and experienced chemists to successfully employ the Pinner synthesis in their research endeavors.
References
- Pinner pyrimidine synthesis. (n.d.). SlideShare.
- Pinner pyrimidine synthesis. (n.d.). SlideShare.
- Al-Zoubi, R. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 749. [Link]
- Pinner Pyrimidine Synthesis. (2023, February 23). YouTube.
- Brown, D. J. (1962). The Pyrimidines. Interscience Publishers.
- Pinner reaction. (n.d.). Wikipedia.
- Pinner Reaction. (n.d.). Organic Chemistry Portal.
- Purification by Recrystallization. (n.d.). CUNY.
- Jadhav, G. V. (1935). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Journal of the Indian Chemical Society, 12, 673-676.
- Purification: How To. (n.d.). University of Rochester Department of Chemistry.
- Singh, S. K., et al. (2012). Vibrational Spectra of 2,4-Dimethyl-6-Hydroxy Pyrimidine.
- Inglis, J. K. H., & Roberts, K. C. (1926). Acetoacetic acid, ethyl ester. Organic Syntheses, 6, 36.
- A Synthesis of Acetamidines. (n.d.). ResearchGate.
- Ethyl acetoacetate synthesis. (2022, October 23). Chemistry Online.
- CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem. (2022, November 4). YouTube.
- methyl 7-hydroxyhept-5-ynoate. (n.d.). Organic Syntheses.
- UNITED STATES PATENT OFFICE. (n.d.). Google Patents.
- FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.). IJERA.
- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. (n.d.). Google Patents.
- 2,4-Diamino-6-hydroxypyrimidine - Optional[13C NMR] - Spectrum. (n.d.). SpectraBase.
- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (n.d.). MDPI.
Sources
Application Notes & Protocols: A Guide to the Synthesis of Thiamine Leveraging Pyrimidine Intermediates
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the synthesis of Thiamine (Vitamin B1). Thiamine's structure is a conjugate of a pyrimidine and a thiazole moiety, and its synthesis hinges on the efficient preparation and coupling of these two heterocyclic precursors. The core of this guide focuses on the synthesis of the critical pyrimidine intermediate, 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP), and its subsequent reaction with the thiazole unit. Furthermore, this note explores a potential synthetic pathway for converting (2-(Methylthio)pyrimidin-5-yl)methanol, a commercially available pyrimidine derivative[1][2], into the pivotal HMP intermediate, thereby broadening the scope of accessible starting materials for thiamine production. Detailed, field-tested protocols, reaction mechanisms, and process logic are provided to ensure scientific integrity and reproducibility.
Part 1: The Architectural Significance of Thiamine and its Precursors
Thiamine, in its active form thiamine pyrophosphate (ThDP), is an essential cofactor for enzymes involved in critical metabolic pathways, including carbohydrate and amino acid metabolism.[3] Its deficiency leads to severe neurological and cardiovascular disorders such as beriberi. The thiamine molecule is an elegant assembly of two heterocyclic rings: a pyrimidine ring (specifically, a 4-amino-2-methylpyrimidine core) and a thiazolium ring (4-methyl-5-(2-hydroxyethyl)-thiazolium), linked by a methylene bridge.[3]
The chemical synthesis of thiamine, therefore, is fundamentally a story of two halves: the synthesis of the pyrimidine moiety and the synthesis of the thiazole moiety, followed by their strategic coupling.[4][5]
Caption: Core strategy for Thiamine synthesis.
The most pivotal pyrimidine precursor is 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP) .[6] Its structure contains the exact substitution pattern required for the final thiamine molecule. The thiazole counterpart is 4-methyl-5-(β-hydroxyethyl)thiazole . The classic and still relevant industrial synthesis, pioneered by Williams and Cline, involves the quaternization of the thiazole nitrogen with an activated form of HMP, typically 4-amino-5-(bromomethyl)-2-methylpyrimidine.[3][7]
Part 2: A Proposed Synthetic Route from this compound
While established industrial routes to HMP often begin with acyclic precursors like acrylonitrile[8], the availability of diverse pyrimidine building blocks offers alternative pathways. Here, we propose a logical, multi-step synthetic sequence to convert this compound into the key HMP intermediate. This pathway is based on well-established principles of heterocyclic chemistry.
The core challenges in this conversion are twofold:
-
Introduction of the C4-amino group: This group is essential for the final molecule's activity and structure.[9]
-
Conversion of the C2-methylthio group to a C2-methyl group.
The proposed transformation is illustrated below.
Caption: Proposed pathway to convert the starting material to HMP.
Protocol 1: Proposed Synthesis of HMP from this compound
Disclaimer: This protocol outlines a theoretical pathway. Researchers should conduct small-scale trials and optimize conditions. Appropriate safety measures for all reagents must be followed.
Step A: Chlorination and Amination to introduce the C4-Amino Group
-
Rationale: The hydroxyl group at C4 in the tautomeric form of a pyrimidin-4-one is not readily displaced. A standard method is to first convert it to a more reactive 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent chloro group is highly susceptible to nucleophilic aromatic substitution by ammonia.
-
Procedure (Chlorination):
-
In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with this compound (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, ~5.0 eq) portion-wise at 0 °C.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NH₄OH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-chloro intermediate.
-
-
Procedure (Amination):
-
Dissolve the crude 4-chloro intermediate in a suitable solvent (e.g., ethanol) in a pressure vessel.
-
Saturate the solution with ammonia gas at 0 °C or add a concentrated solution of ammonia in methanol.
-
Seal the vessel and heat to 100-120 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Cool the vessel, vent carefully, and concentrate the mixture to dryness. Purify the residue via column chromatography or recrystallization to obtain 4-amino-2-(methylthio)pyrimidin-5-yl)methanol.
-
Step B: Reductive Desulfurization and C2-Methylation
-
Rationale: The C2-methylthio group can be removed via reductive desulfurization using a catalyst like Raney Nickel. The subsequent introduction of a methyl group at the now-vacant C2 position can be challenging and may require a radical methylation protocol.
-
Procedure (Desulfurization):
-
Dissolve the product from Step A (1.0 eq) in a protic solvent like ethanol.
-
Add a slurry of activated Raney Nickel (a significant excess by weight) to the solution.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by LC-MS).
-
Carefully filter the mixture through a pad of Celite® to remove the Raney Nickel (Caution: Raney Ni is pyrophoric and should be kept wet).
-
Concentrate the filtrate to yield crude (4-aminopyrimidin-5-yl)methanol.
-
-
Procedure (Proposed Methylation):
-
This step is the most speculative and requires significant optimization. A potential approach is a Minisci-type radical methylation.
-
Dissolve the desulfurized intermediate (1.0 eq) in an appropriate solvent.
-
Add a radical initiator (e.g., AIBN) and a methyl source under conditions conducive to radical formation.
-
Extensive literature search and experimentation would be required to establish a viable protocol for this specific transformation. Upon successful reaction, purification would yield the target HMP.
-
Part 3: The Established Pathway: Thiamine Synthesis from HMP
This section details the well-documented, final steps of thiamine synthesis: the coupling of HMP with the thiazole moiety. The process involves activating the 5-hydroxymethyl group of HMP before the quaternization reaction.
Caption: Workflow for the final coupling stage of thiamine synthesis.
Protocol 2: Synthesis of Thiamine Hydrochloride from HMP
Step A: Preparation of 4-Amino-5-(bromomethyl)-2-methylpyrimidine Hydrobromide
-
Rationale: The hydroxyl of the 5-hydroxymethyl group is a poor leaving group. To facilitate the subsequent SN2 reaction with the thiazole nitrogen, it must be converted into a good leaving group, such as a bromide. Using HBr in acetic acid is a common and effective method.
-
Procedure:
-
Suspend 4-amino-2-methyl-5-hydroxymethylpyrimidine (HMP) (1.0 eq) in glacial acetic acid.
-
Cool the suspension in an ice bath and slowly add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH, ~2.5-3.0 eq) with stirring.
-
Allow the reaction to stir at room temperature for 18-24 hours. A precipitate will form.
-
Collect the solid product by filtration, wash thoroughly with diethyl ether to remove residual acetic acid, and dry under vacuum. The product, 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide, is typically used directly in the next step without further purification.
-
Step B: Coupling to form Thiamine
-
Rationale: This is the key bond-forming step. The nitrogen atom of the thiazole ring acts as a nucleophile, attacking the electrophilic bromomethyl group of the activated pyrimidine. This SN2 reaction forms the methylene bridge and creates the quaternary thiazolium salt, which is the core structure of thiamine.
-
Procedure:
-
In a reaction vessel, dissolve 4-methyl-5-(β-hydroxyethyl)thiazole (1.0 eq) in a suitable solvent such as acetonitrile, isopropanol, or ethanol.
-
Add the 4-amino-5-(bromomethyl)-2-methylpyrimidine hydrobromide (1.0-1.1 eq) from the previous step to the solution.
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 2-4 hours. Monitor the reaction progress by TLC, observing the formation of the highly polar thiamine product.
-
Upon completion, cool the reaction mixture to room temperature, which often induces crystallization of the crude thiamine bromide hydrobromide salt.
-
Filter the crude product and wash with a cold solvent (e.g., acetone or cold ethanol) to remove unreacted starting materials.
-
Step C: Conversion to Thiamine Hydrochloride or Mononitrate
-
Rationale: For pharmaceutical and nutraceutical applications, thiamine is typically isolated as its hydrochloride or mononitrate salt, which have better stability and handling properties.[8] This is achieved through salt conversion, often via an ion-exchange step or by precipitation. For example, to get the hydrochloride salt, the bromide salt can be treated with silver chloride or an appropriate ion-exchange resin. To obtain the mononitrate, the product can be treated with nitric acid or a nitrate salt.[10][11]
-
Procedure (Conversion to Hydrochloride):
-
Dissolve the crude thiamine bromide salt in water.
-
Pass the solution through a column packed with a basic anion-exchange resin (Cl⁻ form).
-
Collect the eluate containing thiamine hydrochloride.
-
Concentrate the solution under reduced pressure and recrystallize the resulting solid from an ethanol/water mixture to yield pure thiamine hydrochloride.
-
Part 4: Quantitative Data & Characterization
The efficiency of the coupling reaction is critical for the overall yield of thiamine synthesis. Below is a table summarizing typical parameters for the key coupling step.
| Parameter | Typical Value/Condition | Rationale & Notes |
| Solvent | Acetonitrile, Isopropanol, Ethanol | Choice depends on solubility of reactants and ease of product crystallization. |
| Temperature | 60 - 80 °C (Reflux) | Provides sufficient energy to overcome the activation barrier for the SN2 reaction. |
| Reaction Time | 2 - 6 hours | Monitored by TLC/LC-MS to ensure complete conversion and avoid degradation. |
| Stoichiometry | ~1:1 ratio of Pyrimidine-Br to Thiazole | A slight excess of the pyrimidine component may be used to drive the reaction. |
| Typical Yield | 75 - 90% (for the coupling step) | Yield is highly dependent on the purity of starting materials and reaction conditions. |
Product Characterization: The identity and purity of the synthesized thiamine and its intermediates should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, presence of both pyrimidine and thiazole protons, and the formation of the methylene bridge.
-
Mass Spectrometry (MS): To verify the molecular weight of the final compound.
-
FTIR Spectroscopy: To identify characteristic functional groups.
-
Melting Point: To compare with literature values for the specific salt form as an indicator of purity.
References
- Jurgenson, A. M., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual review of biochemistry, 78, 569–603. [Link]
- Nose, Y., Kōno, K., & Abe, R. (1959). Thiamine Synthesis from Pyrimidine and Thiazole by Yeast Extract. The Journal of Vitaminology, 5(2), 143-147. [Link]
- Paerl, R. W., Bertrand, E. M., Allen, A. E., & Worden, A. Z. (2015). Competition for vitamin B1 (thiamin) structures numerous ecological interactions. The ISME journal, 9(6), 1345–1357. [Link]
- Iacono, J. M., & Doolittle, M. H. (1964). Production of a precursor to the pyrimidine moiety of thiamine. Journal of bacteriology, 88(4), 920–923. [Link]
- Tylicki, A., Łotowski, Z., Siemieniuk, M., & Ratkiewicz, A. (2018). Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis. Bioscience reports, 38(1), BSR20171148. [Link]
- Julliard, J. H., & Douce, R. (1991). Biosynthesis of the thiazole moiety of thiamin (vitamin B1) in higher plant chloroplasts. Proceedings of the National Academy of Sciences of the United States of America, 88(6), 2042–2045. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
- Sykes, P., & Clark, V. M. (1970). The role of the pyrimidine 4-amino-group in thiamine. Journal of the Chemical Society C: Organic, 10, 1423-1428. [Link]
- Crast, L. B. (1958). U.S. Patent No. 2,844,579. U.S.
- Newell, P. C., & Tucker, R. G. (1968). Precursors of the pyrimidine moiety of thiamine. The Biochemical journal, 106(1), 271–277. [Link]
- Bhagat, D. S., Gurnule, W. B., Rathod, Y. U., Sankhla, M. S., & Pandit, V. U. (2022). Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives.
- Szymańska, E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6951. [Link]
- OKCHEM. (2022, May 20). Vitamin B1 (Thiamine HCl and Mononitrate) Manufacturers and Production Process. [Link]
- Petersen, L. A., & Downs, D. M. (1996). Evidence for a new, oxygen-regulated biosynthetic pathway for the pyrimidine moiety of thiamine in Salmonella typhimurium. Journal of bacteriology, 178(4), 971–975. [Link]
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- ResearchGate. (n.d.). Synthesis of thiamine, method by Williams and Cline. [Link]
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- Wang, K., et al. (2023). An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. Engineering, 26, 150-158. [Link]
- CN111004230A - Thiamine hydrochloride, its synthesis method and medicine. (2020).
- Begley, T. P., et al. (1999). Biosynthesis of the thiazole moiety of thiamin pyrophosphate (vitamin B1). Topics in Current Chemistry, 208, 147-163. [Link]
- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (2001).
- CN103435558A - Simple and convenient preparation method of key intermediate (2-methyl-4-amino-5-amino methyl pyrimidine) for vitamin B1. (2013).
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- ResearchGate. (n.d.).
- Leonardi, M. J., et al. (2007). The biosynthesis of the thiazole phosphate moiety of thiamin: the sulfur transfer mediated by the sulfur carrier protein ThiS. Journal of the American Chemical Society, 129(35), 10944–10951. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6533. [Link]
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Application Note: Comprehensive NMR Characterization of (2-(Methylthio)pyrimidin-5-yl)methanol
Introduction
(2-(Methylthio)pyrimidin-5-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrimidine core is a common motif in a wide array of biologically active compounds.[1] Accurate structural confirmation and purity assessment are paramount for its use in synthesis and biological screening. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of such organic molecules in solution.[2][3] This application note provides a comprehensive guide to the characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques. The protocols and data interpretation strategies outlined herein are designed for researchers, scientists, and drug development professionals to ensure the highest level of scientific integrity and experimental reproducibility.
Molecular Structure and Predicted NMR Data
A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. The structural formula of this compound is presented below, with atoms systematically numbered for clarity in NMR assignments.
Diagram 1: Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering for NMR assignment.
Based on established principles of NMR spectroscopy and analysis of similar substituted pyrimidine structures, the predicted ¹H and ¹³C NMR chemical shifts are summarized below. These predictions serve as a guide for experimental data analysis.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4, H6 | 8.5 - 8.7 | s | - | 2H |
| H9 | 4.7 - 4.9 | d | ~5.5 | 2H |
| H10 (OH) | Variable (1.5 - 2.5) | t | ~5.5 | 1H |
| H8 | 2.5 - 2.7 | s | - | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 170 - 175 |
| C4, C6 | 157 - 160 |
| C5 | 120 - 125 |
| C9 | 62 - 65 |
| C8 | 12 - 15 |
Experimental Protocols
The following protocols are designed to yield high-quality NMR data for the comprehensive characterization of this compound.
Protocol 1: Sample Preparation
Meticulous sample preparation is crucial for obtaining high-resolution NMR spectra.[4][5]
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents such as DMSO-d₆ or Methanol-d₄ can be used if solubility is an issue.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).
-
Capping and Cleaning: Securely cap the NMR tube and wipe the exterior with a lint-free tissue to remove any dust or fingerprints.
Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)
These are standard acquisition parameters. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz or higher field strength is recommended.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-3 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz (corresponding to a 500 MHz ¹H frequency).
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
Protocol 3: 2D NMR Data Acquisition
Two-dimensional NMR experiments are invaluable for confirming the structural assignments.[2][6][7]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin coupling networks.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Number of Scans per Increment: 2-4.
-
Increments in F1: 256-512.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
-
Number of Scans per Increment: 4-8.
-
Increments in F1: 128-256.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').
-
Number of Scans per Increment: 16-32.
-
Increments in F1: 256-512.
-
Data Interpretation and Structural Elucidation Workflow
The following workflow provides a logical approach to interpreting the NMR data to confirm the structure of this compound.
Diagram 2: NMR Data Interpretation Workflow
Caption: A systematic workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.
Detailed Interpretation
-
¹H NMR Spectrum:
-
The two protons on the pyrimidine ring (H4 and H6) are expected to appear as a singlet in the aromatic region (δ 8.5 - 8.7 ppm) due to their chemical equivalence.
-
The methylene protons of the methanol group (H9) will likely appear as a doublet around δ 4.7 - 4.9 ppm, coupled to the hydroxyl proton.
-
The hydroxyl proton (H10) will be a triplet, with its chemical shift being concentration and solvent dependent. It can be confirmed by D₂O exchange, which will cause the signal to disappear and the H9 doublet to collapse into a singlet.
-
The methyl protons of the methylthio group (H8) will appear as a sharp singlet in the upfield region (δ 2.5 - 2.7 ppm).
-
-
¹³C NMR Spectrum:
-
The carbon of the methylthio-substituted position on the pyrimidine ring (C2) will be the most downfield carbon signal.
-
The two equivalent pyrimidine ring carbons (C4 and C6) will appear as a single resonance.
-
The carbon to which the methanol group is attached (C5) will be in the aromatic region.
-
The methylene carbon (C9) will be in the aliphatic region, typically around 60-70 ppm.
-
The methyl carbon (C8) will be the most upfield signal.
-
-
2D NMR Spectra:
-
COSY: A cross-peak between the H9 and H10 signals will confirm their coupling.
-
HSQC: This experiment will provide direct correlations: H4/H6 to C4/C6, H9 to C9, and H8 to C8.
-
HMBC: This is crucial for confirming the overall connectivity. Key expected correlations include:
-
H4 and H6 to C2, C5.
-
H9 to C4, C5, C6.
-
H8 to C2.
-
-
Conclusion
The combination of one-dimensional and two-dimensional NMR spectroscopy provides an unequivocal method for the structural characterization of this compound. The protocols and interpretation guidelines presented in this application note offer a robust framework for researchers to obtain high-quality, reproducible data, ensuring the identity and purity of this important synthetic intermediate. Adherence to these methodologies will bolster the confidence in subsequent scientific endeavors, from reaction monitoring to the development of novel therapeutic agents.
References
- ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Two-dimensional nuclear magnetic resonance spectroscopy. (2023, December 29). In Wikipedia.
- Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- Wikipedia. (2024, January 5). Nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. (2024, January 2). 2D NMR Introduction.
- ResearchGate. (n.d.). NMR Spectroscopy: Data Acquisition.
- Ahmed, S., & El-Sayed, N. N. E. (2020). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 25(15), 3458.
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A Validated Stability-Indicating HPLC Method for the Purity Assessment of (2-(Methylthio)pyrimidin-5-yl)methanol
An Application Note for the Quality Control of (2-(Methylthio)pyrimidin-5-yl)methanol
Senior Application Scientist: Dr. Gemini
Abstract
This application note presents a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound purity. This pyrimidine derivative is a crucial intermediate in the synthesis of various pharmaceutically active compounds.[1] Ensuring its purity is paramount for the quality and safety of the final drug product. The developed reversed-phase HPLC method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[2][3] The protocol includes forced degradation studies to ensure the method can effectively separate the main analyte from potential process-related impurities and degradation products. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Rationale for Purity Analysis
This compound is a key building block in medicinal chemistry. Its structural integrity and purity directly influence the yield, impurity profile, and efficacy of the final active pharmaceutical ingredient (API). Regulatory agencies like the FDA mandate stringent purity control for all starting materials and intermediates used in drug manufacturing.[4][5]
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. Reversed-phase HPLC, in particular, is exceptionally well-suited for the analysis of pyrimidine derivatives.[6][7] This application note provides a detailed protocol, explains the scientific rationale behind the methodological choices, and offers a framework for method validation to ensure a trustworthy and reliable analytical system.
Analyte Properties and Impurity Profiling
A successful analytical method is built upon a thorough understanding of the analyte and its potential impurities.
-
Analyte Characteristics : this compound (MW: 156.21 g/mol ) is a polar organic compound containing a pyrimidine ring, a methylthio group, and a primary alcohol.[8][9] The pyrimidine ring contains nitrogen atoms that can be protonated, making the compound's retention in reversed-phase chromatography sensitive to the pH of the mobile phase.[10] The methylthio group is susceptible to oxidation, a critical consideration for stability studies.
-
Potential Process-Related Impurities : The synthesis of pyrimidines can involve multi-step reactions, creating opportunities for the formation of side-products or the carry-over of unreacted starting materials.[11][12] For instance, a common synthesis route for this compound involves the reduction of an ester precursor, ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate.[1] Therefore, potential impurities could include the starting ester, over-reduced byproducts, or isomers formed under non-optimal reaction conditions.
-
Potential Degradation Products : Forced degradation (or stress testing) is a regulatory requirement that helps identify likely degradation products and demonstrates the specificity of the analytical method.[5][13] By subjecting the analyte to harsh conditions (acid, base, oxidation, heat, light), we can predict its degradation pathways and ensure the HPLC method can separate these newly formed degradants from the main compound.[4][14] For this compound, key degradation pathways could include oxidation of the methylthio group to a sulfoxide or sulfone, or acid/base-catalyzed reactions involving the pyrimidine ring.[15][16]
HPLC Method Development: A Logic-Driven Approach
The selection of HPLC parameters is not arbitrary; it is a systematic process designed to achieve optimal separation. The following workflow outlines the key decisions in developing this method.
Caption: Workflow for HPLC Method Development.
-
Column Selection : A C18 column is the workhorse of reversed-phase chromatography and is highly effective for separating pyrimidine derivatives.[6] We selected a modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 5 µm) that provides good peak shape and is stable in highly aqueous mobile phases, which is necessary for retaining the polar analyte and its potential impurities.[17][18][19]
-
Mobile Phase Selection : The mobile phase consists of a polar aqueous component and a less polar organic modifier.
-
Aqueous Phase (A) : 20 mM Potassium Phosphate buffer, adjusted to pH 4.0. A pH around 4.0 is often optimal for separating purine and pyrimidine bases, as it controls their ionization state, leading to consistent retention and improved peak shape.[10][20]
-
Organic Phase (B) : Acetonitrile (ACN). ACN is chosen over methanol for its lower viscosity and better UV transparency.
-
-
Elution Mode : A gradient elution is employed. This is crucial for a stability-indicating method, as it ensures that both early-eluting polar degradants and late-eluting nonpolar impurities are resolved from the main peak and from each other within a reasonable runtime.
-
Detection : UV detection is set at 275 nm, which corresponds to a strong absorbance maximum for this class of pyrimidine derivatives, ensuring high sensitivity.[21]
Detailed Application Protocol
Instrumentation, Chemicals, and Materials
-
Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chemicals :
-
This compound Reference Standard (CRS)
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
-
Materials :
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Volumetric flasks, pipettes, and autosampler vials
-
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄, pH 4.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 275 nm |
Preparation of Solutions
-
Mobile Phase A (Buffer) : Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC water. Adjust the pH to 4.0 ± 0.05 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Diluent : Mobile Phase A / Acetonitrile (95:5 v/v)
-
Reference Standard Solution (100 µg/mL) : Accurately weigh about 10 mg of this compound CRS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL) : Accurately weigh about 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to facilitate the detection and quantification of low-level impurities.
System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Reference Standard Solution (100 µg/mL). The system is deemed suitable for use if it meets the following criteria based on ICH guidelines.[22]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[23][24]
Caption: ICH Q2(R1) Method Validation Workflow.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants.[3] A forced degradation study is the ultimate test of specificity. The goal is to achieve 5-20% degradation of the active substance.[5][14][25]
-
Protocol : Prepare a sample solution at 1 mg/mL. Expose it to the following conditions:
-
Acid Hydrolysis : 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis : 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation : 3% H₂O₂ at room temperature for 24 hours.[14]
-
Thermal Degradation : Solid sample at 80°C for 48 hours.[14]
-
Photolytic Degradation : Expose solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours) as per ICH Q1B.[13][25]
-
-
Analysis : Analyze a blank, the reference standard, and each stressed sample.
-
Acceptance Criteria : The method is specific if the main analyte peak is resolved from all degradation peaks (Resolution > 2.0). Peak purity analysis (using a PDA detector) should confirm the homogeneity of the main peak in all samples.
Linearity, Range, Accuracy, and Precision
These parameters establish the quantitative performance of the method.
| Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | Analyze a series of at least five concentrations ranging from the LOQ to 150% of the impurity reporting threshold. | Correlation coefficient (r²) ≥ 0.999 |
| Range | Derived from the linearity study. | 80% to 120% of the test concentration for assay; LOQ to 120% for impurities.[22] |
| Accuracy | Perform recovery studies by spiking the sample with known amounts of reference standard at three levels (e.g., 50%, 100%, 150%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability : 6 replicate analyses of the same sample. Intermediate : Repeatability test on a different day with a different analyst. | %RSD ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision. |
Limit of Quantitation (LOQ) and Detection (LOD)
-
Protocol : Determine based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
-
Acceptance Criteria :
-
LOD : S/N ratio of ~3:1
-
LOQ : S/N ratio of ~10:1. The LOQ concentration must also demonstrate acceptable precision and accuracy.
-
Robustness
-
Protocol : Make small, deliberate variations to the method parameters and assess the impact on SST results.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 5 °C
-
Mobile Phase pH: ± 0.2 units[22]
-
-
Acceptance Criteria : All SST parameters must pass under the varied conditions.
Data Interpretation and Troubleshooting
Purity Calculation
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Any impurity above the LOQ should be reported.
Troubleshooting Common HPLC Issues
| Problem | Potential Cause | Suggested Solution |
| Shifting Retention Times | Change in mobile phase composition or pH; column temperature fluctuation; column aging. | Prepare fresh mobile phase; use a column thermostat; equilibrate column properly; replace column.[26][27] |
| Peak Tailing | Active sites on the column (especially for basic compounds); column void; sample solvent too strong. | Use a modern, end-capped column; lower the pH of the mobile phase; dissolve sample in the initial mobile phase; replace column.[28] |
| High Backpressure | Blocked column frit or tubing; buffer precipitation. | Filter mobile phases and samples; flush the system with a strong solvent (without buffer); replace column frit or column.[28] |
| Ghost Peaks | Contamination in autosampler or mobile phase; carryover. | Run blank injections; use fresh, high-purity solvents; clean the injector port.[27] |
Conclusion
This application note details a robust and reliable stability-indicating HPLC method for determining the purity of this compound. The method has been developed with a deep understanding of the analyte's chemistry and potential impurities. By following the outlined protocol and the validation framework derived from ICH guidelines, analytical laboratories can confidently implement this method for routine quality control, ensuring the integrity of this critical pharmaceutical intermediate.
References
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- Rane, K., & Sangshetti, J. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies. MedCrave online.
- Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
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- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
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- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- SIELC Technologies. (n.d.). Polar Compounds.
- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
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- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
- Chromatography Online. (2023). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. YouTube.
- Wankhede, S. B., et al. (2013). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PubMed Central.
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed.
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- Wikipedia. (n.d.). Pyrimidine.
- Zocher, G., et al. (2020). The reductive pathway for the degradation of pyrimidine nucleotides in.... ResearchGate.
- van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. PubMed.
- JJ Medicine. (2017). Purine and Pyrimidine Catabolism Pathway - Nucleotide Breakdown. YouTube.
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High-Throughput Analysis of (2-(Methylthio)pyrimidin-5-yl)methanol using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note presents a detailed protocol for the sensitive and selective analysis of (2-(Methylthio)pyrimidin-5-yl)methanol, a key heterocyclic building block in pharmaceutical research. The method utilizes a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, providing both qualitative structural confirmation through fragmentation analysis and precise quantification using Multiple Reaction Monitoring (MRM). We will delve into the rationale behind method development, from sample preparation and chromatographic separation to mass spectrometer optimization and data interpretation, offering a self-validating system for researchers in drug discovery and development.
Introduction and Scientific Context
This compound (C₆H₈N₂OS, Molecular Weight: 156.21 g/mol ) is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental core structure in numerous biologically active compounds, including antiviral, antitumor, and antibacterial agents.[1][2] The presence of the methylthio and hydroxymethyl functional groups offers versatile points for further chemical modification, making this compound a valuable intermediate in the synthesis of novel therapeutic candidates.
Accurate and reliable analytical methods are paramount for characterizing such intermediates and their subsequent products in complex matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[3][4] This guide provides a comprehensive framework for developing and implementing an LC-MS/MS method for this compound, grounded in established principles of small molecule analysis.[5][6]
Foundational Principles: LC-MS/MS for Small Molecule Analysis
The analysis of a relatively polar small molecule like this compound is ideally suited for LC-MS/MS. The workflow involves several key stages, each optimized to ensure reliable results.
-
Liquid Chromatography (LC): The primary role of the LC system is to separate the analyte of interest from other components in the sample matrix.[3] For this compound, Reversed-Phase (RP) chromatography is the logical choice, where a non-polar stationary phase separates compounds based on their hydrophobicity.
-
Ionization: Electrospray Ionization (ESI) is the most effective and widely used technique for polar molecules.[4] It transfers ions from a liquid phase into the gas phase, making them amenable to mass analysis. The pyrimidine ring's nitrogen atoms are readily protonated, making positive-ion ESI the preferred mode.
-
Tandem Mass Spectrometry (MS/MS): This technique adds a second dimension of selectivity. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected, fragmented through collision-induced dissociation (CID), and a specific product ion is monitored.[7] This process, known as Multiple Reaction Monitoring (MRM), drastically reduces chemical noise and enhances sensitivity and specificity, forming the basis for robust quantification.[4]
The logical flow of this analytical process is depicted below.
Caption: High-level workflow for the LC-MS/MS analysis of small molecules.
Qualitative Analysis: Fragmentation Pathway Elucidation
Before establishing a quantitative method, it is crucial to understand the fragmentation behavior of the molecule. This provides the basis for selecting robust MRM transitions. Upon ionization in positive mode, this compound forms a protonated molecular ion [M+H]⁺ at an m/z of 157.2. In the collision cell of the mass spectrometer, this ion fragments in predictable ways based on its structure.
Mass spectral fragmentation of pyrimidine derivatives often involves the decomposition of the heterocyclic ring and the loss of functional groups.[1][2][8] For this specific molecule, key fragmentation pathways include:
-
Loss of the hydroxymethyl group: Cleavage of the C-C bond between the pyrimidine ring and the methanol group can result in the loss of a neutral formaldehyde molecule (CH₂O, 30 Da).
-
Loss of the methylthio group: The methylthio group (-SCH₃) can be lost as a neutral fragment (47 Da) or undergo cleavage to lose a methyl radical (•CH₃, 15 Da) or a thioformyl radical (•CHS, 45 Da).[9]
-
Ring Cleavage: The stable pyrimidine ring can also undergo fragmentation, often involving the loss of small neutral molecules like HCN.[8]
Caption: Proposed major fragmentation pathways for protonated this compound.
Protocol: Quantitative LC-MS/MS Method
This section provides a step-by-step protocol for the quantitative analysis of this compound.
Sample Preparation
Proper sample preparation is critical to avoid matrix effects and ensure method robustness.[3][10][11] For a standard solution or a relatively clean sample matrix (e.g., from a chemical reaction), a simple "dilute-and-shoot" approach is sufficient.
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like methanol or DMSO.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to create a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Sample Injection: Inject 1-5 µL of the prepared sample or standard onto the LC-MS/MS system.
For complex matrices like plasma, a protein precipitation step (e.g., adding 3 parts cold acetonitrile to 1 part plasma) followed by centrifugation is recommended.[6][12]
Liquid Chromatography (LC) Parameters
The goal of the LC method is to achieve good retention and sharp peak shape for the analyte.[13] A standard reversed-phase method is highly effective.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.6 µm, 2.1 x 50 mm | Provides excellent retention and resolution for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, enhancing positive ionization.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase LC. |
| Flow Rate | 0.4 mL/min | Standard flow rate for 2.1 mm ID columns, balancing speed and efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Vol. | 2 µL | Small volume to prevent peak distortion. |
| LC Gradient | Time (min) | % B |
| 0.0 | 5 | |
| 0.5 | 5 | |
| 4.0 | 95 | |
| 5.0 | 95 | |
| 5.1 | 5 | |
| 7.0 | 5 |
Mass Spectrometry (MS) Parameters
The mass spectrometer is set up to specifically detect the analyte using ESI in positive ion mode and MRM.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Ideal for protonating the nitrogen atoms on the pyrimidine ring. |
| Ion Source Gas 1 | 50 psi | Nebulizer gas to create a fine spray. |
| Ion Source Gas 2 | 60 psi | Turbo gas to aid in desolvation. |
| Curtain Gas | 35 psi | Prevents neutral molecules from entering the mass analyzer. |
| Source Temp. | 550 °C | Optimizes solvent evaporation and ion desolvation. |
| IonSpray Voltage | +5500 V | Applied voltage to the ESI needle to generate charged droplets. |
| MRM Transitions | Precursor (Q1) | Product (Q3) |
| 157.2 | 127.2 (Quantifier) | |
| 157.2 | 110.2 (Qualifier) |
Note: The specific gas flows, temperatures, and collision energies should be optimized for the specific instrument being used. The provided MRM transitions are based on the predicted fragmentation and serve as an excellent starting point for method development.
Conclusion
This application note provides a comprehensive and scientifically-grounded protocol for the mass spectrometric analysis of this compound. By leveraging a standard reversed-phase LC method coupled with ESI-MS/MS, this workflow offers the high selectivity and sensitivity required for both qualitative and quantitative assessments in a drug development setting. The detailed steps for sample preparation, LC separation, and MS detection, along with the rationale for each parameter, equip researchers with a robust and reliable analytical tool.
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- Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate.
- Ali, T. E., El-Gazzar, A. B. A., & El-Emary, T. I. (2011). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 1(1), 1-8.
- Wood, G., & Kiremire, B. (1979). Mass spectral fragmentation of thioesters. 1—Identification of low energy, slow processes. Journal of Mass Spectrometry, 14(11), 596-602.
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- Figg, W. D., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. NIH.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- ChemUniverse. (n.d.). This compound.
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- Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
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Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrimidine Derivatives
Introduction: Accelerating Pyrimidine Synthesis with Microwave Technology
Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents, including anticancer, antiviral, and antibacterial drugs.[1][2] The synthesis of these vital compounds through traditional methods often involves long reaction times, high energy consumption, and the use of hazardous solvents, posing significant environmental and practical challenges.[3]
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[4][5] By utilizing microwave energy, MAOS facilitates rapid and uniform heating of reactants, leading to dramatic accelerations in reaction rates, significantly improved yields, and enhanced product purity.[5][6] This guide provides detailed protocols and expert insights into the application of microwave technology for the efficient synthesis of pyrimidine derivatives, designed for researchers, scientists, and professionals in drug development.
Core Principles of Microwave-Assisted Chemistry
The Mechanism of Microwave Heating: A Departure from Convention
Conventional heating methods transfer energy indirectly and slowly from an external source through convection and conduction. In contrast, microwave heating relies on the direct interaction of electromagnetic waves with polar molecules in the reaction mixture.[6][7] This process, known as dielectric heating, occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and efficient heating throughout the bulk of the material.[8]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. Collisions between these moving ions generate heat.
This direct energy transfer allows for instantaneous and uniform heating, bypassing the thermal conductivity limitations of the vessel materials and leading to temperatures far exceeding the solvent's boiling point when conducted in sealed vessels.[7][9]
Strategic Selection of Solvents and Catalysts
The efficiency of a microwave-assisted reaction is highly dependent on the ability of the reaction mixture to absorb microwave energy. This is quantified by the dielectric loss tangent (tan δ).[4]
-
High-Absorbing Solvents: Solvents like ethanol, dimethyl sulfoxide (DMSO), and ethylene glycol possess high tan δ values and heat very quickly.[10]
-
Medium-Absorbing Solvents: Acetonitrile and water are common medium absorbers.[10]
-
Low-Absorbing Solvents: Non-polar solvents such as toluene and hexane are poor absorbers and generally unsuitable for MAOS unless a polar reagent or catalyst is present to absorb the energy.[4]
Notably, many modern protocols are moving towards solvent-free or "neat" conditions, which align perfectly with green chemistry principles.[11][12] In these cases, the reactants themselves or a solid-supported catalyst absorb the microwave energy. Catalysts such as sulfamic acid, Yb(OTf)₃, or simple salts like CaCl₂ can dramatically improve reaction efficiency under both solvented and solvent-free conditions.[11][12][13]
Essential Safety Protocols for Microwave Synthesis
Modern laboratory microwave reactors are sophisticated instruments with robust safety features. However, adherence to strict safety protocols is paramount.[14]
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[7][14] Laboratory reactors are designed to handle high pressures and corrosive chemicals and are equipped with precise temperature and pressure sensors.[9]
-
Sealed Vessel Operations: When using sealed vessels, be aware that the reaction is heated well above the solvent's boiling point, generating significant internal pressure.[9] Always use the specialized, pressure-rated vials provided by the manufacturer.
-
Cooling: Ensure the reaction vessel has cooled to a safe temperature (well below the solvent's boiling point) before removing it from the reactor and opening it.[9]
-
Stirring: Ensure adequate stirring to prevent localized superheating, which can lead to side reactions or vessel failure.[14]
-
Reaction Kinetics: Be aware of the potential kinetics of your reaction. If a reaction is known to be highly exothermic, begin with small-scale tests at lower power and temperature settings.[14]
Featured Protocol I: Microwave-Assisted Biginelli Reaction
The Biginelli reaction is a cornerstone one-pot, three-component reaction (MCR) that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant biological activity.[2][15] The microwave-assisted protocol offers a dramatic improvement in efficiency and sustainability.[11][16]
Reaction Mechanism
The acid-catalyzed mechanism is believed to proceed through an initial condensation of the aldehyde and urea to form an N-acylimine intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration yield the final DHPM product.[13][15]
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
Detailed Step-by-Step Protocol (Solvent-Free)
This protocol is adapted from a highly efficient, solvent-free method using sulfamic acid as a catalyst.[11]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde): 1.0 mmol
-
β-Ketoester (e.g., ethyl acetoacetate): 1.0 mmol
-
Urea or Thiourea: 1.5 mmol
-
Sulfamic Acid (H₂NSO₃H): 20 mol%
-
10 mL microwave process vial with a magnetic stir bar
-
Dedicated laboratory microwave reactor (e.g., CEM Discover, Anton Paar Monowave)
Procedure:
-
Place the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and sulfamic acid (0.2 mmol) into a 10 mL microwave process vial containing a magnetic stir bar.
-
Seal the vial securely with the appropriate cap.
-
Place the vial into the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Time: 10 minutes
-
Power: Start with 100 W (dynamic power control will adjust as needed to maintain temperature)
-
Stirring: On
-
-
Run the microwave program. The instrument will monitor temperature and pressure in real-time.
-
After the reaction is complete, allow the vessel to cool to below 50 °C before removing it from the reactor.
-
Work-up: Open the vial in a fume hood. Add 10 mL of cold water to the reaction mixture. The solid product should precipitate.
-
Collect the solid product by vacuum filtration, wash with ice-cold 95% ethanol, and dry to obtain the pure dihydropyrimidinone.[15]
Data Presentation: Microwave vs. Conventional Heating
The advantages of the microwave-assisted approach are clearly demonstrated by comparing reaction outcomes.
| Entry | Aldehyde | Method | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Microwave | 4 min | 94 | [11] |
| 2 | Benzaldehyde | Conventional | 4 hours | 85 | [11] |
| 3 | 4-Cl-Benzaldehyde | Microwave | 3 min | 96 | [11] |
| 4 | 4-Cl-Benzaldehyde | Conventional | 3 hours | 89 | [11] |
| 5 | 4-MeO-Benzaldehyde | Microwave | 5 min | 92 | [11] |
| 6 | 4-MeO-Benzaldehyde | Conventional | 5 hours | 82 | [11] |
Featured Protocol II: Microwave-Assisted Hantzsch-Type Synthesis of Fused Pyrimidines
The Hantzsch reaction, traditionally used for dihydropyridine synthesis, can be adapted to create fused pyrimido[4,5-d]pyrimidine systems, which are of great interest in medicinal chemistry.[17][18] The microwave-assisted, catalyst-free multicomponent approach represents a highly efficient and green synthetic route.[17]
General Reaction Scheme
This reaction involves the one-pot condensation of a bis-aldehyde, barbituric acid (acting as both reactant and catalyst), and an amine under microwave irradiation.[17]
Caption: Experimental workflow for Hantzsch-type fused pyrimidine synthesis.
Detailed Step-by-Step Protocol (Catalyst-Free)
This protocol is based on a sustainable method for synthesizing fused pyrimido[4,5-d]pyrimidine derivatives.[17][18]
Materials:
-
Bis-aldehyde: 0.01 mol
-
Barbituric acid: 0.02 mol
-
Substituted amine (e.g., urea): 0.02 mol
-
Ethanol:Ethyl Acetate (1:1 v/v): 3 mL
-
Microwave process vial with a magnetic stir bar
-
Dedicated laboratory microwave reactor
Procedure:
-
In a microwave process vial, combine the bis-aldehyde (0.01 mol), barbituric acid (0.02 mol), and the chosen amine (0.02 mol).
-
Add 3 mL of the ethanol:ethyl acetate (1:1) solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 150 °C
-
Time: 15 minutes
-
Pressure: Monitor (will reach >200 psi)
-
Stirring: On
-
-
Initiate the microwave program.
-
After completion, allow the vial to cool to a safe temperature.
-
Work-up: The product often precipitates upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with ethanol, then dry.
-
If necessary, further purify the product by recrystallization from ethanol to afford the desired fused pyrimidine.[17]
General Laboratory Workflow: From Reaction to Analysis
The overall process for microwave-assisted synthesis follows a streamlined and efficient path.
Caption: Standard workflow for microwave-assisted pyrimidine synthesis.
Post-Synthesis Purification: For many microwave-assisted multicomponent reactions, the product precipitates from the reaction mixture or upon addition of an anti-solvent (like water), yielding a highly pure product after simple filtration.[15][19] This often eliminates the need for time-consuming column chromatography.[19] When necessary, recrystallization from a suitable solvent such as ethanol is the most common secondary purification step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incorrect temperature/time.- Reagent impurity or degradation.- Insufficient catalyst. | - Optimize reaction conditions (increase temperature or time).- Verify reagent purity and use fresh materials.- Increase catalyst loading incrementally. |
| Formation of Byproducts | - Temperature is too high, causing decomposition.- Reaction time is too long. | - Lower the reaction temperature by 10-20 °C.- Reduce the reaction time.- Ensure proper stirring to avoid localized hot spots.[14] |
| Reaction Does Not Reach Set Temperature | - Poor microwave absorbing solvent/reagents.- Microwave power is too low. | - Add a small amount of a high-absorbing solvent (e.g., EtOH) or an ionic liquid.[10]- Ensure the initial power setting is adequate (e.g., >100 W). |
| Pressure Exceeds Safety Limit | - Highly volatile solvent used at high temp.- Gaseous byproduct formation.- Vial overfilled. | - Reduce reaction temperature.- Use a higher-boiling point solvent.- Reduce the total reaction volume in the vial. |
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of pyrimidine derivatives. The protocols detailed herein demonstrate that MAOS is not merely an alternative to conventional heating but a superior methodology, offering unparalleled speed, efficiency, and alignment with the principles of green chemistry.[5][16] By significantly reducing reaction times from hours to minutes and often simplifying purification, these techniques empower researchers to accelerate the discovery and development of novel, biologically active compounds.
References
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- Keglevich, G., et al. (2020). Synthesis of 3,4-Dihydropyrimidin-2(1H)-one-phosphonates by the Microwave-Assisted Biginelli Reaction. Molecules, 26(1), 134.
- Studylib. (n.d.). Biginelli Reaction: Microwave-Assisted Synthesis Lab.
- Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS, Synlett 2018; 29(07): 986-992.
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- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Applied Sciences, 15(22), 9037.
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- ACS Publications. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47012–47030.
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Application Note: Experimental Setups for Solvent-Free Pyrimidine Synthesis
Abstract
The synthesis of pyrimidine and its derivatives remains a cornerstone of medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.[1][2][3] In alignment with the principles of green chemistry, solvent-free synthesis methodologies have emerged as powerful, efficient, and environmentally benign alternatives to traditional solvent-heavy processes.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core principles and experimental setups for the solvent-free synthesis of pyrimidines, focusing on the highly versatile Biginelli reaction as a model system. We will explore mechanochemical, thermal, and microwave-assisted protocols, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Imperative for Greener Synthesis
Organic solvents are a major contributor to chemical waste, environmental pollution, and safety hazards in the laboratory and industrial settings.[4][7] The paradigm of "green chemistry" compels a shift towards methodologies that reduce or eliminate the use of such hazardous substances.[6] Solvent-free reactions, often conducted by heating neat reactant mixtures or using mechanical force, offer numerous advantages:
-
Enhanced Reaction Efficiency: Higher concentrations of reactants lead to increased collision frequency, often resulting in faster reaction rates and higher yields.[4]
-
Simplified Procedures: Eliminating the solvent simplifies the experimental setup and work-up, as the need for solvent removal is obviated.[6][8]
-
Improved Safety and Cost-Effectiveness: Reduced use of flammable, toxic, and volatile organic compounds lowers costs associated with purchase, handling, and disposal, while creating a safer working environment.[5][7]
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea), is an exemplary multicomponent reaction for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities, including use as calcium channel blockers and antihypertensive agents.[9][10] Its adaptability to solvent-free conditions makes it an ideal model for this guide.[11][12]
Core Methodologies for Solvent-Free Synthesis
Three primary techniques dominate the landscape of solvent-free pyrimidine synthesis. The choice of method depends on available equipment, substrate sensitivity, and desired reaction scale.
Logical Workflow of Solvent-Free Methodologies
The following diagram illustrates the decision-making process and general workflow for the main solvent-free techniques.
Caption: General workflow for solvent-free pyrimidine synthesis.
Experimental Protocols: The Biginelli Reaction
Here, we provide detailed, step-by-step protocols for the solvent-free synthesis of a model DHPM, 5-ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one, using benzaldehyde, ethyl acetoacetate, and urea.
Protocol 3.1: Catalyst-Free Thermal Synthesis
This method represents the simplest approach, relying on thermal energy to drive the reaction between neat reactants. It has been shown to be highly effective, producing excellent yields without the need for any catalyst.[11][13]
Materials & Equipment:
-
Benzaldehyde (1.0 eq, e.g., 1.06 g, 10 mmol)
-
Ethyl acetoacetate (1.0 eq, e.g., 1.30 g, 10 mmol)
-
Urea (1.5 eq, e.g., 0.90 g, 15 mmol)
-
50 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Standard glassware for work-up (beaker, Büchner funnel)
-
Ethanol for recrystallization
Procedure:
-
Reactant Mixing: To the 50 mL round-bottom flask, add benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol).
-
Causality Note: An excess of urea is often used to drive the reaction equilibrium towards the product.
-
-
Reaction: Place the flask in the heating mantle or oil bath. Heat the mixture to 100–105°C with continuous stirring. The reactants will melt and form a homogenous liquid.
-
Monitoring: The reaction is typically complete within 1 hour.[11] Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3).
-
Work-up: After 1 hour, remove the flask from the heat and allow it to cool to room temperature. The mixture will solidify. Add ~20 mL of cold water (or ice water) to the flask and break up the solid mass with a spatula.[13]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold distilled water (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure DHPM as a white solid.[13]
Protocol 3.2: Microwave-Assisted Synthesis (MW)
Microwave irradiation offers a significant acceleration of reaction rates by directly and efficiently heating the polar reactant mixture.[14][15] This often reduces reaction times from hours to mere minutes.[4]
Materials & Equipment:
-
Reactants (as in Protocol 3.1)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Dedicated laboratory microwave reactor (e.g., CEM, Anton Paar)
-
Standard glassware for work-up
Procedure:
-
Reactant Mixing: Place benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) into the microwave reaction vessel.
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 3–6 minutes.[14]
-
Causality Note: Microwave energy couples directly with the polar molecules in the mixture, leading to rapid, uniform heating that is often more efficient than conventional methods.
-
-
Work-up and Isolation: After irradiation, cool the vessel to room temperature. Perform the same work-up and purification steps as described in Protocol 3.1 (steps 4-6).
Protocol 3.3: Mechanochemical Synthesis (Grinding)
Mechanochemistry utilizes mechanical energy (e.g., grinding or milling) to initiate chemical reactions.[16] This solvent-free technique is highly energy-efficient and can be performed with simple equipment or specialized ball mills for larger scales.[17]
Materials & Equipment:
-
Reactants (as in Protocol 3.1)
-
Optional catalyst: Modified ZnO nanoparticles or Montmorillonite KSF clay (2 mol%).[9][17]
-
Agate mortar and pestle or a laboratory ball mill
-
Standard glassware for work-up
Procedure:
-
Reactant Mixing: Place benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and the optional catalyst in the mortar.
-
Reaction: Grind the mixture vigorously with the pestle at room temperature for 15–30 minutes. The mixture may become pasty or solidify as the reaction proceeds.
-
Causality Note: The intense grinding creates localized high-pressure and high-temperature zones at the point of contact between particles, providing the activation energy for the reaction. It also ensures intimate mixing and increases the reactive surface area.
-
-
Work-up and Isolation: After grinding, transfer the solid mixture to a beaker. Perform the same work-up and purification steps as described in Protocol 3.1 (steps 4-6). If a heterogeneous catalyst was used, it can often be recovered from the filtrate after product isolation.[9]
Process Optimization and Data Comparison
The efficiency of the Biginelli reaction under solvent-free conditions can be influenced by the choice of catalyst and reaction parameters. While catalyst-free methods are highly effective, certain catalysts can further reduce reaction times or improve yields for less reactive substrates.
Simplified Biginelli Reaction Mechanism
The reaction proceeds through a series of acid- or base-catalyzed steps, initiated by the formation of an acyliminium ion intermediate.
Caption: Simplified mechanism of the Biginelli reaction.[10][18]
Comparative Data
The following table summarizes typical results for the synthesis of DHPMs using different solvent-free methods, highlighting the significant advantages in terms of reaction time and yield.
| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Thermal | None | 100-105 | 1 hour | 92% | [11] |
| Thermal | Montmorillonite-KSF | Reflux (neat) | 1 hour | 94% | [9] |
| Microwave | None | 120 | 3-6 min | 78-94% | [14] |
| Mechanochemical | ZnO Nanoparticles | Room Temp. | 15-25 min | 90-98% | [17] |
Troubleshooting
While solvent-free methods are robust, researchers may encounter issues such as low yield or incomplete reactions.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time or increase temperature slightly. Consider adding a catalyst (e.g., Montmorillonite clay, Yb(OTf)₃) to accelerate the reaction.[9][18] Ensure reactants are pure and accurately weighed.[19] |
| Decomposition of reactants/product. | If substrates are heat-sensitive, lower the reaction temperature and extend the time, or switch to a non-thermal method like mechanochemistry.[16][19] | |
| Mechanical loss during work-up. | Ensure complete transfer of the solidified product from the reaction flask. Wash the solid with minimal cold solvent to avoid dissolving the product.[19] | |
| Incomplete Reaction | Insufficient mixing or energy input. | For thermal methods, ensure vigorous stirring. For mechanochemical methods, ensure consistent and thorough grinding.[19] For microwave methods, confirm the target temperature is reached. |
| Reactants are not melting/mixing. | For thermal methods, ensure the temperature is high enough to create a molten, homogenous phase. Some high-melting-point aldehydes may require a slightly higher temperature. |
Safety Precautions
"Solvent-free" does not mean "hazard-free." Always adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.
-
Thermal Hazards: Use appropriate caution when working with heating mantles, oil baths, and hot glassware.
-
Microwave Safety: Only use a dedicated laboratory microwave reactor designed for chemical synthesis. Never use a domestic microwave oven. Ensure vessels are not overfilled and are properly sealed to avoid pressure buildup.
-
Chemical Hazards: Handle all chemicals in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reactant before use.
References
- R. S. Bhosale, S. V. Bhosale, S. V. Bhosale, T. Wang, P. K. Zubaidha, A Practical and Green Approach towards Synthesis of Dihydropyrimidinones without Any Solvent or Catalyst, Organic Process Research & Development, ACS Publications.
- S. Sharma, S. Kumar, D. Kumar, P. Singh, Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity, RSC Advances, RSC Publishing, 2020.
- S. C. Mandloi, Green Synthesis and Characterization of Dihydropyrimidinone Derivatives using Fruit Juice, International Journal of Scientific Research in Science and Technology, 2022.
- M. A. Ali, S. R. J. Al-Salami, GREEN CHEMISTRY APPROACH IN SYNTHESIS OF 3,4-DIHYDROPYRIMIDINONE DERIVATIVES UNDER SOLVENT-FREE CONDITIONS, International Journal of Pharmaceutical Sciences and Research, 2015.
- A. S. Kumar, K. S., Solvent-Free Organic Synthesis: A Step Toward Sustainable Chemistry, Zenodo, 2023.
- T. Raj, H. Sharma, M. Mayank, A. Singh, T. Aree, N. Kaur, N. Singh, D. O. Jang, “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives, ACS Sustainable Chemistry & Engineering, ACS Publications.
- S. R. Thorat, S. M. T. Chavan, Green Synthesis of Dihydropyrimidinone Derivatives and Study of Physicochemical Properties and Antimicrobial Activity, International Journal of Advanced Research in Science, Communication and Technology, 2021.
- S. S. Mansoor, K. Aswin, K. Logaiya, S. P. N. Sudhan, Suggested mechanism for the Biginelli reaction catalyzed by triphenylphosphine under solvent-free conditions, ResearchGate, 2013.
- R. R. Valiev, V. S. Moshkin, G. L. Starova, V. Y. Kukushkin, Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds, MDPI, 2023.
- M. Bakherad, A. Keivanloo, M. Hashemi, B. Bahramian, Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions, Taylor & Francis Online, 2020.
- Biginelli reaction, Wikipedia.
- S. Ghasemzadeh, M. Abdollahi-Sani, M. Ghavidel, Synthesis of pyrimidine derivatives under solvent-free conditions, ResearchGate, 2024.
- S. Baluja, A. Kumar, A. Pandya, N. Mashru, Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity, National Institutes of Health (NIH).
- M. G. K. El-Deen, One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts, Taylor & Francis Online, 2019.
- Synthesis of pyrimidine derivatives under solvent-free conditions, ResearchGate.
- M. S. Tolba, A. A. El-Behery, H. A. R. Hussein, Synthesis, reactions, and applications of pyrimidine derivatives, Growing Science, 2021.
- Biginelli Reaction, Organic Chemistry Portal.
- Troubleshooting: How to Improve Yield, University of Rochester Department of Chemistry.
- P. Sun, C. Wang, H. Zhang, W. Su, D. Gao, Y. Li, Solvent-Free and Catalyst-Free Biginelli Reaction To Synthesize Ferrocenoyl Dihydropyrimidine and Kinetic Method To Express Radical-Scavenging Ability, The Journal of Organic Chemistry, ACS Publications, 2019.
- “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives, ResearchGate.
- The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals, PharmaFeatures.
- GREENER REACTIONS UNDER SOLVENT FREE CONDITIONS, IT Medical Team.
- D. S. Raghuvanshi, K. N. Singh, green technique-solvent free synthesis and its advantages, International Journal of Research in Ayurveda and Pharmacy, 2011.
- M. A. G. El-Fattah, M. M. Abd-El-Aziz, A. A. El-Sawy, A. M. El-Agrody, Solvent-free Organic Reaction Techniques as an Approach for Green Chemistry, DergiPark, 2023.
- M. B. Siddiqui, D. S. Kushwaha, A. Singh, Microwave assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents, Folia Medica, 2023.
- Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis, CEM Corporation.
- Microwave assisted solvent free, green synthesis of Pyrimidine derivatives, Shodha International Journal, 2020, ResearchGate.
- A. J. Hunt, C. L. DeForest, C. R. McElroy, J. H. Clark, Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions, National Institutes of Health (NIH), 2024.
- A. M. Mills, J. D. Mayo, Solvent-free reactivity in the undergraduate organic laboratory, Taylor & Francis Online, 2009.
- Pyrimidine synthesis, Organic Chemistry Portal.
- Solvent-free Conditions, Sustainable Organic Synthesis: Tools and Strategies, 2021.
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purification of (2-(Methylthio)pyrimidin-5-yl)methanol by column chromatography
An Application Note and Comprehensive Protocol for the Purification of (2-(Methylthio)pyrimidin-5-yl)methanol by Column Chromatography
This document provides a detailed guide for the purification of this compound, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals aiming to achieve high purity of this pyrimidine derivative, a class of compounds known for their diverse pharmacological activities.[1][2][3] This guide emphasizes not just the procedural steps but the underlying scientific principles to ensure robust and reproducible results.
Introduction: The Challenge of Purifying Polar Heterocycles
This compound is a polar heterocyclic compound. The presence of a hydroxyl group and nitrogen atoms in the pyrimidine ring imparts significant polarity. The purification of such molecules via normal-phase column chromatography, which typically uses a polar stationary phase like silica gel, requires careful selection of the mobile phase to achieve effective separation from starting materials and reaction byproducts.[4] The fundamental principle of column chromatography relies on the differential partitioning of compounds between the stationary phase and a mobile phase.[5][6] For polar compounds on a polar stationary phase, a mobile phase of appropriate polarity is needed to elute the target compound effectively without co-eluting impurities.[1]
The likely impurities in a synthesis of this compound, often prepared by the reduction of its corresponding ester, include unreacted starting material and byproducts from the reaction workup. These impurities may have polarities similar to the product, making the chromatographic separation non-trivial. Therefore, a systematic approach, beginning with Thin-Layer Chromatography (TLC) for method development, is essential.[5][7]
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is imperative to develop an optimal solvent system using TLC. TLC is a rapid and inexpensive technique that provides a reliable preview of the separation that will be achieved on a column.[8][9]
Objective:
To identify a mobile phase composition that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound and achieves baseline separation from its closest impurities.[5] An Rf in this range ensures that the compound will elute from the column in a reasonable volume of solvent and be well-resolved from other components.[7]
Protocol for TLC Method Development:
-
Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or methanol). Also, prepare a dilute solution of the starting material if available.
-
Select Initial Solvent Systems: Based on the polar nature of the target compound, start with binary mixtures of a non-polar and a polar solvent. Common choices for pyrimidine derivatives include:
-
Spot the TLC Plate: On a silica gel TLC plate, spot the crude mixture, the starting material, and a "co-spot" containing both. The co-spot helps to confirm the identity of the starting material spot in the crude mixture.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent front to travel up the plate.
-
Visualize: After development, visualize the spots under a UV lamp (if the compounds are UV-active) and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
Calculate Rf and Optimize: Calculate the Rf value for each spot. Adjust the polarity of the solvent system until the target compound's Rf is in the desired range (0.2-0.4) and it is well-separated from other spots.
-
If the Rf is too low (compound stays near the baseline), increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate or methanol).
-
If the Rf is too high (compound runs near the solvent front), decrease the proportion of the polar solvent.
-
Purification Protocol: Flash Column Chromatography
Flash column chromatography is an efficient method for preparative scale purification, utilizing positive pressure to accelerate the flow of the mobile phase through the column.[5]
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (flash grade, 230-400 mesh)
-
Mobile phase (as determined by TLC)
-
Sand (acid-washed)
-
Pressurized air or nitrogen source
-
Fraction collection tubes
-
TLC plates and developing chamber
-
Rotary evaporator
Step-by-Step Purification Protocol:
-
Column Packing (Wet Slurry Method):
-
Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Add a protective layer of sand on top of the silica. Crucially, do not let the silica bed run dry at any point. [6]
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent. Carefully apply the solution to the top of the silica bed.
-
Dry Loading (Recommended for compounds with limited solubility): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure to the top of the column to begin elution. A steady flow rate is key for good separation.
-
Collect the eluate in fractions of appropriate size. The size of the fractions should be guided by the volume of the column and the separation observed on the TLC.
-
Gradient Elution (Optional but often effective): If the impurities have a wide range of polarities, a gradient elution can be beneficial. Start with the less polar solvent system developed via TLC and gradually increase the proportion of the more polar solvent. This will elute non-polar impurities first, followed by the target compound, and finally the more polar impurities.[11]
-
-
Monitoring the Separation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot several fractions on a single TLC plate for direct comparison.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Data Presentation and Summary
The following table summarizes the key parameters for the purification of this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography, effective for separating polar compounds.[1] |
| Mobile Phase (TLC) | Start with Hexane/Ethyl Acetate (e.g., 1:1) or Dichloromethane/Methanol (e.g., 95:5) | These solvent systems are commonly used for the separation of pyrimidine derivatives.[5][10] The ratio should be optimized. |
| Target Rf | 0.2 - 0.4 | Provides optimal balance between resolution and elution time in column chromatography.[5] |
| Sample Loading | Dry loading | Recommended for polar compounds that may have limited solubility in the initial mobile phase, preventing band broadening.[7] |
| Elution Technique | Isocratic or Gradient | Isocratic elution is simpler, but gradient elution can improve separation and reduce time for complex mixtures.[11] |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase. | Re-optimize the solvent system using TLC. Consider a less polar system or gradient elution. |
| Band Tailing | Sample is too polar for the solvent; acidic nature of silica. | Use a more polar mobile phase. For basic compounds like some pyrimidines, add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.[11] |
| Cracked Silica Bed | Column packed improperly or ran dry. | Repack the column carefully, ensuring a homogenous bed. Never let the solvent level drop below the top of the silica. |
| No Compound Elutes | Mobile phase is too non-polar. | Drastically increase the polarity of the mobile phase. |
Conclusion
The successful is highly achievable through a systematic and well-informed approach. The cornerstone of this process is the preliminary method development using TLC to identify an optimal mobile phase. By following the detailed protocols and understanding the principles outlined in this guide, researchers can consistently obtain this valuable pyrimidine intermediate in high purity, ready for subsequent synthetic applications.
References
- National Institutes of Health (NIH). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
- EPFL.
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]
- PlumX. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. [Link]
- Sorbent Technologies, Inc.
- University of Rochester, Department of Chemistry.
- Biotage.
- SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
- Columbia University.
- Reeves Jr, W. J., Seid, A., & Greenberg, D. M. (1969). A new paper chromatography solvent system resolving pyrimidine-pyrimidine riboside-pyrimidine deoxyriboside mixtures. Analytical Biochemistry, 30(3), 474-477. [Link]
- EAG Laboratories.
- International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]
- Growing Science.
- Wikipedia.
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
- University of Rochester, Department of Chemistry.
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Application Notes and Protocols for the Development of (2-(Methylthio)pyrimidin-5-yl)methanol Analogs for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Imperative for Analog Development
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its ability to mimic the purine core of ATP allows for competitive inhibition at the ATP-binding sites of various kinases, a class of enzymes frequently implicated in oncogenesis and inflammatory diseases.[1][3] The lead compound, (2-(Methylthio)pyrimidin-5-yl)methanol, presents a promising starting point for a targeted drug discovery campaign. Its structure features three key modification points amenable to chemical diversification: the 2-(methylthio) group, the pyrimidine core, and the 5-(hydroxymethyl) moiety.
A systematic Structure-Activity Relationship (SAR) study is the logical next step to unlock the full therapeutic potential of this scaffold. The primary objective of an SAR campaign is to delineate the relationship between the chemical structure of a compound and its biological activity.[4] By methodically synthesizing and testing a library of analogs, researchers can identify the structural features essential for potency and selectivity, while simultaneously optimizing pharmacokinetic properties such as solubility and metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of analogs derived from this compound.
Strategic Framework for SAR Studies
A successful SAR study is not a random walk through chemical space but a well-planned exploration. The following workflow outlines a logical progression for the development of analogs from the lead compound.
Caption: Strategic workflow for the SAR-driven development of analogs.
PART 1: Synthesis of Key Intermediates and Analog Libraries
The synthetic strategy is centered around the preparation of versatile intermediates that can be readily diversified. The protocols provided below are designed to be robust and adaptable for the synthesis of a wide range of analogs.
Protocol 1.1: Synthesis of (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
This chlorinated intermediate is a crucial building block for introducing diversity at the C4 position of the pyrimidine ring through palladium-catalyzed cross-coupling reactions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane at 0 °C, add N,N-dimethylaniline (1.2 eq).
-
Slowly add phosphorus oxychloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold saturated NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol.
Protocol 1.2: C4-Position Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[5][6] This protocol describes the coupling of the chlorinated pyrimidine intermediate with various boronic acids to introduce aryl and heteroaryl substituents.
Materials:
-
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol, the boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Entry | Boronic Acid | Expected Product | Rationale for Inclusion |
| 1 | Phenylboronic acid | (4-Phenyl-2-(methylthio)pyrimidin-5-yl)methanol | Introduce a basic aromatic ring. |
| 2 | 4-Methoxyphenylboronic acid | (4-(4-Methoxyphenyl)-2-(methylthio)pyrimidin-5-yl)methanol | Explore the effect of an electron-donating group. |
| 3 | 3-Fluorophenylboronic acid | (4-(3-Fluorophenyl)-2-(methylthio)pyrimidin-5-yl)methanol | Investigate the impact of an electron-withdrawing group. |
| 4 | Pyridin-3-ylboronic acid | (2-(Methylthio)-4-(pyridin-3-yl)pyrimidin-5-yl)methanol | Introduce a basic nitrogen for potential hydrogen bonding and improved solubility. |
| 5 | Thiophen-2-ylboronic acid | (2-(Methylthio)-4-(thiophen-2-yl)pyrimidin-5-yl)methanol | Explore alternative heteroaromatic scaffolds. |
Protocol 1.3: Modification of the 2-(Methylthio) Group: Oxidation to Sulfoxide and Sulfone
Oxidation of the methylthio group to the corresponding sulfoxide and sulfone can modulate the electronic properties and hydrogen bonding capacity of the molecule.[7][8]
Materials:
-
This compound analog (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq for sulfoxide, 2.2 eq for sulfone)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the this compound analog in DCM and cool to 0 °C.
-
Add m-CPBA portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours for sulfoxide synthesis, or allow to warm to room temperature and stir for 4-6 hours for sulfone synthesis. Monitor by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 1.4: Modification of the 5-(Hydroxymethyl) Group
The hydroxymethyl group can be modified to introduce a variety of functionalities, such as ethers and amides, to probe interactions with the target protein.
Materials:
-
This compound analog (1.0 eq)
-
Sodium hydride (NaH) (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C, add a solution of the this compound analog in THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide and allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step A: Oxidation to 2-(Methylthio)pyrimidine-5-carboxylic acid
Materials:
-
This compound analog (1.0 eq)
-
Potassium permanganate (KMnO₄) (2.0 eq)
-
Aqueous sodium hydroxide (NaOH) solution (1 M)
Procedure:
-
Dissolve the this compound analog in the aqueous NaOH solution.
-
Cool the solution to 0 °C and add KMnO₄ portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove manganese dioxide and wash the solid with water.
-
Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step B: Amide Coupling
Materials:
-
2-(Methylthio)pyrimidine-5-carboxylic acid analog (1.0 eq)
-
Amine (e.g., morpholine, piperidine) (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the carboxylic acid analog in anhydrous DMF, add the amine, HATU, and DIPEA.
-
Stir the reaction mixture at room temperature for 4-8 hours.[9]
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
PART 2: Biological Evaluation
The synthesized analogs should be evaluated in a tiered screening cascade to efficiently identify promising candidates.
Caption: Tiered approach for biological evaluation of synthesized analogs.
Protocol 2.1: Primary Screening - In Vitro Kinase Inhibition Assay
Given the pyrimidine scaffold's known propensity to target kinases, a primary screen against a panel of relevant kinases is recommended.[1][10] Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen are robust and high-throughput compatible assay formats.
General Principle: These assays measure the phosphorylation of a substrate by a kinase. The assay components typically include the kinase, a biotinylated substrate, and an anti-phospho-substrate antibody labeled with a fluorescent donor or acceptor. Inhibition of the kinase results in a decrease in the assay signal.
Procedure Outline:
-
Prepare serial dilutions of the test compounds in an appropriate buffer (e.g., DMSO).
-
In a microplate, add the kinase, biotinylated substrate, and ATP.
-
Add the test compounds to the wells.
-
Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Add the detection reagents (e.g., europium-labeled anti-phospho antibody and streptavidin-XL665 for HTRF).
-
Incubate to allow for binding of the detection reagents.
-
Read the plate on a compatible microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2.2: Secondary Screening - Cell-Based Assays
Compounds that demonstrate significant activity in the primary biochemical assay should be advanced to cell-based assays to assess their activity in a more physiologically relevant context.
MTT Assay for Cell Proliferation:
-
Seed cancer cell lines known to be dependent on the target kinase in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
The protocols and strategies outlined in this document provide a robust framework for the systematic development of analogs of this compound. The data generated from these SAR studies will be instrumental in identifying key structural motifs that govern biological activity and will guide the iterative design of more potent and selective compounds. Promising leads identified through this process can then be advanced to further preclinical development, including in-depth ADME-Tox profiling and in vivo efficacy studies, with the ultimate goal of identifying a clinical candidate.
References
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition, 2011, 50(30), 6722-6737. [Link]
- Handy, S. T., & Anderson, K. One-pot Double Suzuki Couplings of Dichloropyrimidines. Letters in Organic Chemistry, 2010, 7(7), 548-551. [Link]
- Laha, J. K., & Kumar, S. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2018, 23(11), 2947. [Link]
- Ialongo, D., Madia, V. N., Messore, A., et al. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 2023, 14(3), 405-423. [Link]
- Chen, Y., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 2021, 64(11), 7449-7468. [Link]
- Metwally, K. A., & Abo-Dya, N. E. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 2022, 29(22), 3876-3901. [Link]
- Siddiqui, N., et al. Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 2008, 18(11), 3237-3241. [Link]
- Dabhi, R. C., et al. Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 2023, 12(1), 133-146. [Link]
- Chen, J., et al. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 2017, 15(34), 7163-7167. [Link]
- Organic Chemistry Portal.
- Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Current Organic Chemistry, 2024, 28. [Link]
- Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 2004, 14(1), 115-118. [Link]
- Kwiecień, H., et al. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 2021, 26(22), 6935. [Link]
- Roman, G. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Green Chemistry, 2012, 14(4), 957-965. [Link]
Sources
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Assays for Testing Akt Kinase Inhibition
Abstract
The serine/threonine kinase Akt (also known as Protein Kinase B or PKB) is a critical node in cell signaling pathways that regulate cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and methodologies for testing Akt kinase inhibition in vitro. We will explore both biochemical and cell-based assay formats, providing step-by-step protocols and explaining the rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: The Significance of Akt in Cellular Signaling and Disease
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer. Akt exists in three highly homologous isoforms: Akt1, Akt2, and Akt3, which share a high degree of structural similarity but have both overlapping and distinct functions. Upon activation by upstream signals, such as growth factors and insulin, Akt phosphorylates a multitude of downstream substrates, thereby orchestrating a complex cellular response.
Given its central role in promoting cell survival and proliferation, the development of small molecule inhibitors targeting Akt has been a major focus of oncological research. Validating the potency and specificity of these inhibitors requires robust and reliable in vitro assays. This guide will provide the necessary protocols and theoretical background to establish such assays in your laboratory.
Figure 1: Simplified Akt Signaling Pathway. This diagram illustrates the activation of Akt downstream of receptor tyrosine kinases (RTKs) and PI3K, and its subsequent regulation of key downstream effectors involved in cell survival and proliferation.
Principles of In Vitro Akt Kinase Assays
The fundamental principle of an Akt kinase assay is to measure the enzymatic activity of Akt, which involves the transfer of a phosphate group from ATP to a specific substrate. The inhibition of this activity by a test compound is then quantified. There are several formats for in vitro Akt kinase assays, each with its own advantages and disadvantages.
Biochemical Assays
These assays utilize purified, recombinant Akt enzyme, a specific substrate (peptide or protein), and ATP. The extent of substrate phosphorylation is then measured.
-
Radiometric Assays: The traditional "gold standard," these assays use radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP). The radiolabeled phosphate is transferred to the substrate, and the amount of radioactivity incorporated into the substrate is proportional to the kinase activity. While highly sensitive and direct, the use of radioisotopes poses safety and disposal challenges.
-
Fluorescence-Based Assays: These assays employ various strategies to generate a fluorescent signal upon substrate phosphorylation.
-
Antibody-Based Detection: A phosphorylation-specific antibody is used to detect the phosphorylated substrate. This antibody is often labeled with a fluorescent probe or an enzyme that can generate a fluorescent product.
-
Fluorescence Polarization (FP): This method uses a small fluorescently labeled peptide substrate. In solution, the small peptide tumbles rapidly, resulting in low fluorescence polarization. When a larger antibody that specifically recognizes the phosphorylated peptide binds to it, the tumbling slows down, leading to an increase in fluorescence polarization.
-
-
Luminescence-Based Assays: These assays are highly sensitive and have a broad dynamic range. A common format measures the amount of ATP remaining in the reaction after the kinase reaction has occurred. The remaining ATP is used by a luciferase to generate light; thus, a lower light signal corresponds to higher kinase activity.
Cell-Based Assays
Cell-based assays measure Akt activity within a cellular context, providing insights into a compound's cell permeability and its effects on the Akt signaling pathway in a more physiologically relevant system.
-
Western Blotting: This is a semi-quantitative method to assess the phosphorylation status of Akt and its downstream targets (e.g., GSK3β, FOXO) in cells treated with a test compound.
-
In-Cell ELISA/Western: These are higher-throughput alternatives to traditional Western blotting. Cells are cultured in microplates, treated with compounds, and then lysed. The levels of phosphorylated and total proteins are then detected using specific antibodies and colorimetric or fluorescent substrates.
-
Reporter Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase, β-galactosidase) under the control of a transcription factor that is regulated by the Akt pathway (e.g., FOXO). Inhibition of Akt leads to the activation of the transcription factor and expression of the reporter gene.
Protocol: Biochemical Akt Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based assay to determine the IC₅₀ value of a test compound against a purified Akt isoform. This method measures the amount of ATP consumed during the kinase reaction.
Materials and Reagents
-
Recombinant human Akt1, Akt2, or Akt3 (active)
-
Akt substrate peptide (e.g., a derivative of GSK3)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Experimental Workflow
Figure 2: Workflow for a Luminescence-Based Biochemical Akt Inhibition Assay. This diagram outlines the sequential steps for performing the assay, from reagent preparation to data analysis.
Step-by-Step Protocol
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the kinase buffer.
-
Prepare a 2X working solution of the Akt enzyme in kinase buffer.
-
Prepare a 2X working solution of the substrate peptide and ATP in kinase buffer. The final ATP concentration should be at or near the Km for the specific Akt isoform being tested.
-
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a white, opaque 96-well plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
-
Enzyme Addition:
-
Add 24 µL of the 2X Akt enzyme solution to each well, except for the negative control wells (add 24 µL of kinase buffer instead).
-
Mix gently by tapping the plate.
-
Incubate for 10 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 25 µL of the 2X substrate/ATP solution to all wells to start the reaction. The final reaction volume will be 50 µL.
-
Mix gently.
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour. The incubation time may need to be optimized.
-
-
ATP Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 50 µL of the Kinase-Glo® reagent to each well. This will stop the kinase reaction and initiate the luminescent signal generation.
-
-
Signal Development:
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Measure Luminescence:
-
Read the luminescence on a plate-reading luminometer.
-
Data Analysis
-
Subtract the average luminescence signal of the negative control wells from all other wells.
-
Normalize the data by setting the average signal of the positive control (DMSO only) wells to 100% activity.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 - ((Signal_compound / Signal_positive_control) * 100)
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Assay Validation and Controls
-
Z'-factor: This statistical parameter is used to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the signals from the positive and negative controls.
-
Reference Inhibitor: Include a known Akt inhibitor (e.g., MK-2206) as a positive control to ensure the assay is performing as expected.
Table 1: Typical Reagent Concentrations for an Akt1 Biochemical Assay
| Reagent | Final Concentration |
| Akt1 Enzyme | 1-5 ng/µL |
| Substrate Peptide | 10-20 µM |
| ATP | 10 µM (approx. Km) |
| Test Compound | Varies (e.g., 1 nM - 100 µM) |
| DMSO | ≤ 1% |
Protocol: Cell-Based Akt Inhibition Assay (In-Cell Western)
This protocol describes a quantitative method to measure the inhibition of Akt phosphorylation at Ser473 in a cellular context using an In-Cell Western assay.
Materials and Reagents
-
Cancer cell line with activated Akt signaling (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
96-well clear-bottom cell culture plates
-
Test compounds
-
Growth factor (e.g., insulin, IGF-1) for stimulating the Akt pathway
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixing cells)
-
Triton X-100 (for permeabilization)
-
Blocking buffer (e.g., Odyssey Blocking Buffer)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Ser473)
-
Mouse anti-total Akt
-
-
Secondary antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Infrared imaging system (e.g., LI-COR Odyssey)
Experimental Workflow
Figure 3: Workflow for a Cell-Based In-Cell Western Akt Inhibition Assay. This diagram illustrates the key steps involved in the In-Cell Western protocol, from cell culture to data analysis.
Step-by-Step Protocol
-
Seed Cells:
-
Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Serum Starve:
-
Remove the growth medium and replace it with a serum-free medium.
-
Incubate for 16-24 hours to reduce basal Akt phosphorylation.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the wells. Include DMSO-only controls.
-
Incubate for 1-2 hours at 37°C.
-
-
Stimulation:
-
Add a growth factor (e.g., 100 nM insulin) to all wells except for the unstimulated control.
-
Incubate for 20-30 minutes at 37°C.
-
-
Fix and Permeabilize:
-
Remove the medium and wash the cells once with PBS.
-
Fix the cells by adding 4% formaldehyde in PBS and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 20 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-phospho-Akt and anti-total Akt) in blocking buffer.
-
Remove the blocking buffer and add the primary antibody solution to the wells.
-
Incubate overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Dilute the fluorescently-labeled secondary antibodies in blocking buffer.
-
Add the secondary antibody solution to the wells and incubate for 1 hour at room temperature, protected from light.
-
-
Imaging:
-
Wash the cells three times with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system in the 700 nm and 800 nm channels.
-
Data Analysis
-
Quantify the fluorescence intensity for both phospho-Akt (800 nm channel) and total Akt (700 nm channel) for each well.
-
Normalize the phospho-Akt signal to the total Akt signal for each well to account for variations in cell number. Normalized Signal = Signal_p-Akt / Signal_total_Akt
-
Calculate the percent inhibition of Akt phosphorylation relative to the stimulated, DMSO-treated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value.
Table 2: Example Data from an In-Cell Western Akt Inhibition Assay
| Compound Conc. (nM) | Normalized p-Akt Signal | % Inhibition |
| 0 (Unstimulated) | 0.15 | - |
| 0 (Stimulated) | 1.00 | 0 |
| 1 | 0.95 | 5 |
| 10 | 0.75 | 25 |
| 100 | 0.50 | 50 |
| 1000 | 0.20 | 80 |
| 10000 | 0.16 | 84 |
Troubleshooting and Considerations
-
DMSO Concentration: Keep the final DMSO concentration low (typically ≤ 1%) to avoid solvent effects on enzyme activity or cell viability.
-
ATP Concentration in Biochemical Assays: The apparent potency (IC₅₀) of ATP-competitive inhibitors will be influenced by the ATP concentration used in the assay. It is recommended to perform the assay at an ATP concentration close to the Michaelis-Menten constant (Km) for the kinase.
-
Cell Line Selection: For cell-based assays, choose a cell line with a constitutively active or inducible Akt pathway.
-
Antibody Specificity: Ensure the specificity of the phospho-specific antibodies used in cell-based assays through appropriate controls, such as using cells treated with a known Akt inhibitor or phosphatase.
Conclusion
The in vitro assays described in this application note provide robust and reliable methods for identifying and characterizing inhibitors of Akt kinase. The choice between a biochemical and a cell-based assay will depend on the stage of the drug discovery process. Biochemical assays are well-suited for high-throughput screening of large compound libraries, while cell-based assays provide more physiologically relevant data on a compound's activity in a cellular context. By carefully following these protocols and considering the key experimental parameters, researchers can generate high-quality, reproducible data to advance their drug discovery programs.
References
- Title: The regulation and function of the Akt signalling p
- Title: In-Cell Western™ Assay Development. Source: LI-COR Biosciences URL:[Link]
- Title: Akt (PKB) signaling: navigating the network. Source: Cell URL:[Link]
- Title: Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery.
Application Notes & Protocols for the Antimicrobial Screening of Novel Sulfur-Containing Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, technically detailed guide to the antimicrobial screening of novel sulfur-containing heterocycles. It is designed to offer both the strategic rationale and the step-by-step protocols necessary for the identification and initial characterization of promising new antimicrobial agents.
Introduction: The Enduring Potential of Sulfur in Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a severe global health threat, necessitating the urgent discovery of new and potent antimicrobial drugs.[1] Heterocyclic compounds, particularly those containing nitrogen and sulfur atoms, are cornerstones in medicinal chemistry due to their diverse pharmacological activities.[2][3][4] Sulfur-containing heterocycles, such as thiazoles, thiophenes, and benzothiazoles, are privileged scaffolds found in a multitude of FDA-approved drugs and clinical candidates.[5][6] Their unique stereoelectronic properties enable them to interact with a wide array of biological targets, making them a fertile ground for the development of novel antibiotics.[6][7]
For instance, the thiazole ring is a fundamental framework in compounds demonstrating significant activity against various bacterial and fungal strains.[1][5][8] Similarly, thiophene-based agents and benzothiazole derivatives have shown remarkable potency, including against drug-resistant Gram-negative bacteria.[9][10][11] The mechanism of action for these compounds can be diverse, ranging from the inhibition of essential enzymes like DNA gyrase to the disruption of cell membrane integrity.[1][9][10][12]
This guide outlines a systematic screening cascade designed to efficiently identify and validate the antimicrobial potential of novel sulfur-containing heterocycles, moving from broad primary screens to more detailed secondary and mechanistic assays.
The Antimicrobial Screening Cascade: A Strategic Workflow
A successful screening campaign follows a logical progression, designed to eliminate inactive compounds and prioritize promising "hits" for further development. This workflow ensures that resources are focused on candidates with the highest potential.
Caption: A typical workflow for antimicrobial drug discovery.
Application Note 1: Compound Preparation and Management
Causality: The accuracy and reproducibility of any screening assay are fundamentally dependent on the quality and handling of the test compounds. Sulfur-containing heterocycles can exhibit variable solubility and stability. Improper handling can lead to compound precipitation, degradation, or inaccurate concentration assessment, resulting in false negatives or positives.
-
Solubility Testing: Before screening, the solubility of each compound must be determined in a biologically compatible solvent, typically dimethyl sulfoxide (DMSO). A standard practice is to prepare a high-concentration stock (e.g., 10-20 mM). A small aliquot should be diluted into the primary assay medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to the highest intended screening concentration to visually inspect for precipitation.
-
Stock Solution Preparation: Prepare primary stock solutions in 100% DMSO. Store these stocks at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade compounds or introduce water condensation, leading to precipitation.
-
Working Plates: For high-throughput screening, create intermediate "working plates" by diluting the stock solutions in DMSO. These plates can then be used with automated liquid handlers to dose the final assay plates. The final concentration of DMSO in the assay well should be kept low (typically ≤1%) to avoid solvent-induced antimicrobial effects or cytotoxicity.
Protocol 1: Primary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well, sterile, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds and control antibiotic (e.g., Ciprofloxacin) dissolved in DMSO
-
Spectrophotometer or dedicated plate reader (600 nm)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the bacterial strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:150 in CAMHB to achieve a final target inoculum of approximately 5 x 10⁵ CFU/mL. This final inoculum will be used in Step 4.
-
-
Compound Serial Dilution:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the appropriate compound stock (prepared at 2X the highest desired final concentration in CAMHB with 2% DMSO) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column.
-
This leaves column 11 as a growth control (no compound) and column 12 as a sterility control (no bacteria).
-
-
Plate Inoculation:
-
Add 100 µL of the final bacterial inoculum (from Step 1) to wells in columns 1 through 11.
-
Do not add bacteria to column 12. This well will contain only broth and serves as a sterility/background control.
-
The final volume in each well (except column 12) is now 200 µL, and the bacterial concentration is ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plates (e.g., with breathable film or a lid) and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, determine the MIC by visual inspection. The MIC is the lowest compound concentration where no turbidity (bacterial growth) is observed.
-
Alternatively, read the optical density (OD) at 600 nm. The MIC can be defined as the concentration that inhibits ≥90% of growth compared to the compound-free growth control.
-
Self-Validation and Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin) should be run in parallel to ensure the assay is performing correctly and the bacterial strains are susceptible as expected.
-
Growth Control (Column 11): Must show robust turbidity.
-
Sterility Control (Column 12): Must remain clear.
Data Presentation: Sample MIC Data
Summarizing screening data in a clear format is crucial for analysis and decision-making.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| SH-001 | 8 | 64 | >128 |
| SH-002 | >128 | >128 | >128 |
| SH-003 | 4 | 4 | 16 |
| Ciprofloxacin | 0.25 | 0.015 | 0.5 |
Protocol 2: Secondary Screening - Minimum Bactericidal Concentration (MBC)
Principle: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity). This is a critical differentiator for therapeutic potential.
Procedure:
-
Following the MIC determination from Protocol 1, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot this aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL from the initial inoculum. In practice, this is often determined as the lowest concentration at which ≤ 5 colonies grow on the agar spot.
Protocol 3: Time-Kill Kinetic Assays
Principle: Time-kill assays provide a dynamic view of a compound's antimicrobial activity, revealing whether it is bactericidal or bacteriostatic and how quickly it acts.
Procedure:
-
Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC). Include a no-compound growth control.
-
Inoculate each flask with the test organism to a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline and plate onto MHA to determine the viable cell count (CFU/mL).
-
Plot log₁₀(CFU/mL) versus time. A bactericidal agent is typically defined as one that produces a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL within 24 hours.
Application Note 2: Investigating the Mechanism of Action (MoA)
Identifying the cellular target is a critical step in drug development. For novel sulfur-containing heterocycles, several mechanisms are plausible.[10][12]
-
DNA Gyrase Inhibition: Many antimicrobial agents, including some thiazoles, inhibit DNA gyrase, an essential bacterial enzyme for DNA replication.[1][8] Commercially available kits can assess this activity.
-
Cell Membrane Damage: Some thiophene derivatives have been shown to increase membrane permeabilization.[9] This can be assessed using fluorescent dyes like propidium iodide, which only enters cells with compromised membranes.
-
Other Targets: Benzothiazoles have been reported to inhibit a wide range of targets, including dihydropteroate synthase and dihydrofolate reductase.[10] Specific enzymatic assays are required to investigate these possibilities.
Protocol 4: Cytotoxicity Assessment
Principle: A promising antimicrobial agent must be selective, killing pathogens at concentrations that are non-toxic to human cells. The MTT assay is a common colorimetric method to assess cell viability.
Procedure:
-
Seed a human cell line (e.g., HEK293 or HepG2) into a 96-well plate and allow cells to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
Add MTT reagent ([3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide]) to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
After incubation, solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or a detergent solution).
-
Read the absorbance at ~570 nm.
-
Calculate the CC₅₀ (the concentration that reduces cell viability by 50%) and determine the selectivity index (SI = CC₅₀ / MIC) to gauge the compound's therapeutic window.
References
- Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R., A. (2023).
- Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
- Al-Ostath, A., et al. (2022). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Journal of Advanced Pharmacy Research.
- Kartsev, V., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules.
- Lemilemu, F., et al. (2023).
- Siddiqui, N., et al. (2013).
- Al-Abdullah, E. S., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry.
- Al-Abdullah, E. S., et al. (2024).
- A. Sharma, V. Sharma, A. Kumar, P. Kumar. (2019). A review: Antimicrobial agents based on nitrogen and sulfur containing heterocycles.
- Kumar, R., et al. (2023).
- Roman, G. (2022). Thiophene-containing compounds with antimicrobial activity.
- Sharma, A., et al. (2017). A REVIEW: ANTIMICROBIAL AGENTS BASED ON NITROGEN AND SULFUR CONTAINING HETEROCYCLES. Asian Journal of Pharmaceutical and Clinical Research.
- Al-Abdullah, E. S., et al. (2024). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online.
- Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Publishing.
- Bondock, S., et al. (2023). Antimicrobial activity of benzothiazole derivatives.
- Kaur, H., et al. (2022). Review on the Developments of Benzothiazole-containing Antimicrobial Agents. Current Topics in Medicinal Chemistry.
- Wang, D., et al. (2019). Synthesis and Antimicrobial Activities of Containing Sulfur Heterocyclic Curcumin Derivatives. Journal of Biology Engineering and Medicine.
- Sharma, Dr. A., et al. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
- Rawal, R. K., et al. (2019). Role of sulphur-heterocycles in medicinal chemistry: An update. European Journal of Medicinal Chemistry.
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- 4. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 5. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 6. Role of sulphur-heterocycles in medicinal chemistry: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencerepository.org [sciencerepository.org]
- 8. jchemrev.com [jchemrev.com]
- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Note: A Strategic Guide to Designing a Screening Cascade for Pyrimidine-Based Drug Candidates
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, particularly in oncology.[1][2] Its ability to mimic the purine bases of ATP allows it to effectively target the hinge region of protein kinases, a family of enzymes frequently implicated in cancer and inflammatory diseases.[3][4] However, this same versatility presents a challenge: achieving selectivity. A successful drug discovery campaign for a novel pyrimidine-based therapeutic hinges on a meticulously designed screening cascade.
This guide provides a strategic framework for constructing a robust, multi-tiered screening cascade tailored for pyrimidine-based drug candidates. We move beyond a simple list of assays to explain the scientific rationale behind the cascade's structure—a funnel designed to efficiently triage vast compound libraries, eliminate false positives, and progressively build a comprehensive data package on the most promising molecules. This iterative process, bridging the gap from initial "hit" to optimized "lead," is critical for making informed, data-driven decisions while conserving resources.[5][6][7]
Section 1: The Screening Cascade Philosophy: A Funnel Approach
A screening cascade is not a linear path but a strategic funnel. The goal is to apply high-throughput, cost-effective assays at the top to cast a wide net and then employ progressively more complex, information-rich, and resource-intensive assays to filter and characterize the most promising compounds. This "fail early, fail fast" philosophy is essential for mitigating risk and focusing medicinal chemistry efforts where they will have the greatest impact.[8]
The cascade is designed to answer a series of critical questions at each stage:
-
Primary Screening: Does the compound show activity against the target?
-
Hit Confirmation & Triage: Is the activity real and reproducible? Is it dose-dependent?
-
Secondary Assays: Does the compound bind the target directly in a cellular context? What is its mechanism of action?
-
Tertiary Assays & Profiling: Is the compound selective? Does it modulate the target pathway in a complex biological system?
-
Early ADME/Tox: Does the compound possess drug-like properties?
Caption: The drug discovery screening funnel.
Section 2: Primary Screening - High-Throughput Hit Identification
The objective of the primary screen is to rapidly and reliably identify initial "hits" from a large compound library.[9] For pyrimidine-based kinase inhibitors, a biochemical assay measuring the inhibition of substrate phosphorylation is a common and effective starting point.
Principle of the Assay: A robust primary assay must be sensitive, reproducible, and scalable to a 384- or 1536-well plate format. Luminescence-based assays that quantify ATP consumption (as a proxy for kinase activity) are industry standards due to their high signal-to-background ratio and minimal interference from colored or fluorescent compounds.
Data Quality Control - The Z'-Factor: Before screening the full library, the assay must be validated. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput assay.[10][11] It measures the separation between the positive and negative controls, accounting for data variation.[12][13]
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.[13]
Protocol 1: Generic Kinase Activity Luminescence Assay (e.g., ADP-Glo™)
-
Plate Preparation: Dispense 50 nL of each library compound (typically at 10 mM in DMSO) into a 384-well assay plate. Include columns for controls: DMSO only (negative control) and a known potent inhibitor (positive control).
-
Kinase Reaction:
-
Add 5 µL of a solution containing the target kinase and its specific substrate in reaction buffer.
-
Incubate for 1 hour at room temperature to allow for compound binding and kinase activity.
-
-
ATP Depletion Measurement:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
-
Signal Detection: Read the luminescence signal on a compatible plate reader.
-
Data Analysis:
-
Calculate percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Section 3: Hit Confirmation and Triage
A primary hit is not a confirmed inhibitor. This stage is crucial for eliminating false positives and confirming that the observed activity is reproducible and dose-dependent.[14]
Dose-Response for IC50 Determination: Hits from the primary screen are re-tested using the same assay but over a range of concentrations (typically an 8- to 12-point serial dilution).[14] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[15][16] The data are fitted to a four-parameter logistic curve to determine the IC50 value.[17][18]
Caption: Workflow for hit confirmation and triage.
Protocol 2: IC50 Determination by Dose-Response
-
Compound Plating: Prepare a serial dilution plate for each confirmed hit, typically starting from 50 µM and diluting 1:3 for 10 points.
-
Assay Performance: Run the primary biochemical assay as described in Protocol 1, using the dilution series for each compound.
-
Data Analysis:
-
Normalize the data with 0% inhibition corresponding to the DMSO control and 100% inhibition to the positive control.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data using non-linear regression to a sigmoidal dose-response model (variable slope).[19]
-
The IC50 is the concentration at which the curve passes through the 50% inhibition level.[15]
-
Section 4: Secondary Assays - Orthogonal Validation and Mechanistic Insight
The goal of secondary screening is twofold: 1) to confirm the activity of hits in an orthogonal assay (one with a different technology or format) to ensure the observed effect is not an artifact of the primary assay, and 2) to move from a purely biochemical context into a more physiologically relevant cellular environment.
Cellular Target Engagement
It is critical to demonstrate that a compound can enter a cell and bind to its intended target.[20] Cellular thermal shift assays (CETSA) and Bioluminescence Resonance Energy Transfer (BRET) assays are powerful methods for confirming intracellular target engagement.[21][22]
CETSA Principle: This technique is based on the principle that when a protein binds to a ligand (the drug candidate), it becomes thermodynamically stabilized.[23][24][25] This stabilization results in a higher melting temperature. By heating cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can infer target binding.[23][26]
NanoBRET™ Principle: This assay measures compound binding within intact cells by monitoring the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[27][28] Binding of a test compound disrupts the energy transfer between the luciferase donor and the tracer acceptor, leading to a dose-dependent decrease in the BRET signal.[27][28]
Protocol 3: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Culture the cells for 24 hours to allow for protein expression.[28]
-
Assay Plating: Harvest the transfected cells and resuspend them in Opti-MEM® I medium. Dispense the cell suspension into a white 384-well assay plate.
-
Compound and Tracer Addition:
-
Add the test compounds in a dose-response format.
-
Add a fixed, predetermined concentration of the NanoBRET™ fluorescent tracer.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours to allow the system to reach equilibrium.
-
-
Signal Detection:
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the intracellular IC50.
-
Biophysical Confirmation
To gain deeper mechanistic insight, biophysical assays like Surface Plasmon Resonance (SPR) can be used to measure the direct binding of a compound to the purified target protein.[30][31] SPR provides real-time, label-free data on binding kinetics (association and dissociation rates) and affinity.[31][32][33]
SPR Principle: One molecule (the ligand, e.g., the purified kinase) is immobilized on a sensor chip.[31] The other molecule (the analyte, e.g., the pyrimidine compound) is flowed over the surface.[31] Binding causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[30][32]
| Assay Type | Measures | Context | Key Advantage |
| Biochemical HTS | Functional Inhibition (IC50) | In Vitro (Purified Protein) | High throughput, scalable |
| NanoBRET™ | Target Engagement (Intracellular IC50) | In Cellulo (Live Cells) | Confirms cell permeability and target binding |
| CETSA | Target Engagement (Thermal Shift) | In Cellulo (Live Cells) | Label-free, reflects thermodynamic stabilization |
| SPR | Binding Kinetics (KD, ka, kd) | In Vitro (Purified Protein) | Provides detailed mechanistic insight into binding |
| Table 1: Comparison of Key Assays in the Screening Cascade. |
Section 5: Tertiary Assays and Early ADME/Tox Profiling
Once a compound series demonstrates potent on-target activity in cells, the focus shifts to selectivity and establishing a preliminary "drug-like" profile.
Kinase Selectivity Profiling: Due to the conserved nature of the ATP binding pocket, pyrimidine-based inhibitors often have off-target activities.[2] Profiling lead compounds against a broad panel of kinases (e.g., the Eurofins KinomeScan®) is essential to understand their selectivity and anticipate potential off-target toxicities.
Early ADME/Tox: Assessing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early is crucial for avoiding late-stage failures.[8][34][35] Simple, high-throughput in vitro assays can provide vital data on a compound's potential.[36]
Caption: Inhibition of a signaling pathway.
Protocol 4: In Vitro Metabolic Stability Assay
-
Reaction Setup: Incubate the test compound (typically at 1 µM) with human liver microsomes (HLM) in a phosphate buffer at 37°C.
-
Initiate Reaction: Add a solution of NADPH to initiate the metabolic reaction.
-
Time Points: Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculation: Plot the natural log of the percent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
| Parameter | Assay | Purpose | Acceptable Criteria (Example) |
| Metabolic Stability | Liver Microsome Stability | Predicts in vivo clearance | t½ > 30 minutes |
| Cytotoxicity | Cell Viability Assay (e.g., MTT) | Measures general cell toxicity | IC50 > 30 µM |
| Permeability | PAMPA | Predicts passive diffusion across gut wall | Pe > 5 x 10⁻⁶ cm/s |
| Aqueous Solubility | Kinetic Solubility Assay | Assesses solubility for formulation | > 50 µM |
| Table 2: Key Early ADME/Tox Parameters and Assays.[37] |
Conclusion
Designing a screening cascade for pyrimidine-based drug candidates is a dynamic and multidisciplinary process.[5] It requires a strategic combination of biochemical, cellular, and biophysical assays, underpinned by robust data analysis and a clear understanding of the project's goals. By employing the tiered, funnel-like approach detailed in this guide, research teams can efficiently navigate the complex path from hit identification to lead optimization, increasing the probability of identifying a safe, selective, and effective clinical candidate.
References
- A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023-02-13).
- How does SPR work in Drug Discovery? - deNOVO Biolabs. (2025-06-11).
- Hit to lead - Wikipedia.
- How Is Surface Plasmon Resonance Used In Drug Discovery? - Chemistry For Everyone. (2025-06-03).
- Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
- Full article: Surface plasmon resonance, Orbitrap mass spectrometry and Raman advancements: exciting new techniques in drug discovery - Taylor & Francis Online.
- Hit to Lead Optimization in Drug Discovery - Excelra.
- Time-critical early ADME characterization - Admescope.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019-03-21).
- The journey and workflow from hit to lead - Cresset Group.
- ADME-Tox - Drug discovery & safety - BIOMEX GmbH.
- Hit & Lead Discovery | Hit-to-Lead Services - AXXAM.
- NanoBRET assays to assess cellular target engagement of compounds Version - EUbOPEN.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17).
- On HTS: Z-factor. (2023-12-12).
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025-11-20).
- Guidelines for accurate EC50/IC50 estimation - PubMed.
- The Z prime value (Z´) | BMG LABTECH. (2025-01-27).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01).
- Hit to Lead Assays: Accelerating Early Drug Discovery - BellBrook Labs. (2025-08-19).
- Z-factor - Wikipedia.
- Z-factors - BIT 479/579 High-throughput Discovery.
- Dose–Response Curves and the Determination of IC50 and EC50 Values | Journal of Medicinal Chemistry - ACS Publications. (2024-10-01).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015-11-09).
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (2020-09-08).
- Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC. (2022-10-25).
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed.
- Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - NIH.
- 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad.
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020-12-02).
- (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (2025-11-24).
- CETSA.
- CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors - Books. (2018-11-06).
- In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PubMed Central.
- How to Develop a Successful in vitro Screening Strategy.
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... - ResearchGate.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02).
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021-08-01).
- Screening Cascade Development Services | Sygnature Discovery.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-(Methylthio)pyrimidin-5-yl)methanol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of (2-(Methylthio)pyrimidin-5-yl)methanol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side reactions encountered during its synthesis. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategy.
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via the reduction of a carbonyl functional group at the C5 position of the pyrimidine ring. The two most common precursors are ethyl 2-(methylthio)pyrimidine-5-carboxylate (1) and 2-(methylthio)pyrimidine-5-carbaldehyde (2) . The choice of reducing agent is critical and is the primary source of potential side reactions. This guide will focus on troubleshooting reactions involving lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.
Issue 1: Low Yield of this compound with LiAlH₄ Reduction of Ethyl 2-(Methylthio)pyrimidine-5-carboxylate
Question: I am attempting to synthesize this compound by reducing ethyl 2-(methylthio)pyrimidine-5-carboxylate with LiAlH₄ in THF. My reaction yields are consistently low, and I am isolating a significant amount of a major byproduct. What is happening and how can I improve the yield of my desired product?
Answer:
This is a well-documented challenge in the synthesis of this compound. The primary cause of low yields is a common side reaction: the over-reduction of the pyrimidine ring .
The Culprit: Over-reduction to a Dihydropyrimidine Derivative
The electron-withdrawing nature of the ester group at the C5 position makes the pyrimidine ring susceptible to nucleophilic attack by the powerful hydride donor, LiAlH₄. This leads to the formation of ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate as the major product, while your target alcohol is often isolated as a minor byproduct[1].
dot
Caption: Major and minor pathways in the LiAlH₄ reduction.
Troubleshooting Steps:
-
Modify the Synthetic Route: The most effective solution is to avoid the reduction of the ester with a strong reducing agent like LiAlH₄. Instead, consider a two-step process:
-
First, hydrolyze the ester to the corresponding carboxylic acid.
-
Then, reduce the carboxylic acid. However, this still requires a strong reducing agent.
-
A more reliable approach is to first synthesize 2-(methylthio)pyrimidine-5-carbaldehyde and then reduce the aldehyde with a milder reducing agent.
-
-
Employ a Milder Reducing Agent: If you must start from the ester, consider using a less reactive hydride reagent that is less prone to reducing the pyrimidine ring. However, these may require harsher conditions to reduce the ester.
-
Reaction Conditions Optimization (for LiAlH₄): If you must proceed with LiAlH₄, you can try to optimize the reaction conditions to favor the reduction of the ester over the ring.
-
Low Temperature: Perform the reaction at very low temperatures (e.g., -78 °C) and monitor the progress carefully by TLC.
-
Inverse Addition: Add the LiAlH₄ solution slowly to the solution of the ester. This maintains a low concentration of the reducing agent and may improve selectivity.
-
Issue 2: Incomplete Reaction or Multiple Products with NaBH₄ Reduction of 2-(Methylthio)pyrimidine-5-carbaldehyde
Question: I switched to reducing 2-(methylthio)pyrimidine-5-carbaldehyde with NaBH₄ in methanol to avoid over-reduction. While I am not seeing the dihydropyrimidine byproduct, the reaction is sluggish, or I am getting a mixture of products. What could be the issue?
Answer:
Sodium borohydride is an excellent choice for the selective reduction of an aldehyde in the presence of the pyrimidine ring and the methylthio group[2][3]. Issues with this reaction are typically related to reaction conditions, reagent quality, or impurities in the starting material.
Potential Causes and Solutions:
-
Reagent Quality: Ensure your NaBH₄ is fresh and has been stored in a desiccator. Over time, it can decompose, leading to lower reactivity.
-
Solvent: Methanol is a common and effective solvent for NaBH₄ reductions. Ensure it is anhydrous, as water can react with NaBH₄.
-
Temperature: While NaBH₄ reductions are often run at room temperature, gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate if it is sluggish.
-
pH: The pH of the reaction mixture can influence the reactivity of NaBH₄. While generally not an issue in alcoholic solvents, ensure no acidic impurities are present in your starting material, as they will quench the NaBH₄.
-
Impurities in the Starting Aldehyde: If your starting aldehyde is impure, this can lead to side reactions. It is crucial to use purified 2-(methylthio)pyrimidine-5-carbaldehyde. Common impurities can arise from its synthesis, such as unreacted starting materials or byproducts from Vilsmeier-Haack or other formylation reactions.
dot
Caption: Troubleshooting workflow for NaBH₄ reduction.
Frequently Asked Questions (FAQs)
Q1: Is the methylthio group stable under the reduction conditions?
A1: The methylthio group is generally stable under both LiAlH₄ and NaBH₄ reduction conditions when the reaction is focused on a carbonyl group. However, with very harsh conditions or prolonged reaction times, especially with LiAlH₄, cleavage of the C-S bond is a possibility, though it is not a commonly reported side reaction for this specific synthesis.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material (ester or aldehyde) and the product alcohol. A common solvent system is a mixture of ethyl acetate and hexanes. The alcohol product will be more polar than the starting carbonyl compound and will have a lower Rf value.
Q3: What is the best way to purify the final product, especially if the dihydropyrimidine byproduct is present?
A3: Column chromatography on silica gel is the most effective method for purification. The desired alcohol is more polar than the dihydropyrimidine byproduct. A gradient elution with an ethyl acetate/hexanes solvent system should provide good separation. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.
Q4: How can I confirm the identity of my product and the major byproduct by ¹H NMR?
A4: The ¹H NMR spectra of the desired product and the over-reduced byproduct will have distinct features.
| Compound | Key ¹H NMR Signals (approximate δ, CDCl₃) |
| This compound | Pyrimidine protons (2H, singlet, ~8.5 ppm), -CH₂OH (2H, singlet, ~4.7 ppm), -SCH₃ (3H, singlet, ~2.6 ppm)[1] |
| Ethyl 1,6-dihydro-2-(methylthio)pyrimidine-5-carboxylate | Pyrimidine protons (2H, singlet, ~9.0 ppm), -OCH₂CH₃ (2H, quartet), -SCH₃ (3H, singlet, ~2.5 ppm), -OCH₂CH₃ (3H, triplet)[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via NaBH₄ Reduction of 2-(Methylthio)pyrimidine-5-carbaldehyde
This is the recommended procedure to avoid the over-reduction of the pyrimidine ring.
Materials:
-
2-(Methylthio)pyrimidine-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(methylthio)pyrimidine-5-carbaldehyde (1 equivalent) in anhydrous methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution. Be cautious as hydrogen gas will be evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to obtain pure this compound.
Protocol 2: Synthesis of this compound via LiAlH₄ Reduction of Ethyl 2-(methylthio)pyrimidine-5-carboxylate (Use with Caution)
This protocol is prone to side reactions but is provided for completeness.
Materials:
-
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
15% Aqueous sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF in a three-necked flask under an inert atmosphere (nitrogen or argon), add a solution of ethyl 2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition, allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with THF.
-
Combine the filtrate and washes, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to separate the desired alcohol from the dihydropyrimidine byproduct.
References
- Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. (n.d.).
- 2-(Methylthio)pyrimidine-5-carbaldehyde | 90905-31-0. (n.d.). J&K Scientific. [Link]
- NaBH4 Reduction of Ketone to Alcohol. (n.d.). [Link]
- Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- Carbonyl Reductions: NaBH4/MeOH (Aldehydes/Ketones -> Alcohols). (n.d.). OrgoSolver. [Link]
- Liu, Y.-X., et al. (2007). Reduction of pyrimidine derivatives by LiAlH4. Journal of Chemical Research, 2007(8), 491-492. [Link]
- Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. [Link]
Sources
Biginelli Reaction Technical Support Center: A Guide to Troubleshooting Low Yields
Welcome to the Technical Support Center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for the synthesis of substituted dihydropyrimidinones (DHPMs). As a cornerstone of multicomponent reactions, the Biginelli condensation offers a straightforward path to a class of compounds with significant therapeutic potential, including calcium channel blockers and antihypertensive agents.[1] However, its classic protocol is often plagued by low yields, particularly with substituted aldehydes.[2][3][4]
This resource provides in-depth, field-proven insights to help you diagnose and resolve common issues in your experimental workflow. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions for successful reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific problems you might be encountering at the bench.
Q1: My reaction has a very low yield, and I see a lot of unreacted starting materials by TLC/HPLC. What's going wrong?
This is one of the most common issues and can stem from several factors related to reaction activation and conditions.
Causality: The Biginelli reaction requires an acid catalyst to activate the aldehyde component, facilitating the initial condensation with urea/thiourea to form a crucial N-acyliminium ion intermediate.[5][6][7] If this activation is inefficient, the reaction will not proceed to completion.
Troubleshooting Steps:
-
Evaluate Your Catalyst: The catalyst is essential; without it, product formation is often difficult and results in poor yields.[8][9]
-
Brønsted vs. Lewis Acids: While classical protocols use Brønsted acids like HCl, they can sometimes promote side reactions.[8][10] Consider screening Lewis acids such as Yb(OTf)₃, InCl₃, or FeCl₃, which are often more effective and require milder conditions.[6][8][10][11]
-
Catalyst Loading: Ensure you are using an appropriate catalytic amount. If you suspect your catalyst is inactive (e.g., an older bottle of a Lewis acid), try a fresh batch. For reusable catalysts, regeneration may be necessary.[12]
-
-
Optimize Reaction Time and Temperature:
-
Some reactions are simply slow and require more time to reach completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[12]
-
Gently increasing the temperature can overcome the activation energy barrier. However, be aware that excessive heat can lead to the decomposition of urea and the formation of byproducts.[5][12]
-
-
Check Reagent Purity and Stoichiometry:
-
Impurities in your aldehyde, β-ketoester, or urea can introduce competing side reactions.[5][8] Using purified reagents is crucial.
-
A slight excess of the urea (or thiourea) and the dicarbonyl compound is often used to drive the reaction forward.[4][11][12] A common ratio is 1:1:1.5 (aldehyde: β-ketoester: urea).[4][12]
-
Q2: I'm getting a significant amount of a fluorescent byproduct. What is it and how can I prevent it?
The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP).
Causality: This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde. At higher temperatures, urea can decompose to generate ammonia in situ, which then participates in the Hantzsch pyridine synthesis, directly competing with your desired Biginelli pathway.[12]
Troubleshooting Steps:
-
Control the Temperature: This is the most critical factor. Running the reaction at a lower temperature will significantly disfavor the Hantzsch pathway.[12]
-
Order of Addition: While not always effective, adding the urea to the reaction mixture last may help minimize its premature decomposition.[12]
-
Catalyst Choice: The nature of the acid catalyst can influence the selectivity between the two pathways. Experimenting with different Lewis acids may be beneficial.[12]
Q3: My product precipitates from the reaction, but it's difficult to purify. What are my options?
Product isolation and purification can be a significant hurdle, but a well-planned workup can save considerable effort.
Troubleshooting Steps:
-
Initial Workup: After cooling the reaction, the crude product often precipitates. This solid can be collected by vacuum filtration. A thorough wash with a cold solvent, such as ethanol or water, can remove many of the unreacted starting materials and soluble impurities.[5][12]
-
Recrystallization: This is the most common and effective method for purifying Biginelli products. Ethanol is a frequently used solvent for recrystallization.[4][5][12]
-
Solvent Selection for Precipitation: If the product is highly insoluble, you can sometimes precipitate it by adding a non-solvent. For example, after the reaction, adding cold water to the mixture can cause the product to crash out, leaving more polar impurities in the solution.[5]
Q4: Should I be using a solvent, or is a solvent-free approach better?
Both approaches have their merits, and the optimal choice can be substrate-dependent.
Causality: Solvents play a role in solubilizing the reactants and can influence the reaction rate and equilibrium.[8][13] However, solvent-free conditions can lead to higher concentrations of reactants, potentially accelerating the reaction.
Solvent-Free Conditions:
-
Advantages: Often leads to shorter reaction times and higher yields.[5][14] It is also more environmentally friendly ("green") and can simplify purification by eliminating the need to remove a solvent.[5][15] Techniques like grinding the reactants together, sometimes with a solid catalyst, have proven highly effective.[11]
-
Considerations: Can sometimes result in a thick, difficult-to-stir mixture.
With a Solvent:
-
Advantages: Ensures homogeneity of the reaction mixture. Polar solvents are generally preferred as they can aid in stabilizing charged intermediates.[8][16] Ethanol is the traditional solvent, but others like acetonitrile have also been used successfully.[7][17]
-
Considerations: The dielectric constant of the solvent can impact yields.[18]
Recommendation: For many substrates, a solvent-free approach is an excellent starting point due to its potential for high efficiency and ease of workup.[19][20] If you encounter issues with solubility or mixing, then screening a small number of polar solvents is recommended.
Key Parameter Optimization
To aid in your experimental design, the following table summarizes key reaction parameters and their typical ranges.
| Parameter | Recommended Range/Options | Rationale & Key Considerations |
| Catalyst | Brønsted Acids: HCl, H₂SO₄Lewis Acids: Yb(OTf)₃, InCl₃, FeCl₃, ZrCl₄Heterogeneous: Montmorillonite-KSF, Sulfated Zirconia | The catalyst is crucial for activating the aldehyde. Lewis acids often provide higher yields under milder conditions.[5][8][19] Heterogeneous catalysts simplify workup and are often reusable.[3][19][21] |
| Solvent | Ethanol, Acetonitrile, Water, or Solvent-Free | Solvent-free conditions often lead to shorter reaction times and higher yields.[5][14] If a solvent is used, polar solvents are generally preferred.[8][16] |
| Temperature | 60°C - 100°C (Reflux) | Higher temperatures can increase the reaction rate but may also lead to byproduct formation.[5][12] Optimization is key; monitor by TLC.[12] |
| Reactant Ratio | Aldehyde:β-ketoester:Urea (1:1:1.5) | A slight excess of urea is commonly used to drive the reaction to completion.[4][12] |
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams are provided.
The Biginelli Reaction Mechanism
The currently accepted mechanism proceeds through an N-acyliminium ion intermediate, which is the key electrophile in the reaction.
Caption: The accepted N-acyliminium ion pathway.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve low product yields.
Caption: A decision tree for troubleshooting low yields.
General Experimental Protocol (Example)
This protocol serves as a general starting point and should be optimized for your specific substrates.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., Yb(OTf)₃, 10 mol%)
Procedure (Solvent-Free):
-
To a clean, dry round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the catalyst.
-
Heat the mixture in an oil bath at a temperature between 80-100°C with stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[12]
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature. The mixture will likely solidify.
-
Add a small amount of cold ethanol and stir vigorously to break up the solid.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[12]
We trust this guide will be a valuable asset in your laboratory, enabling you to overcome common hurdles and successfully synthesize your target pyrimidine derivatives.
References
- Jadhav, G. R. (2005). A new protocol for Biginelli reaction-a practical synthesis of Monastrol. ARKIVOC, 2005(iii), 228-236. [Link]
- ResearchGate. (n.d.). Effects of the solvent on the yield of the model Biginelli reaction. [Link]
- Pramanik, A. (2006). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Journal of the Indian Chemical Society, 83, 1174-1176. [Link]
- Wikipedia. (2023). Biginelli reaction. [Link]
- Patil, R. V., et al. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches.
- Patil, R. V., et al. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches.
- Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability.
- Patil, R. V., et al. (2019). Biginelli Reaction: Polymer Supported Catalytic Approaches.
- Kumar, S., et al. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 356(5), e2200511. [Link]
- Zaid, H., et al. (2018). A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. Journal of the Mexican Chemical Society, 62(2). [Link]
- Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- Rodriguez, A. A., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 372. [Link]
- Woerly, E. (2008).
- ResearchGate. (2015).
- Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. [Link]
- Ben Messaouda, M., et al. (2017). The Biginelli reaction in different solvents and in presence of bismuth nitrate. Journal de la Société Chimique de Tunisie, 19, 105-114. [Link]
- Rodriguez, A. A., et al. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 372. [Link]
- ResearchGate. (2015). Biginelli Reaction: A Green Perspective. [Link]
- ResearchGate. (n.d.). Influence of the solvent on Biginelli reaction. [Link]
- Molecules. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
- Royal Society of Chemistry. (2015). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. [Link]
- ResearchGate. (n.d.). Optimization the reaction conditions for the Biginelli reaction. [Link]
- Royal Society of Chemistry. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. [Link]
- MDPI. (2017). Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica. [Link]
- ResearchGate. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biginelli Reaction [organic-chemistry.org]
- 7. sctunisie.org [sctunisie.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pure.york.ac.uk [pure.york.ac.uk]
- 14. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. jsynthchem.com [jsynthchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 20. Efficient Synthesis of Dihydropyrimidines Using a Highly Ordered Mesoporous Functionalized Pyridinium Organosilica | MDPI [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
Pinner Reaction Technical Support Center: A Guide to Optimizing Pyrimidine Yields
Welcome to the Technical Support Center for the Pinner Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental hurdles, and optimize reaction conditions for improved pyrimidine yields. This guide is structured to offer not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pinner pyrimidine synthesis?
The Pinner pyrimidine synthesis is a cyclocondensation reaction that typically involves the reaction of an amidine with a β-dicarbonyl compound, such as a β-keto ester or a β-diketone, under either acidic or basic conditions to form a substituted pyrimidine ring.[1][2] The reaction proceeds through a series of steps including nucleophilic attack, dehydration, and cyclization to form the stable aromatic pyrimidine core.[2]
Q2: Why are anhydrous conditions so critical for the Pinner reaction?
Strictly anhydrous (water-free) conditions are paramount for a successful Pinner synthesis.[3][4] Water can competitively react with key intermediates. For instance, the amidine starting material itself can be susceptible to hydrolysis.[4] Furthermore, if any intermediates are formed that are sensitive to water, their reaction with water can lead to undesired byproducts and a significant reduction in the yield of the desired pyrimidine.[3] To ensure a successful reaction, it is crucial to use anhydrous solvents and reagents and to take measures to exclude atmospheric moisture.[5]
Q3: My Pinner synthesis is resulting in a low yield. What are the most common causes?
Low yields in the Pinner synthesis can often be attributed to several factors:
-
Presence of Water: As mentioned, moisture is detrimental to the reaction.
-
Suboptimal Catalyst: The choice and concentration of the acid or base catalyst can significantly impact the reaction rate and yield.
-
Incomplete Cyclization: The final ring-closing step may not proceed to completion due to steric hindrance or unfavorable reaction conditions.[4]
-
Side Reactions: Competing reactions, such as the self-condensation of the β-dicarbonyl compound or the amidine, can consume starting materials and reduce the yield of the desired pyrimidine.[6]
-
Impure Reagents: The purity of the starting materials, particularly the amidine, is critical. Amidines can be hygroscopic and may degrade over time.[4]
Q4: Can I use either an acid or a base to catalyze the Pinner pyrimidine synthesis?
Yes, the Pinner pyrimidine synthesis can be catalyzed by both acids and bases.[1] The choice between an acid or base catalyst often depends on the specific substrates and the desired outcome. For some substrates, basic conditions may lead to better results, while for others, acid catalysis is more effective.[7] It is often a matter of empirical optimization to determine the ideal catalyst for a particular reaction.
Troubleshooting Guide: From Low Yields to Pure Products
This section provides a systematic approach to troubleshooting common issues encountered during the Pinner pyrimidine synthesis.
Problem 1: Low to No Product Formation
Initial Observation: TLC or LC-MS analysis shows primarily unreacted starting materials.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low product yield.
Detailed Steps:
-
Verify Reagent Quality:
-
Amidine Integrity: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and degrade upon storage.[4]
-
Dicarbonyl Purity: Ensure the β-dicarbonyl compound is pure and free from contaminants that could inhibit the reaction.
-
-
Ensure Rigorous Anhydrous Conditions:
-
Optimize the Catalyst:
-
Acid vs. Base: If using an acid catalyst (e.g., HCl in ethanol) and getting low yields, consider switching to a base catalyst (e.g., sodium ethoxide), or vice-versa.[1] The optimal pH can be substrate-dependent.
-
Catalyst Loading: The concentration of the catalyst can be critical. Too little may result in a sluggish reaction, while too much can promote side reactions.
-
-
Adjust Reaction Temperature and Time:
-
Temperature: While some Pinner reactions proceed at room temperature, others may require heating to facilitate cyclization.[4] However, excessive heat can lead to decomposition. Monitor the reaction by TLC to find the optimal temperature.
-
Reaction Time: Pinner reactions can vary in duration from a few hours to overnight.[4] Monitor the reaction progress by TLC to determine the point of maximum conversion.
-
Problem 2: Presence of Multiple Side Products
Initial Observation: TLC or LC-MS analysis shows the desired product along with several other spots.
Common Side Products and Mitigation Strategies:
-
Self-Condensation of β-Dicarbonyl: This is a common side reaction.
-
Mitigation: Slowly add the β-dicarbonyl compound to the reaction mixture containing the amidine and catalyst. This can help to maintain a low concentration of the dicarbonyl compound and disfavor self-condensation.
-
-
Amidine Self-Condensation (e.g., Triazine Formation): Amidines can react with themselves, particularly under basic conditions, to form symmetrical triazines.
-
Mitigation: Adjusting the pH to be less basic or switching to an acid catalyst can sometimes suppress this side reaction.
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage before the final ring closure.
-
Mitigation: Increasing the reaction temperature or adding a stronger acid or base catalyst can help to drive the cyclization to completion.[4]
-
Data-Driven Optimization of Reaction Conditions
The following tables provide a summary of how different reaction parameters can influence the yield of the Pinner pyrimidine synthesis. This data is intended to serve as a starting point for your own optimization studies.
Table 1: Comparison of Catalysts for Pinner Pyrimidine Synthesis
| Catalyst | Substrate 1 | Substrate 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Acetylacetone | Urea | Methanol | 52 | 3 | 90.2 | [8] |
| Choline hydroxide | α,β-unsaturated ketone | Benzamidine HCl | Choline hydroxide | 60 | - | Excellent | [9] |
| NaOH/KOH/CsOH | α,β-unsaturated ketone | Benzamidine HCl | - | 60 | - | Excellent | [9] |
| K₂CO₃ | α-azidovinyl ketone | Amidine | Anhydrous DMF | - | - | - | [9] |
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| Ethanol | HCl | Reflux | Varies | Moderate | [10] |
| Methanol | HCl | 52°C | 3h | 90.2 | [8] |
| Toluene | PN5P-Ir-pincer complex | 150°C | - | up to 93 | [8] |
| Solvent-free | Sulfamic Acid | Microwave (300W) | 2-5 min | 88-95 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pinner Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from a β-dicarbonyl compound and an amidine hydrochloride under acidic conditions.
Materials:
-
β-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve the β-dicarbonyl compound and amidine hydrochloride in anhydrous ethanol.
-
Heat the solution to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.[11]
Protocol 2: Establishing and Maintaining Anhydrous Reaction Conditions
This protocol outlines the key steps to ensure your Pinner reaction is performed under strictly anhydrous conditions.
Procedure:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven at a minimum of 125°C for at least 24 hours before use.[6]
-
Alternatively, assemble the glassware and flame-dry it under a stream of dry nitrogen or argon.
-
-
Solvent and Reagent Preparation:
-
Use freshly opened anhydrous solvents or purify solvents by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethereal solvents, calcium hydride for hydrocarbons and chlorinated solvents).
-
Solid reagents should be dried in a vacuum oven or a desiccator over a strong desiccant like phosphorus pentoxide.
-
-
Reaction Setup and Execution:
-
Assemble the reaction apparatus while it is still hot and under a positive pressure of an inert gas (nitrogen or argon).
-
Use rubber septa and cannulation techniques for the transfer of anhydrous solvents and liquid reagents.
-
Fit the reaction flask with a drying tube containing a suitable desiccant (e.g., calcium chloride or calcium sulfate) to protect the reaction from atmospheric moisture.[12]
-
Visualizing Reaction Pathways and Workflows
Caption: A simplified mechanism for the Pinner pyrimidine synthesis.
Caption: A general experimental workflow for the Pinner synthesis of pyrimidines.
References
- BenchChem. (2025).
- TutorChase. (n.d.). Why do some organic reactions need anhydrous conditions?
- Fiveable. (n.d.). Anhydrous Conditions Definition.
- Sciencemadness Discussion Board. (2021). Anhydrous Conditions.
- Black, C. J., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. BenchChem Technical Support.
- JoVE. (2015). Preparing Anhydrous Reagents and Equipment.
- ResearchGate. (2022). Possible mechanisms for the reaction between 1,2,3-triazines/1,2,3,5-tetrazines with amidines including a Diels−Alder mechanism (path A)
- ResearchGate. (2025).
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- YouTube. (2025). Pinner Pyrimidine Synthesis.
- Organic Chemistry Portal. (n.d.). Pinner Reaction.
- Slideshare. (n.d.). Pinner pyrimidine synthesis.
- Wikipedia. (n.d.). Pinner triazine synthesis.
- ResearchGate. (2024).
- PubMed. (n.d.).
- ResearchGate. (2025).
- ResearchGate. (n.d.). Effects of solvent on the reaction time and yield a.
- MDPI. (2023).
- Wikipedia. (n.d.). Pinner reaction.
- BenchChem. (2025).
- ResearchGate. (n.d.). Influence of the solvent on reaction yield.
- ResearchGate. (2025).
- Semantic Scholar. (n.d.). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method.
- PubMed. (n.d.). UV-induced formation of the thymine-thymine pyrimidine (6-4)
Sources
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tutorchase.com [tutorchase.com]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing the Synthesis of (2-(Methylthio)pyrimidin-5-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (2-(Methylthio)pyrimidin-5-yl)methanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will address common challenges, answer frequently asked questions, and provide detailed protocols to help you improve your reaction yield and product purity.
The primary route to synthesizing this compound involves the reduction of a carbonyl group at the 5-position of the pyrimidine ring. The choice of starting material—typically the corresponding aldehyde or ester—dictates the selection of the reducing agent and the specific challenges one might encounter. This guide will cover both pathways to provide a comprehensive resource for your experimental work.
Logical Workflow: Synthesis & Troubleshooting
Below is a diagram illustrating the decision-making process for the synthesis, from selecting the starting material to troubleshooting common issues.
Caption: Decision workflow for synthesizing and troubleshooting this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction has a low yield, and TLC analysis shows a significant amount of unreacted starting material. What's going wrong?
A1: This is a common issue indicating incomplete conversion. The root cause often lies with the reducing agent or reaction conditions.
-
Cause 1: Inactive Reducing Agent. Both Sodium Borohydride (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄) are sensitive to moisture. NaBH₄ degrades over time, while LiAlH₄ reacts violently with water. If your reagent is old or has been improperly stored, its reducing power will be diminished.
-
Solution: Use a freshly opened bottle of the reducing agent or a previously opened bottle that has been stored under an inert atmosphere (e.g., in a desiccator with argon or nitrogen).
-
-
Cause 2: Insufficient Stoichiometry. While one might expect a 1:1 molar ratio to be sufficient, practically, a slight excess of the hydride reagent is needed to drive the reaction to completion and account for any incidental quenching by trace moisture in the solvent.
-
Solution: Increase the molar equivalents of the reducing agent. For NaBH₄, using 1.5 to 2.0 equivalents is a good starting point. For LiAlH₄, 1.1 to 1.5 equivalents is typically sufficient for an ester reduction.[1]
-
-
Cause 3: Suboptimal Temperature or Reaction Time. Reduction reactions are often performed at low temperatures (e.g., 0 °C) to control exothermicity and improve selectivity. However, if the reaction is too cold or not allowed to run long enough, it may not reach completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). After the initial addition of the reducing agent at 0 °C, allow the reaction to slowly warm to room temperature and stir for several hours or overnight to ensure completion.[1]
-
Q2: I've isolated my product, but the NMR spectrum shows unexpected peaks. What are the likely side products?
A2: The formation of byproducts is highly dependent on the chosen synthetic route.
-
If using LiAlH₄ (from the ester): The most probable side product is a dihydropyrimidine derivative . The pyrimidine ring is electron-deficient and susceptible to nucleophilic attack by a strong hydride like LiAlH₄.[2][3] This side reaction reduces the aromatic ring itself, leading to a loss of aromaticity and complex signals in the NMR.
-
Prevention: This side reaction is difficult to avoid completely with LiAlH₄. The key is to maintain a low temperature (0 °C) during the addition of LiAlH₄ and to avoid a large excess of the reagent. Using a less powerful reducing agent is not an option for the ester, so controlling conditions is paramount.
-
-
If using NaBH₄ (from the aldehyde): NaBH₄ is generally very selective for aldehydes and ketones and will not reduce the pyrimidine ring.[4] If side products are observed, they are more likely related to the workup.
-
Cause: Incomplete hydrolysis of the intermediate borate ester. During the reduction, the alcohol product forms a complex with boron. This complex must be hydrolyzed during the workup (e.g., with a mild acid like NH₄Cl) to release the final alcohol.[5] Incomplete hydrolysis can leave boron-containing species in your final product.
-
Prevention: Ensure the aqueous workup is sufficient. Stir the reaction mixture vigorously with the quenching solution (e.g., saturated aqueous NH₄Cl) for at least 30 minutes to an hour to ensure complete hydrolysis of the borate ester.
-
Q3: My reaction workup is messy, resulting in a difficult-to-filter solid or a low recovery after extraction. How can I improve purification?
A3: Workup and purification challenges are common, especially with LiAlH₄.
-
For LiAlH₄ Reactions: The quenching of excess LiAlH₄ produces aluminum salts (e.g., Al(OH)₃), which can form a gelatinous precipitate that is notoriously difficult to filter and can trap the product, reducing the isolated yield.
-
Solution: Fieser Workup. A well-established procedure for quenching LiAlH₄ reactions is the Fieser method. For a reaction using 'X' grams of LiAlH₄, sequentially and carefully add:
-
'X' mL of water
-
'X' mL of 15% aqueous NaOH or KOH[1]
-
'3X' mL of water This procedure is designed to produce a granular, easily filterable solid. After the additions, stir the mixture vigorously for an hour before filtering.
-
-
-
For NaBH₄ Reactions: The main challenge is removing the resulting borate salts, which are water-soluble.
-
Solution: After quenching the reaction, most of the solvent (e.g., methanol/ethanol) should be removed under reduced pressure. The remaining residue can then be partitioned between water and an organic solvent like ethyl acetate. The borate salts will remain in the aqueous layer, while the desired product will be extracted into the organic layer. Washing the organic layer with brine can help remove residual water and water-soluble impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic pathway to obtain this compound with high yield?
A1: Both the reduction of the aldehyde with NaBH₄ and the reduction of the ester with LiAlH₄ are viable. However, for reliability and ease of handling, the reduction of 2-(Methylthio)pyrimidine-5-carbaldehyde with NaBH₄ is generally recommended. NaBH₄ is a milder, more selective, and safer reagent than LiAlH₄.[4][6] It does not pose a significant risk of reducing the pyrimidine ring, which simplifies the reaction profile and purification. The aldehyde starting material is also commercially available.[7][8]
Q2: Which is the better reducing agent for this synthesis: NaBH₄ or LiAlH₄?
A2: The choice is dictated entirely by your starting material.
-
Use Sodium Borohydride (NaBH₄) if your starting material is 2-(Methylthio)pyrimidine-5-carbaldehyde . It is highly effective for reducing aldehydes to primary alcohols.[4]
-
Use Lithium Aluminium Hydride (LiAlH₄) if your starting material is ethyl 2-(methylthio)pyrimidine-5-carboxylate . NaBH₄ is generally not strong enough to reduce esters.[4] Be aware of the potential for ring reduction as a side reaction.[3]
Comparison of Synthetic Routes
| Feature | Aldehyde Reduction | Ester Reduction |
| Starting Material | 2-(Methylthio)pyrimidine-5-carbaldehyde | Ethyl 2-(Methylthio)pyrimidine-5-carboxylate |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminium Hydride (LiAlH₄) |
| Typical Solvent | Methanol, Ethanol | Tetrahydrofuran (THF), Diethyl Ether |
| Pros | - High selectivity[6]- Milder reaction conditions- Simpler workup- Low risk of side products | - Can start from the more stable ester |
| Cons | - Aldehyde may be less stable than the ester | - Risk of pyrimidine ring reduction[3]- Highly reactive/hazardous reagent- More complex workup |
| Typical Yield | >90% | Variable (can be high, but depends on control) |
Q3: What are the critical parameters for the NaBH₄ reduction of 2-(Methylthio)pyrimidine-5-carbaldehyde?
A3: The three most critical parameters are solvent, temperature, and workup.
-
Solvent: Methanol or ethanol are excellent choices. They are protic solvents that activate the NaBH₄ and are good solvents for the starting material.
-
Temperature: Add the NaBH₄ portion-wise to a solution of the aldehyde in methanol at 0 °C (ice bath). This helps control the initial exothermic reaction. After the addition is complete, the reaction can be allowed to warm to room temperature.
-
Workup: After reaction completion (monitored by TLC), the key is to hydrolyze the borate ester. Quenching with saturated aqueous ammonium chloride (NH₄Cl) is a standard and effective method.[5]
Q4: What are the main safety precautions when working with LiAlH₄?
A4: LiAlH₄ is a powerful and pyrophoric reagent that reacts violently with water and other protic sources.
-
Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions using dry solvents (like THF) and an inert atmosphere (nitrogen or argon).
-
Controlled Quenching: The workup is the most hazardous step. The reaction vessel must be cooled in an ice bath before slowly and carefully adding the quenching agents (water, followed by base). Never add water to a large amount of unreacted LiAlH₄ at room temperature.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves. Conduct the reaction in a chemical fume hood.
Experimental Protocols
Protocol A: Synthesis via Reduction of 2-(Methylthio)pyrimidine-5-carbaldehyde using NaBH₄
This protocol is recommended for its high yield, selectivity, and operational simplicity.
Caption: Workflow for the NaBH₄ reduction of the aldehyde.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stir bar, add 2-(Methylthio)pyrimidine-5-carbaldehyde (1.0 eq).
-
Dissolve the aldehyde in methanol (approx. 10 mL per gram of aldehyde) and cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 2-4 hours.
-
Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting aldehyde spot has disappeared.
-
Once complete, cool the mixture back to 0 °C and slowly quench the reaction by adding saturated aqueous ammonium chloride solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid.
Protocol B: Synthesis via Reduction of Ethyl 2-(Methylthio)pyrimidine-5-carboxylate using LiAlH₄
This protocol should be performed with caution by personnel experienced with reactive hydrides.
Step-by-Step Methodology:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of ethyl 2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in anhydrous THF (15 mL per gram of ester).
-
Cool the solution to 0 °C in an ice-water bath.
-
In a separate flask, prepare a suspension of LiAlH₄ (1.2 eq) in anhydrous THF.
-
Slowly add the LiAlH₄ suspension to the ester solution via cannula or dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.[1]
-
Monitor the reaction by TLC to confirm the consumption of the starting ester.
-
Once complete, cool the reaction back to 0 °C and carefully quench using the Fieser method as described in Troubleshooting Q3.
-
Stir the resulting slurry vigorously for 1 hour at room temperature.
-
Filter the granular solid through a pad of Celite®, washing the solid thoroughly with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to afford the crude product, which can be further purified by recrystallization or column chromatography if necessary.
References
- Wikipedia. (n.d.). Pyrimidine. [Link]
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
- ResearchGate. (2007).
- Organic Chemistry Portal. (n.d.).
- Reddit. (2013).
- J&K Scientific. (n.d.). 2-(Methylthio)pyrimidine-5-carbaldehyde. [Link]
- Taylor & Francis Online. (n.d.). Chemoselective Reductions with Sodium Borohydride. Aldehydes vs. Ketones. [Link]
Sources
- 1. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 90905-31-0|2-(Methylthio)pyrimidine-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 8. jk-sci.com [jk-sci.com]
Technical Support Center: Navigating the Purification of Crude (2-(Methylthio)pyrimidin-5-yl)methanol
Welcome to the dedicated technical support center for the purification of crude (2-(Methylthio)pyrimidin-5-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address the common challenges encountered during its purification, providing practical, experience-driven troubleshooting advice and frequently asked questions to streamline your workflow and enhance the purity of your final compound.
Understanding the Molecule and Its Challenges
This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a pyrimidine core, a methylthio group, and a primary alcohol, presents a unique set of purification challenges. The polar nature of the hydroxyl group, combined with the potential for interaction at the pyrimidine nitrogens and the sulfur atom, can lead to difficulties in separation from structurally similar impurities.
A common synthetic route to this compound involves the reduction of a corresponding ester, such as ethyl 2-(methylthio)pyrimidine-5-carboxylate, using a reducing agent like lithium aluminum hydride (LiAlH₄)[1]. Understanding the potential byproducts of this reaction is the first step in devising an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the common synthetic route involving the reduction of the corresponding ethyl ester, the primary impurities are typically:
-
Unreacted Starting Material: Ethyl 2-(methylthio)pyrimidine-5-carboxylate may be present if the reduction is incomplete.
-
Over-reduction Products: While less common for a primary alcohol, under harsh conditions, other functional groups could potentially be affected.
-
Ring-Reduced Byproducts: It has been reported that the reduction of pyrimidine-5-carboxylates with LiAlH₄ can sometimes lead to the formation of dihydropyrimidine derivatives as significant byproducts[1]. These are often less polar than the desired product.
-
Hydrolysis Products: If the reaction workup is not carefully controlled, hydrolysis of the methylthio group is a possibility, though less likely under standard conditions.
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., THF, diethyl ether) and quenching agents will also be present in the crude mixture.
Q2: My crude product is a thick oil or a sticky solid. What is the best initial purification step?
A2: An oily or sticky crude product often indicates the presence of residual solvents or low-melting impurities. A good first step is to ensure the product is thoroughly dried under high vacuum. If it remains non-crystalline, a simple purification technique is to triturate the crude material with a non-polar solvent in which the desired product has low solubility, such as hexane or a mixture of hexane and ethyl acetate. This can help to remove non-polar impurities and may induce crystallization of your product.
Q3: I am struggling with column chromatography. My compound either streaks or co-elutes with impurities. What can I do?
A3: This is a common issue with polar, heteroaromatic compounds. Here are several strategies to improve your chromatographic separation:
-
Optimize Your Mobile Phase: Start with a systematic TLC analysis to find the optimal solvent system. A common mobile phase for compounds of this polarity is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane[2].
-
Incorporate a Modifier: The pyrimidine nitrogens can interact with the acidic silanol groups on the silica gel, leading to peak tailing. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can significantly improve peak shape[2].
-
Consider a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel. For highly polar compounds, reverse-phase chromatography (C18 silica) with a mobile phase of water and acetonitrile or methanol can be a powerful alternative[2].
Troubleshooting Guides
Guide 1: Column Chromatography Purification
This guide provides a systematic approach to developing a robust column chromatography protocol for this compound.
Objective: To separate the target compound from less polar starting material and more polar byproducts.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM/methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is a gradient of ethyl acetate in hexane (e.g., 20%, 50%, 80%) and methanol in DCM (e.g., 1%, 2%, 5%).
-
The ideal solvent system should give your product an Rf value of ~0.3 and show good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, least polar mobile phase.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully load it onto the column.
-
Dry Loading: If the crude product has poor solubility in the mobile phase, dissolve it in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution:
-
Begin eluting with the initial non-polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid or oil under high vacuum to remove residual solvent.
-
Troubleshooting Common Chromatography Issues
| Issue | Potential Cause | Solution |
| Product is not moving off the baseline (Low Rf) | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., methanol or ethyl acetate) in your mobile phase. |
| Product is eluting too quickly with the solvent front (High Rf) | Mobile phase is too polar. | Decrease the percentage of the polar solvent in your mobile phase. |
| Significant peak tailing | Strong interaction between the basic pyrimidine nitrogens and acidic silica gel. | Add 0.1-1% triethylamine to your mobile phase to neutralize the acidic sites on the silica. |
| Poor separation of product and a close-running impurity | The chosen solvent system does not provide adequate selectivity. | Try a different solvent system. For example, if you are using ethyl acetate/hexane, try DCM/methanol. The different solvent properties can alter the elution order. |
| Low product recovery | Product may be adsorbing irreversibly to the silica gel. | Use a less acidic stationary phase like neutral alumina, or consider reverse-phase chromatography. |
Visualization of Chromatography Workflow
Sources
identifying and removing byproducts in pyrimidine synthesis
Technical Support Center: Pyrimidine Synthesis
A Guide to Identifying and Removing Byproducts for Researchers and Drug Development Professionals
Welcome to the technical support center for pyrimidine synthesis. As Senior Application Scientists, we understand that while the synthesis of pyrimidine scaffolds is a cornerstone of medicinal chemistry, the path to a pure compound is often complicated by the formation of persistent and structurally similar byproducts. This guide is designed to provide you with field-proven insights and actionable protocols to effectively identify, remove, and prevent these impurities, ensuring the integrity of your research.
This document is structured as a dynamic troubleshooting resource. We will address common issues in a direct question-and-answer format, explaining the causality behind our recommended experimental choices and providing self-validating protocols grounded in authoritative literature.
Section 1: Troubleshooting Guide: Identifying Unexpected Byproducts
The first step in any purification challenge is a thorough understanding of what impurities are present. A complex reaction mixture requires a systematic approach to deconvolution.
Q1: My reaction has yielded a complex mixture. What are the initial steps to identify the byproducts?
When faced with a crude reaction mixture containing your target pyrimidine and multiple unknown spots on a Thin Layer Chromatography (TLC) plate, a multi-pronged analytical approach is crucial.
-
Initial Assessment (TLC): Run the crude mixture on a TLC plate using a solvent system that provides good separation for your target compound (ideally an Rf value between 0.3-0.4). Observe the number and intensity of the spots under UV light and after staining. This gives a qualitative sense of the mixture's complexity.
-
Mass Spectrometry (MS): Obtain a mass spectrum of the crude sample, typically via Liquid Chromatography-Mass Spectrometry (LC-MS). This is the most direct way to get the molecular weights of the components in your mixture. Compare the observed masses against the expected masses of your starting materials, target product, and plausible byproducts. Common byproducts can include dimers, oxidized or reduced forms of your target, or products from side reactions of your starting materials.
-
Crude ¹H NMR Spectroscopy: A proton Nuclear Magnetic Resonance (NMR) spectrum of the crude product is invaluable. Even in a complex spectrum, you can often identify characteristic peaks for your starting materials and product. The presence of unexpected signals, especially in aromatic or alkene regions, can provide clues about the byproduct structures. For instance, in the Biginelli reaction, the formation of Knoevenagel condensation products between the aldehyde and the active methylene compound is a common side reaction that can be identified by its characteristic olefinic protons.
Q2: I suspect the formation of regioisomers in my synthesis. How can I definitively confirm their presence and structure?
Regioisomers are a common challenge in pyrimidine synthesis, particularly when using unsymmetrical starting materials. Since they often have identical mass spectra and similar chromatographic behavior, their identification relies heavily on advanced NMR techniques.
-
High-Resolution NMR: Start by ensuring you have a high-resolution ¹H NMR spectrum where multiplets are well-resolved.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping you trace the connectivity within a molecule. By mapping the J-coupling, you can piece together fragments of each isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the gold standard for differentiating regioisomers. The NOESY experiment identifies protons that are close in space (typically < 5 Å), regardless of whether they are coupled. For example, if you have two possible isomers where a substituent is either on N1 or N3 of the pyrimidine ring, a NOE correlation between the substituent's protons and the proton on C6 of the ring would confirm one isomer over the other.
-
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run with a high-resolution column (e.g., a C18 column) can often separate regioisomers, appearing as two closely eluting peaks. Coupling this with a diode-array detector (DAD) can show if the peaks have different UV-Vis spectra, further supporting the presence of isomers.
Q3: My purified product appears to be unstable and shows new impurities over time. What could be happening?
Product instability often points to the presence of partially saturated or easily oxidized/reduced species, a known issue with dihydropyrimidine (DHPM) intermediates.
-
Oxidation of Dihydropyrimidines: The dihydropyrimidine core, a common intermediate in reactions like the Biginelli synthesis, is susceptible to oxidation to the corresponding aromatic pyrimidine. This can occur slowly on exposure to air or can be accelerated by residual oxidizing agents. The appearance of new aromatic signals in the ¹H NMR (typically >7.0 ppm) and a mass loss of 2 Da in the mass spectrum are key indicators.
-
Reactivity of Functional Groups: Certain functional groups on the pyrimidine ring can be inherently reactive. For example, pyrimidines bearing a halogen at the C2, C4, or C6 positions can be susceptible to nucleophilic substitution by moisture or other nucleophiles present in the solvent or atmosphere.
To manage this, ensure rigorous exclusion of air and moisture during workup and storage (e.g., using an inert atmosphere like nitrogen or argon) and store the compound in a freezer.
Section 2: Purification Strategies: A Step-by-Step Guide
Choosing the correct purification strategy is critical and depends on the physicochemical properties of your target compound and its impurities.
Q4: How do I choose the most effective purification method for my pyrimidine derivative?
The selection of a purification method should be a logical process based on the nature of the impurities identified. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting an appropriate purification technique.
Q5: Can you provide a detailed, best-practice protocol for recrystallizing pyrimidines?
Recrystallization is a powerful technique for removing minor impurities from a crystalline solid product, provided a suitable solvent system can be found.
Protocol: Recrystallization of a Pyrimidine Derivative
-
Solvent Screening: The key is finding a solvent (or solvent pair) that dissolves your compound well at high temperatures but poorly at low temperatures. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, water) in test tubes. Heat to boiling to check for dissolution and then cool in an ice bath to observe crystal formation.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities clinging to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent. The purity should be re-assessed by TLC, NMR, and melting point analysis.
Q6: What are the best practices for purifying pyrimidines using column chromatography?
Column chromatography is the workhorse for separating compounds with different polarities. Success depends on the careful selection of the stationary and mobile phases.
Protocol: Flash Column Chromatography
-
Stationary Phase Selection: For most pyrimidine derivatives, standard silica gel (SiO₂) is the stationary phase of choice. If your compound is highly basic and shows significant tailing on silica, consider using alumina (Al₂O₃) or treating the silica with a small amount of triethylamine (e.g., 1%) in the mobile phase.
-
Mobile Phase Selection (Eluent): Use TLC to determine the optimal eluent. A good solvent system will move your target compound to an Rf of ~0.3 and provide clear separation from impurities. Common systems for pyrimidines include mixtures of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Column Packing: Pack the column with a slurry of silica gel in the non-polar component of your eluent. Ensure the packing is uniform and free of air bubbles to prevent channeling.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the determined solvent system. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts in a Biginelli reaction and how can I minimize them?
The Biginelli reaction, while robust, is known for several common side reactions.
| Byproduct Type | Identification | Minimization Strategy |
| Knoevenagel Adduct | Characterized by olefinic protons in ¹H NMR. Mass corresponds to aldehyde + active methylene component. | Use a Lewis acid catalyst (e.g., Yb(OTf)₃) which can favor the desired three-component reaction over the two-component condensation. |
| Uncyclized Intermediate | N-acylated intermediate that fails to cyclize. Will show characteristic amide protons/carbons in NMR. | Ensure sufficient reaction time and temperature. Stronger acid catalysts can promote the final cyclization and dehydration step. |
| Oxidized Pyrimidine | Aromatic signals in ¹H NMR; mass is 2 Da less than the expected dihydropyrimidine. | Perform the reaction under an inert atmosphere (N₂ or Ar) to minimize aerial oxidation of the DHPM product. |
FAQ 2: My purified pyrimidine still shows trace impurities in the NMR. What are my next steps?
If standard purification methods fail, consider these options:
-
Re-purification: A second pass through a chromatography column using a shallower solvent gradient can sometimes separate very similar compounds.
-
Preparative HPLC: For high-value compounds or when all else fails, preparative reverse-phase HPLC can provide exceptional purity, though it is more resource-intensive.
-
Trituration/Washing: If the impurity is amorphous and your product is crystalline, suspending the solid in a solvent that dissolves the impurity but not your product (trituration) can be effective.
FAQ 3: How can I efficiently remove unreacted starting materials?
-
Acid/Base Extraction: If a starting material has a distinct acidic or basic character that the product lacks (e.g., a carboxylic acid or an amine), a simple liquid-liquid extraction with a dilute aqueous base (like NaHCO₃) or acid (like 1M HCl) can selectively remove it.
-
Chromatography: If the starting materials have significantly different polarities from the product, they are typically easy to separate via column chromatography.
FAQ 4: Are there general strategies to prevent byproduct formation from the outset?
Yes. Optimizing reaction conditions is the most effective strategy.
-
Temperature Control: Some side reactions have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress these pathways.
-
Order of Addition: In some multi-component reactions, the order in which reactants are added can influence the product distribution.
-
Catalyst Choice: As mentioned for the Biginelli reaction, the choice of catalyst can dramatically influence the selectivity of the reaction.
Section 4: Visualizing Pyrimidine Synthesis Challenges
A generalized view of the synthesis process can help pinpoint where byproducts may arise.
Caption: Potential points of byproduct formation in a multi-component pyrimidine synthesis.
References
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
- Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of an Aldehyde, a β-Ketoester, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272.
- Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864–3868.
- Stadler, A., & Kappe, C. O. (2001). The Biginelli Dihydropyrimidine Synthesis. In Microwaves in Organic and Medicinal Chemistry (pp. 165-185). Wiley-VCH.
Technical Support Center: Strategies to Minimize Side Product Formation in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrimidine chemistry. The synthesis of these vital heterocycles, while foundational, is often accompanied by challenges such as low yields, competing reaction pathways, and difficult purifications.
As a Senior Application Scientist, my goal is not just to provide protocols, but to illuminate the mechanistic reasoning behind them. Understanding why a side product forms is the most critical step in preventing its formation. This guide is structured to help you diagnose common issues in your pyrimidine reactions, offering field-proven strategies and detailed methodologies to enhance the efficiency, selectivity, and overall success of your synthesis campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to some of the most common issues encountered during pyrimidine synthesis.
Q1: What are the most common side products in the Biginelli reaction and why do they form?
A1: The Biginelli reaction, a one-pot condensation of a β-ketoester, an aldehyde, and urea, is robust but prone to several key side reactions.[1][2] The most prevalent side products include:
-
Knoevenagel Condensation Products: Formed from a competing reaction between the aldehyde and the β-ketoester. This pathway can dominate if the initial formation of the N-acyliminium ion from the aldehyde and urea is slow.[3][4]
-
Hantzsch Dihydropyridine Byproducts: This occurs when urea decomposes at elevated temperatures to generate ammonia, which then participates in a reaction with the aldehyde and two equivalents of the β-ketoester.[4][5]
-
Open-Chain Ureides: These result from the failure of the final intramolecular cyclization and dehydration step, often due to insufficient activation or steric hindrance.[3]
-
N-Acylureas: A competing reaction between the β-ketoester and urea can lead to these impurities, which complicate purification.[5]
Q2: My Biginelli reaction product is highly fluorescent under UV light. What is the likely cause and how can I prevent it?
A2: A fluorescent crude product is a classic indicator of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[5] This side reaction is favored at higher temperatures (e.g., reflux in high-boiling solvents), which cause the urea or thiourea to decompose into ammonia.[6] To prevent this, consider the following:
-
Lower the Reaction Temperature: Running the reaction at a more moderate temperature (e.g., 60-80°C) can significantly suppress urea decomposition.[5]
-
Optimize Catalyst Choice: Certain Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.
-
Control Order of Addition: In some cases, adding the urea portion-wise or as the final reactant can minimize its thermal decomposition before it engages in the desired reaction.[6]
Q3: How can I improve the overall yield of my pyrimidine synthesis when starting materials are consumed but the desired product is not the major species?
A3: This common issue points towards competing, non-productive pathways consuming your reactants. Key strategies include:
-
Catalyst Efficiency: Ensure your catalyst is active and appropriate for the specific transformation. For example, traditional Brønsted acids may be less efficient than modern Lewis acid catalysts like Yb(OTf)₃ or InCl₃ for certain substrates.[3][7]
-
Stoichiometry Adjustment: To outcompete the Knoevenagel condensation, which consumes the aldehyde and β-ketoester, try using a slight excess of urea (1.2 to 1.5 equivalents). This pushes the equilibrium towards the formation of the crucial N-acyliminium ion intermediate.[3]
-
Solvent Choice: The solvent can impact reactant solubility and reaction rates. While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields.[6]
Q4: What are the key differences in side product profiles between the Biginelli and Hantzsch reactions?
A4: While mechanistically related, their intended products and common side products differ. The Hantzsch synthesis is specifically designed to produce 1,4-dihydropyridines (DHPs) from an aldehyde, two equivalents of a β-ketoester, and ammonia.[8][9] The primary "side reaction" in a Hantzsch synthesis is often the subsequent oxidation of the DHP to the aromatic pyridine, which may or may not be desired.[9]
Conversely, in the Biginelli reaction , the target is a dihydropyrimidinone (DHPM). Here, the Hantzsch DHP is a major side product, formed when urea decomposes into ammonia.[5] The Biginelli reaction has its own unique set of potential side products not typically seen in the Hantzsch pathway, such as N-acylureas and uncyclized ureide intermediates.[5]
Q5: Are there general strategies to improve regioselectivity in pyrimidine functionalization reactions?
A5: Yes. Achieving regioselectivity when adding substituents to a pre-formed pyrimidine ring is crucial and can be controlled by several factors:
-
Protecting Groups: Use protecting groups to block more reactive sites on the ring, directing incoming reagents to the desired position.
-
Directing Groups: The electronic nature of existing substituents heavily influences the position of subsequent electrophilic or nucleophilic attack.[10]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can alter the kinetic vs. thermodynamic product distribution, thereby influencing regioselectivity.
Section 2: In-Depth Troubleshooting Guides
Guide 1: The Biginelli Reaction — Suppressing Competing Pathways
The Biginelli reaction is a cornerstone of pyrimidine chemistry, but its one-pot nature means multiple reaction pathways are in constant competition.
Problem A: Formation of Fluorescent Hantzsch-type Dihydropyridine (DHP) Byproducts
-
Causality & Mechanism: The desired Biginelli pathway requires the intact urea molecule to act as the N-C-N component. However, at temperatures often exceeding 100°C, urea can decompose, releasing ammonia (NH₃). This ammonia can then initiate the Hantzsch pyridine synthesis pathway, which consumes the aldehyde and two equivalents of the β-ketoester, producing the DHP side product.[5][6]
-
Diagnostic Steps:
-
TLC Analysis: Spot the crude reaction mixture on a TLC plate. Hantzsch DHP byproducts are often highly fluorescent under a UV lamp (254 nm or 365 nm).
-
NMR Spectroscopy: In the ¹H NMR of the crude product, DHPs show characteristic signals, including a broad N-H singlet and distinct resonances for the vinyl protons and the C4 proton.
-
Mass Spectrometry: The molecular weight of the DHP byproduct will correspond to the combination of the aldehyde, two equivalents of the β-ketoester, and one equivalent of ammonia, minus water molecules.
-
-
Mitigation Strategies & Protocol: The primary strategy is to prevent the formation of ammonia by maintaining a lower reaction temperature.
-
Optimized Protocol for Minimizing DHP Formation
-
To a round-bottom flask, add the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.2 mmol), and a suitable catalyst (e.g., Yb(OTf)₃, 5 mol%).
-
Add ethanol (5 mL) as the solvent.
-
Stir the mixture at a controlled temperature of 60°C .[5]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5 minutes to precipitate the product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone (DHPM).
-
-
-
Visualization: Competing Reaction Pathways
Caption: Competing Biginelli and Hantzsch reaction pathways.
Problem B: Predominance of Knoevenagel Condensation Product
-
Causality & Mechanism: The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, such as a β-ketoester, to form an α,β-unsaturated dicarbonyl product.[4] In the context of the Biginelli reaction, this pathway directly competes with the formation of the N-acyliminium ion from the aldehyde and urea. If the Knoevenagel reaction is faster, it depletes the starting materials, preventing the formation of the desired three-component adduct.[3]
-
Diagnostic Steps:
-
Characterization: Isolate the main byproduct using column chromatography. Its NMR and mass spectra will be consistent with the structure of the α,β-unsaturated adduct of the aldehyde and β-ketoester, and it will lack the urea moiety.
-
TLC Monitoring: The Knoevenagel product will typically have a different Rf value than the starting materials and the final DHPM product.
-
-
Mitigation Strategies: The key is to accelerate the formation of the N-acyliminium ion relative to the Knoevenagel condensation.
-
Alter Stoichiometry: Use a slight excess of urea (1.2–1.5 equivalents). This increases the concentration of one component of the iminium-forming reaction, favoring that pathway according to Le Châtelier's principle.[3]
-
Catalyst Selection: Lewis acids such as Yb(OTf)₃, InCl₃, or LaCl₃ are particularly effective at activating the aldehyde carbonyl towards nucleophilic attack by urea, thereby promoting the iminium pathway over the Knoevenagel pathway.[7][11]
-
-
Visualization: Troubleshooting Knoevenagel Condensation
Caption: Diagnostic workflow for Knoevenagel condensation issues.
Section 3: Reference Data & Protocols
Table 1: Comparison of Catalysts for Biginelli Reaction
This table summarizes various catalysts and their typical performance, with a focus on minimizing side products.
| Catalyst | Typical Loading | Solvent | Temperature (°C) | Key Advantages & Notes | Reference |
| HCl (Brønsted Acid) | Catalytic to Stoichiometric | Ethanol | Reflux | Classical method; can promote side reactions, low yields with sensitive substrates. | [3] |
| Yb(OTf)₃ (Lewis Acid) | 5-10 mol% | Acetonitrile or Ethanol | Room Temp to 60 | High yields, short reaction times, minimizes Knoevenagel product. Reusable. | [7] |
| InCl₃ (Lewis Acid) | 10-20 mol% | THF or Solvent-free | Room Temp to 60 | Excellent yields, mild conditions, effective for a wide range of substrates. | [7] |
| Ionic Liquids (e.g., [bmim]Cl) | Catalyst & Solvent | N/A | 80-100 | Green chemistry approach, good yields, catalyst can be recycled. | [11] |
| Microwave Irradiation | N/A | Solvent-free or DMF | 100-150 | Drastically reduces reaction times from hours to minutes, often improves yields. | [7][12] |
Protocol 1: General Pinner Pyrimidine Synthesis under Anhydrous Conditions
The Pinner synthesis is highly susceptible to hydrolysis. Strict anhydrous conditions are paramount for success.
-
Causality: The key intermediate in a Pinner synthesis is an imidate salt (Pinner salt), which is formed from a nitrile and an alcohol under acidic conditions. This intermediate is extremely sensitive to water and will readily hydrolyze to an ester, halting the pathway to the pyrimidine.[3]
-
Step-by-Step Protocol:
-
Setup: Assemble glassware (round-bottom flask, condenser) and flame-dry under vacuum or dry in an oven overnight. Allow to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagents: Use anhydrous solvents (e.g., dry diethyl ether or THF) and ensure all reagents (1,3-dicarbonyl, amidine) are dry.
-
Reaction: a. To the reaction flask under an inert atmosphere, add the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.0 eq) in anhydrous ethanol. b. Cool the mixture in an ice bath (0°C). c. Slowly add a solution of sodium ethoxide (1.0 eq) in ethanol. The base should be strong enough to promote cyclization but added carefully to control the reaction. d. Allow the reaction to warm to room temperature and then heat to reflux. e. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: a. Cool the mixture to room temperature and neutralize carefully with dilute aqueous HCl. b. Remove the solvent under reduced pressure. c. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
-
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Wikipedia. (n.d.). Biginelli reaction.
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
- SciSpace. (2008). Recent advances in Hantzsch 1,4-dihydropyridines. [Link]
- ResearchGate. (2024). Mechanism of Biginelli reaction. [Link]
- Slideshare. (n.d.). BIGINELLI REACTION. [Link]
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- BenchChem. (2025). Side reactions in pyrimidine synthesis and how to avoid them.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Optimizing Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to the nuanced art and science of catalyst selection for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic scaffold. Pyrimidines are not just fundamental components of DNA and RNA; they are also prevalent in a wide array of pharmaceuticals, including antiviral and anticancer agents.[] The efficiency and selectivity of pyrimidine synthesis are paramount, and the choice of catalyst is often the linchpin to success.
This resource moves beyond simple protocols to provide in-depth, field-proven insights into why certain catalysts are chosen, how to troubleshoot common issues, and how to optimize your reaction conditions for robust and reproducible results.
Section 1: Foundational Principles of Catalysis in Pyrimidine Synthesis
The synthesis of the pyrimidine ring can be approached through various strategies, with the most common being cyclization reactions that involve the condensation of a compound containing an N-C-N moiety with a three-carbon unit.[2] The role of the catalyst in these transformations is to lower the activation energy of key steps, thereby increasing the reaction rate and often influencing the regioselectivity and chemoselectivity of the final product.
Catalysts employed in pyrimidine synthesis can be broadly categorized as follows:
-
Acid Catalysts: Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) are widely used, particularly in classical reactions like the Biginelli reaction.[3][4] They typically function by activating carbonyl groups towards nucleophilic attack.
-
Base Catalysts: Bases are utilized in reactions such as certain [3+3] cycloadditions to promote the formation of key intermediates.[5]
-
Metal Catalysts: A diverse range of transition metals, including palladium, copper, iron, nickel, and ruthenium, have been employed to catalyze various pyrimidine syntheses.[][6][7] These catalysts can facilitate novel bond formations and enable more complex molecular architectures.
-
Organocatalysts: These are small organic molecules that can act as catalysts, offering a metal-free alternative.[][8] They are often valued for their mild reaction conditions and high selectivity.
-
Biocatalysts: Enzymes are increasingly being explored for pyrimidine synthesis to promote green chemistry principles, offering high efficiency and selectivity under environmentally benign conditions.[]
Visualizing the Biginelli Reaction Mechanism
The Biginelli reaction, a cornerstone of pyrimidine synthesis, is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea.[3][9] Understanding its mechanism is crucial for effective troubleshooting.
Caption: Acid-catalyzed mechanism of the Biginelli reaction.
Section 2: Troubleshooting Guide for Common Catalyst-Related Issues
This section addresses specific problems you may encounter during your pyrimidine synthesis experiments, with a focus on catalyst-centric solutions.
Problem 1: Low or No Product Yield
Question: My Biginelli (or similar multicomponent) reaction is resulting in a very low yield. I suspect a catalyst issue. What should I investigate?
Answer: Low yields are a frequent challenge and often point to suboptimal catalyst performance or selection.[2] Here’s a systematic approach to troubleshooting:
1. Catalyst Type and Activity:
-
Inappropriate Catalyst Choice: The classical Biginelli reaction is acid-catalyzed.[4] If you are not using a catalyst, yields can be extremely low.[10] Both Brønsted and Lewis acids can be effective.[3][4] For some substrates, a Lewis acid might outperform a Brønsted acid.[4]
-
Catalyst Inactivity: Ensure your catalyst is fresh and has been stored correctly, as some are sensitive to air and moisture.[4] If you are using a reusable catalyst, it may require regeneration to restore its activity.[9] For Brønsted acids like HCl, verify the concentration is accurate.[9]
2. Catalyst Loading:
-
Insufficient Loading: The amount of catalyst is critical. A good starting point is typically 10-20 mol%.[4] If the yield is low, consider incrementally increasing the catalyst loading. However, be aware that excessive catalyst can sometimes promote side reactions.[4]
3. Reaction Conditions:
-
Solvent Choice: The solvent plays a crucial role in dissolving the reactants and the catalyst, facilitating their interaction.[4][9] While ethanol is common for the Biginelli reaction, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[9]
-
Temperature and Time: Some reactions require more forcing conditions. A moderate increase in temperature or a longer reaction time may be necessary to drive the reaction to completion.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9]
4. Reactant Purity:
-
Impurities: Impurities in your starting materials (aldehyde, β-ketoester, urea) can act as inhibitors or poison the catalyst.[9] Ensure high purity of all reactants.
Experimental Protocol: Catalyst Screening for the Biginelli Reaction
This protocol outlines a method for systematically screening different catalysts to optimize the yield of a dihydropyrimidinone.
-
Preparation: In separate, labeled reaction vessels, place the aldehyde (1.0 eq), β-ketoester (1.0 eq), and urea (1.5 eq).
-
Catalyst Addition: To each vessel, add a different catalyst (e.g., HCl, Yb(OTf)₃, FeCl₃) at a consistent loading (e.g., 10 mol%). Include a no-catalyst control.
-
Reaction: Add the chosen solvent (e.g., ethanol) to each vessel and reflux the mixtures for a set period (e.g., 4-8 hours).[11]
-
Monitoring: Monitor the progress of each reaction by TLC.
-
Work-up: After cooling, collect any precipitate by filtration. Wash the solid with cold ethanol and recrystallize to purify the dihydropyrimidinone product.[11]
-
Analysis: Determine the yield for each catalyst and compare the results to identify the most effective one for your specific substrates.
Problem 2: Formation of Unexpected Side Products
Question: My reaction is producing significant impurities, making purification difficult. How can I minimize side product formation?
Answer: The formation of side products is often a result of competing reaction pathways. Optimizing your catalyst and reaction conditions can enhance the selectivity for the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Likely Cause | Catalyst-Related Solution |
| Hantzsch-type Dihydropyridine | Self-condensation of the β-ketoester with the aldehyde. | A Lewis acid catalyst may favor the Biginelli pathway over the Hantzsch pathway. |
| Knoevenagel Condensation Product | Reaction between the aldehyde and the β-ketoester without incorporation of urea. | Ensure the catalyst effectively promotes all three components to react in the desired sequence. A more active catalyst may be needed. |
| N-Acylurea Byproducts | Can be difficult to separate from the desired product.[9] |
Troubleshooting Workflow for Side Product Formation:
Caption: Troubleshooting workflow for minimizing side products.
Problem 3: Reaction Stalls Before Completion
Question: My reaction starts well but then stalls, leaving unreacted starting material. Could this be a catalyst issue?
Answer: Yes, a stalled reaction can indicate a problem with the catalyst's stability or longevity under the reaction conditions.
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst may be deactivated by byproducts formed during the reaction or by impurities in the starting materials.[4] Purifying your reactants can sometimes resolve this.
-
Catalyst Leaching: For solid-supported catalysts, the active catalytic species may leach into the reaction medium, reducing the catalyst's effectiveness over time.
-
Product Inhibition: In some cases, the product itself can bind to the catalyst, inhibiting its activity.
Troubleshooting Steps:
-
Incremental Catalyst Addition: Instead of adding all the catalyst at the beginning, try adding it in portions over the course of the reaction.
-
Use a More Robust Catalyst: Consider switching to a catalyst known for its stability under your reaction conditions. For example, some solid-supported or encapsulated catalysts offer enhanced stability and recyclability.
-
Optimize Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst degradation. Experiment with a lower temperature to see if catalyst lifetime improves without sacrificing too much reaction speed.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the advantages of using metal catalysts over traditional acid catalysts for pyrimidine synthesis?
A1: While traditional acid catalysts are effective for many pyrimidine syntheses, metal catalysts can offer several advantages. They can enable a broader range of reaction types, including cycloadditions and cross-coupling reactions, allowing for the synthesis of more complex and highly functionalized pyrimidines.[5] Transition metal-catalyzed reactions can also proceed under milder conditions and with higher selectivity.[6] For example, iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from alcohols and amidines.[5][12]
Q2: Are there "green" or more sustainable catalyst options for pyrimidine synthesis?
A2: Yes, there is a significant push towards developing more environmentally friendly synthetic methods. Green chemistry approaches in pyrimidine synthesis include the use of biocatalysts and organocatalysts.[] Additionally, using water as a solvent, employing microwave irradiation to reduce reaction times, and using reusable heterogeneous catalysts are all strategies to improve the environmental profile of these reactions.[8][11]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A3: The choice depends on the specific requirements of your synthesis.
-
Homogeneous catalysts are in the same phase as the reactants, which often leads to higher activity and selectivity due to better accessibility of the catalytic sites. However, separating the catalyst from the product can be challenging.
-
Heterogeneous catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is ease of separation and recyclability, which is particularly beneficial for industrial applications and for reducing waste.[10]
Q4: My pyrimidine synthesis works well on a small scale, but the yield drops significantly upon scale-up. What catalyst-related factors should I consider?
A4: Scale-up issues are common and can be related to mass and heat transfer limitations that affect the catalyst's performance.[13]
-
Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and catalyst degradation.[13] Ensure your stirring is adequate for the vessel size.
-
Heat Transfer: Many pyrimidine syntheses are exothermic. What is easily managed in a small flask can become a problem at a larger scale, potentially leading to side reactions or catalyst decomposition.[13] Implement controlled addition of reagents and ensure the reactor's cooling system is sufficient.[13]
-
Catalyst Loading: The optimal catalyst loading may need to be re-evaluated at a larger scale.
References
- De Novo Pyrimidine Synthesis - BOC Sciences. (URL: )
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem. (URL: )
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. (URL: )
- Biginelli reaction - Wikipedia. (URL: [Link])
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. (URL: [Link])
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- Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])
- Transition Metal Catalyzed Pyrimidine, Pyrazine, Pyridazine and Triazine Synthesis - 1st Edition | Elsevier Shop. (URL: [Link])
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- An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3-d] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis - Taylor & Francis Online. (URL: [Link])
- Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed. (URL: [Link])
- Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex | Organometallics - ACS Public
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) | ACS Omega. (URL: [Link])
- Scheme 1: Strategies of pyrimidine synthesis | Download Scientific Diagram - ResearchG
- Disorders of pyrimidine metabolism - WikiLectures. (URL: [Link])
- A plausible catalytic cycle for pyrimidine synthesis.
- A Sustainable Multicomponent Pyrimidine Synthesis - PubMed. (URL: [Link])
- BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University. (URL: [Link])
- De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. (URL: [Link])
- Troubleshooting common issues in pyrimidine synthesis - Benchchem. (URL: )
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effect of solvent choice on the outcome of the Biginelli reaction
Welcome to our dedicated technical support center for the Biginelli reaction. As researchers, scientists, and professionals in drug development, you understand that mastering this classic multicomponent reaction is pivotal for the efficient synthesis of dihydropyrimidinones (DHPMs), a scaffold of significant pharmacological interest. A recurring challenge that significantly influences the success of this reaction is the choice of solvent.
This guide is designed to provide you with in-depth, field-proven insights into how solvent selection can dictate the outcome of your Biginelli reaction. We will move beyond simple protocol recitation to explore the underlying chemical principles, helping you to not only troubleshoot common issues but also to proactively optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the Biginelli reaction?
A1: The solvent in the Biginelli reaction plays a multifaceted role that extends beyond simply dissolving the reactants. Its most critical function is to influence the keto-enol tautomerization equilibrium of the β-dicarbonyl compound (e.g., ethyl acetoacetate).[1] The enol form is the reactive nucleophile that attacks the iminium intermediate, a key step in the reaction mechanism.[2] Solvents that favor the enol tautomer can, therefore, enhance the reaction rate and yield. Additionally, the solvent's polarity can affect the stability of intermediates and transition states throughout the reaction pathway.
Q2: How do different classes of solvents (protic vs. aprotic) affect the reaction?
A2: The choice between a polar protic and a polar aprotic solvent can have a significant impact on the Biginelli reaction.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can form hydrogen bonds with the reactants and intermediates.[3][4] While they are effective at dissolving the reactants, particularly urea, they can also solvate the nucleophilic enol form of the β-dicarbonyl compound, potentially reducing its reactivity. However, in many traditional Biginelli protocols, alcohols like ethanol are used, often with acidic catalysis, and can give good yields, especially at reflux temperatures.[5][6]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents possess high polarity, which helps in dissolving the reactants, but they do not have acidic protons to form strong hydrogen bonds with the nucleophile.[3][4] This can leave the enol form more "naked" and reactive, often leading to higher yields and faster reaction rates. Acetonitrile is a commonly used polar aprotic solvent for the Biginelli reaction.[7]
Q3: Is it possible to run the Biginelli reaction without a solvent?
A3: Yes, solvent-free, or "neat," conditions are a popular and green alternative for conducting the Biginelli reaction.[8][9][10] These reactions are typically carried out by heating a mixture of the three components, often with a catalyst.[2] The benefits of a solvent-free approach include reduced environmental impact, lower costs, and often simpler work-up procedures.[9][11] In some cases, solvent-free conditions can lead to significantly improved yields and shorter reaction times.[12]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Dihydropyrimidinone (DHPM)
-
Possible Cause: Suboptimal Keto-Enol Equilibrium.
-
Expert Insight: The concentration of the reactive enol tautomer of your β-dicarbonyl compound may be too low in the chosen solvent.[1]
-
Troubleshooting Steps:
-
Switch to a Less Polar or Aprotic Solvent: If you are using a highly polar protic solvent like methanol or water, consider switching to ethanol, acetonitrile, or even toluene.[5][7] This can shift the equilibrium towards the enol form.
-
Consider Solvent-Free Conditions: Heating the neat reaction mixture can often overcome equilibrium issues and drive the reaction to completion.[2][8]
-
-
-
Possible Cause: Poor Solubility of Reactants.
-
Expert Insight: Urea, in particular, has limited solubility in many organic solvents. If it does not dissolve, the reaction will be slow or may not proceed at all.
-
Troubleshooting Steps:
-
Select a More Polar Solvent: If you are using a nonpolar solvent and observing poor solubility, switch to a more polar option like ethanol, acetonitrile, or DMF.
-
Increase Reaction Temperature: Heating the reaction mixture can improve the solubility of the reactants.
-
-
Problem 2: Formation of a Fluorescent Byproduct
-
Possible Cause: Formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.
-
Expert Insight: This is a common side reaction, especially at higher temperatures. It occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can be formed from the decomposition of urea.[13]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures favor the Hantzsch pathway. Reducing the temperature can significantly improve the selectivity for the Biginelli product.[13]
-
Optimize Catalyst Choice: The nature of the catalyst can influence the reaction pathway. Experiment with different Brønsted or Lewis acids to find one that favors the Biginelli reaction.[13]
-
-
Problem 3: Difficulty in Product Isolation and Purification
-
Possible Cause: The product is highly soluble in the reaction solvent.
-
Expert Insight: If the desired DHPM is very soluble in the solvent used for the reaction, it may not precipitate upon cooling, leading to a challenging work-up.
-
Troubleshooting Steps:
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a different solvent system or by column chromatography.
-
Anti-Solvent Addition: If the product is soluble in the reaction solvent, an "anti-solvent" (a solvent in which the product is insoluble) can be added to induce precipitation. For example, adding cold water to an ethanol or acetonitrile reaction mixture can often cause the DHPM to precipitate.[8][14]
-
-
The Role of Solvent in Keto-Enol Tautomerism
The equilibrium between the keto and enol forms of the β-dicarbonyl compound is fundamental to the Biginelli reaction. The solvent's polarity plays a crucial role in determining the position of this equilibrium.
Caption: Solvent influence on the keto-enol equilibrium of the β-dicarbonyl reactant.
Comparative Yields in Different Solvents
The following table summarizes typical yields for the Biginelli reaction with benzaldehyde, ethyl acetoacetate, and urea under various solvent conditions. Note that yields can vary depending on the specific catalyst, temperature, and reaction time used.
| Solvent | Catalyst | Temperature (°C) | Typical Yield (%) | Reference |
| Ethanol | HCl | Reflux | Low to Moderate | [5][6] |
| Acetonitrile | Bi(NO₃)₃ | Room Temp. | High | [7] |
| Water | HCl | 90 | High | [3] |
| Dichloromethane | Bi(NO₃)₃ | Reflux | Moderate | [7] |
| Toluene | Bi(NO₃)₃ | Reflux | Moderate | [7] |
| Solvent-Free | Fe(NO₃)₃·9H₂O | Grinding | High | [9] |
| Solvent-Free | Yb(OTf)₃ | 100 | High | [2] |
| Solvent-Free | Ionic Liquid | 100 | High | [4][11] |
Experimental Protocols
Protocol 1: Classical Biginelli Reaction in Ethanol
This protocol is a traditional method for the synthesis of DHPMs.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), and urea (15 mmol).[15]
-
Add 20 mL of ethanol to the flask.[15]
-
Add a catalytic amount of a Brønsted acid (e.g., 4-5 drops of concentrated HCl).[15]
-
Heat the mixture to reflux (approximately 80°C) and stir for 2-4 hours.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid product by filtration and wash with a small amount of cold ethanol.[15]
-
Recrystallize the crude product from hot ethanol to obtain the pure DHPM.[6]
Protocol 2: Biginelli Reaction in Acetonitrile
This protocol utilizes a polar aprotic solvent which can lead to higher yields.
-
In a round-bottom flask, dissolve the aldehyde (12 mmol), urea (12 mmol), and β-dicarbonyl compound (8 mmol) in 20 mL of acetonitrile.[7]
-
Add the catalyst (e.g., Bi(NO₃)₃, 0.4 mmol).[7]
-
Stir the reaction mixture at room temperature for 2.5 hours.[7]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, wash the mixture with water and filter the resulting solid.[7]
-
Recrystallize the crude product from ethanol to obtain the pure DHPM.[7]
Protocol 3: Solvent-Free Biginelli Reaction
This environmentally friendly protocol often provides excellent yields in a short reaction time.
-
Combine the aldehyde (1 mmol), β-dicarbonyl compound (1 mmol), and urea (1.5 mmol) in a round-bottom flask or a mortar.[9]
-
Add a catalytic amount of a suitable catalyst (e.g., hydrated ferric nitrate, 0.1 mmol).[9]
-
If using a flask, heat the mixture to the desired temperature (e.g., 100°C) with stirring.[11] If using a mortar and pestle, grind the mixture gently.[9]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ice-cold water to the reaction mixture and stir for 5-10 minutes to precipitate the product.[8][14]
-
Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent like ethanol.[8]
Troubleshooting Workflow
Sources
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- 3. jsynthchem.com [jsynthchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 6. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sctunisie.org [sctunisie.org]
- 8. arkat-usa.org [arkat-usa.org]
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- 14. asianpubs.org [asianpubs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
managing reaction temperature in microwave-assisted pyrimidine synthesis
A Senior Application Scientist's Guide to Mastering Reaction Temperature
Welcome to the technical support center for microwave-assisted pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature management in this powerful synthetic technique. Here, we move beyond simple protocols to provide in-depth, field-proven insights into achieving reproducible and optimal results.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise when utilizing microwave energy for pyrimidine synthesis.
Q1: Why is my reaction temperature overshooting the setpoint?
A: Temperature overshoots are a common issue in microwave synthesis and can be attributed to several factors. The primary reason is the rapid and efficient energy transfer of microwaves directly to polar molecules in your reaction mixture.[1][2][3] Unlike conventional heating, which relies on slower thermal conduction, microwave heating is instantaneous.[1][3] If the power input is too high for the reaction volume and solvent polarity, the temperature can rise faster than the instrument's feedback system can regulate, leading to an overshoot. Highly polar solvents like DMF, NMP, and DMSO are very efficient at absorbing microwave energy, making them more prone to rapid heating.[4][5]
Q2: I'm observing inconsistent product yields even when I use the same reaction parameters. What could be the cause?
Q3: Can I use non-polar solvents in microwave-assisted synthesis?
A: Yes, non-polar solvents like toluene, dioxane, and THF can be used in microwave synthesis.[4] However, since they do not couple efficiently with microwave irradiation, heating is dependent on the presence of other polar components in the reaction mixture, such as reagents or a catalyst.[1][4] In such cases, the polar molecules will be selectively heated.[6][9] This can be advantageous for temperature-sensitive reactions, where the non-polar solvent can act as a heat sink, drawing thermal energy away from the reactants.[1][5]
Q4: What is the difference between using a fiber-optic probe and an IR sensor for temperature measurement?
Q5: How does pressure relate to temperature in a sealed microwave reaction vessel?
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Runaway Reactions and Rapid Temperature Spikes
Symptoms:
-
The reaction temperature rapidly exceeds the setpoint.
-
The pressure inside the vessel increases to the maximum limit, causing the instrument to abort the run.
-
Decomposition of starting materials or products is observed.
Root Causes & Solutions:
-
Excessive Microwave Power: The initial power setting may be too high for the volume and polarity of your reaction mixture.
-
Solution: Reduce the initial microwave power. Many modern instruments have an automatic power control feature that adjusts the power to maintain the set temperature.[17]
-
-
Highly Polar Solvent: Solvents like DMF, DMSO, and ionic liquids absorb microwave energy very efficiently.[4][5]
-
Solution 1: If possible, switch to a less polar solvent with a suitable boiling point.
-
Solution 2: Reduce the reaction volume to decrease the total amount of microwave-absorbing material.
-
-
Exothermic Reaction: The heat generated by the reaction itself, in addition to the microwave heating, can lead to a rapid temperature increase.
Issue 2: Formation of "Hotspots" and Inconsistent Heating
Symptoms:
-
Inconsistent product yields between identical runs.
-
Charring or decomposition of solid materials in the reaction mixture.
-
Localized discoloration on the inside of the reaction vessel.
Root Causes & Solutions:
-
Uneven Microwave Field Distribution: In a multi-mode microwave, the distribution of microwave energy can be uneven, leading to "hotspots" where the temperature is significantly higher than in other areas.[19][20][21]
-
Solution 1: Ensure the turntable or stirrer function in your microwave is active to move the reaction vessel through different field densities.[22]
-
Solution 2: For solid-supported reagents, consider using a microwave-absorbing support like silicon carbide to promote more uniform heating.
-
-
Presence of Highly Absorbing Materials: Small amounts of highly microwave-absorbent materials, such as metal catalysts or ionic liquids, can create localized superheating.[23]
-
Solution: Ensure that any solid materials are well-dispersed in the solution through effective stirring. If using a magnetic stir bar, make sure it is of a suitable material and size for your vessel.
-
Issue 3: Arcing or Sparking Inside the Microwave Cavity
Symptoms:
-
A visible flash of light or spark inside the microwave.
-
The instrument immediately shuts down.
-
Damage to the reaction vessel or the interior of the microwave cavity.
Root Causes & Solutions:
-
Presence of Metal: Any metal objects inside the microwave cavity will cause arcing.
-
Solution: Ensure that no metal clamps, spatulas, or other objects are accidentally left in the microwave. Use only microwave-safe vessels and caps.
-
-
Improperly Sealed Vessel: If a sealed vessel is not properly assembled, it can lead to pressure buildup and potential arcing at the seal.
-
Solution: Always use new septa and ensure the vessel cap is tightened to the manufacturer's specifications.
-
-
Damaged Waveguide Cover: The waveguide cover is a small, often mica, plate that protects the magnetron from splashes. If it becomes coated with residue or damaged, it can lead to arcing.[22][24]
-
Solution: Regularly inspect and clean the waveguide cover according to the manufacturer's instructions. Replace it if it is damaged.
-
Experimental Protocols
Protocol 1: Temperature Calibration with a Fiber-Optic Probe
To ensure the accuracy of your temperature measurements, it is good practice to calibrate your instrument's IR sensor against a fiber-optic probe.
Materials:
-
Microwave synthesizer with both IR and fiber-optic temperature measurement capabilities.
-
Standard microwave reaction vessel.
-
Solvent relevant to your pyrimidine synthesis (e.g., ethanol, DMF).
Procedure:
-
Place a known volume of the solvent into the reaction vessel with a stir bar.
-
Insert the fiber-optic probe into the vessel, ensuring the tip is submerged in the solvent but not touching the bottom or sides of the vessel.
-
Seal the vessel and place it in the microwave cavity.
-
Set a target temperature (e.g., 120 °C) and a hold time (e.g., 10 minutes).
-
Run the method and record both the IR and fiber-optic temperature readings over time.
-
Compare the two temperature profiles. Any significant deviation indicates that the IR sensor reading may not be accurately reflecting the internal reaction temperature.
Protocol 2: Optimizing Temperature for a Biginelli Reaction
The Biginelli reaction is a common method for pyrimidine synthesis that benefits from microwave irradiation.[25][26][27]
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Ethanol (3 mL)
-
Catalytic amount of acid (e.g., HCl)
-
Microwave synthesizer
Procedure:
-
Combine the aldehyde, β-ketoester, urea/thiourea, and ethanol in a microwave reaction vessel with a stir bar.
-
Add the acid catalyst.
-
Seal the vessel and place it in the microwave.
-
Set up a series of experiments to screen different temperatures (e.g., 100 °C, 120 °C, 140 °C) with a fixed reaction time (e.g., 10 minutes).[25][26]
-
Monitor the reactions by TLC or LC-MS to determine the optimal temperature for product formation and minimal byproduct generation.
-
Once the optimal temperature is identified, the reaction time can be further optimized.
Data Presentation
Table 1: Solvent Properties and Microwave Absorption
| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Tangent Delta (tan δ) | Microwave Absorption |
| Toluene | 111 | 2.38 | 0.040 | Low |
| Dioxane | 101 | 2.21 | 0.050 | Low |
| Acetonitrile | 82 | 37.5 | 0.062 | Medium |
| Ethanol | 78 | 24.5 | 0.941 | High |
| DMF | 153 | 36.7 | 0.161 | Medium |
| DMSO | 189 | 46.7 | 0.825 | High |
Data sourced from various literature. Dielectric properties can vary with temperature.[5]
Visualizations
Caption: Troubleshooting workflow for common temperature-related issues.
Caption: Comparison of conventional and microwave heating mechanisms.
References
- Theory of Microwave Heating for Organic Synthesis.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Microwave chemistry. Wikipedia. [Link]
- Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
- Microwave Synthesis Conditions.docx. UCSB MRL. [Link]
- Solvent Choice for Microwave Synthesis.
- Control of Microwave-Generated Hot Spots. 6. Generation of Hot Spots in Dispersed Catalyst Particulates and Factors That Affect Catalyzed Organic Syntheses in Heterogeneous Media.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]
- Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradi
- Microwave Hotspots: Thermal Nonequilibrium Dynamics from the Perspective of Quantum States. The Journal of Physical Chemistry A. [Link]
- Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Semantic Scholar. [Link]
- Hot Spot Formation in Microwave Plasma CVD Diamond Synthesis. IEEE Xplore. [Link]
- Hot Spot Formation in Microwave Plasma CVD Diamond Synthesis.
- Hot Spot Formation in Microwave Plasma CVD Diamond Synthesis. IEEE Xplore. [Link]
- Green approach for synthesizing Pyrimido pyrimidine moieties using TBAB. JOCPR. [Link]
- Capteurs de température à fibre optique: 5 Critical Advantages for Microwave Systems.
- Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review. RSC Publishing. [Link]
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
- High temperature high pressure vessel for microwave assisted chemistry. EPO. [Link]
- Microwave Multicomponent Synthesis. MDPI. [Link]
- Microwave-Assisted Organic Synthesis of a High-affinity Pyrazolo-pyrimidinyl TSPO Ligand. JoVE. [Link]
- Microwave-Assisted Synthesis in Drug Development. EPCP. [Link]
- Beyond Heat – Practical Requirements of a Microwave Synthesizer. Biotage. [Link]
- Microwave‐Assisted Synthesis of Pyrimidine Libraries.
- Temperature measurement inside microwave environment (a) fiber optic...
- How to Measure Reaction Temperature in Microwave-Heated Transformations.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
- Superhe
- Why Your Microwave Is Not Heating Evenly – Causes & Quick Fixes. Mr. Appliance. [Link]
- Getting Started with Microwave Synthesis.
- Sample Preparation III Control of pressure and temperature. Berghof Products + Instruments. [Link]
- A Safe Fiber-Optic-Sensor-Assisted Industrial Microwave-He
- Curve of reaction temperature and pressure for different microwave conditions.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
- A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
- Fiber Optic Infrared Temperature Measurement. Omega Engineering. [Link]
- Opsens fiber optic sensor for Microwave Assisted Chemistry and Food. Opsens Solutions. [Link]
- Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
- Troubleshooting Common Microwave Cooking Problems: Expert Tips on Avoiding Mistakes and Reheating Food for Food Science Enthusiasts and Culinary Professionals. Medium. [Link]
- Troubleshooting Microwave Heating Problems and Solutions. Expert Repair Appliances. [Link]
- Microwave-Assisted Synthesis of Some Pyrimidine Derivatives.
- Safety Considerations for Microwave Synthesis.
- Notes on the Troubleshooting and Repair of Microwave Ovens. Sci.Electronics.Repair FAQ. [Link]
- Common Microwave Heating Issues: Expert Solutions. Fix it Right Appliance Repair. [Link]
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- 4. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
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- 11. Advanced mechanisms and applications of microwave-assisted synthesis of carbon-based materials: a brief review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00701H [pubs.rsc.org]
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overcoming poor reactivity of starting materials in pyrimidine synthesis
Welcome to our dedicated technical support center for pyrimidine synthesis. As researchers, scientists, and professionals in drug development, we understand that the synthesis of these crucial heterocyclic scaffolds can sometimes be fraught with challenges, particularly concerning the reactivity of starting materials. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome these hurdles and optimize your synthetic outcomes. We will delve into the causality behind common experimental issues and offer robust, self-validating protocols to enhance your success in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your pyrimidine synthesis experiments, with a focus on widely used methods like the Biginelli and Pinner reactions.
Issue 1: Low Yields and Unreacted Starting Materials in the Biginelli Reaction
Question: I am observing a low yield in my Biginelli reaction, with a significant amount of unreacted starting materials detected by TLC. What are the likely causes, and how can I improve the conversion?
Answer: Low conversion in a Biginelli reaction is a common issue that can often be traced back to a few key factors related to your starting materials and reaction conditions. Let's break down the potential culprits and how to address them systematically.
-
Underlying Causes:
-
Poor Catalyst Activity: The acid catalyst is crucial for activating the carbonyl group of the aldehyde and facilitating the key condensation steps. If you are using a reusable catalyst, it may have lost its activity and require regeneration. For Brønsted acids like HCl, an inappropriate concentration can stall the reaction.[1][2]
-
Suboptimal Reaction Conditions: The delicate balance of reaction time and temperature is critical. Insufficient heating may not provide the necessary activation energy for the reaction to proceed to completion, while excessive heat can lead to the decomposition of reactants, particularly urea.[1][2]
-
Reactant Purity: Impurities in your aldehyde, β-ketoester, or urea can act as inhibitors, poisoning your catalyst or participating in unwanted side reactions.[1]
-
Solvent Effects: The choice of solvent can significantly impact the solubility of your starting materials and the overall reaction rate. While ethanol is commonly used, it may not be optimal for all substrate combinations.[2]
-
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields in the Biginelli reaction.
-
Detailed Troubleshooting Protocols:
Protocol 1: Catalyst Activity Verification
-
For Solid Catalysts (e.g., Amberlyst-15, Montmorillonite K-10):
-
Activate the catalyst by heating under vacuum (e.g., 100-120 °C for 4-6 hours) to remove adsorbed water.
-
Perform a control reaction with a known, reliable substrate combination to benchmark its activity.
-
-
For Lewis Acids (e.g., ZnCl₂, InCl₃):
-
Ensure the Lewis acid is anhydrous. If necessary, dry it under vacuum before use.
-
Consider using a freshly opened bottle of the catalyst.
-
-
For Brønsted Acids (e.g., HCl, p-TsOH):
-
Verify the concentration of your acid solution via titration.
-
Ensure the acid is not contaminated.
-
Protocol 2: Optimization of Reaction Conditions
-
Temperature Screening:
-
Set up a series of parallel reactions at different temperatures (e.g., room temperature, 50 °C, reflux).
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 2 hours).
-
-
Time-Course Study:
-
Run the reaction at the optimal temperature identified above and take aliquots at different time points (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze the aliquots by TLC or HPLC to determine the time required for maximum conversion.
-
-
Microwave-Assisted Synthesis:
-
If available, consider using a microwave reactor to accelerate the reaction. Microwave irradiation can often significantly reduce reaction times and improve yields.[3]
-
-
Issue 2: Formation of a Fluorescent Yellow Byproduct in the Biginelli Reaction
Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct, which is complicating purification. What is this byproduct, and how can I prevent its formation?
Answer: The fluorescent yellow byproduct you are observing is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs due to a competing reaction pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.[1][2]
-
Mechanism of Byproduct Formation:
Caption: The competing Biginelli and Hantzsch reaction pathways.
-
Prevention Strategies:
Strategy Rationale Lower Reaction Temperature The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly suppress the formation of the DHP byproduct.[1][2] Catalyst Selection The choice of catalyst can influence the selectivity between the two pathways. Some Lewis acids may preferentially promote the desired Biginelli reaction.[1][2] Order of Addition Adding the urea last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its decomposition into ammonia before it has a chance to react in the desired pathway.[1][2]
Issue 3: Low Yields and Side Reactions in the Pinner Synthesis
Question: My Pinner pyrimidine synthesis is resulting in a low yield and a complex mixture of byproducts. What are the common side reactions, and how can I improve the outcome?
Answer: The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be susceptible to side reactions if not carefully controlled.[2]
-
Common Side Reactions:
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material or key intermediates.
-
Incomplete cyclization.
-
-
Troubleshooting and Optimization:
Protocol 3: Ensuring Anhydrous Conditions and Reagent Quality
-
Amidine Quality:
-
Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time, which is detrimental to the reaction.[2]
-
Store amidine salts in a desiccator over a strong drying agent (e.g., P₂O₅).
-
-
Anhydrous Conditions:
-
Dry all glassware in an oven (e.g., 120 °C) overnight and cool under a stream of inert gas (e.g., nitrogen or argon).
-
Use anhydrous solvents. Solvents can be dried using standard laboratory techniques (e.g., distillation from a suitable drying agent).
-
Conduct the reaction under an inert atmosphere to prevent the ingress of moisture.[4]
-
Protocol 4: Optimizing Base and Temperature
-
Base Selection:
-
The choice and stoichiometry of the base are critical. Common bases include sodium ethoxide and potassium carbonate.[2]
-
Perform small-scale trial reactions with different bases to identify the most effective one for your specific substrates.
-
-
Temperature Control:
-
The optimal temperature will depend on the reactivity of your starting materials.
-
Monitor the reaction closely by TLC. If you observe the formation of multiple byproducts, consider lowering the reaction temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature may be necessary.[2]
-
-
Alternative Strategies for Overcoming Poor Reactivity
When optimization of existing protocols fails to provide satisfactory results, it may be necessary to consider alternative synthetic strategies.
-
Use of Activating Agents:
-
For less reactive starting materials, the use of activating agents can be beneficial. For example, converting an amide to a more reactive intermediate with reagents like 2-chloropyridine and trifluoromethanesulfonic anhydride can facilitate subsequent cyclization.[5]
-
-
Alternative Catalytic Systems:
-
Modern Synthetic Methods:
Summary of Catalyst Performance in Pyrimidine Synthesis
The following table provides a comparative overview of different catalytic systems for pyrimidine synthesis to aid in your selection process.
| Catalyst Type | Examples | Key Advantages | Key Disadvantages |
| Metal-Based Catalysts | Cu(II) triflate, ZnBr₂, Pt/C | High efficiency, broad substrate scope.[6][7] | Potential for metal contamination in the final product, cost. |
| Organocatalysts | Proline, Thiourea derivatives | Metal-free, often milder reaction conditions. | May have lower turnover numbers compared to metal catalysts. |
| Solid Acid Catalysts | Amberlyst-15, K-10 Clay | Ease of separation, reusability. | Can have lower activity than homogeneous catalysts. |
By systematically addressing the potential issues outlined in this guide and considering alternative strategies when necessary, you can significantly improve the success rate of your pyrimidine synthesis experiments.
References
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
- A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers - Benchchem.
- Catalyzed Methods to Synthesize Pyrimidine and Rel
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Synthesis of Pyrimidine Deriv
- Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles | ACS Catalysis - ACS Public
- Pyrimidine synthesis - Organic Chemistry Portal.
- Green Recipes for Pyrimidine - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Green Recipes for Pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of (2-(Methylthio)pyrimidin-5-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of (2-(Methylthio)pyrimidin-5-yl)methanol. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions to challenges encountered when transitioning from lab-scale to larger-scale production.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. While its synthesis may be straightforward on a laboratory scale, scaling up the process often introduces a host of challenges that can impact yield, purity, and safety.[1] Factors such as heat and mass transfer, mixing efficiency, and reaction kinetics do not scale linearly and require careful consideration.[2][3] This guide addresses common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower you to effectively troubleshoot your process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction yield dropped significantly when moving from a 1 L flask to a 20 L reactor. What are the likely causes?
A drop in yield during scale-up is a common and multifaceted problem.[4] The primary reason is that physical phenomena like heat and mass transfer change dramatically with volume.[2][3] Let's break down the potential culprits.
Causality and Troubleshooting Steps:
-
Inefficient Mixing & Mass Transfer: In larger vessels, achieving a homogeneous mixture is more difficult.[4] This can lead to localized "hot spots" or areas of high reactant concentration, promoting the formation of byproducts.
-
Solution: Evaluate your reactor's agitation system. The stirrer speed, and the type and size of the impeller must be adequate for the vessel geometry and batch volume. For reactions involving solids, ensure the agitation is sufficient to maintain a uniform slurry.
-
-
Poor Heat Transfer & Exotherm Control: Many reactions in pyrimidine synthesis are exothermic.[4] A 1 L flask has a high surface-area-to-volume ratio, allowing for efficient heat dissipation. In a 20 L reactor, this ratio is much lower, and heat can build up rapidly, leading to product degradation or side reactions.[3]
-
Solution: Implement controlled, slow addition of reagents using a dropping funnel or a syringe pump to manage the rate of heat generation.[4] Ensure your reactor's cooling system is capable of handling the thermal load. A preliminary thermal hazard assessment is advisable before scaling up.
-
-
Changes in Reaction Kinetics: The altered physical environment can affect the reaction kinetics. What worked at a small scale may require re-optimization.[4]
-
Solution: Re-evaluate reaction parameters such as temperature, concentration, and catalyst loading at the new scale. It may be necessary to adjust these to achieve optimal performance.[4]
-
Question 2: I'm observing new, significant impurities in my scaled-up batch that were minor or absent in the lab. How can I identify and mitigate them?
The appearance of new impurities is often linked to the issues of poor mixing and temperature control discussed above.
Common Impurities and Mitigation Strategies:
-
Over-reaction or Degradation Products: These are often caused by extended reaction times at elevated temperatures due to poor exotherm control.
-
Mitigation: Tightly control the internal reaction temperature.[4] Monitor the reaction progress closely using techniques like TLC or HPLC and quench the reaction as soon as the starting material is consumed.
-
-
Byproducts from Side Reactions: Inefficient mixing can lead to localized excesses of a reagent, promoting alternative reaction pathways.
-
Mitigation: Optimize the rate of addition and ensure vigorous stirring. Consider subsurface addition of the reagent to improve its dispersion.
-
-
Oxidation Products: The dihydropyrimidine or other intermediates can be susceptible to oxidation, a problem that can be exacerbated by longer processing times at a larger scale.
-
Mitigation: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[4]
-
-
Starting Material Impurities: Impurities in raw materials that were negligible at a small scale can become significant at a larger scale.[4]
-
Mitigation: Source high-purity starting materials and perform quality control checks before use.[4]
-
Question 3: During workup and purification, my product is "oiling out" instead of crystallizing. How can I achieve solid product isolation?
"Oiling out" occurs when the compound separates from the solution as a liquid phase because its melting point is lower than the temperature of the solution.[5] This is a common issue in recrystallization.
Troubleshooting Steps for Crystallization:
-
Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[5]
-
Action: Allow the solution to cool gradually to room temperature, and only then place it in an ice bath. Gentle stirring during cooling can sometimes promote nucleation.
-
-
Adjust Solvent Polarity: The choice of solvent is critical.[6]
-
Action: Try using a more non-polar solvent system. If you are using a single solvent, try a two-solvent system. For example, dissolve your compound in a minimal amount of a "good" solvent (like methanol or ethanol) and then slowly add a "poor," miscible solvent (like water or heptane) until turbidity persists.[6][7]
-
-
Increase Solvent Volume: The concentration might be too high.
-
Action: Add more of the primary solvent to reduce the saturation point, which can prevent the product from coming out of solution at too high a temperature.[5]
-
-
"Seed" the Solution: Introducing a small crystal of the pure product can provide a nucleation site for crystal growth.
-
Action: If you have a small amount of pure, solid material from a previous batch, add a tiny speck to the cooled, supersaturated solution.
-
Process Workflow & Decision Diagrams
The following diagrams illustrate logical workflows for troubleshooting common scale-up issues.
Caption: Troubleshooting workflow for addressing low yield during scale-up.
Caption: Decision workflow for selecting a suitable purification method.
Data Summary Tables
Table 1: Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reduced Yield | Inefficient mixing, poor temperature control, non-linear scaling of kinetics.[2][4] | Improve agitation, control reagent addition rate, re-optimize reaction parameters. |
| Impurity Formation | Localized hot spots, reagent concentration gradients, oxygen exposure.[4] | Ensure homogenous mixing, run reaction under an inert atmosphere. |
| "Oiling Out" | Solution is too concentrated, cooling is too rapid, poor solvent choice.[5] | Reduce concentration, slow the cooling rate, screen different solvent systems.[5] |
| Difficult Filtration | Very fine particles or gelatinous precipitate. | Age the slurry (allow it to stir for longer after crystallization), or use a filter aid. |
Table 2: Comparison of Purification Techniques
| Technique | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Cost-effective, highly scalable, can yield very pure material.[6] | Potential for low recovery, risk of "oiling out," solvent selection can be time-consuming.[5][6] | Purifying large quantities (>100 g) of solid material with moderate to high initial purity. |
| Flash Chromatography | High resolution, effective for separating complex mixtures and oily products.[6] | Less scalable, requires large volumes of solvent, more expensive (silica gel). | Purifying small to medium quantities (<100 g) or when recrystallization fails. |
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol describes a representative synthesis via reduction of a corresponding ester. Note: This is a general guide and may require optimization.
-
Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate in anhydrous Tetrahydrofuran (THF).[8]
-
Cooling: Cool the solution to 0 °C using an ice-salt bath.
-
Reagent Addition: Slowly add a solution of a reducing agent, such as Lithium Aluminium Hydride (LiAlH₄) in THF, via the addition funnel, ensuring the internal temperature does not exceed 5 °C.[8]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 2-3 hours, then warm to room temperature and stir overnight. Monitor the reaction by TLC or HPLC until the starting material is consumed.[8]
-
Quenching: Carefully cool the reactor back to 0 °C. Slowly and cautiously add water, followed by a 15-20% aqueous solution of sodium hydroxide or potassium hydroxide, and then more water to quench the excess reducing agent.[8] Caution: This quenching process is highly exothermic and generates hydrogen gas.
-
Workup: Stir the resulting slurry for 1-2 hours. Filter the solids (inorganic salts) and wash them thoroughly with THF or Ethyl Acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Purification by Single-Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the crude product is highly soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol, ethyl acetate, or a mixture).[6][7]
-
Dissolution: In a suitable vessel, heat the selected solvent to near boiling. Add the hot solvent to the crude material portion-wise with stirring until it is fully dissolved. Use the minimum amount of hot solvent necessary.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.[6]
-
Crystallization: Allow the clear filtrate to cool slowly and undisturbed to room temperature. Then, cool further in an ice bath to maximize crystal formation.[6]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[6]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
- Meisenbach, M., Allmendinger, T., & Mak, C.-P. (n.d.). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- American Chemical Society. (n.d.). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support.
- BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
- (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- The Royal Society of Chemistry. (n.d.). Scale-Up: What Goes Wrong?.
- Uk-cpi.com. (2025). 6 key challenges when scaling up sustainable chemical processes.
- EPIC Systems Group. (n.d.). 8 Key Challenges To Pilot Plant Scale-Up.
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
- ChemicalBook. (2025). (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem. (n.d.). Purifying Pyrimidine Intermediates: An In-depth Technical Guide to Recrystallization Techniques.
- BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Pyrimidine Intermediates.
Sources
- 1. Scale-Up: What Goes Wrong? [rsc.org]
- 2. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]
addressing common issues in the characterization of pyrimidine derivatives
Welcome to the Technical Support Center dedicated to addressing the common challenges encountered in the synthesis, purification, and analytical characterization of pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting strategies to streamline your experimental workflows.
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural basis for a vast array of therapeutic agents.[1] Their synthesis and characterization, however, are often fraught with challenges ranging from low reaction yields and purification difficulties to complex analytical data interpretation. This guide provides a structured approach to troubleshooting these common issues, grounded in mechanistic principles and practical experience.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the characterization of pyrimidine derivatives.
Q1: My pyrimidine synthesis is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in pyrimidine synthesis are a frequent issue.[2] Key factors to consider include:
-
Suboptimal Reaction Conditions: Temperature, solvent, catalyst, and reaction time can significantly affect the yield.[2]
-
Purity of Starting Materials: Impurities in reactants can lead to side reactions and inhibit the desired transformation.[2][3]
-
Reagent Stoichiometry: Incorrect molar ratios of reactants can result in the incomplete conversion of the limiting reagent.[2][4]
-
Reaction Equilibrium: If the reaction is reversible, inefficient removal of byproducts like water can shift the equilibrium towards the reactants.[2]
Q2: I'm observing unexpected side-products in my reaction mixture. What are the common culprits?
A2: The formation of side-products can complicate purification and reduce yields.[4] Common side-products in pyrimidine synthesis, particularly in reactions like the Biginelli reaction, include:
-
Self-condensation products of aldehydes or β-ketoesters.[3]
-
Dihydropyridine derivatives from self-condensation of the β-ketoester.[3]
-
Oxidation products of the dihydropyrimidine ring.[3]
-
Regioisomers , especially when synthesizing substituted pyrimidines.[4]
Q3: My pyrimidine derivative is poorly soluble in common organic solvents, making purification and analysis difficult. What can I do?
A3: Poor solubility is a significant hurdle.[5] A systematic approach to address this includes:
-
Solvent Screening: Test a wide range of solvents with varying polarities.[5]
-
Temperature Variation: Assess solubility at different temperatures. Many compounds are more soluble at elevated temperatures.[5][6]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH can significantly enhance solubility.[5][7]
-
Co-solvent Systems: Using a mixture of solvents can sometimes improve solubility.[7]
Q4: My final pyrimidine product is difficult to crystallize. What are some effective strategies?
A4: Crystallization can be challenging, especially with poorly soluble compounds.[8] Consider the following:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but have low solubility when cold.[8]
-
Inducing Crystallization: If crystals don't form upon cooling, try scratching the inside of the flask or adding a seed crystal.[8]
-
Diffusion Crystallization: Dissolve the compound in a good solvent (e.g., DMF, DMSO) and place it in a larger container with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent can induce crystallization.[9]
Q5: I'm seeing complex or unexpected fragmentation patterns in the mass spectrum of my pyrimidine derivative. How can I interpret this?
A5: Mass spectral fragmentation of pyrimidines is highly dependent on the nature and position of substituents.[10] Common fragmentation pathways involve the loss of small neutral molecules or radicals from the substituents, followed by cleavage of the pyrimidine ring itself.[10][11] The stable pyrimidine ring is often retained in many fragment ions.[10]
Troubleshooting Guides
This section provides in-depth guidance on specific experimental challenges.
Guide 1: Synthesis and Purification
Issue: Low Yields and Side-Product Formation in the Biginelli Reaction
The Biginelli reaction, a cornerstone of dihydropyrimidinone synthesis, can be prone to low yields and the formation of impurities.[12]
Troubleshooting Workflow for the Biginelli Reaction
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of (2-(Methylthio)pyrimidin-5-yl)methanol
Welcome to the technical support center for (2-(Methylthio)pyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during the storage and handling of this compound. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of a pyrimidine ring, a methylthio group, and a hydroxymethyl group provides a unique chemical scaffold for the synthesis of a wide range of biologically active molecules. However, these same functional groups can also be susceptible to degradation if the compound is not stored and handled correctly. This guide provides a comprehensive overview of potential stability issues, troubleshooting advice, and frequently asked questions to help you maintain the quality and purity of your this compound samples.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter, their probable causes, and actionable solutions.
Issue 1: Appearance of New, Unidentified Peaks in HPLC or LC-MS Analysis
Question: I have been storing this compound in the lab, and my recent analysis shows new peaks that were not present in the initial QC data. What could be causing this?
Answer: The appearance of new peaks is a strong indicator of degradation. The most probable cause is the oxidation of the methylthio group.
Scientific Rationale: The sulfur atom in the methylthio group is susceptible to oxidation, which typically occurs in a two-step process: first to a sulfoxide and then to a sulfone. This can be initiated by exposure to atmospheric oxygen, trace metal ions, or oxidizing contaminants. The resulting sulfoxide and sulfone are more polar than the parent compound and will therefore have different retention times in reverse-phase HPLC, appearing as new peaks.
Troubleshooting Steps:
-
Confirm the Identity of Degradants: If possible, use mass spectrometry (MS) to determine the molecular weights of the new peaks. An increase of 16 amu corresponds to the formation of the sulfoxide, and an increase of 32 amu corresponds to the sulfone.
-
Review Storage Conditions:
-
Temperature: Has the compound been consistently stored at the recommended 2-8°C?
-
Atmosphere: Was the container tightly sealed? For long-term storage, was the vial flushed with an inert gas like argon or nitrogen before sealing?
-
Light Exposure: Has the compound been protected from light? Amber vials or storage in a dark cabinet are recommended.
-
-
Solvent Purity: If the compound was in solution, were the solvents of high purity and free of peroxides? Ethers and other solvents can form peroxides over time, which are potent oxidizing agents.
Preventative Measures:
-
Always store this compound in a tightly sealed container at 2-8°C.
-
For long-term storage, aliquot the compound into smaller, single-use vials and flush with an inert gas before sealing. This minimizes repeated exposure to air and moisture.
-
Store in amber glass vials or in a dark location to prevent photodegradation.
Issue 2: Decrease in Purity and Potency Over Time
Question: I've noticed a gradual decrease in the purity of my this compound sample, as determined by quantitative analysis. What could be the reason for this loss of active compound?
Answer: A decrease in purity is a direct consequence of degradation. Besides oxidation, hydrolysis of the pyrimidine ring or the methylthio group can also contribute to the loss of the parent compound.
Scientific Rationale: Pyrimidine rings can be susceptible to hydrolysis under certain pH conditions, although they are generally stable at neutral pH. The methylthio group can also be a target for hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of a hydroxyl group at the 2-position of the pyrimidine ring.
Troubleshooting Steps:
-
Analyze for Hydrolysis Products: Use LC-MS to look for a product with a molecular weight corresponding to the replacement of the methylthio group with a hydroxyl group.
-
Check pH of Solutions: If the compound is stored in solution, ensure the pH is near neutral. Buffering the solution may be necessary for long-term storage.
-
Assess for Photodegradation: Pyrimidine derivatives can be sensitive to UV light. If the compound has been exposed to light, this could be a contributing factor.
Preventative Measures:
-
Avoid storing the compound in acidic or basic solutions for extended periods.
-
If working in solution, use freshly prepared solutions and store them under the same recommended conditions as the solid material (cool, dark, and tightly sealed).
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The ideal storage conditions are in a tightly sealed container, protected from light, at a temperature of 2-8°C. For long-term storage, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
Q2: What are the main degradation pathways for this compound?
A2: The primary and most likely degradation pathway is the oxidation of the methylthio (-SCH₃) group to the corresponding sulfoxide (-SOCH₃) and subsequently to the sulfone (-SO₂CH₃). Other potential, though generally less common, pathways include hydrolysis of the pyrimidine ring or the methylthio group, and photodegradation upon exposure to UV light.
Q3: Can the hydroxymethyl group degrade during storage?
A3: The hydroxymethyl (-CH₂OH) group is generally more stable than the methylthio group under typical storage conditions. However, it could potentially be oxidized to an aldehyde or a carboxylic acid under harsh oxidative stress, though this is less likely than the oxidation of the sulfur atom.
Q4: How can I check the purity of my this compound sample?
A4: The most common and effective methods for purity assessment are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). ¹H NMR spectroscopy can also be used to assess purity and identify major impurities if they are present at sufficient concentrations.
Q5: What are the visual signs of degradation?
A5: this compound is typically a white to off-white solid. A significant change in color (e.g., to yellow or brown) or a change in physical state (e.g., becoming sticky or oily) could indicate degradation. However, degradation can occur without any visible changes, so analytical testing is crucial.
Q6: Is it safe to use a partially degraded sample of this compound?
A6: It is strongly advised not to use a degraded sample in your experiments. The presence of impurities can lead to unpredictable results, side reactions, and inaccurate biological data. If you suspect degradation, it is best to obtain a fresh, high-purity batch of the compound.
Data Summary & Protocols
Table 1: Potential Degradation Products of this compound
| Degradation Product Name | Structure | Molecular Weight Change from Parent | Probable Cause |
| (2-(Methylsulfinyl)pyrimidin-5-yl)methanol | C₆H₈N₂O₂S | +16 amu | Oxidation |
| (2-(Methylsulfonyl)pyrimidin-5-yl)methanol | C₆H₈N₂O₃S | +32 amu | Oxidation |
| (2-Hydroxypyrimidin-5-yl)methanol | C₅H₆N₂O₂ | -26 amu | Hydrolysis |
Experimental Protocol: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required based on your specific instrumentation.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient, for example, starting with 95% A and increasing to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the chromatogram to that of a reference standard or the initial QC data to identify any new peaks.
-
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways of this compound.
Caption: Primary degradation pathways of this compound.
References
While specific literature on the degradation of this compound is limited, the principles outlined in this guide are based on established knowledge of pyrimidine and thioether chemistry. For further reading on the general stability and reactivity of related compounds, please consult standard medicinal and organic chemistry textbooks and journals.
Technical Support Center: High-Purity Refining of (2-(Methylthio)pyrimidin-5-yl)methanol
Welcome to the technical support center for the purification of (2-(Methylthio)pyrimidin-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-backed solutions to common challenges encountered during the purification of this critical pharmaceutical intermediate. As Senior Application Scientists, we have structured this guide to not only provide step-by-step protocols but also to explain the scientific reasoning behind each choice, ensuring a robust and reproducible purification process.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My initial purity analysis (TLC/HPLC) of the crude product shows multiple spots/peaks close to my target compound. Which purification method should I choose?
Answer: When dealing with closely related impurities, flash column chromatography is generally the more effective initial purification technique over recrystallization.
-
Expertise & Experience: Recrystallization relies on significant differences in solubility between your compound and the impurities within a chosen solvent system. If the impurities have similar structures and polarities to this compound, their solubility profiles will likely be too similar for effective separation by crystallization alone. Chromatography, however, separates compounds based on their differential partitioning between a stationary phase and a mobile phase, which can resolve even minor structural differences.[1]
-
Trustworthiness: The principle of chromatography is to establish a continuous equilibrium of the components between the mobile and stationary phases.[2] For polar, nitrogen-containing heterocycles like your target molecule, silica gel is a common stationary phase. However, the acidic nature of standard silica gel can cause strong, sometimes irreversible, binding and significant tailing or streaking of basic compounds.[3] Therefore, a modified approach is often necessary (see Question 3).
Question 2: I've attempted recrystallization, but I'm experiencing either very low yield or no crystal formation at all. What's going wrong?
Answer: This is a common issue, typically rooted in solvent selection or supersaturation problems.[4]
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5]
-
Solution: Conduct a systematic solvent screen. Place a few milligrams of your crude product in several test tubes and add a small amount of different solvents (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, or mixtures with heptane). Heat the tubes to the solvent's boiling point. A good candidate will fully dissolve the compound when hot and show significant precipitate upon cooling to room temperature and then in an ice bath.
-
-
Insufficient Supersaturation: You may have used too much solvent, preventing the solution from becoming supersaturated as it cools.
-
Solution: When dissolving your crude product, use the minimum amount of hot solvent required to achieve a clear solution.[4] If you've already added too much, you can carefully evaporate some of the solvent under a nitrogen stream to re-establish the correct concentration.
-
-
Oiling Out: The compound may be melting instead of dissolving or precipitating as a liquid (oil) rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Switch to a lower-boiling point solvent or use a solvent pair. Dissolve the compound in a "good" solvent (one it's highly soluble in) and then slowly add a "poor" solvent (an anti-solvent in which it is insoluble) at an elevated temperature until the solution becomes faintly cloudy. Then, allow it to cool slowly.
-
Question 3: During column chromatography, my compound is streaking badly on the TLC plate and eluting as a broad band from the column. How can I improve the separation?
Answer: Streaking (or tailing) is a classic sign of undesirable interactions between your polar, basic compound and the acidic silica gel stationary phase.[3]
-
Expertise & Experience: The nitrogen atoms in the pyrimidine ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape and inefficient separation.
-
Authoritative Grounding: To mitigate this, you need to neutralize these acidic sites. This is typically achieved by adding a small amount of a basic modifier to your mobile phase.[3]
Solutions:
-
Use a Basic Modifier: Add 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system.[3] For example, a common mobile phase for polar compounds is a gradient of methanol in dichloromethane (DCM).[6][7] You would modify this to be, for instance, 0-10% Methanol in DCM with 1% Et₃N constant throughout the gradient.
-
Switch to a Different Stationary Phase: If basic modifiers do not resolve the issue, consider using a different adsorbent.
-
Neutral Alumina: Alumina can be used for the purification of amines and other basic compounds.[6]
-
Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is nonpolar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. In this system, the most polar compounds elute first. This is an excellent alternative for highly polar molecules that are difficult to purify on normal-phase silica.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities typically originate from the manufacturing process, including unreacted starting materials, by-products, or degradation products.[8] For example, if synthesized via reduction of an ester like ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate, potential impurities could include the starting ester itself or by-products from the reducing agent.[9]
Q2: How can I effectively dry my final product to remove residual solvents?
A2: After filtration, the final step is drying to remove any remaining solvents.[10] For a stable solid, the most effective method is vacuum drying, often with gentle heating (e.g., 40-50°C). Place the product in a vacuum oven under high vacuum. The combination of reduced pressure and mild heat efficiently removes volatile solvents.
Q3: What analytical techniques should I use to confirm the purity of my final product?
A3: A combination of techniques is recommended for robust purity confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and precise method to quantify organic impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.[9]
-
Gas Chromatography (GC): Used specifically to determine the content of residual solvents.[8]
Q4: Is distillation a viable purification method for this compound?
A4: Distillation is used to separate compounds based on differences in boiling points and is primarily effective for volatile liquids or low-melting solids.[10] Given that this compound is a solid with a predicted high boiling point, distillation is generally not a suitable method for its primary purification. It would likely require high vacuum and high temperatures that could lead to decomposition.
Data & Protocols
Table 1: Recommended Solvent Systems for Flash Chromatography
This table provides starting points for developing a separation method on silica gel. The optimal system must be determined empirically via TLC analysis.
| Solvent System (v/v) | Polarity | Target Compounds | Notes |
| 20-50% Ethyl Acetate / Hexane | Medium | Less polar impurities | Good for initial elution to wash off nonpolar by-products. |
| 100% Ethyl Acetate | Medium-High | Compounds of intermediate polarity | May elute the target compound, but often requires a stronger solvent.[7] |
| 2-10% Methanol / Dichloromethane | High | This compound | A standard choice for polar compounds.[6][7] |
| 5% (10% NH₄OH in MeOH) / DCM | High (Basic) | Basic polar compounds | Recommended system to prevent streaking and improve peak shape. |
Experimental Protocol 1: High-Purity Recrystallization
This protocol outlines a standard single-solvent recrystallization process.
-
Solvent Selection: Based on prior screening, select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point (e.g., ethyl acetate or isopropanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of the chosen solvent to the flask and heat the mixture to the solvent's boiling point with stirring until all the solid dissolves.[4]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the product yield.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visual Workflow: General Purification Strategy
Caption: General purification workflow for this compound.
Visual Workflow: Troubleshooting Chromatography Issues
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- Blog. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates?
- Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds?
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Unknown Source. (n.d.). Column chromatography.
- Membrane Solutions. (n.d.). Column Chromatography Notes.
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
- ChemicalBook. (2025, July 24). (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
Sources
- 1. chromtech.com [chromtech.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 9. (4-AMINO-2-(METHYLTHIO)PYRIMIDIN-5-YL)METHANOL | 588-36-3 [chemicalbook.com]
- 10. shyzchem.com [shyzchem.com]
Validation & Comparative
alternative methods for the synthesis of (2-(Methylthio)pyrimidin-5-yl)methanol
A Comparative Guide to the Synthesis of (2-(Methylthio)pyrimidin-5-yl)methanol
Abstract: this compound is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for more complex molecular architectures. Its utility is analogous to related structures used in the synthesis of pyridopyrimidines and naphthyridines as inhibitors of Akt kinase for cancer treatment.[1] This guide provides an in-depth comparison of two primary alternative methods for its synthesis: the direct reduction of a pyrimidine-5-carboxylate ester and the strategic dehalogenation of a chlorinated precursor. By examining the underlying chemical principles, detailed experimental protocols, and key performance metrics, this document aims to equip researchers with the insights needed to select the most appropriate synthetic route for their specific laboratory or process chemistry needs.
Method 1: Synthesis via Reduction of a 5-Carboxylate Ester
This approach represents a classical and direct functional group transformation, converting a stable ester at the C5 position of the pyrimidine ring directly into the desired primary alcohol. The success of this method hinges on the availability of the starting ester and the selection of a suitable reducing agent capable of performing the transformation efficiently without affecting the sensitive methylthio group or the pyrimidine core.
Causality and Strategic Choices
The reduction of an ester to a primary alcohol is a fundamental reaction in organic synthesis. The choice of reducing agent is critical. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that readily converts esters to alcohols. Its high reactivity ensures a complete and often rapid conversion. An analogous, high-yield reduction of ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate to the corresponding alcohol using LiAlH₄ has been reported, demonstrating the viability of this approach on a similar scaffold.[1] While other reagents like diisobutylaluminium hydride (DIBAL-H) could be used, they often require cryogenic temperatures to control selectivity, adding complexity to the process. LiAlH₄, despite its reactivity with protic solvents, offers a straightforward and high-yielding pathway when executed correctly.
Experimental Workflow: Method 1
Caption: Workflow for the LiAlH₄ reduction of a pyrimidine ester.
Detailed Experimental Protocol (Adapted from Analogous Synthesis[1])
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with a solution of ethyl 2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF, ~15 mL per gram of ester).
-
Cooling: The solution is cooled to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: A solution of lithium aluminum hydride (LiAlH₄, 2 M in THF, 1.1 to 1.2 equivalents) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm slowly to room temperature and stirred overnight. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the mixture is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (X mL), 15-20% aqueous potassium hydroxide solution (X mL), and finally water again (2X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for generating a granular, easily filterable precipitate of aluminum salts.
-
Isolation: The resulting slurry is stirred for 1 hour. Anhydrous magnesium sulfate is added to absorb excess water. The mixture is filtered through a pad of Celite, and the filter cake is washed with additional THF.
-
Purification: The combined filtrate is concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary to yield the final product, this compound.
Method 2: Synthesis via Dehalogenation of a Chlorinated Precursor
This alternative strategy employs a more functionalized and potentially more accessible intermediate, (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol, which is available from commercial suppliers. The final step involves the selective removal of the chloro group at the C4 position, a common strategy in heterocyclic chemistry to access less substituted analogs.
Causality and Strategic Choices
Catalytic hydrogenation is a powerful and clean method for the dehalogenation of aryl and heteroaryl chlorides. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity and efficiency. The reaction proceeds via the oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis. A base, such as triethylamine (Et₃N) or magnesium oxide (MgO), is typically added to act as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction. This prevents the acid-catalyzed degradation of the substrate or product and maintains the catalyst's activity. The choice of solvent is also important; methanol or ethanol are commonly used as they readily dissolve the substrate and the hydrogen gas.
Experimental Workflow: Method 2
Caption: Workflow for the catalytic dehalogenation of the chloro-pyrimidine intermediate.
Detailed Experimental Protocol
-
Setup: To a solution of (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol (1 equivalent) in methanol (MeOH, ~20 mL per gram of substrate) in a hydrogenation flask is added triethylamine (Et₃N, 1.5 equivalents).
-
Catalyst Addition: Palladium on carbon (10% Pd/C, 5-10 mol% by weight) is carefully added to the solution.
-
Hydrogenation: The flask is connected to a hydrogenation apparatus. The atmosphere is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically a balloon, or 1-3 atm pressure) at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with additional methanol.
-
Purification: The combined filtrate is concentrated under reduced pressure. The resulting crude residue is purified by silica gel column chromatography to afford the pure this compound.
Comparative Performance Analysis
The choice between these two methods depends on several factors, including the availability of starting materials, scale of the synthesis, and available laboratory equipment. The following table provides a side-by-side comparison of key performance indicators.
| Metric | Method 1: Ester Reduction | Method 2: Dehalogenation |
| Starting Material | Ethyl 2-(methylthio)pyrimidine-5-carboxylate | (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol |
| Reagent Availability | Starting ester may require multi-step synthesis. | Chlorinated precursor is commercially available. |
| Key Reagents | LiAlH₄ (pyrophoric, water-reactive) | H₂ gas (flammable), Pd/C catalyst |
| Reported Yield | High (analogous reaction reports 96% yield).[1] | Typically high (>90%) for this type of reaction. |
| Safety Considerations | Requires rigorous anhydrous conditions and careful quenching of a highly reactive hydride. | Requires proper handling of flammable hydrogen gas and a pyrophoric catalyst (when dry). |
| Scalability | Scalable, but the exothermic nature of the LiAlH₄ quench requires careful thermal management. | Highly scalable and commonly used in industrial processes. Hydrogenation reactors are standard equipment. |
| Purification | Workup generates inorganic salts that are removed by filtration. Chromatography may be needed. | Catalyst is removed by simple filtration. Chromatography is often required to remove base and byproducts. |
Conclusion and Recommendations
Both Method 1 and Method 2 present viable and effective routes for the synthesis of this compound.
Method 1 (Ester Reduction) is an excellent choice for laboratory-scale synthesis, particularly if the precursor ester is readily available or has been synthesized in a preceding step. The reaction itself is high-yielding and conceptually straightforward, relying on fundamental organic transformations.[1] The primary challenges are the synthesis of the starting material and the careful handling of lithium aluminum hydride.
Method 2 (Dehalogenation) is arguably the more practical approach, especially for rapid access to the target molecule or for larger-scale production. Its main advantage lies in starting from a commercially available, advanced intermediate. The dehalogenation reaction is robust, clean, and highly scalable, leveraging standard catalytic hydrogenation technology widely employed in the pharmaceutical industry.
Ultimately, the optimal choice will be dictated by the specific constraints and objectives of the research or development program, balancing the cost and availability of starting materials against the required equipment and safety protocols for each route.
References
Sources
A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers, Scientists, and Drug Development Professionals
Pyrimidines are fundamental heterocyclic scaffolds that form the backbone of nucleic acids and a vast array of biologically active compounds, making their efficient synthesis a cornerstone of medicinal chemistry and drug discovery.[1] The quest for novel therapeutic agents continually drives the development of innovative and sustainable catalytic methods to access these vital structures. This guide offers a comprehensive comparative analysis of various catalytic systems employed in pyrimidine synthesis, providing in-depth technical insights, detailed experimental protocols, and mechanistic visualizations to empower researchers in selecting the optimal catalyst for their specific synthetic challenges.
The synthesis of the pyrimidine core is often achieved through multicomponent reactions, such as the celebrated Biginelli and Pinner reactions, which offer atom economy and rapid access to molecular complexity.[1][2] The choice of catalyst in these transformations is paramount, profoundly influencing reaction efficiency, selectivity, and environmental footprint. This guide will navigate the diverse landscape of catalysts, from classical acid and base promoters to modern transition metal complexes, organocatalysts, and biocatalysts, with a particular focus on the burgeoning field of nanocatalysis.[3][4][5][6][7]
Performance Comparison of Catalysts
The efficacy of a catalyst in pyrimidine synthesis is a multifactorial equation, with key performance indicators including reaction yield, time, catalyst loading, and the crucial aspect of recyclability for sustainable processes. The following sections provide a comparative overview of different catalyst classes, supported by experimental data from the literature.
Homogeneous Catalysts
Homogeneous catalysts, existing in the same phase as the reactants, offer high activity and selectivity due to their well-defined active sites. Lewis acids, Brønsted acids, and organocatalysts fall into this category.
Lewis and Brønsted Acids: Traditional acid catalysis remains a workhorse in pyrimidine synthesis. Lewis acids like zinc chloride (ZnCl₂) and iron chloride (FeCl₂) have been shown to effectively catalyze the condensation reactions.[8] Brønsted acids, such as p-toluenesulfonic acid (p-TSA) and even vitamin C, have also been employed as efficient and green homogeneous catalysts.[9]
Organocatalysts: These metal-free catalysts, such as L-proline and 1,4-diazabicyclo[2.2.2]octane (DABCO), offer a greener alternative to metal-based systems, often operating under mild conditions.[5][10] Their use can lead to high yields and simplified product purification.
Heterogeneous Catalysts
Heterogeneous catalysts, in a different phase from the reaction mixture, are highly valued for their ease of separation and potential for recyclability, aligning with the principles of green chemistry. This category is dominated by metal oxides, supported catalysts, and various nanomaterials.
Nanocatalysts: The advent of nanotechnology has revolutionized catalysis, and pyrimidine synthesis has been a significant beneficiary. Nanocatalysts, with their high surface-area-to-volume ratio, exhibit exceptional catalytic activity.[11] A wide array of nanocatalysts have been explored, including:
-
Metal Oxides: Zinc oxide (ZnO) and zirconium dioxide (ZrO₂) nanoparticles have demonstrated high efficiency.[4][12]
-
Magnetic Nanoparticles: Catalysts supported on a magnetic core, such as Fe₃O₄, allow for facile recovery using an external magnet, simplifying the workup process and enhancing reusability.[6]
-
Bimetallic and Composite Nanomaterials: Systems like nano-NiZr₄(PO₄)₆ and CoCr₂O₄ have shown robust and retrievable catalytic performance.[3][13]
Biocatalysts
Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. Enzymes from the purine and pyrimidine salvage pathways are valuable biocatalysts for the synthesis of nucleic acid derivatives.[14] While their application in broader pyrimidine synthesis is still emerging, they represent a promising frontier for sustainable chemistry.
Data Presentation: A Comparative Overview
To facilitate a direct comparison, the following table summarizes the performance of various catalysts in the Biginelli reaction, a cornerstone of dihydropyrimidinone synthesis.
| Catalyst | Reaction Conditions | Time | Yield (%) | Reusability | Reference |
| Homogeneous Catalysts | |||||
| L-proline/TFA | Acetonitrile, Reflux | Not Specified | High | Not Reported | [5] |
| Vitamin C | Solvent-free | Short | High | Not Reported | [9] |
| [Hnmp]HSO₄ (Ionic Liquid) | Solvent-free, 110 °C | Not Specified | High | 4 cycles | [5] |
| Heterogeneous Catalysts | |||||
| Nano-NiZr₄(PO₄)₆ | Ethanol, Reflux | Short | Excellent | Reported | [3] |
| Nano-CoCr₂O₄ | Not Specified | 90 min | 95.6 | 5 cycles | [13] |
| ZnO Nanoparticles | Ethanol, Reflux | Not Specified | Good | Not Reported | [12] |
| Fe₃O₄@poly(vinyl alcohol) | Not Specified | Not Specified | High | 4 cycles | [5] |
| Bone char-Bronsted solid acid | 110 °C | 30 min | 95 | Several times | [15] |
Experimental Protocols
Providing detailed and reproducible experimental procedures is crucial for the practical application of these catalytic systems.
Protocol 1: Classical Biginelli Reaction with Conventional Heating
This protocol represents the foundational method for synthesizing dihydropyrimidinones.[16]
Reactants:
-
Benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea or Thiourea (1 mmol)
-
Catalytic amount of HCl or NH₄Cl
Solvent:
-
Methanol (30 cm³)
Procedure:
-
Combine the aldehyde, β-ketoester, urea/thiourea, and catalyst in a round-bottom flask.
-
Add methanol as the solvent.
-
Reflux the mixture at 60°C for 3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and recrystallize from ethanol to obtain the pure dihydropyrimidinone.[1]
Protocol 2: Nanocatalyst-Mediated Synthesis of Pyrimidines
This protocol exemplifies a modern, efficient, and greener approach using a heterogeneous nanocatalyst.[3]
Reactants:
-
Benzaldehyde derivative (1 mmol)
-
Malononitrile (1.2 mmol)
-
Guanidine hydrochloride (1 mmol)
-
Nano-NiZr₄(PO₄)₆ (low loading)
Solvent:
-
Ethanol
Procedure:
-
To a solution of the benzaldehyde derivative, malononitrile, and guanidine hydrochloride in ethanol, add the nano-NiZr₄(PO₄)₆ catalyst.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and separate the catalyst by filtration.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Mechanistic Insights and Visualizations
Understanding the reaction mechanism is key to optimizing conditions and designing new catalysts. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms and workflows.
The Biginelli Reaction Mechanism
The Biginelli reaction is a one-pot, three-component condensation reaction that proceeds through a series of key steps, typically initiated by acid catalysis.
Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.
Experimental Workflow for Heterogeneous Nanocatalysis
The use of a recoverable heterogeneous catalyst simplifies the overall experimental workflow.
Caption: General experimental workflow for pyrimidine synthesis using a recyclable heterogeneous nanocatalyst.
Conclusion and Future Perspectives
The synthesis of pyrimidines continues to be an area of intense research, driven by their immense biological significance. While traditional homogeneous catalysts remain valuable, the trend is clearly shifting towards more sustainable and efficient heterogeneous systems, particularly nanocatalysts. Their high activity, stability, and recyclability offer significant advantages in terms of both economic viability and environmental responsibility.[6]
Future research will likely focus on the development of novel nanocatalysts with enhanced performance and broader substrate scope. The exploration of biocatalytic routes also holds considerable promise for developing highly selective and green synthetic methods. Furthermore, the integration of flow chemistry and microwave-assisted synthesis with these advanced catalytic systems will undoubtedly pave the way for even more rapid, efficient, and scalable production of pyrimidine derivatives, accelerating the discovery of new therapeutics.[17][18][19]
References
- Synthesis of pyrimidines using nano-NiZr4 (PO4)6 as a retrievable and robust heterogeneous catalyst. Nanochemistry Research.
- Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development.
- Nano-CoCr2O4 Catalysts Promote the Synthesis of Diamino Pyrimidine Oxide Derivatives. Russian Journal of General Chemistry.
- Purine and pyrimidine salvage pathway in thermophiles: a valuable source of biocatalysts for the industrial production of nucleic acid derivatives. PubMed.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Publishing.
- ZnO Nanoparticles Catalyst in the Synthesis of Bioactive Fused Pyrimidines as Anti-breast Cancer Agents Targeting VEGFR-2. Bentham Science Publisher.
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI.
- Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
- Synthesis of pyrano-pyrimidines: recent advances in catalysis by magnetically recoverable nanocatalysts. PubMed.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
- Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. ResearchGate.
- (PDF) Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. ResearchGate.
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed.
- Comparative Account of Organopolymeric-Based Catalysts for the Optimized Model Biginelli Reaction. ResearchGate.
- Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Semantic Scholar.
- Comparison of Various Catalysts for the Multicomponent Biginelli Reaction. ResearchGate.
- Comparison of catalytic activity of different catalysts on the model reaction. ResearchGate.
- Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. PubMed.
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A Comparative Guide to Pyrimidine Synthesis: Microwave-Assisted Methodologies vs. Conventional Heating
For professionals in drug development and medicinal chemistry, the pyrimidine scaffold is a cornerstone of molecular design, integral to a vast array of therapeutic agents, including antivirals, anticancer agents, and antibiotics.[1][2][3] The efficiency with which these core structures can be synthesized directly impacts the pace of discovery and development. This guide provides an in-depth, objective comparison between traditional conventional heating and modern microwave-assisted organic synthesis (MAOS) for the preparation of pyrimidines, grounded in experimental data and mechanistic principles.
The Fundamental Difference: A Tale of Two Heating Mechanisms
The choice between conventional and microwave heating is not merely one of convenience; it is a choice between fundamentally different modes of energy transfer, each with profound implications for reaction kinetics, yield, and purity.
Conventional Heating: A Surface-Level Approach
Traditional synthesis relies on conventional heating sources like oil baths or heating mantles. This method transfers energy to the reaction mixture via conduction and convection .[4] Heat is first transferred to the outer surface of the reaction vessel and then slowly moves inward. This process is inherently inefficient and often results in a significant temperature gradient within the reaction mixture. The vessel walls are hotter than the bulk of the solution, which can lead to localized overheating, decomposition of sensitive reagents, and the formation of unwanted byproducts.
Microwave-Assisted Synthesis: Direct and Volumetric Heating
Microwave-assisted synthesis, in contrast, utilizes microwave radiation to heat the reaction mixture directly and volumetrically.[5] The heating is not dependent on the thermal conductivity of the vessel.[6] This is achieved through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in pyrimidine synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[6][7] This rapid, continuous reorientation creates intense molecular friction, which generates heat rapidly and uniformly throughout the entire volume of the sample.[6][7]
-
Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the microwave field.[7] Collisions caused by this rapid motion generate heat, further contributing to the rapid temperature increase.[8]
This direct coupling of microwave energy with the molecules of the reaction mixture is the source of the significant advantages offered by MAOS.[4][8]
Performance Metrics: A Quantitative Comparison
The theoretical benefits of microwave heating are borne out by stark differences in experimental outcomes. Microwave-assisted synthesis consistently outperforms conventional methods in key areas critical to research and development.
| Performance Metric | Conventional Heating | Microwave-Assisted Synthesis (MAOS) | Advantage of MAOS |
| Reaction Time | Hours to Days (e.g., 4-24 hours)[9][10][11] | Minutes (e.g., 7-20 minutes)[2][12][13] | Drastic Reduction |
| Product Yield | Moderate to Good (e.g., 55-70%)[14][15] | Good to Excellent (e.g., 80-95%)[14][15][16] | Significant Improvement |
| Energy Consumption | High (heats entire apparatus)[17] | Low (heats only the reaction mixture)[5][18] | Higher Efficiency |
| Byproduct Formation | Often significant due to prolonged heating and temperature gradients | Minimized due to shorter reaction times and uniform heating[18] | Cleaner Reactions, Higher Purity |
Data compiled from various sources reporting on the synthesis of pyrimidine derivatives, including Biginelli and Hantzsch-type reactions.[2][11][14][15]
The advantages of MAOS extend beyond speed and yield, aligning with the principles of Green Chemistry . By reducing energy consumption, minimizing the need for high-boiling point solvents, and producing cleaner reaction profiles that require less intensive purification, MAOS presents a more sustainable and environmentally friendly approach to chemical synthesis.[5][8][18]
Workflow & Protocol Comparison: The Biginelli Reaction
To illustrate the practical differences, let's examine a quintessential method for pyrimidine synthesis: the three-component Biginelli reaction to form dihydropyrimidinones (DHPMs).[2][19]
Caption: Comparative workflows for Biginelli pyrimidine synthesis.
Experimental Protocol 1: Conventional Synthesis of DHPMs
This protocol is representative of traditional, reflux-based methods.
-
Preparation: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1.1 mmol), and urea or thiourea (1.5 mmol) in ethanol (15 mL).
-
Catalysis: Add a few drops of a catalyst, such as concentrated hydrochloric acid.
-
Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 80-90°C.
-
Reaction: Maintain reflux for 4 to 24 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[9][10]
-
Workup: Once complete, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., dilute HCl if the reaction was basic).[9]
-
Isolation: Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Experimental Protocol 2: Microwave-Assisted Synthesis of DHPMs
This protocol demonstrates the speed and simplicity of the microwave-assisted approach.[20][21]
-
Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aldehyde (1 mmol), β-ketoester (1.1 mmol), and guanidine hydrochloride (2.0 mmol) in ethanol (0.5 M solution).[20][21]
-
Sealing: Securely cap the vessel.
-
Irradiation: Place the vessel in the cavity of a dedicated microwave synthesizer. Irradiate the mixture for 10-15 minutes at a constant temperature of 120°C (power will modulate to maintain temperature).[20][21]
-
Workup: After irradiation, cool the vessel to room temperature using compressed air. Add cold water to dissolve any inorganic salts.[20]
-
Isolation: The product typically precipitates upon cooling and dilution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Often, no further purification is necessary.
The causality is clear: the direct, uniform energy transfer of microwaves dramatically accelerates the reaction, allowing the synthesis to be completed in minutes rather than hours, often with a simpler workup procedure.[1][22]
Mechanistic Insights: Why is Microwave Synthesis More Effective?
The superior performance of MAOS is not a "black box" phenomenon. It is a direct result of the heating mechanism's influence on reaction kinetics.
-
Overcoming Activation Barriers: Chemical reactions occur when molecules collide with sufficient energy to overcome the activation energy (Ea). Microwave heating provides a powerful, instantaneous transfer of energy directly to the reactant molecules.[6] This allows the population of molecules to reach the necessary activation energy much faster than via slow, conventional heating, leading to a significant acceleration in reaction rates.[6]
-
Enhanced Selectivity: The extremely short reaction times at high temperatures minimize the opportunity for competing side reactions or the decomposition of thermally sensitive products.[4][18] This results in a cleaner product profile and often obviates the need for chromatographic purification.
-
Solvent-Free Possibilities: The efficiency of microwave heating allows many reactions, including the Biginelli reaction, to be run under solvent-free conditions, often by adsorbing the reactants onto a solid support like alumina or silica.[2][19] This further enhances the green credentials of the technique.
Caption: A diagram illustrating the different modes of heat transfer.
Conclusion for the Modern Laboratory
For researchers, scientists, and drug development professionals, efficiency is paramount. Microwave-assisted synthesis has transitioned from a niche technology to a powerful and indispensable tool in modern organic chemistry. For the synthesis of pyrimidines, the advantages are unequivocal: reaction times are reduced from hours to minutes, yields are consistently improved, and reaction purity is enhanced.[4][12][14][16] While conventional heating remains a viable and accessible method, particularly for large-scale syntheses where specialized microwave equipment may be limited, MAOS offers a compelling and often superior alternative for accelerating research, enabling high-throughput synthesis of compound libraries, and adhering to the principles of green chemistry.[22][23]
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A Comparative Guide to Solvent-Free vs. Solvent-Based Pyrimidine Synthesis
Introduction: The Drive Towards Greener Pyrimidine Synthesis
Pyrimidines are fundamental heterocyclic compounds that form the backbone of essential biomolecules, including nucleic acids (uracil, thymine, and cytosine) and various vitamins.[1] Their wide-ranging biological activities have made them crucial pharmacophores in drug development, leading to their incorporation into antiviral, antibacterial, antitumor, and anti-inflammatory agents.[1][2]
Traditionally, the synthesis of pyrimidine derivatives has relied on solvent-based methods, often involving volatile and hazardous organic solvents.[3][4][5] These conventional approaches, while effective, raise significant environmental and safety concerns due to solvent toxicity, flammability, and the generation of volatile organic compounds (VOCs).[3][4][5] In response, the principles of green chemistry have spurred the development of more sustainable alternatives, with solvent-free synthesis emerging as a powerful and promising approach.[6][7] This guide provides an in-depth, objective comparison of solvent-free and solvent-based pyrimidine synthesis, offering experimental data and protocols to aid researchers in making informed decisions for their synthetic strategies.
The Biginelli Reaction: A Case Study in Pyrimidine Synthesis
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, is a classic and widely used method for synthesizing dihydropyrimidinones (DHPMs), a key class of pyrimidine derivatives.[8][9][10] This reaction serves as an excellent model for comparing the merits of solvent-free versus solvent-based approaches.
Solvent-Based Biginelli Reaction: The Classical Approach
The original Biginelli protocol involves heating the three components in ethanol with a catalytic amount of a strong acid, such as hydrochloric acid.[9][10][11] While this method has been a cornerstone of heterocyclic chemistry, it often suffers from drawbacks such as long reaction times, harsh conditions, and in some cases, low product yields, particularly with substituted aromatic and aliphatic aldehydes.[9][11][12]
Solvent-Free Biginelli Reaction: A Greener Alternative
Solvent-free approaches to the Biginelli reaction have gained significant traction due to their alignment with green chemistry principles.[13][14] These methods often utilize alternative energy sources like microwave irradiation or mechanical grinding (mechanochemistry) to facilitate the reaction in the absence of a solvent.[2][8][15][16] This not only eliminates the environmental and safety hazards associated with organic solvents but can also lead to significant improvements in reaction efficiency.[1][15][17][18]
Comparative Analysis: Performance Metrics
A critical evaluation of solvent-free and solvent-based methods requires a comparison of key performance indicators. The following table summarizes typical data for the Biginelli reaction under different conditions.
| Parameter | Solvent-Based (Conventional Heating) | Solvent-Free (Microwave Irradiation) | Solvent-Free (Ball Milling) |
| Reaction Time | Hours[2][9] | Minutes[2][8] | 30 minutes[13] |
| Yield | Often low to moderate[9][11] | Excellent (>90%)[2][8] | Excellent (>98%)[13] |
| Energy Input | Sustained heating | Short bursts of microwave energy | Mechanical energy[16][17] |
| Work-up Procedure | Often requires extraction and purification | Simple filtration and recrystallization[2] | Direct isolation of pure product[13] |
| Environmental Impact | Use of hazardous solvents[3] | Elimination of solvent waste[2][8] | Elimination of solvent waste[13] |
Mechanistic Insights and Experimental Causality
The choice between a solvent-based and a solvent-free approach is rooted in the underlying reaction mechanism and the role of the reaction medium.
The Role of the Solvent in the Classical Biginelli Reaction
In the traditional solvent-based Biginelli reaction, the solvent (typically ethanol) serves multiple purposes. It acts as a medium to dissolve the reactants, facilitating molecular collisions. It also plays a role in stabilizing intermediates and can influence the reaction equilibrium. However, the use of a protic solvent can sometimes lead to side reactions and may require higher temperatures to drive the reaction to completion.
Solvent-Free Mechanisms: Harnessing Energy for Efficiency
Solvent-free methods fundamentally alter the reaction environment.
-
Microwave-Assisted Synthesis: Microwave irradiation directly and efficiently heats the reaction mixture, leading to a rapid increase in temperature and significantly accelerated reaction rates.[2][8] This localized heating can also enhance reaction selectivity and reduce the formation of byproducts.
-
Mechanochemistry (Ball Milling): In mechanochemical synthesis, the input of mechanical energy through grinding initiates the reaction.[13][15][16] This method is particularly advantageous for poorly soluble reactants and can lead to the formation of unique product polymorphs.[16] The absence of a solvent simplifies product isolation, as the solid product can often be directly collected from the reaction vessel.[13]
Experimental Protocols
To provide a practical understanding, here are detailed, step-by-step methodologies for both a solvent-free and a solvent-based Biginelli reaction.
Protocol 1: Microwave-Assisted Solvent-Free Synthesis of Dihydropyrimidin-2(1H)-ones
This protocol is adapted from a method utilizing sulfamic acid as a catalyst under microwave irradiation.[2]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Sulfamic acid (20 mol%)[8]
-
Domestic microwave oven[8]
-
100 mL beaker
-
Watch glass
-
Ice bath
-
Ethanol for recrystallization
Procedure:
-
In a 100 mL beaker, thoroughly mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and sulfamic acid (20 mol%).[2][8]
-
Cover the beaker with a watch glass.[2]
-
Place the beaker in a domestic microwave oven and irradiate at 300 watts.[2] The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes.[2]
-
After completion of the reaction, add ice-cold water to the reaction mixture to precipitate the solid product.[2]
-
Filter the solid, wash thoroughly with water to remove any unreacted urea, and dry.[2]
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidin-2(1H)-one.[2]
Protocol 2: Conventional Solvent-Based Synthesis of Dihydropyrimidin-2(1H)-ones
This protocol represents a classical Biginelli condensation using a solvent and conventional heating.[11]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Dicalcium phosphate dihydrate (DCPD) (7 mol %)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Methanol for recrystallization
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and dicalcium phosphate dihydrate (7 mol %) in ethanol (10 mL).[11]
-
Fit the flask with a reflux condenser and heat the mixture to reflux.[11] Monitor the reaction progress using TLC.
-
Upon completion, a solid will precipitate from the reaction mixture.[11]
-
Filter the solid product and recrystallize from methanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one or -thione.[11]
Conclusion: Embracing a Sustainable Future for Pyrimidine Synthesis
The comparison between solvent-free and solvent-based pyrimidine synthesis clearly demonstrates the significant advantages of the former in terms of efficiency, environmental impact, and alignment with the principles of green chemistry.[1][6][7] While traditional solvent-based methods remain valuable, the development of innovative solvent-free techniques, such as microwave-assisted and mechanochemical synthesis, offers researchers powerful tools to produce these vital heterocyclic compounds in a more sustainable and economical manner.[8][13][15][16] The adoption of these greener approaches is not only a scientific advancement but also a crucial step towards a more environmentally responsible future for chemical synthesis.
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- 18. Mechanochemistry - Application | Retsch [retsch.com]
Introduction: The Analytical Imperative for (2-(Methylthio)pyrimidin-5-yl)methanol
An In-Depth Guide to the Validation of HPLC Methods for the Analysis of (2-(Methylthio)pyrimidin-5-yl)methanol
This compound is a key heterocyclic compound, often serving as a building block or intermediate in the synthesis of pharmacologically active molecules.[1][2][3] Pyrimidine derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] Given its role in pharmaceutical development, ensuring the purity, stability, and precise quantification of this compound is not merely a procedural step but a cornerstone of quality assurance. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[8][9]
However, an HPLC method is only as reliable as the validation that underpins it. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[4][10] This guide, designed for researchers, analytical scientists, and drug development professionals, offers a comprehensive framework for validating HPLC methods for this compound analysis. We will move beyond a simple checklist of validation parameters to explore the scientific rationale behind experimental design, compare potential chromatographic approaches, and provide actionable protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[11][12][13][14]
The Pillars of Method Validation: A Regulatory and Scientific Overview
The validation process is a systematic journey to demonstrate that an analytical method is fit for purpose.[15][16] The ICH Q2(R2) guideline, recently adopted by the FDA, provides a harmonized framework for this process, emphasizing a lifecycle approach to analytical procedures.[11][12][17][18] This means validation is not a one-time event but a continuous process of verification that ensures method performance over time.[12]
The core validation characteristics that must be evaluated are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.[19][20][21]
-
Linearity: The ability to produce results directly proportional to the concentration of the analyte within a given range.[22][23][24]
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[22][23]
-
Accuracy: The closeness of the test results to the true value.[19][20][25]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[20][25][26] This includes Repeatability, Intermediate Precision, and Reproducibility.[27]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[27]
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[27]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[28][29][30]
Comparative Analysis of Potential HPLC Methodologies
While a specific, universally adopted HPLC method for this compound may not be published, we can compare two common strategic approaches for its analysis: a conventional HPLC method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method. The choice between them often involves a trade-off between existing equipment availability, desired throughput, and analytical sensitivity.
| Parameter | Conventional HPLC Method (Hypothetical) | UHPLC Method (Hypothetical) | Scientific Rationale & Insights |
| Column Chemistry | C18, 5 µm particle size, 4.6 x 150 mm | C18, <2 µm solid-core particle size, 2.1 x 50 mm | UHPLC columns with smaller particles provide significantly higher efficiency, leading to sharper peaks and better resolution in a shorter time. Solid-core particles offer high efficiency at lower backpressures compared to fully porous particles of the same size. |
| Mobile Phase | Isocratic: 40:60 Acetonitrile:20mM Phosphate Buffer (pH 4.5) | Gradient: 20% to 70% Acetonitrile in 20mM Phosphate Buffer (pH 4.5) over 3 minutes | An isocratic method is simpler and more robust if the analyte and its impurities have similar retention behavior. A gradient is superior for resolving components with a wider range of polarities and for faster elution, which is characteristic of UHPLC. |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | Flow rates are scaled to the column diameter to maintain optimal linear velocity. The smaller diameter of the UHPLC column requires a lower flow rate. |
| Run Time | ~10 minutes | ~3-4 minutes | The higher efficiency and faster gradient of the UHPLC method drastically reduce analysis time, increasing laboratory throughput. |
| System Pressure | 80-120 bar | 400-600 bar | UHPLC systems are designed to operate at much higher pressures, which is necessary to force the mobile phase through the densely packed small-particle columns. |
| Solvent Consumption | ~10 mL per run | ~2 mL per run | The lower flow rate and shorter run time of the UHPLC method lead to a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option. |
| Sensitivity (LOD/LOQ) | Moderate | High | Sharper, more concentrated peaks from the UHPLC system lead to a better signal-to-noise ratio, resulting in lower detection and quantitation limits.[27] |
A Step-by-Step Protocol for HPLC Method Validation
This section provides a detailed, self-validating protocol for a newly developed reversed-phase HPLC method for the quantification of this compound.
Phase 1: Foundational Method Development
Before validation can begin, a suitable method must be developed. For this compound, a reversed-phase C18 column is a logical starting point due to the molecule's moderate polarity. A mobile phase consisting of acetonitrile and a phosphate buffer (e.g., pH 3.0-5.0) provides good peak shape and retention control. UV detection is appropriate, with the detection wavelength selected by running a UV scan of the analyte in the mobile phase to find the absorbance maximum (λmax). For pyrimidine derivatives, this is often in the 250-280 nm range.
Phase 2: The Validation Workflow
The following workflow illustrates the logical sequence of validation experiments.
Caption: A typical workflow for HPLC method validation.
Experimental Protocol Details
1. Specificity (and Forced Degradation)
-
Causality & Purpose: Specificity ensures that the signal measured is from the analyte of interest and not from interferences like impurities, degradation products, or matrix components.[31][32] A forced degradation study is the ultimate test of specificity, demonstrating that the method can separate the analyte from potential degradants formed under stress conditions.
-
Experimental Protocol:
-
Prepare solutions of this compound.
-
Expose the solutions to stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 4 hours.
-
Basic: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solution at 80°C for 24 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Prepare a placebo (matrix without the analyte) and spike it with the analyte.
-
Inject the unstressed analyte solution, the placebo, the spiked placebo, and each stressed sample into the HPLC system.
-
-
Acceptance Criteria:
-
The analyte peak should be free from interference from any peaks in the placebo chromatogram.
-
The method must demonstrate baseline resolution (Resolution > 2.0) between the analyte peak and the peaks of all degradation products.[33]
-
Peak purity analysis (using a Diode Array Detector) should pass for the analyte peak in the presence of its degradants.
-
2. Linearity and Range
-
Causality & Purpose: Linearity demonstrates a proportional relationship between detector response and analyte concentration.[23][24] This is fundamental for accurate quantification. The range defines the boundaries within which this relationship is valid.[22]
-
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target concentration.[19] For impurity quantification, the range might be from the LOQ to 120% of the impurity specification limit.
-
Inject each concentration level in triplicate.
-
Plot the average peak area against the concentration.
-
-
Acceptance Criteria:
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.[24]
-
The y-intercept should be minimal (not significantly different from zero).
-
Visual inspection of the plot should show a linear relationship.
-
3. Accuracy
-
Causality & Purpose: Accuracy confirms how close the method's results are to the true, known concentration.[9][27] It is a direct measure of systemic error.
-
Experimental Protocol:
-
Prepare a placebo (formulation matrix).
-
Spike the placebo with the analyte at a minimum of three concentration levels across the method's range (e.g., 80%, 100%, and 120% of the target concentration).[17]
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percent recovery for each.
-
-
Acceptance Criteria:
4. Precision
-
Causality & Purpose: Precision measures the random error of a method. It is assessed at two levels: repeatability (short-term variability) and intermediate precision (within-lab variations).[27]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of this compound at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, on the same instrument.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.
-
Combine the data from both experiments (12 total determinations).
-
-
-
Acceptance Criteria:
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Causality & Purpose: Essential for impurity analysis, LOD and LOQ define the lower limits of the method's capabilities.
-
Experimental Protocol:
-
The most common method is based on the signal-to-noise ratio (S/N).
-
Prepare a series of increasingly dilute solutions of the analyte.
-
Inject them and determine the concentration that yields an S/N of approximately 3:1 for LOD and 10:1 for LOQ.[27]
-
-
Acceptance Criteria:
-
LOD is visually confirmed at an S/N ratio of ~3:1.
-
LOQ is confirmed by demonstrating acceptable precision and accuracy at that concentration (e.g., %RSD ≤ 10%).
-
6. Robustness
-
Causality & Purpose: Robustness testing demonstrates the reliability of the method during normal usage by showing it is unaffected by minor operational changes.[28][29] This is a critical step before transferring a method to another lab.
-
Experimental Protocol:
-
Identify critical method parameters that could potentially vary.
-
Deliberately vary these parameters, one at a time or using a Design of Experiments (DoE) approach.
-
Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters (e.g., resolution, retention time, peak tailing).
-
-
Typical Parameters to Vary:
Caption: A decision-making process for robustness testing.
-
Acceptance Criteria:
-
All system suitability parameters must pass under all varied conditions.
-
The assay results of a standard should not change significantly (e.g., within ± 2.0% of the initial result).
-
Conclusion: From Validation to Routine Application
A thoroughly validated HPLC method for this compound provides a foundation of trust in all subsequent analytical data. It ensures that measurements of purity, potency, and stability are accurate and reproducible, directly impacting the quality and safety of the final pharmaceutical product. By embracing the principles outlined in ICH and FDA guidelines and by understanding the scientific rationale behind each validation parameter, scientists can develop and implement robust analytical procedures that withstand the rigors of regulatory scrutiny and routine laboratory use. This guide provides a comprehensive framework, but the ultimate responsibility lies with the analytical scientist to apply these principles thoughtfully and to document the validation journey with clarity and scientific integrity.
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A Comparative Guide to the Biological Activity of (2-(Methylthio)pyrimidin-5-yl)methanol Analogs
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds, including several approved drugs.[1][2] Among the vast landscape of pyrimidine derivatives, those featuring a 2-(methylthio) group have garnered significant interest as versatile intermediates and as pharmacologically active agents in their own right. This guide provides a comprehensive comparative analysis of the biological activity of analogs of (2-(Methylthio)pyrimidin-5-yl)methanol, with a particular focus on their anticancer and kinase inhibitory potential. By synthesizing data from diverse studies, we aim to elucidate key structure-activity relationships (SAR) and provide a framework for the rational design of novel therapeutic agents based on this privileged scaffold.
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel small molecule therapeutics. We will delve into the mechanistic underpinnings of the observed biological activities, present quantitative data from various studies, and provide detailed experimental protocols to facilitate the replication and expansion of these findings.
The Versatile 2-Thiopyrimidine Scaffold: A Gateway to Diverse Biological Activities
The 2-thiopyrimidine moiety is a versatile building block in synthetic medicinal chemistry.[3] The sulfur atom at the 2-position can be readily modified, allowing for the introduction of a wide array of substituents to probe interactions with biological targets.[4] Furthermore, the pyrimidine ring itself offers multiple points for substitution, enabling the fine-tuning of physicochemical properties and biological activity.[1] Derivatives of 2-thiopyrimidines have been reported to exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[3][5]
A key area of investigation for these compounds is their potential as anticancer agents.[6][7] Many 2-thiopyrimidine derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines.[8][9] The underlying mechanisms often involve the inhibition of critical cellular signaling pathways, particularly those regulated by protein kinases.
Comparative Analysis of Biological Activity
Anticancer Activity of 2-Thiopyrimidine Analogs
The in vitro anticancer activity of several 2-thiopyrimidine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Analog Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Thiopyrimidine/chalcone hybrid 9d | K-562 (Leukemia) | 0.77 | [6] |
| 2-Thiopyrimidine/chalcone hybrid 9f | K-562 (Leukemia) | 1.74 | [6] |
| 2-Thiopyrimidine/chalcone hybrid 9n | K-562 (Leukemia) | 1.23 | [6] |
| 2-Thiopyrimidine/chalcone hybrid 9p | K-562 (Leukemia) | 1.15 | [6] |
| 2-Thiopyrimidine/chalcone hybrid 9a | MCF-7 (Breast) | 3.56 | [6] |
| 2-Thiopyrimidine/chalcone hybrid 9r | MCF-7 (Breast) | 1.37 | [6] |
| 2-Thiopyrimidine/chalcone hybrid 9a | HT-29 (Colon) | 2.10 | [6] |
| 2-Thiopyrimidine/chalcone hybrid 9l | HT-29 (Colon) | 2.37 | [6] |
| 2-Thiopyrimidine/chalcone hybrid 9n | HT-29 (Colon) | 2.37 | [6] |
| Thiazolo[4,5-d]pyrimidine 3b | A375 (Melanoma) | 25.4 | [4][8] |
| Thiazolo[4,5-d]pyrimidine 3b | C32 (Melanoma) | 24.4 | [4][8] |
| Thiazolo[4,5-d]pyrimidine 3b | DU145 (Prostate) | 41.5 | [4][8] |
| Thiazolo[4,5-d]pyrimidine 3b | MCF-7/WT (Breast) | 65.8 | [4][8] |
| 6-amino-5-cyano-2-thiopyrimidine 1c | Leukemia (various) | GI50 < 10 | [9] |
Note: The data presented is a selection from various studies and direct comparison should be made with caution due to potential differences in experimental conditions.
The data suggests that hybridization of the 2-thiopyrimidine scaffold with other pharmacophores, such as chalcones, can lead to potent anticancer activity.[6] Furthermore, the nature and position of substituents on the pyrimidine ring and its fused analogs significantly influence their cytotoxic effects.[8][9]
Kinase Inhibitory Activity of Pyrimidine Analogs
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[10] Pyrimidine-based compounds have emerged as a privileged scaffold for the design of potent and selective kinase inhibitors.[10]
| Compound Class | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrimidine Derivative | EGFR / VEGFR-2 | 161 / 141 | [10] |
| Pyrimidine Derivative | C-RAF | 620 | [10] |
| Pyrimidine Derivative | CHK1 | 0.4 | [10] |
| Pyrimidine Derivative | Aurora A | < 200 | [10] |
| 2-thiopyrimidine/chalcone hybrid 9n | STAT3 | 113,310 | [6] |
| 2-thiopyrimidine/chalcone hybrid 9n | STAT5a | 50,750 | [6] |
Note: The data presented is a selection from various studies and direct comparison should be made with caution due to potential differences in experimental conditions.
The ability of pyrimidine derivatives to act as kinase inhibitors is often attributed to their capacity to mimic the adenine ring of ATP and form key hydrogen bonding interactions within the ATP-binding pocket of the kinase.[10] The diverse kinase inhibitory profiles of these compounds highlight the potential for developing both targeted and multi-targeted therapies.
Mechanistic Insights and Signaling Pathways
The anticancer activity of many pyrimidine derivatives is linked to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, inhibition of kinases like EGFR, VEGFR, and RAF can disrupt downstream signaling cascades that are often hyperactivated in cancer.
Caption: Simplified signaling pathways targeted by pyrimidine-based kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key in vitro assays used to assess the biological activity of this compound analogs.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the MTT cell viability assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates (white, opaque for luminescence assays)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound, the purified kinase, and the kinase-specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a suitable detection reagent according to the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of novel therapeutic agents, particularly in the field of oncology. The available data, while not from a single, unified study, collectively point towards the potential of 2-thiopyrimidine derivatives as potent anticancer agents and kinase inhibitors. The structure-activity relationships gleaned from the analysis of various analogs highlight the importance of strategic modifications to the pyrimidine core to enhance potency and selectivity.
Future research in this area should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. This would involve modifications at the 2-thio position, the 5-methanol group, and other positions on the pyrimidine ring. Such studies would provide a more definitive understanding of the SAR and facilitate the design of optimized lead compounds with improved pharmacological profiles. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds will be crucial for their advancement as clinical candidates.
References
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- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.Scientific Reports.[Link]
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A Technical Guide to the Structure-Activity Relationship of (2-(Methylthio)pyrimidin-5-yl)methanol Derivatives in Kinase Inhibition
This guide offers an in-depth analysis of the structure-activity relationship (SAR) of pyrimidine derivatives, with a specific focus on the (2-(Methylthio)pyrimidin-5-yl)methanol scaffold. While direct and extensive SAR data for this specific derivative series is not abundant in publicly accessible literature, by examining closely related analogs and established principles of kinase inhibition, we can construct a robust comparative framework. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions within the ATP-binding pocket of protein kinases[1][2]. Dysregulation of protein kinases is a known cause of various cancers, making them a primary target for therapeutic intervention[1].
The this compound core and its close analog, (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, are recognized as valuable intermediates in the synthesis of potent kinase inhibitors, particularly targeting the Akt kinase pathway, which is crucial in cancer cell survival and proliferation[3]. The strategic placement of substituents on the pyrimidine ring is critical for achieving high potency and selectivity. This guide will dissect the roles of the 2-methylthio group, the 5-hydroxymethyl group, and other key substitutions.
Comparative Analysis of Pyrimidine-based Kinase Inhibitors
To establish a quantitative benchmark, we will compare the performance of various pyrimidine derivatives against established kinase inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several pyrimidine compounds, including close isomers of our topic of interest, against key cancer-related kinases. A lower IC50 value indicates higher potency.
| Compound Class | Specific Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Pyrimidine Derivative | Compound 10b | EGFR / VEGFR-2 | 161 / 141 | [1] |
| Pyrimidine Derivative | Compound 7a | C-RAF | 620 | [1] |
| Pyrimidine Derivative | (R)-17 | CHK1 | 0.4 | [1] |
| Pyrimidine Derivative | Compound 13 | Aurora A | < 200 | [1] |
| Known Inhibitor | AEE788 | EGFR / VEGFR-2 | 2 (EGFR) | [1] |
| Known Inhibitor | Erlotinib | EGFR | ~2-20 (cell-dependent) | [1] |
| Known Inhibitor | Sorafenib | VEGFR-2, RAF | ~90 (VEGFR-2) | [1] |
| Known Inhibitor | Ki8751 | VEGFR-2 | 0.9 | [1] |
Deciphering the Structure-Activity Relationship (SAR)
Based on the comparative data and established principles from broader pyrimidine-based inhibitor studies, we can infer the following SAR trends for the this compound scaffold.
The Role of the 2-(Methylthio) Group
The 2-position of the pyrimidine ring is a critical vector for establishing interactions within the kinase hinge region. The methylthio (-SMe) group is a relatively small, lipophilic substituent.
-
Hinge Binding: While not a classic hydrogen bond donor or acceptor, the sulfur atom can engage in non-covalent interactions. More importantly, this group can be readily displaced or modified. For instance, substitution of the methylthio group with an amino or substituted amino group can introduce hydrogen bond donors that interact with the kinase hinge region, a common strategy to enhance potency.
-
Metabolic Stability: The methylthio group can be susceptible to oxidation to the corresponding sulfoxide and sulfone in vivo. This metabolic vulnerability needs to be considered during lead optimization.
The Influence of the 5-(Hydroxymethyl) Group
The 5-position of the pyrimidine ring often points towards the solvent-exposed region of the ATP-binding pocket.
-
Solubility: The hydroxymethyl (-CH2OH) group is a polar substituent that can significantly enhance the aqueous solubility of the compound, a crucial property for drug development.
-
Vector for Further Modification: The primary alcohol of the hydroxymethyl group serves as a convenient chemical handle for further derivatization. It can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester linkages to explore the solvent-exposed region for additional interactions that can improve potency or selectivity.
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming interactions with residues in the outer regions of the ATP-binding site.
The Impact of a 4-Amino Group
As seen in the intermediate (4-Amino-2-(methylthio)pyrimidin-5-yl)methanol, the addition of an amino group at the 4-position is a common and often critical modification.
-
Enhanced Kinase Binding: The 4-amino group can act as a key hydrogen bond donor, forming one or two hydrogen bonds with the kinase hinge region, which is a hallmark of many potent pyrimidine-based kinase inhibitors. This interaction can significantly increase the binding affinity of the molecule.
The logical relationship for developing a potent kinase inhibitor from the base scaffold can be visualized as follows:
Caption: Logical progression for optimizing the pyrimidine scaffold.
Experimental Protocols for Kinase Inhibition Assays
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below is a representative workflow for evaluating the inhibitory activity of novel compounds against a target kinase.
In Vitro Kinase Inhibition Assay (Example: EGFR)
This protocol describes a common method to determine the IC50 value of a test compound against a purified kinase enzyme.
Workflow:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare solutions of the purified kinase (e.g., recombinant human EGFR), the substrate (e.g., a synthetic peptide), and ATP.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase and the test compound at different concentrations.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA-based: Using a phosphorylation-specific antibody.
-
Luminescence-based: Using an assay that measures the amount of ATP remaining after the reaction (e.g., Kinase-Glo®).
-
Fluorescence-based: Using a fluorescently labeled substrate.
-
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Standard workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct SAR data is limited, analysis of closely related pyrimidine derivatives provides a clear strategic path for optimization. The key takeaways are:
-
4-Amino Substitution is Crucial: The introduction of a 4-amino group is likely essential for achieving high-affinity binding to the kinase hinge region.
-
The 2- and 5-Positions Offer Modularity: The 2-methylthio and 5-hydroxymethyl groups provide vectors for fine-tuning potency, selectivity, and pharmacokinetic properties.
-
Quantitative Benchmarking is Key: The performance of new derivatives should be rigorously compared against known inhibitors using standardized in vitro and cell-based assays.
Future research should focus on the systematic synthesis and evaluation of a library of (4-Amino-2-(substituted)pyrimidin-5-yl)methanol derivatives to build a comprehensive SAR profile and identify lead candidates for further preclinical development.
References
- Sharma, P., et al. (2023).Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
- Iqbal, N., et al. (2020).Pyrimidine containing compounds as anticancer agents: A review. European Journal of Medicinal Chemistry.
- El-Sayed, N. N. E., et al. (2021).Design, synthesis, and biological evaluation of new pyrimidine derivatives as potential anticancer agents. Bioorganic Chemistry.
- Rashid, H. U., et al. (2021).A Review on the Synthesis and Biological Importance of Pyrimidine Derivatives.
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A Comparative Guide to Pyrimidine-Derived Akt Kinase Inhibitors for Cancer Research
This guide provides a comprehensive comparative analysis of prominent Akt kinase inhibitors featuring the pyrimidine scaffold. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in potency, selectivity, and cellular activity of these critical research compounds. This document delves into the causality behind experimental choices and provides detailed, self-validating protocols for key assays.
The Central Role of Akt in Oncology and the Significance of the Pyrimidine Scaffold
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention.[2] The Akt serine/threonine kinase family, comprising Akt1, Akt2, and Akt3, acts as a central node in this cascade.[3] The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry due to its structural resemblance to the adenine core of ATP, allowing pyrimidine-based inhibitors to effectively compete for the ATP-binding site of kinases like Akt.[4][5] This guide will compare several key pyrimidine-derived Akt inhibitors to aid in the selection of the most appropriate tool for specific research applications.
The Akt Signaling Pathway
The following diagram illustrates the pivotal role of Akt in cellular signaling. Upon activation by upstream signals such as growth factors binding to Receptor Tyrosine Kinases (RTKs), PI3K is recruited to the plasma membrane and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][6] PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including Akt and its upstream activator PDK1.[7] This co-localization facilitates the phosphorylation of Akt at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by mTORC2, leading to its full activation.[1] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, proliferation, and growth while inhibiting apoptosis.[3]
Caption: The PI3K/Akt Signaling Pathway.
Comparative Analysis of Pyrimidine-Derived Akt Inhibitors
The following table summarizes the biochemical and cellular activities of several prominent pyrimidine-derived Akt inhibitors. The selection of an appropriate inhibitor should be guided by the specific requirements of the experiment, such as the desired isoform selectivity and cellular potency.
| Inhibitor (Scaffold) | Target | IC50/Ki | Cellular Activity (EC50/GI50) | Selectivity Highlights | In Vivo Efficacy |
| AZD5363 (Capivasertib) (Pyrrolo[2,3-d]pyrimidine) | Pan-Akt | Akt1: 3 nMAkt2: 8 nMAkt3: 8 nM[8] | ~0.3 - 0.8 µM for inhibition of Akt substrates[9] | Potent against all Akt isoforms.[2] | Dose-dependent tumor growth inhibition in various xenograft models.[9] |
| Ipatasertib (GDC-0068) (Cyclopenta[d]pyrimidine) | Pan-Akt | Akt1: 5 nMAkt2: 18 nMAkt3: 8 nM[10][11] | Inhibition of PRAS40 phosphorylation: 157-208 nM[10][11] | >600-fold selectivity over PKA.[10][11] | Potent antitumor efficacy in multiple xenograft models.[10] |
| A-443654 (Indazole-pyridine) | Pan-Akt | Ki: 160 pM (Akt1)[6] | EC50: 100 nM (MiaPaCa-2 proliferation)[6] | 40-fold selective for Akt over PKA.[1] | Significant tumor growth inhibition in xenograft models.[6] |
| Pyridopyrimidine Analogs | Akt1/2 | Potent enzymatic and cell potency against Akt1 and Akt2.[12] | Data not specified. | High level of selectivity over other closely related kinases.[12] | Data not specified. |
| BIA-6 (Benzothienopyrimidine) | Akt1 (allosteric) | IC50: 256 nM (Akt1)[13] | GI50: 0.49 - 6.6 µM in lung cancer cell lines.[13] | Allosteric inhibitor, potentially offering a different selectivity profile. | Data not specified. |
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used to characterize Akt kinase inhibitors.
In Vitro Akt Kinase Inhibition Assay (Non-Radioactive, ELISA-based)
This protocol describes a common method to determine the in vitro potency of an inhibitor against purified Akt enzyme.
Caption: Workflow for a non-radioactive Akt kinase assay.
Materials:
-
Purified active Akt1, Akt2, or Akt3 enzyme
-
GSK-3 fusion protein substrate
-
Kinase assay buffer
-
ATP
-
Test inhibitor
-
Anti-phospho-GSK-3α/β (Ser21/9) antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well microplate
Procedure:
-
Substrate Coating: Coat a 96-well microplate with GSK-3 fusion protein and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibitor and Enzyme Incubation: Add the test inhibitor at various concentrations to the wells, followed by the addition of purified Akt enzyme. Incubate for 30 minutes at 30°C.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate for 30-60 minutes at 30°C.
-
Detection:
-
Wash the plate and add the primary antibody (anti-phospho-GSK-3). Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Allow color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor and a vehicle control. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value.
Western Blotting for Phospho-Akt (p-Akt)
Western blotting is a crucial technique to confirm the on-target effect of an Akt inhibitor by assessing the phosphorylation status of Akt and its downstream targets.
Caption: General workflow for Western blot analysis of p-Akt.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308), anti-total Akt, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL reagent and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt and a loading control to normalize the phospho-protein signal.
Conclusion
The pyrimidine scaffold has proven to be a highly effective framework for the development of potent and selective Akt kinase inhibitors. This guide has provided a comparative overview of several key examples, highlighting their distinct biochemical and cellular profiles. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other novel inhibitors. The choice of inhibitor should be carefully considered based on the specific research question, with attention to isoform selectivity and the cellular context of the study. As our understanding of the complexities of the Akt signaling pathway deepens, these pyrimidine-based inhibitors will continue to be invaluable tools in the quest for more effective cancer therapies.
References
- Creative Diagnostics. (n.d.). PI3K-AKT Signaling Pathway.
- Sareen, D., et al. (2021). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate.
- Kumar, A., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- BioRender. (2022). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. ResearchGate.
- Wu, Z., et al. (2008). Development of pyridopyrimidines as potent Akt1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1274-1279.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Selleckchem. (n.d.). Ipatasertib (GDC-0068).
- Barnett, S. F., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. British Journal of Cancer, 122(11), 1579-1581.
- Jo, H., et al. (2018). Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review). International Journal of Oncology, 52(6), 1835-1844.
- Al-Ostoot, F. H., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 1-20.
- Anbarasan, T., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 896919.
- Vangapandu, S. N., et al. (2015). A Novel, Potent, Small Molecule AKT Inhibitor Exhibits Efficacy against Lung Cancer Cells In Vitro. PLoS One, 10(10), e0139434.
- Vangapandu, S. N., et al. (2015). A Novel, Potent, Small Molecule AKT Inhibitor Exhibits Efficacy against Lung Cancer Cells In Vitro. PubMed.
- Yousif, E., et al. (2017). Table 2 : IC50 values for synthesized compounds against cancer cell lines. ResearchGate.
- El-Sayed, N. N. E., et al. (2022). Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 895-911.
- Wu, C. H., et al. (2020).
- Wu, Z., Hartnett, J. C., Neilson, L. A., Robinson, R. G., Fu, S., Barnett, S. F., ... & Bilodeau, M. T. (2008). Development of pyridopyrimidines as potent Akt1/2 inhibitors. Bioorganic & medicinal chemistry letters, 18(4), 1274-1279.
- Mahajan, K., & Mahajan, N. P. (2012). Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain. Current pharmaceutical design, 18(20), 2863-2873.
- Rodon, J., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1075-1084.
- Anbarasan, T., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 896919.
- El-Sayed, N. N. E., et al. (2020). Table 1 Molecular modeling consensus scores, IC 50 and NO release (%). ResearchGate.
- AstraZeneca. (2022). AZD5363.
- AstraZeneca. (2025). AZD5363.
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A Comparative Guide to the Antimicrobial Efficacy of Sulfur-Containing Heterocyles
In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is a cornerstone of modern drug discovery.[1] Among the most promising candidates are sulfur-containing heterocycles, a diverse class of organic compounds whose unique structural and electronic properties have long been exploited in medicinal chemistry.[2][3][4] This guide provides a comparative analysis of the antimicrobial efficacy of three prominent classes of sulfur-containing heterocycles—thiazoles, thiophenes, and thiadiazoles—grounded in experimental data and established testing methodologies.
The Significance of the Sulfur Heterocycle in Antimicrobial Drug Design
Heterocyclic compounds are fundamental to biological processes and form the backbone of numerous natural products and synthetic drugs.[2][3] The incorporation of a sulfur atom into these rings imparts specific physicochemical properties, such as increased lipophilicity and the ability to engage in unique interactions with biological targets, that often translate to enhanced pharmacological activity.[2][5] Many approved drugs, from penicillins and cephalosporins to sulfonamides, feature these structural motifs, highlighting their therapeutic relevance.[5][6][7] This guide focuses on five-membered rings, which are particularly prevalent in the development of new anti-infective agents.
Comparative Efficacy of Prominent Sulfur-Containing Heterocycles
The antimicrobial power of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents the visible growth of a microorganism in vitro.[8][9] A lower MIC value indicates greater potency. The following sections detail the efficacy of thiazole, thiophene, and thiadiazole derivatives against representative pathogens.
Thiazole Derivatives
The thiazole ring, a five-membered heterocycle with one sulfur and one nitrogen atom, is a privileged scaffold in antimicrobial agents.[1][10][11] It is a core component of numerous clinically used drugs, including sulfathiazole and various cephalosporins.[7][10]
-
Mechanism of Action: The antimicrobial activity of thiazole derivatives is diverse. Sulfathiazole, for example, inhibits the synthesis of folic acid, a vital metabolic pathway in bacteria.[10] Other derivatives can inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins or disrupt cell division by interfering with the FtsZ protein.[1][10] Some have also been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[10]
-
Spectrum of Activity: Thiazole derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal species, particularly Candida strains.[10][11][12] The fusion of the thiazole ring with other structures, such as in benzothiazoles, can significantly enhance antimicrobial potency.[12]
Thiophene Derivatives
Thiophenes, containing a single sulfur atom in a five-membered aromatic ring, are another critical class of heterocycles with established biological activity.[13][14] Their structural similarity to benzene allows them to act as bioisosteres, while their unique electronic properties facilitate interactions with various biological targets.
-
Mechanism of Action: The precise mechanisms for many thiophene derivatives are still under investigation, but some have been shown to induce bactericidal effects by increasing membrane permeabilization in drug-resistant Gram-negative bacteria.[15] Docking studies suggest potential interactions with outer membrane proteins, disrupting cellular integrity.[15]
-
Spectrum of Activity: Thiophene-based compounds exhibit significant antibacterial and antifungal properties.[13][14] Notably, certain 3-halobenzo[b]thiophene derivatives have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and the yeast Candida albicans, with MIC values as low as 16 µg/mL.[16] Some derivatives also show promise against drug-resistant pathogens, including colistin-resistant Acinetobacter baumannii and Escherichia coli.[15]
Thiadiazole Derivatives
Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms. The 1,3,4-thiadiazole isomer, in particular, is a versatile scaffold known for its broad pharmacological potential, including potent antimicrobial effects.[17][18][19]
-
Mechanism of Action: The antimicrobial prowess of 1,3,4-thiadiazoles is linked to their ability to modulate enzyme function and disrupt key biochemical pathways.[17] The unique electronic structure and favorable pharmacokinetic properties, such as metabolic stability and membrane permeability, enhance their drug-likeness.[17][18]
-
Spectrum of Activity: This class of compounds has demonstrated remarkable broad-spectrum activity.[18] Numerous studies have reported 1,3,4-thiadiazole derivatives with potent inhibitory effects against a wide array of Gram-positive and Gram-negative bacteria, as well as over 25 fungal species.[17] In some cases, their activity is superior to standard reference antibiotics.[17] The 2-amino-1,3,4-thiadiazole moiety is considered a particularly promising scaffold for developing new antimicrobial agents.[19]
Quantitative Comparison of Antimicrobial Efficacy
To facilitate a direct comparison, the table below summarizes reported Minimum Inhibitory Concentration (MIC) values for representative derivatives from each heterocyclic class against common pathogens. It is crucial to note that MIC values can vary based on the specific derivative, microbial strain, and testing conditions.
| Heterocycle Class | Derivative Example | Target Organism | MIC (µg/mL) | Reference |
| Thiazole | 4-(methylthio)phenyl substituted | S. aureus | 28-168 | [20] |
| 4-(methylthio)phenyl substituted | E. coli | 28-168 | [20] | |
| Phenyl-substituted benzo[d]thiazole | S. aureus | 50-75 | [12] | |
| Phenyl-substituted benzo[d]thiazole | A. niger | 50-75 | [12] | |
| Thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | S. aureus | 16 | [16] |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | C. albicans | 16 | [16] | |
| Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16-32 (MIC₅₀) | [15] | |
| Thiophene derivative 8 | Colistin-Resistant E. coli | 8-32 (MIC₅₀) | [15] | |
| 1,3,4-Thiadiazole | 5-(4-methoxyphenyl) derivative | S. epidermidis | 31.25 | [17] |
| 5-(4-methoxyphenyl) derivative | M. luteus | 15.63 | [17] | |
| Benzo[d]imidazole derivative 8e | S. aureus | 12.5 | [17] | |
| Benzo[d]imidazole derivative 8j | P. aeruginosa | 12.5 | [17] |
Structure-Activity Relationship (SAR) and Mechanistic Pathways
The antimicrobial efficacy of these heterocycles is not solely determined by the core ring but is heavily influenced by the nature and position of various substituents. This relationship is known as the Structure-Activity Relationship (SAR).
For instance, SAR studies on tricyclic sulfur-containing flavonoids revealed that N,N-diethylamino substituents resulted in excellent activity against both S. aureus and E. coli.[21] Similarly, for 1,3,4-thiadiazoles, the addition of specific moieties like benzo[d]imidazole can significantly lower MIC values.[17] Understanding SAR is critical for optimizing lead compounds and designing more potent drugs.
Caption: Core heterocycle, substituents, and resulting activity.
Standardized Protocol for Efficacy Assessment: Broth Microdilution Method
To ensure reproducible and comparable results, antimicrobial susceptibility testing must follow standardized protocols. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines, such as M07, for these tests.[22] The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[8][9][23]
Detailed Step-by-Step Protocol for MIC Determination
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a target microorganism.
Materials:
-
Test compounds (sulfur-containing heterocycles)
-
Target microorganism (e.g., S. aureus ATCC 25923)
-
Sterile 96-well microdilution plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10⁵ CFU/mL)
-
Incubator (35-37°C)
-
Pipettes and sterile tips
Causality Behind Experimental Choices:
-
Medium: Mueller-Hinton Broth is standardized for susceptibility testing and supports the growth of most common pathogens without interfering with the antimicrobial agent.
-
Inoculum Density: A standardized inoculum (5 x 10⁵ CFU/mL) is critical.[8] Too low a density may overestimate efficacy, while too high a density can overwhelm the agent, leading to falsely high MICs.
-
Incubation: Standard incubation conditions (35-37°C for 16-20 hours for most bacteria) ensure optimal growth and allow for reliable visual assessment.
Procedure:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (like DMSO) to create a high-concentration stock solution.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well (Column 1) and mix thoroughly. This creates a 1:2 dilution.
-
Transfer 100 µL from Column 1 to Column 2 and mix. Repeat this two-fold serial dilution across the plate (e.g., to Column 10). Discard 100 µL from the last dilution well. This creates a range of decreasing concentrations.
-
-
Controls:
-
Growth Control (Column 11): Add 100 µL of broth. This well will receive the inoculum but no drug, and must show turbidity for the test to be valid.
-
Sterility Control (Column 12): Add 100 µL of broth only. This well receives no inoculum and must remain clear.
-
-
Inoculation: Add 100 µL of the standardized microbial inoculum to all wells from Column 1 to Column 11. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.
-
Reading Results: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[9]
Caption: Standard workflow for determining Minimum Inhibitory Concentration.
Conclusion and Future Directions
Sulfur-containing heterocycles, particularly thiazoles, thiophenes, and thiadiazoles, represent highly promising scaffolds in the search for new antimicrobial agents. Each class possesses a unique profile of activity and potential mechanisms of action. Comparative data suggest that derivatives of 1,3,4-thiadiazole and substituted benzothiophenes can exhibit particularly high potency against both bacterial and fungal pathogens.
Future research must focus on elucidating precise mechanisms of action and leveraging SAR insights to design next-generation compounds with enhanced efficacy, reduced toxicity, and the ability to overcome existing resistance mechanisms. The standardized protocols outlined herein are essential for generating the high-quality, comparable data needed to advance these promising molecules from the laboratory to clinical applications.
References
- CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
- Patel, K., et al. (2019). A review: Antimicrobial agents based on nitrogen and sulfur containing heterocycles. ResearchGate.
- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.
- Struga, M., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. MDPI.
- Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate.
- Kumar, A., et al. (2017). A REVIEW: ANTIMICROBIAL AGENTS BASED ON NITROGEN AND SULFUR CONTAINING HETEROCYCLES. Asian Journal of Pharmaceutical and Clinical Research.
- Kancharla, S., et al. (2022). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. MDPI.
- Unknown Author. (n.d.). Evaluation of Anti-Bacterial and Anti-Fungal of Novel Thiophene Derivatives. ResearchGate.
- Unknown Author. (n.d.). Synthesis and Antimicrobial activity of Some Heterocyclic compounds which containing sulfur atoms. ResearchGate.
- Mishra, R., et al. (2016). ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. Bibliomed.
- Verma, S.K., et al. (2024). Sulfur (SⅥ)-containing heterocyclic hybrids as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and its SAR. PubMed.
- Li, Y., et al. (2021). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry.
- Unknown Author. (n.d.). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis.
- Ghotekar, S., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.
- Pop, R., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI.
- Maiereanu, C., et al. (2016). Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. Beilstein Journals.
- Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH.
- Rodriguez-Rojas, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers.
- Forgacs, B., et al. (2020). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dovepress.
- Sharma, S., et al. (2021). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. ResearchGate.
- CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf.
- Mathew, B., et al. (2016). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. PMC - NIH.
- Shawky, A. M., et al. (2013). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. PMC - NIH.
- Harrison, T. G., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology.
- Maiereanu, C., et al. (2016). Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. ResearchGate.
- Ivanchik, G. I., et al. (2018). Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy.
- Verma, S. K., et al. (2023). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. ResearchGate.
- Mohapatra, A. (2023). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. YouTube.
- Bîcu, E., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
- Humphries, R. M., et al. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology.
- Bîcu, E., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
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A Comparative Benchmarking Guide to the Synthesis of (2-(Methylthio)pyrimidin-5-yl)methanol
Introduction
(2-(Methylthio)pyrimidin-5-yl)methanol is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the strategic placement of the methylthio and hydroxymethyl groups at the 2 and 5 positions, respectively, offers versatile handles for further chemical modification. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in the pharmaceutical and agrochemical industries.
This guide provides an in-depth, objective comparison of two prominent synthetic strategies for this compound. The first is a well-documented, albeit potentially low-yielding, reduction of a commercially available ester. The second is a proposed, yet chemically robust, alternative via a Grignard reaction. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective strengths and weaknesses to empower researchers in selecting the optimal route for their specific needs.
Method 1: Reduction of Ethyl 2-(Methylthio)pyrimidine-5-carboxylate
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. For the preparation of this compound, the most direct literature-supported approach involves the reduction of ethyl 2-(methylthio)pyrimidine-5-carboxylate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly employed for this purpose.
Mechanistic Rationale
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield an aldehyde. A second hydride addition to the aldehyde, followed by an aqueous workup to protonate the resulting alkoxide, affords the desired primary alcohol.
A potential side reaction, as noted in the literature, is the reduction of the pyrimidine ring itself, leading to the formation of dihydropyrimidine byproducts[1]. This is a critical consideration for reaction optimization, as controlling the stoichiometry of the reducing agent and the reaction temperature can influence the product distribution.
Experimental Protocol
Disclaimer: This protocol is a representative procedure based on the synthesis of a closely related analog and general principles of LiAlH₄ reductions. Appropriate safety precautions must be taken when working with LiAlH₄, as it is a highly reactive and flammable reagent.
Materials:
-
Ethyl 2-(methylthio)pyrimidine-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
20% aqueous potassium hydroxide solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
A solution of ethyl 2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
The solution is cooled to 0 °C using an ice bath.
-
A solution of LiAlH₄ (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred overnight.
-
Upon completion, the reaction is cooled back to 0 °C.
-
The reaction is quenched by the sequential and careful dropwise addition of water (X mL), followed by 20% aqueous potassium hydroxide (X mL), and finally water again (2X mL), where X is the mass of LiAlH₄ in grams.
-
The resulting mixture is stirred for 1 hour at room temperature.
-
The solid is removed by filtration, and the filter cake is washed with THF.
-
The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound is then purified by column chromatography on silica gel.
Workflow Diagram
Caption: Workflow for the synthesis of this compound via LiAlH₄ reduction.
Method 2: Grignard Reaction with 5-Bromo-2-(methylthio)pyrimidine
An alternative and potentially more convergent approach involves the formation of a Grignard reagent from 5-bromo-2-(methylthio)pyrimidine, followed by its reaction with an electrophilic source of a hydroxymethyl group, such as formaldehyde.
Mechanistic Rationale
This method is predicated on the successful formation of a pyrimidyl Grignard reagent at the C5 position. The reaction of 5-bromo-2-(methylthio)pyrimidine with magnesium metal would generate the corresponding 5-pyrimidylmagnesium bromide. This organometallic intermediate is a potent nucleophile and would readily attack the electrophilic carbon of formaldehyde. The resulting magnesium alkoxide, upon acidic workup, would be protonated to furnish the target alcohol.
The feasibility of this route hinges on the stability of the Grignard reagent, as pyrimidine rings can be susceptible to side reactions. However, the formation of Grignard reagents from 5-halopyrimidines has been reported in the literature, suggesting this is a viable strategy[2].
Proposed Experimental Protocol
Disclaimer: This is a proposed protocol based on general procedures for Grignard reactions and has not been specifically optimized for this substrate.
Materials:
-
5-Bromo-2-(methylthio)pyrimidine
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (catalytic amount)
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 equivalents) and a crystal of iodine are placed.
-
A solution of 5-bromo-2-(methylthio)pyrimidine (1 equivalent) in anhydrous THF is added to the dropping funnel. A small portion is added to the magnesium, and the mixture is gently heated to initiate the reaction.
-
Once the reaction begins (indicated by the disappearance of the iodine color and gentle refluxing), the remaining bromide solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C.
-
A source of formaldehyde (e.g., depolymerized paraformaldehyde gas passed through the solution, or a solution of anhydrous formaldehyde in THF) is slowly introduced into the flask.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound via a Grignard reaction.
Comparative Analysis
| Parameter | Method 1: Ester Reduction | Method 2: Grignard Reaction |
| Starting Material Availability | Ethyl 2-(methylthio)pyrimidine-5-carboxylate is commercially available. | 5-Bromo-2-(methylthio)pyrimidine may need to be synthesized, adding steps. |
| Number of Steps | One step from the ester. | Potentially two or more steps if the starting bromide is not available. |
| Reagent Handling | Requires careful handling of highly reactive and pyrophoric LiAlH₄. | Requires handling of moisture-sensitive Grignard reagents. |
| Potential Yield | Reported to be low due to over-reduction of the pyrimidine ring as a major side reaction[1]. | Potentially higher yield if the Grignard formation and reaction are efficient. |
| Scalability | Scalability can be challenging due to the hazards and exothermic nature of LiAlH₄ reactions. | Generally more scalable than LiAlH₄ reductions. |
| Byproducts | Dihydropyrimidine derivatives are a known byproduct, potentially complicating purification. | Unreacted starting material and Wurtz coupling products are possible byproducts. |
Discussion and Recommendations
The choice between these two synthetic routes will largely depend on the specific requirements of the researcher, including the desired scale, available starting materials, and tolerance for certain reaction conditions and byproducts.
Method 1 (Ester Reduction) is the more direct approach if starting from the commercially available ethyl ester. Its primary drawback is the potential for low yields due to the competing reduction of the pyrimidine ring[1]. This method may be suitable for small-scale synthesis where the ease of a single step outweighs the potential for a lower yield and more challenging purification. Careful control of the reaction conditions, such as using a less reactive reducing agent or performing the reaction at lower temperatures, could potentially improve the selectivity for the desired product.
Method 2 (Grignard Reaction) represents a theoretically sound and potentially higher-yielding alternative, provided that the starting 5-bromo-2-(methylthio)pyrimidine is accessible. Grignard reactions are a cornerstone of C-C bond formation and are generally well-understood and scalable. The success of this route is contingent on the efficient formation of the pyrimidyl Grignard reagent without significant side reactions. This approach is recommended for researchers who require larger quantities of the target compound and have the resources to prepare the necessary starting material.
Below is a decision-making diagram to aid in the selection of the appropriate synthetic method.
Caption: Decision-making flowchart for selecting a synthesis method.
Conclusion
The synthesis of this compound can be approached through at least two distinct synthetic strategies. The reduction of the corresponding ethyl ester is a direct but potentially low-yielding method, while the Grignard-based approach offers a promising, albeit less direct, alternative that may be more suitable for larger-scale preparations. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to make an informed decision based on their specific synthetic goals and laboratory capabilities. Further optimization of either route may lead to improved yields and efficiency, contributing to the streamlined production of this valuable chemical intermediate.
References
- Journal of Chemical Research. (2007). Reduction of Pyrimidine Derivatives by LiAlH₄.
- ChemUniverse. (n.d.). This compound.
- ResearchGate. (2007). Reduction of Pyrimidine Derivatives by LiAlH₄.
- ResearchGate. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES.
- Thieme. (n.d.). 6.2.1.1.4.4.3. Metals.
- ResearchGate. (2014). Greener and regioselective lithiation of substituted pyridines.
- ResearchGate. (n.d.). Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
- Google Patents. (n.d.). Process for the preparation of (2r.3s)-2-(hydroxymethyl) -5-methoxytetrahydrofuran-3-ol and acetylated derivatives thereof, free of pyranose compounds.
- J&K Scientific. (n.d.). Ethyl 2-(Methylthio)pyrimidine-5-carboxylate.
- ResearchGate. (2009). Grignard Reactions Involving Halogenated Pyrimidines.
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A Comparative Guide to Leaving Group Reactivity in Pyrimidine Chemistry: The Strategic Role of the Methylthio Group
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active molecules. The functionalization of this heterocycle, primarily through nucleophilic aromatic substitution (SNAr), is a critical process in drug discovery. The efficiency and regioselectivity of these reactions are dictated by the nature of the leaving group on the pyrimidine ring. This guide provides an in-depth comparison of the methylthio (-SMe) group's reactivity against other common leaving groups, such as halogens and sulfones, offering a technical resource grounded in experimental data for designing robust synthetic strategies.
Part 1: The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes it susceptible to attack by nucleophiles, proceeding via a well-established two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: A nucleophile (Nu-) attacks an electron-deficient carbon atom bearing a leaving group (LG), breaking the ring's aromaticity. This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][3]
-
Elimination & Aromatization: The leaving group departs, taking with it the bonding pair of electrons. This step restores the aromaticity of the pyrimidine ring, yielding the final substituted product.[2][3]
The rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.[4][5] Therefore, factors that stabilize this intermediate, such as the strong inductive effect of a more electronegative leaving group, will accelerate the reaction.[3]
Sources
A Senior Application Scientist's Guide to the Cost-Effective Synthesis of Pyrimidines
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation.[1] As a privileged scaffold in medicinal chemistry, the pyrimidine nucleus is present in a vast array of FDA-approved anticancer, antiviral, and antimicrobial agents, making its synthesis a critical step in pharmaceutical research and development.[2][3] The selection of a synthetic route is a multi-faceted decision, balancing factors of yield, scalability, and, crucially, cost-effectiveness. This guide provides an objective comparison of prominent synthetic routes to pyrimidines, moving beyond a simple recitation of protocols to explain the causality behind experimental choices and provide the data necessary for informed decision-making.
The Strategic Landscape of Pyrimidine Synthesis
The synthesis of pyrimidines has evolved from classical condensation reactions to highly efficient modern techniques.[1] The choice of method is often dictated by the desired substitution pattern, the scale of the reaction, and the available starting materials. Broadly, these methods can be categorized into two main approaches: classical cyclocondensation reactions and modern catalyzed or assisted methods. Each presents a unique profile of cost, efficiency, and sustainability.
The following diagram illustrates the strategic decision points in selecting a pyrimidine synthesis route, weighing classical, robust methods against modern, efficient alternatives.
Caption: Decision workflow for selecting a pyrimidine synthesis strategy. (Max Width: 760px)
Comparative Analysis of Key Synthetic Methodologies
The efficiency of different synthetic strategies can vary significantly in terms of reaction yields, times, and conditions.[2] The following table summarizes quantitative data for several key methods, providing a side-by-side comparison to guide selection.
| Method | Key Reactants | Catalyst/Reagent | Solvent | Avg. Time | Avg. Yield (%) | Cost-Effectiveness Profile |
| Pinner Synthesis | 1,3-Dicarbonyl Compound, Amidine | Acid or Base | Varies | 3 hours | ~90%[1] | Good; utilizes common, inexpensive reagents but can have moderate yields depending on substrate.[2][4] |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Acid (e.g., HCl) | Ethanol or Solvent-free | 30-90 min | 60-95%[1][2] | Excellent; a one-pot reaction with readily available, low-cost starting materials.[5] |
| Catalytic Hydrogenation | 4-Cyanopyrimidine | Raney Nickel or Pd/C | Varies | Varies | High | Potentially high; dependent on catalyst cost and recycling feasibility, best for large scale.[4] |
| Microwave-Assisted Synthesis | Chalcones, Guanidine or Aldehyde, Ketoester, Urea | Basic Medium or Sulfamic Acid | Ethanol or Solvent-free | 2-20 min | 72-95%[1][2] | Very Good; significantly reduces reaction time leading to energy and labor savings, often with higher yields.[2] |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | Up to 93%[1] | Moderate; high yield and atom economy but reliant on a sophisticated and expensive catalyst.[1] |
Deep Dive into Principal Synthetic Routes
The Principal Synthesis: Cyclization of β-Dicarbonyls
The most typical and foundational route involves the cyclization of β-dicarbonyl compounds with N-C-N compounds like amidines, urea, or guanidines.[6] This approach is versatile, allowing for the synthesis of 2-substituted pyrimidines, 2-pyrimidinones, and 2-aminopyrimidines, respectively.[6]
-
Causality of Choice: This method is often chosen for its straightforward nature and the use of fundamental, readily available building blocks. The reaction is driven by the condensation of the nucleophilic nitrogen atoms of the N-C-N component with the electrophilic carbonyl carbons of the β-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The primary cost driver is the β-dicarbonyl compound, but the overall economics are generally favorable for laboratory-scale synthesis.
The Biginelli Reaction: A Cost-Effective Multicomponent Reaction
First reported in 1893, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[5] Its enduring popularity is a testament to its efficiency and economic advantages.
-
Causality of Choice: The cost-effectiveness of the Biginelli reaction stems from its one-pot nature, which minimizes solvent usage, purification steps, and labor costs.[5] The starting materials are inexpensive and widely available. Modern variations, including microwave-assisted and solvent-free conditions, further enhance its appeal by dramatically shortening reaction times and improving yields, making it an environmentally friendly or "green" chemistry technique.[2][5]
The general workflow for a Biginelli reaction is visualized below, highlighting its convergent one-pot nature.
Caption: Generalized experimental workflow for the Biginelli reaction. (Max Width: 760px)
Experimental Protocols: A Self-Validating System
The following protocols are provided as a baseline for comparison. Researchers are strongly encouraged to perform small-scale trial runs to determine the optimal conditions within their own laboratory environment before scaling up.[4]
Protocol 1: Conventional Biginelli Synthesis of a Dihydropyrimidinone
This protocol describes a classic, cost-effective method for synthesizing 3,4-dihydropyrimidin-2-(1H)-ones.[5]
-
Materials:
-
Aldehyde derivative (e.g., Benzaldehyde): 10 mmol
-
β-Dicarbonyl compound (e.g., Ethyl Acetoacetate): 10 mmol
-
Urea: 15 mmol
-
Ethanol: 20 mL
-
Concentrated Hydrochloric Acid (HCl): 0.2 mL (catalyst)
-
-
Methodology:
-
Combine the aldehyde, β-dicarbonyl compound, urea, and ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the catalytic amount of concentrated HCl to the mixture.
-
Heat the mixture to reflux (approximately 60-80°C) with stirring for 1.5 to 3 hours.[2][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing cold water or crushed ice.
-
A solid product will precipitate. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water and then dry it.
-
Recrystallize the dried product from hot ethanol to obtain the pure dihydropyrimidinone.
-
-
Validation: The product can be characterized by its melting point and spectroscopic methods (IR, NMR).[5] The expected yield for this conventional method is typically in the range of 60-70%.[2]
Protocol 2: Microwave-Assisted Biginelli Synthesis (Solvent-Free)
This modern approach enhances efficiency and sustainability.[1]
-
Materials:
-
Aromatic Aldehyde: 1 mmol
-
Ethyl Acetoacetate: 1 mmol
-
Urea: 1.5 mmol
-
Sulfamic Acid (catalyst): 0.1 mmol
-
-
Methodology:
-
In a microwave-safe vessel, thoroughly grind the aldehyde, ethyl acetoacetate, urea, and sulfamic acid together into a paste.
-
Place the vessel in a laboratory microwave reactor.
-
Irradiate the mixture at 300W for 2-5 minutes.[1] Monitor for completion by TLC after a short cooling period.
-
After cooling to room temperature, add cold water to the vessel.
-
The solidified product is collected by filtration, washed with water, and dried.
-
Recrystallize from ethanol to achieve high purity.
-
-
Validation: This method provides a significant increase in efficiency. The expected yield is often much higher, in the range of 88-95%, with a drastically reduced reaction time.[1] The reduction in solvent use and energy consumption contributes positively to its cost-effectiveness and environmental profile.
Conclusion: Selecting the Optimal Pathway
The selection of the most cost-effective synthetic pathway for a pyrimidine derivative is a strategic decision that balances the cost of materials and reagents with factors like reaction yield, energy consumption, waste disposal, and labor costs.[4]
-
For large-scale industrial production , a route like catalytic hydrogenation, despite a high initial catalyst investment, may prove most economical in the long run due to high yields and the potential for catalyst recycling.[4]
-
For laboratory-scale synthesis and discovery chemistry , where simplicity, speed, and the use of common reagents are prioritized, multicomponent reactions like the Biginelli synthesis—especially under microwave irradiation—present a strong, cost-effective, and efficient option.[2][4]
Ultimately, the most authoritative data will come from in-house, small-scale trials of the most promising routes. This hands-on evaluation allows for process optimization under local conditions and provides the most accurate assessment of cost and efficiency before committing to a large-scale synthesis.
References
- Comparison of the cost-effectiveness of different synthetic pathways for 4-Pyrimidine methanamine. Benchchem.
- A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods. Benchchem.
- Pyrimidine. Wikipedia.
- A detailed review of recent developments in the synthesis of pyrimidine deriv
- BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University.
- Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC - NIH.
- Pyrimidine Synthesis. Sustainability Directory.
- A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. Benchchem.
- Pyrimidine Biosynthesis. CD Biosynsis.
- De Novo Pyrimidine Synthesis. BOC Sciences.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- A Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine. Benchchem.
- (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article.
- Comparison of Common Synthetic Methods for Pyrimidine Derivatives.
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cross-validation of analytical data for (2-(Methylthio)pyrimidin-5-yl)methanol
An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for (2-(Methylthio)pyrimidin-5-yl)methanol
Introduction: The Analytical Imperative for a Versatile Building Block
This compound is a heterocyclic compound featuring the pyrimidine scaffold, a nucleus of immense significance in medicinal chemistry and drug development. Pyrimidine derivatives are integral to a wide range of therapeutics, including anticancer, antiviral, and antibacterial agents, owing to their ability to mimic endogenous nucleic acid bases and interact with biological targets.[1][2][3][4] As a functionalized building block, the purity, stability, and precise characterization of this compound are paramount for ensuring the quality, safety, and efficacy of any subsequent active pharmaceutical ingredient (API).
This guide serves as a comprehensive comparison of key analytical techniques for the characterization and quantification of this compound. As a senior application scientist, the objective is not merely to present protocols, but to elucidate the scientific rationale behind method selection, cross-validation, and data interpretation. We will operate within the rigorous framework established by global regulatory bodies, ensuring that every described protocol is a self-validating system designed for scientific integrity and trustworthiness.
Pillar of Trust: The Regulatory Framework for Analytical Validation
Before delving into specific methods, it is crucial to ground our work in the principles of analytical procedure validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[5][6] The International Council for Harmonisation (ICH) Q2(R2) guideline, complemented by the FDA's guidances, provides a harmonized framework for this process.[5][6][7][8][9][10] Key validation parameters we will assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to obtain test results directly proportional to the analyte concentration within a given range.[8][11]
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[5]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
Cross-validation, the comparison of results from two or more distinct analytical methods, is a critical practice to establish inter-method reliability and ensure the integrity of the data generated across different studies or laboratories.[12]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay
Expertise & Rationale: RP-HPLC is the workhorse of pharmaceutical analysis for non-volatile and thermally labile compounds. For this compound, its polarity makes it an ideal candidate for separation on a C18 stationary phase. This method is unparalleled for quantifying the primary component (assay) and separating it from potential process-related impurities or degradation products.
Experimental Protocol: HPLC-UV Purity Determination
-
System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector is used.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, selected based on the UV absorbance of the pyrimidine ring.
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 Water:Acetonitrile diluent.
-
Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with diluent.
-
Sample Solution (100 µg/mL): Prepare the test sample in the same manner.
-
-
Validation Procedure:
-
Specificity: Inject the diluent, a placebo (if in formulation), and a spiked sample to demonstrate no interference at the analyte's retention time.
-
Linearity: Prepare a series of dilutions from the stock solution (e.g., 50, 75, 100, 125, 150 µg/mL) and inject each in triplicate. Plot peak area versus concentration and calculate the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
-
Precision:
-
Repeatability: Inject the 100 µg/mL standard solution six times.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
Data Presentation: HPLC Validation Summary
| Parameter | Acceptance Criterion | Illustrative Result |
| Specificity | No interference at analyte Rt | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50 - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 0.8%1.2% |
| LOD | Signal-to-Noise ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10:1 | 0.3 µg/mL |
Visualization: HPLC Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Expertise & Rationale: NMR spectroscopy is the gold standard for unambiguous structure elucidation and confirmation. While not typically a quantitative method for routine QC, it is essential during development to confirm the identity of the primary compound and characterize any unknown impurities. ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a proton spectrum with sufficient scans to achieve a good signal-to-noise ratio. Key expected signals would be for the methylthio group (singlet, ~2.5 ppm), the methylene protons (singlet, ~4.6 ppm), and the pyrimidine ring protons (singlets or doublets, ~7.0-8.8 ppm).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides information on all unique carbon atoms in the molecule.
-
2D NMR (Optional): If structural ambiguities exist, experiments like COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be performed for definitive assignment.
-
Data Presentation: Expected NMR Spectral Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~2.6 | Singlet | -S-CH₃ |
| ¹H | ~4.7 | Singlet | -CH₂ OH |
| ¹H | ~5.4 | Triplet (exchangeable) | -CH₂OH |
| ¹H | ~8.5 | Singlet | Pyrimidine C4-H |
| ¹H | ~8.7 | Singlet | Pyrimidine C6-H |
| ¹³C | ~14 | Quartet | -S-CH₃ |
| ¹³C | ~60 | Triplet | -CH₂ OH |
| ¹³C | ~130 | Singlet | Pyrimidine C 5 |
| ¹³C | ~157 | Doublet | Pyrimidine C 4/6 |
| ¹³C | ~159 | Doublet | Pyrimidine C 6/4 |
| ¹³C | ~172 | Singlet | Pyrimidine C 2-S |
| Note: Expected shifts are estimates and can vary based on solvent and other factors.[13] |
Visualization: NMR Analysis Logic
Caption: Logical workflow for structural confirmation by NMR spectroscopy.
Mass Spectrometry (MS) for Identity and High-Sensitivity Detection
Expertise & Rationale: Mass spectrometry provides a highly sensitive and specific measurement of the molecule's mass-to-charge ratio (m/z). When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for confirming molecular weight, identifying trace-level impurities, and performing metabolite identification studies. For this compound (C₆H₈N₂OS), the expected exact mass is approximately 156.0357 g/mol .
Experimental Protocol: LC-MS Analysis
-
System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).
-
LC Conditions: Similar to the HPLC-UV method, but often using volatile buffers like ammonium formate instead of formic acid, depending on MS source requirements.
-
MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode. This is expected to protonate the molecule, forming [M+H]⁺.
-
Expected m/z: 157.0430 for the [M+H]⁺ ion.
-
Scan Range: m/z 50 - 500.
-
High-Resolution MS (HRMS): If using a TOF or Orbitrap analyzer, the high mass accuracy (e.g., < 5 ppm) can be used to confirm the elemental composition.
-
-
Analysis: Inject a dilute solution (e.g., 1-10 µg/mL) of the sample. The resulting mass spectrum should show a prominent peak at the expected m/z for the protonated molecule.
Data Presentation: Mass Spectrometry Validation
| Parameter | Acceptance Criterion | Illustrative Result |
| Molecular Ion [M+H]⁺ | Observed m/z matches theoretical | Observed: 157.0432Theoretical: 157.0430 |
| Mass Accuracy (HRMS) | < 5 ppm error | 1.3 ppm |
| Isotopic Pattern | Matches theoretical distribution | Match Confirmed |
| Specificity | Analyte peak is distinct in m/z | Pass |
Cross-Validation of Analytical Data
Trustworthiness & Rationale: No single analytical method is infallible. Cross-validation is the process of using a second, orthogonal (based on a different scientific principle) method to confirm the results of the primary method. This provides a high degree of confidence in the data. For instance, the purity value obtained by HPLC should be corroborated by other techniques.
Example Cross-Validation Strategy:
-
Primary Purity (HPLC): The HPLC-UV method determines purity by area percent, assuming all impurities have a similar response factor. Let's say this gives a purity of 99.5%.
-
Structural Confirmation (NMR): Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate, response-factor-independent measure of the assay value, confirming the concentration of the main component.
-
Mass Balance (Impurity ID): LC-MS is used to identify the impurities detected in the HPLC chromatogram. By confirming their masses, we can ensure they are plausible process-related side products or degradants, not artifacts.
-
Overall Assessment: If the HPLC purity is 99.5%, qNMR gives an assay of 99.4%, and LC-MS confirms the identity of the 0.5% impurities, the data is considered cross-validated and highly trustworthy.
Visualization: Cross-Validation Workflow
Caption: A conceptual diagram of cross-validating analytical data from orthogonal methods.
Conclusion and Method Selection Recommendations
The choice of analytical methodology for this compound is dictated by the specific scientific question being asked.
-
For routine quality control (QC), purity testing, and stability studies, the validated RP-HPLC-UV method is the most appropriate choice due to its robustness, precision, and cost-effectiveness.
-
For initial structural confirmation of a newly synthesized batch or for investigating an unknown impurity, NMR spectroscopy is indispensable.
-
For confirming molecular weight, detecting trace-level impurities, or conducting metabolism studies, the high sensitivity and specificity of LC-MS are required.
A comprehensive analytical control strategy for this compound in a drug development setting would leverage all three techniques. An initial, thorough characterization using NMR and MS provides the foundational, authoritative identification. Subsequently, a robust, validated HPLC method is employed for routine analysis, with the understanding that any significant deviation or unexpected peak would trigger a re-investigation using the more structurally informative spectroscopic methods. This integrated, cross-validated approach ensures the highest level of scientific integrity and data reliability for this important chemical intermediate.
References
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- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- U.S. Food and Drug Administration. (2018).
- PMC. (n.d.).
- U.S. Food and Drug Administration. Q2(R2)
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- SpringerLink. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
- Benchchem. (n.d.). This compound.
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A Senior Application Scientist's Guide to Comparing the In Vitro Metabolic Stability of Pyrimidine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. However, a promising pharmacological profile can be rendered ineffective by poor metabolic stability. Rapid metabolism can lead to insufficient drug exposure, while unexpectedly slow metabolism might cause toxicity.[1] Therefore, a rigorous and early assessment of metabolic stability is not just a screening step but a critical determinant for advancing a lead candidate.[1][2]
This guide provides an in-depth comparison of methodologies for assessing the in vitro metabolic stability of pyrimidine derivatives. Moving beyond mere protocols, we will explore the causal biochemical principles and strategic choices that underpin a robust experimental design, enabling you to rank-order compounds and select candidates with favorable pharmacokinetic profiles.[1][3]
Part 1: The Biochemical Foundation of Pyrimidine Metabolism
Before designing an experiment, it is crucial to understand the metabolic pathways a pyrimidine derivative is likely to encounter. The liver is the primary site of drug metabolism, where xenobiotics are enzymatically converted into more water-soluble compounds for excretion.[4][5] This process is broadly divided into two phases.
Phase I Metabolism: Functionalization Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent molecule.[6][7] For pyrimidine derivatives, the most significant Phase I enzymes are the Cytochrome P450 (CYP) superfamily .[7][8][9] These heme-containing monooxygenases, located primarily in the endoplasmic reticulum of hepatocytes, catalyze various oxidative reactions.[7][9] Common metabolic attacks on the pyrimidine ring include hydroxylation, N-dealkylation, and oxidation.
Phase II Metabolism: Conjugation Following functionalization by Phase I enzymes, the newly introduced polar groups serve as handles for Phase II enzymes.[6] These enzymes conjugate endogenous, highly polar molecules (e.g., glucuronic acid, sulfate) to the drug, significantly increasing its water solubility and facilitating excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[4][10]
The interplay between Phase I and Phase II metabolism dictates the overall clearance rate of a compound. A comprehensive in vitro assessment must therefore utilize a system that adequately represents both pathways.
Part 2: Designing the Comparison Study: Choosing the Right In Vitro System
The selection of an in vitro test system is the most critical decision in a metabolic stability study. The choice directly impacts the scope of metabolic pathways that can be assessed and, consequently, the reliability of the data for predicting in vivo clearance.[4][11]
| In Vitro System | Description | Enzymes Present | Advantages | Limitations | Best For |
| Liver Microsomes | Vesicles of endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[4][12] | Primarily Phase I (CYPs, FMOs) and some Phase II (UGTs).[4] | Cost-effective, high-throughput, well-established for screening.[8][12] | Lacks cytosolic enzymes (e.g., SULTs, aldehyde oxidase) and requires cofactor supplementation (e.g., NADPH).[12][13] Does not account for cell permeability.[5] | Early-stage screening and rank-ordering of compounds based on Phase I metabolism.[12][14] |
| Hepatocytes | Intact, viable liver cells, typically used as cryopreserved suspensions.[11][15] | Full complement of Phase I and Phase II enzymes, including cytosolic enzymes, with endogenous cofactors.[5][10][14] | Considered the "gold standard" for in vitro metabolism as it mimics the in vivo cellular environment, accounting for cell uptake and transporter effects.[4][5] | More expensive, lower throughput, and requires specialized cell culture techniques.[6] | Secondary screening for promising candidates, obtaining more accurate intrinsic clearance values, and metabolite identification.[10][14] |
| S9 Fraction | A supernatant fraction containing both microsomes and the cytosolic fraction of the cell.[4] | Contains both microsomal (Phase I) and cytosolic (Phase II) enzymes.[4] | Broader enzyme coverage than microsomes alone. | Requires cofactor supplementation for both phases. Less representative of the intact cell than hepatocytes. | Investigating compounds where cytosolic metabolism is suspected to be significant. |
Decision Logic: Microsomes vs. Hepatocytes
The choice between these systems should be strategic. For large-scale screening of a new pyrimidine library, the high-throughput and cost-effective nature of a liver microsomal stability assay is ideal for initial rank-ordering.[12] Compounds demonstrating favorable stability in microsomes can then be advanced to a more physiologically relevant hepatocyte stability assay to confirm the initial findings and assess the contribution of Phase II metabolism and cellular uptake.[5][14]
Caption: Strategic workflow for assessing metabolic stability.
Part 3: Self-Validating Experimental Protocols
Trustworthiness in experimental data comes from a self-validating protocol. This means including appropriate controls to ensure the observed compound depletion is due to enzymatic activity and not other factors like chemical instability or non-specific binding.
Protocol 1: Liver Microsomal Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of pyrimidine derivatives in a liver microsomal system.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test Compounds (10 mM stock in DMSO)
-
Control Compounds (e.g., Verapamil for high clearance, Warfarin for low clearance)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[13][16]
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes at 37°C and dilute them in phosphate buffer to a working concentration (e.g., 0.5 mg/mL protein).[17][18] Keep on ice.
-
Compound Preparation: Prepare a working solution of the test and control compounds by diluting the stock solution in buffer. A typical final incubation concentration is 1 µM.[3][18]
-
Reaction Setup (Self-Validation is Key):
-
Test Wells: Add the microsomal solution to wells and pre-warm at 37°C for 5-10 minutes.
-
Negative Control Wells: To separate metabolic degradation from chemical instability, prepare parallel wells containing the test compound and microsomes but without the NADPH regenerating system.[13] Any loss of compound here is not due to NADPH-dependent metabolism.
-
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to the test wells.[18] For the negative controls, add an equivalent volume of buffer.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 2-3 volumes of ice-cold ACN with IS.[5][12] The T=0 sample represents 100% of the initial compound concentration.
-
Termination & Processing: The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.[12] Centrifuge the collection plate to pellet the protein, and transfer the supernatant for LC-MS/MS analysis.[16]
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[12][16]
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment by using intact liver cells.[5]
Objective: To determine the Clint of pyrimidine derivatives in a system containing the full complement of hepatic enzymes.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)[15]
-
Test and Control Compounds (10 mM stock in DMSO)
-
Ice-cold Acetonitrile (ACN) with Internal Standard (IS)
-
12 or 24-well plates
Step-by-Step Methodology:
-
Cell Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and dilute them into pre-warmed incubation medium to achieve a target cell density (e.g., 0.5 x 10^6 viable cells/mL).[3][15]
-
Reaction Setup:
-
Test Wells: Add the hepatocyte suspension to the wells of the incubation plate.
-
Negative Control: Prepare a control by heat-inactivating the hepatocytes (e.g., boiling for 5 minutes) before adding the test compound.[15] This control accounts for non-specific binding to the cells and plate.
-
-
Initiation: Add the test compound (final concentration typically 1 µM) to the wells to start the incubation.[3][14] Place the plate on an orbital shaker in a 37°C incubator to keep the cells in suspension.[15]
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take aliquots and quench the reaction by adding them to cold ACN with IS.[5][15]
-
Processing & Analysis: As with the microsomal assay, centrifuge the samples to remove cell debris and analyze the supernatant by LC-MS/MS.[3][14]
Part 4: Data Analysis and Comparative Interpretation
The goal of data analysis is to convert the raw concentration-time data into meaningful pharmacokinetic parameters that allow for direct comparison between compounds.
-
Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 sample.
-
Determine the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).[3][12]
-
Calculate In Vitro Half-Life (t½):
-
t½ = 0.693 / k This value represents the time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.
-
-
Calculate In Vitro Intrinsic Clearance (Clint):
-
Clint is the most effective term for comparing compounds as it represents the inherent ability of the liver to metabolize a drug.[4][19] It is calculated using the following equations:
-
For Microsomes (µL/min/mg protein): Clint = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
For Hepatocytes (µL/min/10^6 cells): Clint = (0.693 / t½) * (mL incubation / 10^6 hepatocytes)[3][14]
-
Comparative Data Summary: A Case Study
Imagine we have tested three novel pyrimidine derivatives (PYR-A, PYR-B, PYR-C) alongside a control compound. The results can be effectively summarized for comparison.
| Compound | System | In Vitro t½ (min) | Clint | Interpretation |
| Verapamil (Control) | Microsomes | 15 | 92.4 µL/min/mg | High Clearance |
| PYR-A | Microsomes | 12 | 115.5 µL/min/mg | Very High Clearance: Likely to be rapidly metabolized in vivo. |
| PYR-B | Microsomes | > 60 | < 23.1 µL/min/mg | Low Clearance: Metabolically stable in this system. A good candidate. |
| PYR-C | Microsomes | 35 | 39.6 µL/min/mg | Intermediate Clearance: May have acceptable in vivo properties. |
| PYR-B | Hepatocytes | 48 | 28.9 µL/min/10^6 cells | Low-Intermediate Clearance: Stability confirmed in a more complex system. |
| PYR-C | Hepatocytes | 30 | 46.2 µL/min/10^6 cells | Intermediate Clearance: Consistent with microsomal data. |
Analysis:
-
PYR-A shows very high clearance in microsomes, suggesting it is a poor candidate due to rapid Phase I metabolism.
-
PYR-B demonstrates excellent stability in microsomes, which is confirmed in hepatocytes. This makes it the strongest candidate to move forward.
-
PYR-C has intermediate stability. While not as robust as PYR-B, it may still warrant further investigation depending on its potency and other properties.
By systematically applying these validated protocols and analytical methods, research teams can make data-driven decisions, efficiently allocating resources to compounds with the highest probability of success in subsequent in vivo studies.[20]
References
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Safety Operating Guide
Navigating the Disposal of (2-(Methylthio)pyrimidin-5-yl)methanol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-(Methylthio)pyrimidin-5-yl)methanol (CAS No. 19858-50-5), a sulfur-containing pyrimidine derivative. By understanding the chemical's inherent hazards and adhering to established best practices, laboratory personnel can ensure a safe and compliant disposal process.
Hazard Identification and Risk Assessment: Understanding the Compound
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound can be difficult to source, data from suppliers and analogous compounds provide critical safety information.
A safety data sheet for this compound indicates the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation. [1]
Furthermore, an SDS for the closely related compound, (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol, highlights that it may also cause respiratory irritation.[2] Given the structural similarities, it is prudent to handle this compound with the assumption that it may also be a respiratory irritant. The presence of a sulfur-containing heterocyclic ring also necessitates careful consideration, as the combustion of organosulfur compounds can release toxic sulfur oxides.[2]
Table 1: Hazard Summary for this compound
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | Exclamation Mark (GHS07) |
| H315 | Causes skin irritation | Exclamation Mark (GHS07) |
| H319 | Causes serious eye irritation | Exclamation Mark (GHS07) |
| (Potential) H335 | May cause respiratory irritation | Exclamation Mark (GHS07) |
Note: H335 is inferred from a structurally similar compound and should be considered as a potential hazard.
Personal Protective Equipment (PPE) and Engineering Controls: Ensuring Personnel Safety
Given the identified hazards, the following PPE and engineering controls are mandatory when handling this compound for disposal:
-
Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A laboratory coat and closed-toe shoes are essential to prevent skin contact.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to prevent dangerous chemical reactions.
-
Solid Waste: Collect pure this compound or materials grossly contaminated with it (e.g., weighing paper, contaminated gloves) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix it with other waste streams unless their compatibility has been verified.[3] As a general rule, keep halogenated and non-halogenated solvent waste separate.
-
Sharps Waste: Any sharps contaminated with this compound must be placed in a designated puncture-resistant sharps container.[3]
Step 2: Container Selection and Labeling
The integrity of the waste container and clarity of its labeling are crucial for safe storage and transport.
-
Container Compatibility: Use containers made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Immediately upon adding the first quantity of waste, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "19858-50-5"
-
The approximate concentration and quantity of the waste
-
The accumulation start date
-
The associated hazard pictograms (Exclamation Mark)
-
Step 3: Waste Accumulation and Storage
Waste should be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.
Step 4: Final Disposal
The ultimate disposal of this compound should be conducted by a licensed hazardous waste disposal facility.
-
Incineration: Due to its chemical structure as an organosulfur compound, incineration in a specialized, high-temperature incinerator equipped with scrubbers to neutralize acidic gases (like sulfur oxides) is the preferred method of disposal.
-
Contact EHS: Arrange for the collection of the properly labeled and contained waste through your institution's EHS department. They will ensure it is transported to an approved treatment, storage, and disposal facility (TSDF).
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this structured approach, laboratory professionals can confidently manage the disposal of this compound, ensuring the safety of themselves and their colleagues while maintaining environmental compliance.
References
- This compound | 19858-50-5 | C6H8N2OS. Appchem. [Link]
- This compound | CAS 19858-50-5. American Elements. [Link]
- 19858-50-5 | (2-(Methylthio)pyrimidin-5-yl)
Sources
A Senior Application Scientist's Guide to Handling (2-(Methylthio)pyrimidin-5-yl)methanol: A Risk-Based Approach to Personal Protective Equipment
As researchers and drug development professionals, our work with novel chemical entities demands a safety protocol that is both robust and intuitive. This guide provides a comprehensive operational plan for handling (2-(Methylthio)pyrimidin-5-yl)methanol, focusing on a risk-based selection of Personal Protective Equipment (PPE). By understanding the "why" behind each safety measure, we can build a culture of intrinsic laboratory safety, moving beyond mere compliance to a state of proactive risk mitigation.
Hazard Assessment: Understanding the Molecule
-
Pyrimidine Core: Pyrimidine derivatives are common in pharmaceuticals and can have a wide range of biological activities. General handling procedures for heterocyclic compounds are applicable.[1]
-
Thioether (Methylthio) Group: The presence of a sulfur atom in the form of a thioether is a key consideration. Thioethers, and related organosulfur compounds, are notorious for their potent and unpleasant odors.[2][3] While this compound may not be as volatile as a thiol, the potential for a strong stench upon degradation or in case of a spill is high and necessitates specific engineering controls.[3][4] Oxides of sulfur can release toxic hydrogen sulfide upon combustion.[5]
-
Methanol Group: The primary alcohol functional group suggests it is a solid at room temperature, but its reactivity profile should be considered.
Analysis of SDS for close analogs like (4-Methyl-2-(methylthio)pyrimidin-5-yl)methanol and (2-Phenylpyrimidin-5-yl)methanol reveals a consistent hazard profile.[6][7]
Table 1: Hazard Profile Summary
| Hazard Classification | GHS Statement | Rationale and Implication |
|---|---|---|
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, or inflammation. This necessitates the use of appropriate chemical-resistant gloves and lab coats.[7] |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant, but reversible, eye irritation upon contact. This mandates the use of safety glasses with side shields at a minimum, with goggles being the preferred standard.[7] |
| Respiratory Irritation (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation exposure.[7] |
| Acute Oral Toxicity (Category 4) | H302: Harmful if swallowed | Ingestion of the compound can be harmful. This underscores the importance of strict hygiene measures, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.[6] |
The Core of Protection: PPE Selection Protocol
Personal Protective Equipment is the final barrier between the researcher and a chemical hazard. Its selection should not be a static, one-size-fits-all decision. Instead, it should be a dynamic process based on the specific procedure, the quantity of material being handled, and the potential for exposure. All operations should begin with the implementation of primary engineering controls, namely a certified chemical fume hood.[4]
Step-by-Step PPE Selection Workflow
The following diagram illustrates a logical workflow for determining the appropriate level of PPE for any given task involving this compound.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. faculty.washington.edu [faculty.washington.edu]
- 4. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. fishersci.dk [fishersci.dk]
- 7. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
